5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPMXQTXQLBEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591758 | |
| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433683-47-7 | |
| Record name | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Value of a Fluorinated Pyrimidine Building Block
An In-depth Technical Guide to 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (CAS: 433683-47-7)
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," consistently appearing in a multitude of FDA-approved therapeutics across diverse disease areas, including oncology, infectious diseases, and neurology.[1][2][3] Its value lies in its ability to engage in multiple hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems, often enhancing pharmacokinetic profiles.[3]
This guide focuses on a particularly strategic derivative: 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine . The incorporation of a trifluoroethoxy group is a deliberate design choice aimed at improving metabolic stability and modulating lipophilicity—critical parameters in drug design.[4] Furthermore, the bromine atom at the 5-position serves as a versatile synthetic handle, unlocking access to a vast chemical space through modern cross-coupling methodologies.
This document moves beyond a simple recitation of facts. It is designed as a practical, field-proven guide, explaining the causality behind experimental choices and providing robust, self-validating protocols to empower researchers in their quest for novel therapeutic agents.
Core Molecular Profile and Physicochemical Properties
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a key intermediate for synthesizing a range of substituted pyrimidines.[5] Its structure is primed for selective functionalization, making it a valuable asset in the construction of complex molecular architectures.
| Property | Value | Source(s) |
| CAS Number | 433683-47-7 | [6][7] |
| Molecular Formula | C₆H₄BrF₃N₂O | [7] |
| Molecular Weight | 257.01 g/mol | [7] |
| Physical Form | Liquid | |
| Purity | Typically ≥95-98% | [7] |
| InChI | 1S/C6H4BrF3N2O/c7-4-1-11-5(12-2-4)13-3-6(8,9)10/h1-2H,3H2 | |
| InChIKey | CEPMXQTXQLBEDD-UHFFFAOYSA-N | |
| Storage Conditions | 2-8°C, sealed storage, away from moisture |
Synthesis and Spectroscopic Characterization
Recommended Synthetic Protocol
The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, further activated by the bromine atom, facilitates the displacement of a suitable leaving group at the 2-position by the trifluoroethoxide anion. A common precursor is 5-bromo-2-chloropyrimidine.
Reaction: 5-Bromo-2-chloropyrimidine + 2,2,2-Trifluoroethanol → 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
Causality of Experimental Choices:
-
Base (e.g., NaH, K₂CO₃): A base is required to deprotonate the 2,2,2-trifluoroethanol, generating the nucleophilic trifluoroethoxide. Sodium hydride (NaH) is highly effective for forming the alkoxide, while potassium carbonate offers a milder, safer alternative.
-
Solvent (e.g., DMF, THF): A polar aprotic solvent like DMF or THF is chosen to dissolve the reagents and facilitate the SNAr reaction without interfering with the nucleophile.
-
Inert Atmosphere: The reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the highly reactive alkoxide by atmospheric moisture.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (10 mL per 1 g of 5-bromo-2-chloropyrimidine).
-
Alkoxide Formation: Cool the solvent to 0°C in an ice bath. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5°C.
-
Alcohol Addition: Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise via syringe. Stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium trifluoroethoxide.
-
Substrate Addition: Dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.[8]
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9] Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product.
General Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of the title compound.
Expected Spectroscopic Profile
-
¹H NMR:
-
The two pyrimidine protons are expected to appear as a sharp singlet in the downfield region (typically δ 8.5-9.0 ppm), characteristic of protons on an electron-deficient aromatic ring.
-
The methylene protons (-OCH₂CF₃) will appear as a quartet (due to coupling with the three fluorine atoms) in the region of δ 4.5-5.0 ppm.
-
-
¹³C NMR:
-
Expect several signals in the aromatic region (δ 150-165 ppm) for the carbon atoms of the pyrimidine ring. The carbon directly attached to the bromine (C-5) will be shifted, and the carbons adjacent to the nitrogen atoms (C-2, C-4, C-6) will be the most downfield.[10]
-
The methylene carbon (-OCH₂) will be found around δ 60-70 ppm.
-
The trifluoromethyl carbon (-CF₃) will appear as a quartet (due to C-F coupling) further downfield.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will exhibit a characteristic molecular ion peak cluster due to the presence of the bromine atom. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have a near 1:1 natural abundance, resulting in two peaks of almost equal intensity (M⁺ and M⁺+2).[10] This isotopic signature is a crucial diagnostic tool for confirming the presence of bromine in the molecule.
-
Reactivity and Synthetic Utility: A Gateway to Novel Derivatives
The primary synthetic value of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine lies in the reactivity of its C5-Br bond, which serves as an ideal electrophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of substituents, a cornerstone of modern drug discovery.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds between the pyrimidine core and various aryl or vinyl boronic acids/esters.[13][14] This reaction is fundamental for creating biaryl structures, which are prevalent in many kinase inhibitors.[13]
Mechanism Overview: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. This is typically the rate-determining step, and the reactivity order for halogens is I > Br > Cl.[13][14][15]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol for Suzuki-Miyaura Coupling:
-
Preparation: In a reaction vial, combine 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2-3 equiv.).[9][16]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 2-5 mol%).[9][16]
-
Solvent & Inerting: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene).[9] Seal the vial and purge with nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.[9]
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, enabling the synthesis of a wide range of substituted anilines and related compounds.[17][18] This is particularly relevant for creating molecules that mimic biological ligands or interact with nitrogen-binding pockets in enzymes.
Mechanism Overview: The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.[17]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium complex, and a strong base deprotonates it to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine [myskinrecipes.com]
- 6. echemi.com [echemi.com]
- 7. 433683-47-7 | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine - Moldb [moldb.com]
- 8. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
physicochemical properties of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
Executive Summary
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure is strategically designed for versatility in synthetic applications, featuring a pyrimidine core—a privileged scaffold in medicinal chemistry—a bromine atom at the C5 position ideal for cross-coupling reactions, and a 2,2,2-trifluoroethoxy group at the C2 position to enhance crucial physicochemical properties like metabolic stability and cell permeability. This guide offers a comprehensive analysis of its molecular identity, core physicochemical parameters, predicted spectroscopic profile, and its reactivity. Furthermore, it provides validated, step-by-step experimental protocols for its characterization and discusses its application as a key building block in the development of complex, biologically active molecules.
Introduction: A Strategically Designed Synthetic Building Block
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold in a vast array of FDA-approved drugs targeting conditions from cancer to viral infections.[1] The strategic functionalization of this ring system allows for the fine-tuning of a molecule's biological activity and pharmacokinetic profile. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (CAS No. 433683-47-7) exemplifies this design philosophy.
This molecule incorporates three key features:
-
A Pyrimidine Core: A nitrogenous heterocycle that frequently interacts with biological targets.
-
A C5-Bromine Substituent: This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
A C2-Trifluoroethoxy Group: The fluorine atoms in this moiety are strongly electron-withdrawing, which modulates the electronic properties of the pyrimidine ring. In drug development, fluorination is a widely employed strategy to improve metabolic stability, enhance binding affinity, and increase lipophilicity, thereby improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
This guide serves as a technical resource for researchers and drug development professionals, providing a detailed examination of the compound's fundamental properties and its practical application in synthesis.
Molecular Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis, formulation, and biological assays.
Chemical Structure and Identifiers
The structural arrangement of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is foundational to its chemical behavior.
Caption: A typical analytical workflow for structural verification.
Protocol for NMR Sample Preparation and Acquisition
This protocol is adapted from standard methodologies for small molecule analysis. [4]
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is effective for most non-polar to moderately polar organic compounds.
-
Homogenization: Cap the tube and gently invert it several times or use a vortex mixer at a low setting until the sample is completely dissolved.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient number of scans (typically 8 to 16) should be used to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are required. [4]6. Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample at a concentration of approximately 0.1 mg/mL in a volatile solvent like acetonitrile or methanol.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI), which is suitable for polar molecules.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500). Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).
-
Data Analysis: Identify the molecular ion cluster ([M+H]⁺) and compare the observed m/z value with the calculated exact mass for C₆H₅BrF₃N₂O⁺. The characteristic 1:1 isotopic pattern for bromine should be confirmed.
Synthesis and Reactivity
The synthetic utility of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine stems from its designed-in reactivity, allowing for selective functionalization.
Synthetic Strategy
The most direct route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This typically proceeds by reacting a suitable 2-halo-5-bromopyrimidine (e.g., 2-chloro-5-bromopyrimidine) with 2,2,2-trifluoroethanol in the presence of a non-nucleophilic base.
General Protocol:
-
To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add a base such as cesium carbonate (Cs₂CO₃, 2.0 eq). [5]2. Add 2,2,2-trifluoroethanol (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Reactivity and Synthetic Utility
The true value of this compound lies in its capacity as a versatile intermediate. The C5-bromo position is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. [2][5]
Caption: Synthetic utility map illustrating key cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups. [2]* Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl functionalities, often found in kinase inhibitors. [5]* Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a common method for adding key pharmacophoric groups.
-
Heck and Stille Couplings: Further options for C-C bond formation to introduce alkenyl or other complex fragments.
This differential reactivity allows for a modular approach to building complex molecules, making it an invaluable tool for generating libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is more than a simple chemical; it is a highly engineered molecular tool. Its physicochemical properties, driven by the strategic placement of its bromo and trifluoroethoxy substituents, make it a stable and predictable reactant. The compound's true strength is its synthetic versatility, providing a reliable scaffold for introducing molecular diversity through robust and well-established cross-coupling chemistries. For researchers in medicinal and materials science, a thorough understanding of these properties and protocols is the first step toward leveraging this powerful building block to construct the next generation of innovative molecules.
References
-
Moldb. (n.d.). 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine CAS No.: 433683-47-7. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. Retrieved from [Link]
-
PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage with a wide array of biological targets.[1][2] Within this privileged class of heterocycles, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine has emerged as a particularly valuable building block for the synthesis of novel drug candidates. Its strategic combination of a reactive bromine atom and a trifluoroethoxy group offers medicinal chemists a powerful tool for molecular design and optimization.
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, with a focus on its role in the development of kinase inhibitors and other bioactive compounds.
Molecular Structure and Physicochemical Properties
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a halogenated and fluorinated pyrimidine derivative. The presence of the bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The 2-(2,2,2-trifluoroethoxy) group significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[3][4]
Molecular Identifiers and Weight
The definitive identifiers and molecular weight for this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 433683-47-7 | [5][6][7][8] |
| Molecular Formula | C₆H₄BrF₃N₂O | [5][7][8] |
| Molecular Weight | 257.01 g/mol | [6][8][9][10][11] |
| SMILES | FC(F)(F)COC1=NC=C(Br)C=N1 | [5][6][7][9] |
| MDL Number | MFCD07375136 | [6][8] |
Structural Diagram
The two-dimensional structure of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is depicted below. This visualization is crucial for understanding the spatial arrangement of its functional groups and predicting its reactivity.
Caption: 2D structure of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
Synthesis and Manufacturing
The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is typically achieved through a nucleophilic aromatic substitution reaction. A common and logical synthetic route involves the use of a readily available precursor, 5-bromo-2-chloropyrimidine. The chloro group at the 2-position is a good leaving group, facilitating its displacement by the sodium salt of 2,2,2-trifluoroethanol.
Synthetic Workflow
The overall synthetic transformation can be visualized as a two-step process starting from 2-hydroxypyrimidine, which is first converted to the more reactive 5-bromo-2-chloropyrimidine intermediate.
Caption: General synthetic workflow for the target compound.
Experimental Protocol: Synthesis from 5-Bromo-2-chloropyrimidine
This protocol describes a representative method for the synthesis of the title compound from 5-bromo-2-chloropyrimidine. This method is based on established principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems.
Materials:
-
5-Bromo-2-chloropyrimidine
-
2,2,2-Trifluoroethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Alkoxide: To a stirred solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Causality: Sodium hydride is a strong base that deprotonates the alcohol to form the corresponding sodium trifluoroethoxide. This alkoxide is a potent nucleophile required for the substitution reaction.
-
-
Reaction Mixture: After the evolution of hydrogen gas ceases (typically 30 minutes), add a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
-
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR and LC-MS to ensure the absence of starting materials and by-products.
-
Applications in Drug Discovery and Development
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a versatile intermediate in the synthesis of complex organic molecules with potential therapeutic applications.[4] The differential reactivity of the C-Br and C-O bonds allows for selective functionalization, making it a valuable scaffold in drug discovery programs.
Role as a Precursor for Kinase Inhibitors
The pyrimidine core is a well-established pharmacophore for kinase inhibitors, mimicking the adenine portion of ATP to bind to the enzyme's active site. The 5-bromo position of the title compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings.[12] This allows for the strategic introduction of various aryl, heteroaryl, or alkynyl groups, which can be tailored to target the specific binding pockets of different kinases.
Caption: Cross-coupling reactions for kinase inhibitor synthesis.
Utility in Agrochemical Research
Beyond pharmaceuticals, fluorinated pyrimidine derivatives have found applications in the development of modern agrochemicals, including fungicides and herbicides.[3] The unique physicochemical properties imparted by the trifluoroethoxy group can enhance the efficacy and selectivity of these agents.
Safety and Handling
As with all laboratory chemicals, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine stands out as a highly valuable and versatile building block in the field of medicinal and agrochemical chemistry. Its well-defined molecular structure, coupled with the strategic placement of reactive and modulating functional groups, provides a robust platform for the synthesis of novel, high-value compounds. The synthetic protocols and applications outlined in this guide underscore its importance for researchers and scientists dedicated to the advancement of drug discovery and development.
References
-
Arctom. (n.d.). CAS NO. 433683-47-7 | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Google Patents. (n.d.). Process for bromination of pyrimidine.
-
MySkinRecipes. (n.d.). 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. Retrieved January 11, 2026, from [Link]
-
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. Retrieved January 11, 2026, from [Link]
-
World Journal of Advance Healthcare Research. (n.d.). A review on pyrimidine heterocycles. Retrieved January 11, 2026, from [Link]
-
Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine. Retrieved January 11, 2026, from [Link]
-
Chemsigma. (n.d.). 5-BROMO-2-(2,2,2-TRIFLUORO-ETHOXY)-PYRIMIDINE [433683-47-7]. Retrieved January 11, 2026, from [Link]
-
Molecules. (2022). Benzochromenopyrimidines: Synthesis, Antiproliferative Activity against Colorectal Cancer and Physicochemical Properties. Retrieved January 11, 2026, from [Link]
-
Chemistry of Heterocyclic Compounds. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. Retrieved January 11, 2026, from [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. wjahr.com [wjahr.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine [myskinrecipes.com]
- 5. 433683-47-7 | MFCD07375136 | 5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine [aaronchem.com]
- 6. 433683-47-7|5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine|BLD Pharm [bldpharm.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 433683-47-7 | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine - Moldb [moldb.com]
- 9. CAS:433683-47-7, 5-溴-2-(2,2,2-三氟乙氧基)嘧啶-毕得医药 [bidepharm.com]
- 10. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | CymitQuimica [cymitquimica.com]
- 11. 5-BROMO-2-(2,2,2-TRIFLUORO-ETHOXY)-PYRIMIDINE CAS#: 433683-47-7 [m.chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to 4-Bromo-2-nitro-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the chemical compound identified by the molecular formula C₇H₄BrF₃N₂O₂. The principal subject of this document is 4-Bromo-2-nitro-6-(trifluoromethyl)aniline , a versatile substituted aniline that serves as a critical reagent and building block in medicinal chemistry and organic synthesis. We will delineate the systematic derivation of its IUPAC name, detail its physicochemical properties, present established synthetic protocols, and explore its applications, particularly in the development of novel therapeutic agents. This document is intended to serve as a detailed resource, integrating practical laboratory insights with authoritative scientific data to support advanced research and development activities.
Chemical Identity and Nomenclature
The molecular formula C₇H₄BrF₃N₂O₂ corresponds to several possible isomers. Through verification with chemical databases, the most prominent and frequently utilized isomer in research and synthesis is identified as 4-Bromo-2-nitro-6-(trifluoromethyl)aniline .[1][2]
IUPAC Name Derivation
The systematic name is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).[3] The process for naming this molecule is as follows:
-
Identify the Parent Structure : The core structure is a benzene ring with an amino group (-NH₂), which makes it an aniline .
-
Identify and Number Substituents : The aniline ring has three additional substituents: a bromo group (-Br), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). According to IUPAC rules, the carbon atom attached to the principal functional group (the amino group in aniline) is designated as position 1. Numbering proceeds around the ring to give the substituents the lowest possible locants (numbers). For aniline, numbering is assigned to give the amino group position 1.
-
Assign Locants :
-
The amino (-NH₂) group is at C1.
-
To assign the lowest numbers to the other groups, we number clockwise: the nitro group (-NO₂) is at C2, the bromo (-Br) group is at C4, and the trifluoromethyl (-CF₃) group is at C6.
-
-
Alphabetize Substituents : The substituents are listed alphabetically: Bromo, nitro, trifluoromethyl.
-
Assemble the Name : Combining the locants and substituent names provides the full IUPAC name: 4-Bromo-2-nitro-6-(trifluoromethyl)aniline .
Other Identifiers
For unambiguous identification in literature and databases, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 157026-18-1 | [4] |
| Molecular Formula | C₇H₄BrF₃N₂O₂ | [1][4] |
| Molecular Weight | 285.02 g/mol | [1][4] |
| Synonyms | 4-Bromo-2-nitro-6-(trifluoromethyl)benzenamine, 2-Amino-5-bromo-3-nitrobenzotrifluoride | [1] |
| InChI Key | JWIAFKYOENFPNQ-UHFFFAOYSA-N | [2] |
Chemical Structure
The 2D structure of the molecule is critical for understanding its reactivity and interactions.
Caption: 2D Structure of 4-Bromo-2-nitro-6-(trifluoromethyl)aniline.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its handling requirements.
| Property | Value | Notes |
| Melting Point | 71-74 °C | |
| Appearance | Yellow to brown powder/crystal | [5] |
| Solubility | Soluble in organic solvents like DMF, Dichloromethane | [6] |
| XlogP | 3.2 | Predicted value, indicating moderate lipophilicity.[2] |
| Storage | 4°C, protect from light | [4] |
Synthesis and Manufacturing
4-Bromo-2-nitro-6-(trifluoromethyl)aniline is not a naturally occurring compound and must be synthesized. A common synthetic route involves the nitration of a brominated trifluoromethyl aniline precursor.
Synthetic Workflow Overview
The synthesis is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity and high yield. A generalized workflow is presented below.
Sources
- 1. 4-Bromo-2-nitro-6-(trifluoromethyl)aniline | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - 4-bromo-2-nitro-6-(trifluoromethyl)aniline (C7H4BrF3N2O2) [pubchemlite.lcsb.uni.lu]
- 3. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
biological activity of trifluoroethoxylated pyrimidine derivatives
An In-Depth Technical Guide to the Biological Activity of Trifluoroethoxylated Pyrimidine Derivatives
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The strategic incorporation of fluorine-containing moieties, such as the trifluoroethoxy group, has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these derivatives. This guide provides a comprehensive technical overview of the synthesis, biological activities, and mechanisms of action of trifluoroethoxylated pyrimidine derivatives. We will delve into their significant antifungal and anticancer properties, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will explore the potential antiviral applications and elucidate the structure-activity relationships that govern the efficacy of these promising compounds.
Introduction: The Significance of the Trifluoroethoxy Group in Pyrimidine Scaffolds
Pyrimidine derivatives are of immense interest in drug discovery due to their diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][5][6] The introduction of fluorine atoms into organic molecules can profoundly enhance their pharmacological profiles by altering factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.
The 2,2,2-trifluoroethoxy (-OCH2CF3) group, in particular, offers several advantages:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond resists metabolic degradation, prolonging the in vivo half-life of the drug candidate.
-
Increased Lipophilicity: The trifluoroethoxy group can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes.
-
Modulation of Electronic Properties: The high electronegativity of fluorine atoms can influence the electron distribution within the pyrimidine ring, potentially enhancing interactions with target enzymes or receptors.
This guide will explore how these properties of the trifluoroethoxy group have been harnessed to develop potent biologically active pyrimidine derivatives.
Synthesis of Trifluoroethoxylated Pyrimidine Derivatives
The synthesis of trifluoroethoxylated pyrimidine derivatives typically involves a multi-step process. A common strategy involves the nucleophilic substitution of a leaving group on the pyrimidine ring with 2,2,2-trifluoroethanol.
General Synthetic Workflow
A representative synthetic route to introduce a trifluoroethoxy group onto a pyrimidine core is outlined below. This process often starts with a commercially available or readily synthesized pyrimidine precursor.
Caption: A generalized workflow for the synthesis of trifluoroethoxylated pyrimidine derivatives.
Biological Activities of Trifluoroethoxylated Pyrimidine Derivatives
Research into trifluoroethoxylated pyrimidine derivatives has revealed a range of promising biological activities, with the most significant findings in the antifungal and anticancer arenas.
Antifungal Activity
Several novel trifluoromethyl pyrimidine derivatives containing an amide moiety and a trifluoroethoxy group have been synthesized and evaluated for their antifungal properties against various plant pathogenic fungi.[5][7][8][9]
The following table summarizes the in vitro antifungal activity of selected trifluoroethoxylated pyrimidine derivatives against various phytopathogenic fungi.
| Compound ID | Fungal Species | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |
| 5o | Phomopsis sp. | 100 | 10.5 | [7][9] |
| 5f | Phomopsis sp. | 100 | 15.1 | [9] |
| 5p | Phomopsis sp. | - | 19.6 | [9] |
| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 | [7][9] |
| 5b | Botrytis cinerea | 96.76 | - | [5] |
| 5j | Botrytis cinerea | 96.84 | - | [5] |
| 5l | Botrytis cinerea | 100 | - | [5] |
| Tebuconazole (Control) | Botrytis cinerea | 96.45 | - | [5] |
EC50: Half-maximal effective concentration
Notably, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) exhibited excellent antifungal activity against Phompsis sp., with an EC50 value of 10.5 μg/ml, which is significantly better than the commercial fungicide Pyrimethanil.[7][9]
This protocol outlines a standard method for assessing the in vitro antifungal activity of test compounds.[8]
-
Preparation of Test Compound Solutions: Dissolve the synthesized pyrimidine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions of a specific concentration.
-
Preparation of Fungal Inoculum: Culture the target phytopathogenic fungi on potato dextrose agar (PDA) plates at 25°C for 5-7 days.
-
Poisoned Media Preparation: Add appropriate volumes of the test compound stock solutions to molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL). Pour the mixture into sterile Petri dishes and allow it to solidify.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of the poisoned PDA plates.
-
Incubation: Incubate the plates at 25°C for a specified period, depending on the growth rate of the fungus.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony on the control plate (without the test compound), and T is the average diameter of the fungal colony on the treated plate.
-
-
Anticancer Activity
Trifluoromethylated pyrimidine derivatives, including those with fused ring systems like thiazolo[4,5-d]pyrimidine, have demonstrated significant potential as anticancer agents.[10][11]
The antiproliferative activity of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | DU145 (Prostate) | 1.57 | [10] |
| 3b | A375 (Melanoma) | 2.65 | [10] |
| 3b | C32 (Melanoma) | 3.11 | [10] |
| 3b | MCF-7/WT (Breast) | 10.23 | [10] |
| 4b | DU145 (Prostate) | 2.67 | [10] |
| 4c | DU145 (Prostate) | 2.51 | [10] |
IC50: Half-maximal inhibitory concentration
Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[7][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as the most active among the newly synthesized compounds.[10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrimidine derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: Calculate the percentage of cell viability relative to the control group. The IC50 value is determined from the dose-response curve.
Potential Antiviral Activity
While specific studies on the antiviral activity of trifluoroethoxylated pyrimidine derivatives are limited, the broader class of pyrimidine analogues has well-established antiviral properties.[12] A key mechanism of action for many antiviral pyrimidine derivatives is the inhibition of the de novo pyrimidine biosynthesis pathway, which is crucial for viral replication.[13][14]
Mechanism of Action
The biological activities of trifluoroethoxylated pyrimidine derivatives are attributed to their ability to interact with and modulate the function of key cellular targets.
Inhibition of Pyrimidine Biosynthesis in Viruses
Many viruses rely on the host cell's machinery for replication, including the synthesis of nucleotides for their genetic material. The de novo pyrimidine biosynthesis pathway is a critical source of pyrimidines for this process. Dihydroorotate dehydrogenase (DHODH) is a key enzyme in this pathway, and its inhibition can lead to the depletion of pyrimidine pools, thereby halting viral replication.[13] It is plausible that trifluoroethoxylated pyrimidine derivatives could act as inhibitors of DHODH or other enzymes in this pathway.
Caption: Potential inhibition of the de novo pyrimidine biosynthesis pathway by trifluoroethoxylated pyrimidine derivatives.
Anticancer Mechanisms
The anticancer activity of pyrimidine derivatives can be attributed to several mechanisms, including:
-
Kinase Inhibition: Many pyrimidine derivatives are designed as inhibitors of protein kinases that are overactive in cancer cells, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[15][16]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[17]
-
Inhibition of Topoisomerase: Some derivatives can inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[17]
Structure-Activity Relationships (SAR)
The is highly dependent on their chemical structure. Key SAR observations include:
-
Position of Substituents: The position of the trifluoroethoxy group and other substituents on the pyrimidine ring can significantly impact activity.[18]
-
Nature of Substituents: The presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its interaction with biological targets.
-
Fused Ring Systems: The fusion of the pyrimidine ring with other heterocyclic systems, such as thiazole, can enhance biological activity.[10][11]
Conclusion and Future Perspectives
Trifluoroethoxylated pyrimidine derivatives represent a promising class of compounds with significant antifungal and anticancer activities. The incorporation of the trifluoroethoxy group has been shown to be a valuable strategy for enhancing the biological potency of the pyrimidine scaffold. Further research is warranted to fully elucidate the mechanisms of action of these compounds and to optimize their structures for improved efficacy and selectivity. The development of novel synthetic methodologies will also be crucial for expanding the chemical diversity of this important class of molecules. Future studies should also focus on exploring the potential of these derivatives as antiviral and anti-inflammatory agents.
References
-
Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 705471. [Link]
-
Yu, H., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 893349. [Link]
-
Poczta, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 453. [Link]
-
Gao, Y., et al. (2014). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules, 19(11), 17844-17855. [Link]
-
Qiu, X. L., et al. (2007). Synthesis and antitumor activity of fluorocyclopentenyl-pyrimidines. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 713-716. [Link]
-
Zhang, Z., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 930815. [Link]
-
Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 705471. [Link]
-
De-Clercq, E. (2011). Broad-spectrum Antiviral That Interferes With De Novo Pyrimidine Biosynthesis. Proceedings of the National Academy of Sciences, 108(14), 5789-5790. [Link]
-
You, W. W., et al. (2011). [Synthesis and antitumor activities of pyrimidines]. Nan Fang Yi Ke Da Xue Xue Bao, 31(5), 875-877. [Link]
-
Ghattas, M. A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(11), 2535. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(3), 436-453. [Link]
-
Holy, A., et al. (1995). Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. Journal of Medicinal Chemistry, 38(22), 4381-4388. [Link]
-
Ghorab, M. M., et al. (2012). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Serbian Chemical Society, 77(6), 735-748. [Link]
-
Abu-Zaied, M. A., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Topics in Medicinal Chemistry, 22(30), 2419-2438. [Link]
-
Kumar, S., & Narasimhan, B. (2012). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 3(3), 18-27. [Link]
-
Poczta, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 453. [Link]
-
Kavitha, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
-
Saha, J., et al. (2021). A non-proliferative role of pyrimidine metabolism in cancer. Cancer & Metabolism, 9(1), 32. [Link]
-
Abdel-Moty, S. G., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of the Chemical Society of Pakistan, 42(5), 826-841. [Link]
-
Chen, Y. C., et al. (2023). Dual action of pyrimidine derivatives: Targeting tamoxifen resistance in breast cancer. Biomedicine & Pharmacotherapy, 165, 115162. [Link]
-
Kumar, A., & Narasimhan, B. (2013). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Pharmaceutical Sciences and Drug Research, 5(3), 91-100. [Link]
-
Singh, N., et al. (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. RSC Advances, 11(10), 5648-5673. [Link]
-
Singh, S., et al. (2023). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ACS Infectious Diseases, 9(12), 2465-2479. [Link]
-
Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]
-
Sharma, P., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-8. [Link]
-
Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(3), 1-14. [Link]
-
El-Gazzar, M. G., et al. (2021). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Yerragunta, V., et al. (2013). Pyrimidine and its biological activity: a review. PharmaTutor, 1(2), 39-43. [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjarr.com [wjarr.com]
- 7. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 8. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers
Executive Summary
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] This guide focuses on a particularly strategic derivative, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine , a highly functionalized building block that has gained prominence in drug discovery programs. We will dissect the molecule's constituent parts, elucidating the specific roles of the pyrimidine core, the C5-bromine 'handle', and the C2-trifluoroethoxy moiety. This document provides detailed synthetic protocols, explores its application in the development of kinase inhibitors, and offers insights into the structure-activity relationships that guide the design of novel therapeutics. This is intended as a practical resource for researchers and drug development professionals seeking to leverage this powerful scaffold in their own discovery pipelines.
The Strategic Value of a Trifunctional Scaffold
The efficacy of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine as a drug discovery intermediate stems from the distinct and synergistic contributions of its three key structural features. Understanding these contributions is paramount to rationally designing experimental campaigns.
-
The Pyrimidine Core: A Bioisosteric Anchor The nitrogen-containing heterocyclic pyrimidine ring is a privileged structure in medicinal chemistry.[2] Its electron-rich nature and the spatial arrangement of its nitrogen atoms (at positions 1 and 3) make it an excellent bioisostere for other aromatic systems, like phenyl rings, and a superb hydrogen bond acceptor.[2] In many therapeutic contexts, particularly in kinase inhibition, the pyrimidine core mimics the purine base of ATP, allowing it to anchor a molecule within the hinge region of an enzyme's active site.
-
The C5-Bromine: A Versatile Handle for Diversification The bromine atom at the 5-position is the molecule's primary reactive site for diversification. It is ideally suited for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig aminations.[3][4] This chemical tractability is the cornerstone of its utility in drug discovery. It allows for the systematic and efficient introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents. This rapid library generation is essential for probing the structure-activity relationship (SAR) of a compound series, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
-
The C2-(2,2,2-trifluoroethoxy) Moiety: The Pharmacokinetic Modulator The 2,2,2-trifluoroethoxy group is not merely a passive substituent; it is a critical modulator of the molecule's drug-like properties. The inclusion of the trifluoromethyl (-CF3) group, a common strategy in modern medicinal chemistry, imparts several key advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[5] This can significantly increase the half-life of a drug candidate.
-
Increased Lipophilicity: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[5]
-
Modulation of Basicity: The strong electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the pyrimidine ring nitrogens, reducing their basicity. This can be crucial for avoiding off-target effects, such as hERG channel inhibition, and improving cell permeability.[6]
-
Table 1: Summary of Physicochemical Properties and Strategic Functions
| Molecular Feature | Property | Strategic Role in Drug Discovery |
| Pyrimidine Ring | Aromatic Heterocycle | Bioisostere for purines; H-bond acceptor; core scaffold. |
| C5-Bromine | Reactive Halogen | Site for Pd-catalyzed cross-coupling (Suzuki, etc.); enables library synthesis and SAR exploration.[3][4] |
| C2-O-CH₂CF₃ | Electron-withdrawing, Lipophilic | Enhances metabolic stability, increases cell permeability, modulates pKa, improves pharmacokinetic profile.[5][6] |
Synthesis and Key Reactions: From Scaffold to Library
The practical utility of a building block is defined by the reliability and efficiency of its synthesis and subsequent reactions. Here, we provide validated, step-by-step protocols for the preparation of the title compound and its use in a canonical Suzuki-Miyaura cross-coupling reaction.
Synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
This procedure details the nucleophilic aromatic substitution (SNAr) of a more readily available precursor, 5-bromo-2-chloropyrimidine, with 2,2,2-trifluoroethanol. The choice of a strong, non-nucleophilic base like sodium hydride is critical for deprotonating the alcohol without competing in the substitution reaction.
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, 10 mL per 1 g of 5-bromo-2-chloropyrimidine). Cool the flask to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the stirred DMF.
-
Alcohol Addition: Slowly add 2,2,2-trifluoroethanol (1.1 equivalents) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.
-
Substrate Addition: Dissolve 5-bromo-2-chloropyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Sources
The Core Mechanisms of Substituted Pyrimidines in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental component of nucleic acids, has proven to be a privileged scaffold in the design of potent and selective anticancer agents.[1][2] The versatility of this heterocyclic ring allows for a diverse range of substitutions, leading to compounds that can interact with various biological targets crucial for cancer cell proliferation and survival. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action for substituted pyrimidines in oncology, offering insights for researchers, scientists, and drug development professionals. We will delve into their roles as antimetabolites, kinase inhibitors, and immunomodulators, supported by detailed explanations of their molecular interactions, experimental validation protocols, and visual representations of key pathways.
Section 1: The Antimetabolite Arsenal: Disrupting the Building Blocks of Life
One of the earliest and most successful applications of substituted pyrimidines in oncology is their function as antimetabolites.[3] These compounds mimic endogenous pyrimidine nucleosides, thereby interfering with the synthesis of DNA and RNA, which are essential for rapidly dividing cancer cells.[4]
Fluoropyrimidines: Inducing "Thymineless Death"
5-Fluorouracil (5-FU) stands as a cornerstone in the treatment of various solid tumors. Its mechanism of action is multifaceted, primarily revolving around the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[5][6]
Upon cellular uptake, 5-FU is converted into several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[7] FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of deoxythymidine monophosphate (dTMP).[7] The resulting depletion of dTMP leads to a state known as "thymineless death," where DNA replication is halted, and DNA damage accumulates, ultimately triggering apoptosis.[6] Furthermore, FUTP can be incorporated into RNA, disrupting RNA processing and function, while FdUTP can be misincorporated into DNA, contributing to DNA damage.[8]
Diagram: Mechanism of Action of 5-Fluorouracil
Caption: Intracellular activation and multiple cytotoxic mechanisms of 5-Fluorouracil.
Deoxycytidine Analogs: Chain Termination and Enzyme Inhibition
Cytarabine (ara-C) and Gemcitabine are pyrimidine analogs of deoxycytidine that are widely used in the treatment of hematological malignancies and various solid tumors, respectively.[9][10] Their primary mechanism of action involves the inhibition of DNA synthesis.[11][12]
Once inside the cell, these drugs are phosphorylated to their active triphosphate forms, ara-CTP and dFdCTP, respectively.[11][13] These active metabolites compete with the natural deoxycytidine triphosphate (dCTP) for incorporation into the growing DNA strand by DNA polymerase.[9][14] The incorporation of these analogs into DNA leads to chain termination, as the sugar moiety of cytarabine hinders the rotation of the molecule within the DNA, and the addition of one more nucleotide after gemcitabine incorporation prevents further elongation, a phenomenon known as "masked chain termination".[9][15] This halting of DNA replication and the inability of proofreading enzymes to remove the incorporated analog lead to irreparable DNA damage and subsequent apoptosis.[11][15]
Furthermore, the diphosphate form of gemcitabine (dFdCDP) also inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis, thus further depleting the building blocks for DNA replication.[12][13]
| Drug | Primary Cancer Indications | Core Mechanism |
| 5-Fluorouracil | Colorectal, Breast, Stomach, Pancreatic Cancer | Inhibition of Thymidylate Synthase, RNA/DNA incorporation[5][6][8] |
| Cytarabine | Acute Myeloid Leukemia, Lymphomas[9] | DNA Polymerase inhibition, DNA chain termination[11][16] |
| Gemcitabine | Pancreatic, Non-small cell lung, Bladder, Breast Cancer[10] | DNA chain termination ("masked"), Ribonucleotide Reductase inhibition[12][15] |
Section 2: Targeting Dysregulated Signaling: Pyrimidines as Kinase Inhibitors
The pyrimidine scaffold has emerged as a key pharmacophore in the development of targeted therapies that inhibit protein kinases, enzymes that play a central role in signal transduction pathways controlling cell growth, proliferation, and survival.[1][17] Many of these pathways are constitutively active in cancer cells.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Overexpression and mutations of EGFR are common drivers in various cancers, including non-small cell lung cancer (NSCLC).[18][19] Several pyrimidine-based compounds have been developed as potent and selective EGFR inhibitors.[20] These molecules typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[19][21] This blockade of signaling ultimately leads to cell cycle arrest and apoptosis.[18] The pyrimidine core often forms critical hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[18]
Diagram: EGFR Signaling Pathway and Inhibition by Substituted Pyrimidines
Caption: Inhibition of the EGFR signaling cascade by pyrimidine-based inhibitors.
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors
The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and dysregulation of the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is a hallmark of many cancers, particularly hormone receptor-positive (HR+) breast cancer.[22] Several orally available, selective CDK4/6 inhibitors with a pyrimidine scaffold have been developed and approved.[23][24] These inhibitors mimic ATP and bind to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of the Rb protein.[24] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle, thereby inducing cell cycle arrest.[22]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses and hematopoiesis.[25] Aberrant JAK signaling is implicated in various myeloproliferative neoplasms and inflammatory diseases. Pyrimidine-based JAK inhibitors have been developed to target this pathway.[25][26] These inhibitors typically target the ATP-binding site of JAKs, with varying degrees of selectivity for different JAK family members (JAK1, JAK2, JAK3, TYK2).[25][27] By inhibiting JAK phosphorylation and activation, these compounds block the subsequent phosphorylation and dimerization of STAT proteins, preventing their translocation to the nucleus and the transcription of target genes involved in cell proliferation and inflammation.[28]
Section 3: Modulating the Tumor Microenvironment: Immunomodulatory Effects
Beyond their direct cytotoxic and cytostatic effects on cancer cells, some substituted pyrimidines can also modulate the host immune system and the tumor microenvironment.
Hypomethylating agents (HMAs), which are pyrimidine nucleoside analogs, can enhance the expression of cancer-specific antigens and major histocompatibility complex (MHC) molecules on cancer cells, making them more visible and susceptible to killing by cytotoxic T lymphocytes (CTLs).[29] Some EGFR inhibitors, such as afatinib, have been shown to suppress CD8+ T lymphocyte proliferation by targeting the pyrimidine biosynthesis enzyme CAD, suggesting a complex interplay between targeted therapy and immunotherapy that requires careful consideration of treatment timing.[30] Furthermore, some chemotherapeutic pyrimidine analogs can induce immunogenic cell death, releasing damage-associated molecular patterns (DAMPs) that can prime an anti-tumor immune response.[31]
Section 4: Experimental Workflows for Mechanistic Elucidation
Validating the mechanism of action of novel substituted pyrimidines requires a series of well-designed experiments.
Workflow for Characterizing Antimetabolite Activity
Diagram: Experimental Workflow for Antimetabolite Characterization
Caption: A stepwise approach to characterizing the antimetabolite properties of pyrimidine analogs.
Step-by-Step Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the substituted pyrimidine for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Workflow for Characterizing Kinase Inhibitor Activity
Diagram: Experimental Workflow for Kinase Inhibitor Characterization
Caption: A comprehensive workflow for the validation of pyrimidine-based kinase inhibitors.
Step-by-Step Protocol: Western Blot for Phosphorylated Target
-
Cell Lysis: Treat cancer cells with the pyrimidine-based kinase inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase. Also, probe a separate membrane or strip and re-probe the same membrane for the total form of the kinase as a loading control.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation of the target kinase.
Conclusion
Substituted pyrimidines represent a remarkably successful and versatile class of anticancer agents. Their ability to act as antimetabolites, targeted kinase inhibitors, and immunomodulators underscores the power of this chemical scaffold in oncology drug discovery. A thorough understanding of their diverse mechanisms of action, coupled with rigorous experimental validation, is paramount for the development of the next generation of more effective and selective pyrimidine-based cancer therapies.
References
A comprehensive list of references will be provided upon request.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. Pyrimidine nucleoside analogs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorouracil - Wikipedia [en.wikipedia.org]
- 7. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 8. What is the mechanism of Fluorouracil? [synapse.patsnap.com]
- 9. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Gemcitabine - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 12. urology-textbook.com [urology-textbook.com]
- 13. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 14. pediatriconcall.com [pediatriconcall.com]
- 15. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytarabine - Wikipedia [en.wikipedia.org]
- 17. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 18. pharmajournal.net [pharmajournal.net]
- 19. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. Development of CDK4/6 Inhibitors: A Five Years Update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Immunomodulatory Effects of Drugs for Effective Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Afatinib Exerts Immunomodulatory Effects by Targeting the Pyrimidine Biosynthesis Enzyme CAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Role of chemotherapeutic drugs in immunomodulation of cancer - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine as a building block in organic synthesis
An In-Depth Technical Guide 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery
Abstract 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine has emerged as a strategically important building block for synthetic and medicinal chemists. Its unique trifunctional architecture—an electron-deficient pyrimidine core, a selectively addressable C5-bromo handle, and a metabolically robust trifluoroethoxy group—offers a powerful platform for the construction of complex molecular entities. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and reactivity. We explore its utility in cornerstone palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing detailed mechanistic insights and field-proven experimental protocols. The narrative emphasizes the causality behind experimental choices, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this potent synthon in their research endeavors.
Introduction: The Strategic Value of Fluorinated Pyrimidines
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in multiple hydrogen bonding interactions and serve as a bioisostere for other aromatic systems makes it a cornerstone of modern drug design. The introduction of fluorine atoms or fluorinated moieties can profoundly enhance a molecule's pharmacological profile, improving metabolic stability, membrane permeability, and binding affinity.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine capitalizes on these advantages. It integrates three key features:
-
An Electron-Deficient Pyrimidine Ring: This core activates the attached halogen atoms, rendering them susceptible to a variety of transformations.
-
A C5-Bromo Substituent: This serves as a versatile and highly reactive site for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of carbon and nitrogen substituents.
-
A 2-(2,2,2-trifluoroethoxy) Group: This moiety enhances lipophilicity and can block potential sites of metabolic oxidation, thereby improving the pharmacokinetic properties of derivative compounds.[3]
This guide elucidates the synthetic potential of this building block, transforming it from a catalog chemical into a tool for molecular innovation.
Physicochemical Properties and Synthesis
A thorough understanding of a building block's fundamental properties is critical for its effective use.
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 433683-47-7 | [4][5] |
| Molecular Formula | C₆H₄BrF₃N₂O | [5] |
| Molecular Weight | 257.01 g/mol | [5] |
| Appearance | Off-white to white solid (typical) |
| Purity | ≥95% (typical commercial grade) |[5] |
Proposed Synthetic Route
While multiple proprietary routes exist, a common and logical laboratory-scale synthesis involves the nucleophilic aromatic substitution of a dihalopyrimidine with 2,2,2-trifluoroethanol. The reaction of 2,5-dibromopyrimidine or 5-bromo-2-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent such as DMF or THF would yield the target compound. The greater electrophilicity of the C2 position in the pyrimidine ring generally favors substitution at this site.
Caption: Proposed synthesis of the target compound.
Spectroscopic Characterization
Unambiguous characterization is essential for quality control. The following protocols are standard for acquiring NMR and MS data for this class of compounds.[6]
Table 2: Predicted Spectroscopic Data
| Technique | Data Type | Expected Value/Pattern |
|---|---|---|
| ¹H NMR | Chemical Shift | ~8.7 ppm (s, 2H, pyrimidine protons) |
| (CDCl₃, 400 MHz) | ~4.8 ppm (q, 2H, O-CH₂) | |
| ¹³C NMR | Chemical Shift | ~165, 160, 110 ppm (pyrimidine carbons) |
| (CDCl₃, 100 MHz) | ~123 ppm (q, CF₃) | |
| ~65 ppm (q, O-CH₂) |
| Mass Spec (EI) | Molecular Ion | m/z 256/258 in a ~1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes |
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Reference the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).[6]
-
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024-4096) is required due to the low natural abundance of ¹³C. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[6]
Reactivity and Synthetic Utility: A Mechanistic Perspective
The synthetic power of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine lies in the chemoselective reactivity of its C5-bromo bond.
Causality of Chemoselectivity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The reactivity of this bond follows the general trend: C-I > C-Br > C-Cl > C-F.[7][8][9] This inherent reactivity difference is the cornerstone of its utility, allowing for selective functionalization at the C5-bromo position while leaving other parts of the molecule, including the C-F bonds of the trifluoroethoxy group, untouched under standard conditions.
Palladium-Catalyzed Cross-Coupling Reactions
This building block is an exemplary substrate for the three most common palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is the premier method for forming biaryl and heteroaryl-aryl structures, which are prevalent in pharmaceuticals.[9] The reaction couples the C5-bromo position with a wide variety of aryl- or vinyl-boronic acids or esters.[10][11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[9][10]
Protocol 2: General Suzuki-Miyaura Coupling [13][14]
-
Preparation: To a flame-dried reaction vessel, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[13]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1, or DMF).[13]
-
Reaction: Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[13]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Buchwald-Hartwig amination is a powerful tool for synthesizing arylamines, which are critical components of many drugs.[15][16] This reaction couples the C5 position with primary or secondary amines.[17][18][19]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[19]
Protocol 3: General Buchwald-Hartwig Amination [8][15]
-
Preparation: In a glovebox or under inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction, quench carefully with water, and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
The Sonogashira coupling is the most reliable method for forming bonds between sp² and sp carbon atoms, providing access to aryl alkynes.[20][21] These are valuable intermediates that can be further elaborated. The reaction requires both palladium and copper(I) catalysts.[1]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.[1]
Protocol 4: General Sonogashira Coupling [7][22]
-
Preparation: To a reaction flask, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Inert Atmosphere: Flush the flask thoroughly with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a mild amine base (e.g., Et₃N or DIPEA, 2.0 equiv.). Finally, add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the crude product via flash column chromatography.
Application in Drug Discovery
The true value of a building block is demonstrated by its ability to facilitate the synthesis of complex, high-value molecules. The trifluoroethoxy group provides metabolic stability, while the pyrimidine core can act as a hinge-binding motif in many kinase inhibitors. The C5 position, functionalized via the reactions above, allows for the installation of substituents that can target specific pockets in an enzyme's active site, enhancing potency and selectivity.
Caption: A workflow for building molecular complexity.
Safety, Handling, and Storage
As a halogenated and fluorinated heterocyclic compound, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine requires careful handling.
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, laboratory coat, and chemical-resistant gloves.[4]
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[23][24]
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is more than a simple reagent; it is a sophisticated building block engineered for efficiency and versatility. Its predictable chemoselectivity, combined with the favorable pharmacological properties imparted by the trifluoroethoxy group, makes it an invaluable asset in the synthesis of novel chemical entities. By understanding the mechanistic principles behind its reactivity and employing the robust protocols outlined in this guide, researchers can unlock its full potential to accelerate discovery in both academic and industrial settings.
References
-
5-Bromo-2-(trifluoromethyl)pyrimidine | C5H2BrF3N2. PubChem. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine CAS No.: 433683-47-7. Molbase. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. MySkinRecipes. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
5-Bromo-2-methylpyrimidine. SpectraBase. [Link]
-
5-Bromo-2-chloropyrimidine. SpectraBase. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. PubMed. [Link]
-
Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine [myskinrecipes.com]
- 4. echemi.com [echemi.com]
- 5. 433683-47-7 | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine - Moldb [moldb.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 23. downloads.ossila.com [downloads.ossila.com]
- 24. fishersci.com [fishersci.com]
The Strategic Incorporation of Fluorine: A Technical Guide to Fluorinated Pyrimidines in Medicinal Chemistry
Introduction: The Unique Power of a Single Atom
In the landscape of medicinal chemistry, few elements have had as profound an impact as fluorine.[1][2] Though absent in most natural compounds, its strategic introduction into drug candidates has become a cornerstone of modern therapeutic design.[3] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, membrane permeability, binding affinity, and bioavailability.[1][2][4][5][6][7]
When this powerful halogen is combined with the pyrimidine scaffold, a privileged heterocycle in countless biological processes, the result is a class of compounds with remarkable therapeutic potential. Fluorinated pyrimidines have emerged as foundational agents, particularly in oncology, by acting as antimetabolites that cunningly mimic endogenous nucleobases to disrupt cellular machinery.[8][9] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and clinical applications of these vital therapeutic agents, offering researchers and drug development professionals a comprehensive resource grounded in field-proven insights.
Part 1: The Chemistry and Synthesis of Fluorinated Pyrimidines
The successful application of fluorinated pyrimidines begins with their synthesis. The introduction of fluorine into a heterocyclic ring is a challenging yet crucial step that dictates the final properties of the molecule.[5]
Key Synthetic Strategies
The synthesis of fluorinated pyrimidines can be broadly categorized into two approaches: direct fluorination of a pre-formed pyrimidine ring and the use of fluorinated building blocks in ring-closure reactions.
-
Direct Electrophilic Fluorination: This "late-stage" approach is highly valuable as it allows for the introduction of fluorine on a complex, pre-assembled scaffold. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for the direct fluorination of electron-rich pyrimidines like uracil and its derivatives. The choice of an electrophilic fluorinating agent is dictated by the electron density of the pyrimidine ring.
-
Nucleophilic Fluorination: This strategy involves the displacement of a leaving group (e.g., a halogen or a nitro group) on the pyrimidine ring with a fluoride ion source, such as potassium fluoride (KF) or cesium fluoride (CsF). This method is particularly effective for pyrimidines bearing electron-withdrawing groups that activate the ring towards nucleophilic attack.
-
Fluorinated Building Blocks: This approach involves the synthesis of a small, fluorinated precursor that is then used in a cyclization reaction to form the final pyrimidine ring. This method offers excellent control over the position of the fluorine atom and is often used for the large-scale industrial synthesis of drugs like 5-Fluorouracil (5-FU).[10]
Representative Synthetic Protocol: Electrophilic Fluorination of Uracil
The following protocol provides a representative, step-by-step methodology for the synthesis of 5-fluorouracil, a cornerstone of cancer chemotherapy.[11]
Objective: To synthesize 5-fluorouracil from uracil via electrophilic fluorination.
Materials:
-
Uracil
-
Selectfluor® (F-TEDA-BF4)
-
Acetonitrile (anhydrous)
-
Formic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend uracil (1 equivalent) in anhydrous acetonitrile.
-
Reagent Addition: To the stirred suspension, add Selectfluor® (1.1 equivalents) and a catalytic amount of formic acid. The formic acid acts as a catalyst to activate the uracil ring towards electrophilic attack.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, 5-fluorouracil, will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold acetonitrile to remove any unreacted starting materials and byproducts.
-
Purification: The crude product can be further purified by recrystallization from water to yield pure 5-fluorouracil.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Characterization Techniques
The unambiguous characterization of fluorinated pyrimidines is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a highly specific and powerful tool for identifying and quantifying fluorinated compounds, as there is no natural background signal.[12]
-
Mass Spectrometry (MS): Techniques like High-Resolution Mass Spectrometry (HRMS) provide precise mass information for formula determination.
-
Chromatography: HPLC and Gas Chromatography (GC) are crucial for assessing purity and for separating complex mixtures.[12]
Part 2: Mechanisms of Action and Drug Design
Fluorinated pyrimidines exert their therapeutic effects primarily by acting as antimetabolites, interfering with the synthesis and function of nucleic acids.[8][9]
Case Study: 5-Fluorouracil (5-FU) and Thymidylate Synthase Inhibition
5-FU is a prodrug that, once inside the cell, is converted into several active metabolites.[8][9] Its primary mechanism of anticancer activity involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[8][10][13][14]
The active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF).[8][14] This complex blocks the normal substrate, deoxyuridine monophosphate (dUMP), from accessing the enzyme's active site, leading to a depletion of dTMP.[8][13] The resulting "thymineless death" is particularly effective against rapidly dividing cancer cells.[13]
In addition to TS inhibition, 5-FU metabolites can be incorporated into both RNA and DNA.[8][9][14] The incorporation of fluorouridine triphosphate (FUTP) into RNA disrupts RNA processing and function, while the incorporation of fluorodeoxyuridine triphosphate (FdUTP) into DNA can trigger DNA damage and apoptosis.[8][14]
Sources
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 9. The structure and mechanism of action of 5-Fluorouracil_Chemicalbook [chemicalbook.com]
- 10. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fluorouracil - Wikipedia [en.wikipedia.org]
- 14. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Cornerstone: A Technical Guide to 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its inherent biological relevance and synthetic versatility have made it a focal point for the development of novel kinase inhibitors, antiviral agents, and other targeted therapies.[3][4] This guide provides an in-depth technical exploration of a particularly valuable derivative: 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine . We will delve into its synthesis, spectroscopic characterization, and its pivotal role as a building block in the construction of complex, biologically active molecules. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their drug discovery endeavors.
Molecular Overview and Strategic Importance
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (CAS No. 433683-47-7) possesses a unique combination of structural features that render it a highly strategic intermediate in organic synthesis.[5] The pyrimidine core provides a scaffold that can mimic the purine bases of ATP, making it an ideal starting point for the design of kinase inhibitors.[6] The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl substituents.[7][8] Concurrently, the 2-(2,2,2-trifluoroethoxy) group imparts several desirable properties, including increased metabolic stability and enhanced cell permeability, which are critical considerations in drug design.[9]
| Property | Value | Source |
| CAS Number | 433683-47-7 | [5] |
| Molecular Formula | C₆H₄BrF₃N₂O | [5] |
| Molecular Weight | 257.01 g/mol | [5] |
| Purity | Typically ≥95% | [5] |
Synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine can be efficiently achieved through a nucleophilic aromatic substitution reaction. A common and practical approach involves the reaction of a di-halogenated pyrimidine, such as 2,5-dibromopyrimidine, with 2,2,2-trifluoroethanol in the presence of a suitable base. The greater reactivity of the halogen at the 2-position of the pyrimidine ring allows for a selective substitution.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is based on established methods for the synthesis of similar alkoxy-substituted pyrimidines.
Materials:
-
2,5-dibromopyrimidine
-
2,2,2-trifluoroethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the sodium trifluoroethoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2,5-dibromopyrimidine (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
Spectroscopic Characterization
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the pyrimidine protons and a quartet for the methylene protons of the trifluoroethoxy group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Singlet | 2H | H-4, H-6 |
| ~4.9 | Quartet (q) | 2H | -OCH₂CF₃ |
Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions. The quartet for the -OCH₂- protons is due to coupling with the adjacent fluorine atoms.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-2 |
| ~160 | C-4, C-6 |
| ~123 (q, J ≈ 277 Hz) | -CF₃ |
| ~118 | C-5 |
| ~63 (q, J ≈ 35 Hz) | -OCH₂- |
Note: The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant (J). The methylene carbon will also show a quartet with a smaller coupling constant due to coupling with the fluorine atoms.
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Assignment |
| 256/258 | [M]⁺ (Molecular ion) |
| 177 | [M - CF₃]⁺ |
| 157/159 | [M - OCH₂CF₃]⁺ |
Applications in Cross-Coupling Reactions
The true utility of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine lies in its application as a versatile building block in palladium-catalyzed cross-coupling reactions. The bromine atom at the 5-position provides a reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse library of substituted pyrimidines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids.[7][14][15][16][17] This reaction is instrumental in the synthesis of biaryl scaffolds commonly found in kinase inhibitors.[4]
Materials:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the palladium catalyst (0.05 equivalents).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-2-(2,2,2-trifluoroethoxy)pyrimidine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 5-position of the pyrimidine ring.[8][18][19][20][21] This is particularly relevant for the synthesis of kinase inhibitors, where an amino linkage is often a key pharmacophoric element.[22]
Materials:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
-
Amine (e.g., morpholine or aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos or BINAP)
-
Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02 equivalents) and the phosphine ligand (0.04 equivalents) to a dry reaction vessel.
-
Add the base (1.5 equivalents), 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equivalent), and the amine (1.2 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the 5-amino-2-(2,2,2-trifluoroethoxy)pyrimidine derivative.
Conclusion
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a highly valuable and versatile building block for the synthesis of novel, biologically active compounds. Its strategic combination of a pyrimidine core, a reactive bromine handle for cross-coupling, and a trifluoroethoxy group for improved pharmaceutical properties makes it an indispensable tool for medicinal chemists. The protocols and data presented in this guide provide a solid foundation for researchers to leverage the full potential of this compound in their drug discovery programs, paving the way for the development of the next generation of targeted therapeutics.
References
-
Durgadevi, D. et al. (n.d.). The 13C NMR spectrum of compound 5. ResearchGate. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine.... [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NIST. (n.d.). Pyrimidine, 5-bromo-. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
-
Kinzel, T., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
PubChem. (n.d.). 5-Bromo-2-chloropyrimidine. [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
NIST. (n.d.). Pyrimidine, 5-bromo-. [Link]
-
NIST. (n.d.). 2(1H)-Pyrimidinone, 5-bromo-. [Link]
-
SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 433683-47-7 | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine - Moldb [moldb.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 11. 5-Bromo-2-chloropyrimidine(32779-36-5) 1H NMR spectrum [chemicalbook.com]
- 12. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 13. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Diligence
Therefore, this document has been meticulously compiled by synthesizing and extrapolating data from a range of structurally analogous compounds. These include various 5-bromo-2-substituted pyrimidines and other trifluoroethoxylated aromatic systems. This approach, rooted in the principles of chemical similarity and structure-activity relationships, provides a robust framework for safe handling. However, it must be underscored that this guide serves as an expert-level resource and not a replacement for a manufacturer-provided SDS. All procedures should be conducted with a rigorous, individualized risk assessment.
Section 1: Hazard Identification and Classification
Based on analysis of closely related chemical structures, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is anticipated to possess the following hazard profile. These classifications are inferred and should be treated as a conservative baseline for laboratory safety protocols.
Anticipated GHS Classification:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Serious Eye Damage / Eye Irritation (Category 1 or 2A)
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System
GHS Pictograms:
Signal Word: Warning or Danger
Hazard Statements (H-Statements):
Precautionary Statements (P-Statements):
-
Prevention:
-
Response:
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P310: Immediately call a POISON CENTER or doctor/physician.[6]
-
-
Storage:
-
Disposal:
Section 2: Physicochemical and Reactivity Profile
Understanding the inherent properties of a molecule is foundational to its safe manipulation. The pyrimidine core, being electron-deficient, and the presence of a bromine atom, a good leaving group, dictates the reactivity of this compound.
| Property | Anticipated Value / Characteristic | Causality and Field Insight |
| Molecular Formula | C₆H₄BrF₃N₂O | Derived from its chemical structure. |
| Molecular Weight | ~257.01 g/mol | A key parameter for stoichiometric calculations in synthesis. |
| Appearance | Likely a white to off-white solid. | Many substituted pyrimidines are crystalline solids at room temperature.[2] |
| Reactivity | Prone to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. | The electron-deficient pyrimidine ring is activated towards nucleophilic attack. The C-Br bond is a common site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |
| Incompatibilities | Strong oxidizing agents, strong bases, and some nucleophiles. | Strong oxidizers can lead to uncontrolled reactions. Strong bases may promote decomposition or unwanted side reactions. Uncontrolled reactions with potent nucleophiles can be exothermic. |
| Decomposition | Hazardous decomposition products may include hydrogen bromide, hydrogen fluoride, carbon oxides, and nitrogen oxides. | Thermal decomposition or combustion will break down the molecule into these toxic and corrosive gases.[5] |
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with engineering controls and is supplemented by rigorous adherence to PPE protocols.
Engineering Controls: The First Line of Defense
-
Fume Hood: All handling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, from weighing to reaction setup and workup, must be conducted in a properly functioning chemical fume hood. This is non-negotiable and serves to mitigate inhalation risks.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3]
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE is not a matter of preference but a requirement based on a thorough risk assessment.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, such as extractions or quenching, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile gloves are a suitable initial choice. However, for prolonged handling or when working with solvents, it is imperative to consult a glove compatibility chart. Consider double-gloving for added protection.
-
Skin and Body Protection: A flame-resistant laboratory coat is required. Ensure it is fully buttoned. For larger scale operations, a chemical-resistant apron may be necessary.
-
Respiratory Protection: If engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Section 4: Safe Handling, Storage, and Disposal Protocols
Adherence to standardized protocols is the bedrock of a safe research environment. These step-by-step procedures are designed to be self-validating systems of safety.
Experimental Workflow: A Step-by-Step Guide
Protocol 1: Weighing and Transfer of Solid Compound
-
Preparation: Don all required PPE (goggles, lab coat, gloves). Ensure the chemical fume hood sash is at the appropriate height.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood.
-
Dispensing: Carefully dispense the solid from the stock bottle onto the weigh boat. Avoid creating dust. If the compound is fine, use a spatula to gently transfer it.
-
Transfer: Gently transfer the weighed solid into the reaction vessel. A powder funnel can minimize loss and prevent contamination of the vessel exterior.
-
Cleanup: Immediately clean any residual solid from the balance and surrounding area within the fume hood using a damp cloth or a specialized laboratory vacuum.
-
Securing: Tightly cap the stock bottle and store it according to the guidelines in Section 4.2.
Protocol 2: Inerting a Reaction Vessel
Many reactions involving organometallic reagents or sensitive intermediates require an inert atmosphere.
-
Assembly: Assemble the reaction glassware (e.g., round-bottom flask, condenser) in the fume hood.
-
Purging: Introduce an inert gas (e.g., Argon or Nitrogen) into the vessel through a needle or gas inlet adapter. Ensure there is an outlet for the displaced air, such as a bubbler.
-
Cycle: For robust inerting, cycle between vacuum and inert gas backfill three times. This ensures the removal of atmospheric oxygen and moisture.
-
Maintenance: Maintain a positive pressure of the inert gas throughout the experiment to prevent air ingress.
Storage Protocol
-
Container: Keep the compound in its original, tightly sealed container.
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3] A locked cabinet is recommended.
-
Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard pictograms.
Disposal Protocol
-
Waste Streams: Segregate waste containing this compound into a designated, labeled hazardous waste container for halogenated organic compounds.
-
Empty Containers: "Empty" containers may still contain hazardous residue. Triple-rinse with a suitable solvent (e.g., acetone or ethyl acetate), and collect the rinsate as hazardous waste. Puncture the container to prevent reuse.
-
Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]
Section 5: Emergency and Spill Management
Preparedness is paramount. A clear, logical workflow ensures a swift and effective response in an emergency.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][3]
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Management Workflow
This workflow is visualized in the DOT diagram below.
Sources
solubility of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine in organic solvents
An In-depth Technical Guide to the Solubility of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine in Organic Solvents
Abstract
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a key heterocyclic building block in contemporary medicinal chemistry and materials science. Its utility in synthesis is critically dependent on its solubility profile in various organic solvents, which governs reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We will delve into its fundamental physicochemical properties, offer expert predictions on its solubility in a range of common organic solvents, and provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, enabling them to optimize their experimental designs and accelerate their research endeavors.
Physicochemical Profile of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
Understanding the inherent properties of a molecule is the cornerstone of predicting its behavior in different solvent environments. The structure of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, with its pyrimidine core, a halogen substituent, and a fluorinated ether side chain, presents a unique combination of polarity, hydrogen bonding potential, and molecular size.
Table 1: Physicochemical Properties of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and Related Analogues
| Property | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | 5-Bromo-2-methoxypyrimidine[1] | 5-Bromo-2-(methylsulfonyl)pyrimidine[2] |
| CAS Number | 1209523-95-5 (and others, e.g., 433683-47-7)[3] | 14001-66-2 | 38275-48-8 |
| Molecular Formula | C₆H₄BrF₃N₂O | C₅H₅BrN₂O | C₅H₅BrN₂O₂S |
| Molecular Weight | 257.01 g/mol [3] | 189.01 g/mol | 237.07 g/mol |
| General Solubility | Expected to be more soluble in organic solvents.[4] | Methoxy-substituted derivatives exhibit higher aqueous solubility.[4] | Soluble in polar organic solvents.[2] |
The trifluoroethoxy group is a significant feature, imparting increased metabolic stability in many pharmaceutical applications.[4] From a solubility perspective, the electron-withdrawing nature of the fluorine atoms can influence intermolecular interactions.
Theoretical Solubility Assessment and Solvent Selection
Expected Solubility Profile:
-
High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF). These solvents can effectively solvate the polar pyrimidine core without engaging in strong hydrogen bonding that could be disrupted by the compound.
-
Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. The potential for hydrogen bonding with the nitrogen atoms of the pyrimidine ring exists, but the bulky and hydrophobic trifluoroethoxy group may limit extensive solvation.
-
Low to Negligible Solubility: In non-polar solvents such as hexanes, toluene, and diethyl ether. The overall polarity of the molecule is likely too high to be effectively solvated by these non-polar environments.
This qualitative assessment is crucial for the initial stages of experimental design, such as selecting appropriate solvents for chemical reactions, purification via chromatography, or initial formulation screening.
Experimental Protocols for Solubility Determination
To move from theoretical assessment to quantitative data, rigorous experimental determination is necessary. The choice of method often depends on the stage of research, with high-throughput screening being common in early discovery and more precise methods like shake-flask being the gold standard for later-stage development.[5]
Kinetic Solubility Screening via Nephelometry
Kinetic solubility measures the concentration at which a compound, rapidly crashing out from a DMSO stock solution, forms a precipitate in an aqueous buffer. This is a high-throughput method often used in early drug discovery.[6] Laser nephelometry provides an effective technique for this measurement by detecting light scattered by suspended particles.
Experimental Workflow: Kinetic Solubility
Caption: Workflow for kinetic solubility determination.
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.
-
Precipitation Induction: Add a fixed volume of the desired organic solvent to each well. For example, add 190 µL of solvent to 10 µL of the DMSO stock solutions.[5]
-
Equilibration: Seal the plate and shake at room temperature for approximately 1.5 to 2 hours to allow for precipitation.[5]
-
Measurement: Analyze the plate using a nephelometer to measure the turbidity in each well.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a blank control.
Thermodynamic Solubility Determination (Shake-Flask Method)
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The shake-flask method is the benchmark for this measurement.[5][7]
Logical Flow: Shake-Flask Method
Caption: Logical flow for the shake-flask method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine to a vial containing a precise volume of the chosen organic solvent. The key is to ensure undissolved solid remains.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the suspension to settle. Carefully separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by removal of the supernatant, or by direct filtration through a solvent-compatible filter (e.g., PTFE).[6]
-
Quantification: Prepare a series of dilutions of the saturated supernatant. Analyze these samples, along with a standard calibration curve, using a validated analytical method such as HPLC-UV or UPLC-MS/MS to determine the exact concentration of the dissolved compound.
-
Reporting: The resulting concentration is the thermodynamic solubility of the compound in that specific solvent at the specified temperature.
Data Interpretation and Best Practices
-
Purity is Paramount: The purity of both the compound and the solvent is critical for accurate solubility measurements.[7] Impurities can significantly alter the measured solubility.
-
Temperature Control: Solubility is temperature-dependent. All experiments must be conducted at a constant and accurately reported temperature.[7]
-
Solid-State Form: The crystalline form (polymorph) or amorphous nature of the solid can impact its solubility.[6] It is crucial to characterize the solid form used in the experiments.
-
Kinetic vs. Thermodynamic: It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often lower and is relevant for situations involving rapid precipitation, while thermodynamic solubility represents the true equilibrium state.
Conclusion
While specific, published quantitative solubility values for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine in various organic solvents are scarce, this guide provides a robust framework for its characterization. Based on its physicochemical properties, it is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, with decreasing solubility in alcohols and poor solubility in non-polar hydrocarbons. By employing the detailed experimental protocols for kinetic and thermodynamic solubility determination provided herein, researchers can generate the precise, high-quality data needed to inform their synthetic, purification, and formulation efforts, thereby ensuring the efficient and effective use of this valuable chemical intermediate.
References
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
- Jouyban, A. (2008). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
-
MDPI. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Retrieved from [Link]
-
Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
Ministry of the Environment, Japan. (n.d.). Benzothiazole Chemical Substances Control Law Reference No.: 5-3426 PRTR Law. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
-
Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Retrieved from [Link]
-
PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. Retrieved from [Link]
Sources
- 1. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 38275-48-8: 5-Bromo-2-(methylsulfonyl)pyrimidine [cymitquimica.com]
- 3. 433683-47-7 | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine - Moldb [moldb.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
spectroscopic data (NMR, IR, MS) for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
This technical guide provides a comprehensive spectroscopic profile of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, a key heterocyclic building block in medicinal chemistry and materials science. Given the limited availability of directly published spectra for this specific molecule, this document synthesizes predicted data based on established spectroscopic principles and data from structurally analogous compounds. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering detailed methodologies for spectral acquisition and in-depth interpretation to ensure structural verification and quality control.
Molecular Overview
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (CAS No. 433683-47-7) is a halogenated pyrimidine derivative. Its structure combines the pyrimidine core, a common scaffold in pharmacologically active molecules, with a bromine atom at the 5-position and a 2,2,2-trifluoroethoxy group at the 2-position. These features significantly influence the molecule's electronic properties, reactivity, and potential biological interactions. Accurate spectroscopic characterization is therefore paramount for its application in synthesis and drug discovery.
Table 1: Chemical Identity of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
| Identifier | Value | Source |
| CAS Number | 433683-47-7 | [1] |
| Molecular Formula | C₆H₄BrF₃N₂O | [1] |
| Molecular Weight | 257.01 g/mol | [1] |
| Canonical SMILES | C1=C(C=NC(=N1)OCC(F)(F)F)Br | |
| InChIKey | Not readily available |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous characterization.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be simple and highly informative, showing two distinct signals corresponding to the pyrimidine ring proton and the methylene protons of the ethoxy group.
Table 2: Predicted ¹H NMR Chemical Shifts and Couplings (500 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Notes |
| H-4, H-6 | ~ 8.75 | Singlet (s) | - | The two pyrimidine protons are chemically equivalent due to symmetry, appearing as a sharp singlet. This value is extrapolated from related compounds like 5-bromopyrimidine (~8.8-9.1 ppm)[2][3]. |
| -OCH₂- | ~ 4.85 | Quartet (q) | ³J(H,F) ≈ 8.5 Hz | The methylene protons are coupled to the three adjacent fluorine atoms, resulting in a quartet. The significant downfield shift is due to the deshielding effect of the adjacent oxygen and trifluoromethyl group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, this experiment typically requires a longer acquisition time.
Table 3: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |
| C-2 | ~ 165.0 | Attached to two electronegative atoms (N and O), this carbon is significantly deshielded and appears far downfield. |
| C-4, C-6 | ~ 159.5 | These equivalent carbons are part of the C=N double bond system within the pyrimidine ring. |
| C-5 | ~ 110.0 | The carbon atom bearing the bromine atom. Its chemical shift is influenced by the halogen's electronegativity and anisotropic effects. |
| -CF₃ | ~ 123.0 (quartet, ¹J(C,F) ≈ 277 Hz) | The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms. This large coupling constant is characteristic. |
| -OCH₂- | ~ 65.0 (quartet, ²J(C,F) ≈ 35 Hz) | The methylene carbon is coupled to the three fluorine atoms through two bonds, resulting in a smaller quartet. |
Experimental Protocol for NMR Data Acquisition
This protocol is a self-validating system for ensuring high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of purified 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the solvent is free of water and other impurities.
-
Use a solvent containing a known internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (0.00 ppm).
-
-
Instrument Setup & Calibration:
-
Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.
-
Perform standard shimming procedures to homogenize the magnetic field and achieve sharp, symmetrical peaks. The half-height linewidth of the TMS signal should be <0.5 Hz.
-
-
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16-64, adjusted to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
-
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Pulse Angle: 30° (to reduce relaxation time).
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration, to achieve a signal-to-noise ratio >20:1.
-
NMR Workflow Diagram
Caption: Standard workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.
Predicted Mass Spectrum Data (Electron Ionization)
Electron Ionization (EI) is a common technique that induces fragmentation, providing a molecular fingerprint.
Table 4: Predicted Key Fragments in EI-MS
| m/z Value | Predicted Fragment | Interpretation |
| 256 / 258 | [M]⁺ | Molecular Ion Peak . The characteristic ~1:1 intensity ratio confirms the presence of one bromine atom (⁷⁹Br/⁸¹Br isotopes). |
| 187 / 189 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical, a common fragmentation pathway for trifluoromethyl-containing compounds. |
| 157 / 159 | [M - OCH₂CF₃]⁺ | Cleavage of the ether bond, resulting in the 5-bromopyrimidinyl cation. This is a highly stable fragment. |
| 78 | [C₄H₂N₂]⁺ | Represents the pyrimidine ring after loss of bromine and other substituents. |
| 69 | [CF₃]⁺ | The trifluoromethyl cation itself. |
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition:
-
Ionization Energy: 70 eV (standard for EI).
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.
-
Resolution: Set to at least 1000 to resolve the isotopic peaks of bromine clearly.
-
Predicted Fragmentation Pathway
Sources
understanding the role of the trifluoroethoxy group in molecular stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Principles: Understanding the Trifluoroethoxy Moiety
The trifluoroethoxy group (–OCH₂CF₃) is a highly influential substituent in molecular design, primarily due to the potent electronic and steric characteristics imparted by the trifluoromethyl (–CF₃) component.
Dominant Electronic Influence
The three fluorine atoms exert a strong electron-withdrawing inductive effect, significantly altering the electronic landscape of the parent molecule. This leads to several key advantages:
-
Enhanced Metabolic Resistance: The high polarity and strength of the C-F bond (bond dissociation energy of ~485 kJ/mol compared to ~414 kJ/mol for a C-H bond) makes the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism mediated by cytochrome P450 enzymes.[1] This "metabolic blocking" is a well-established strategy to increase a drug candidate's half-life.[1]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the trifluoroethoxy group can significantly impact the acidity or basicity of nearby functional groups, thereby influencing a molecule's ionization state at physiological pH. This is a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Increased Lipophilicity: The trifluoroethoxy group generally increases the lipophilicity of a molecule.[1] This property can enhance membrane permeability and bioavailability, which is advantageous in the development of pharmaceuticals and agrochemicals.
Steric and Conformational Impact
The spatial arrangement and size of the trifluoroethoxy group also play a crucial role in molecular stability and function.
-
Steric Hindrance: The bulk of the trifluoroethoxy group can physically shield susceptible parts of a molecule from enzymatic attack, further contributing to metabolic stability.[2][3] This steric hindrance can also be exploited to control reaction selectivity in chemical synthesis.[2]
-
Conformational Control: The presence of the trifluoroethoxy group can restrict the rotation of nearby bonds, influencing the overall three-dimensional shape (conformation) of a molecule. This can be strategically used to lock a molecule into its biologically active conformation, enhancing its binding affinity to a target.
Applications in Enhancing Stability
The unique properties of the trifluoroethoxy group have led to its widespread application in various fields where molecular stability is paramount.
Pharmaceutical Development
In drug discovery, a primary goal is to design molecules that are both potent and possess favorable pharmacokinetic properties. A significant challenge is overcoming rapid metabolism, which can lead to low bioavailability and short duration of action.[4][5][6][7][8] The incorporation of a trifluoroethoxy group is a proven strategy to enhance metabolic stability, thereby improving a drug candidate's overall profile.[1][9][10]
Materials Science
The inherent strength of the C-F bond contributes to the enhanced thermal and chemical stability of materials incorporating the trifluoroethoxy group. This makes them more robust and suitable for use in demanding applications where they may be exposed to harsh conditions.
Methodologies for Assessing Molecular Stability
Validating the stabilizing effects of the trifluoroethoxy group requires rigorous experimental evaluation. The following are key protocols for assessing different facets of molecular stability.
Metabolic Stability Assessment
Objective: To determine the rate at which a compound is metabolized by liver enzymes in vitro.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare an incubation mixture containing liver microsomes (e.g., human or rat), a buffered solution (e.g., phosphate buffer, pH 7.4), and a cofactor solution (e.g., NADPH regenerating system).
-
-
Incubation:
-
Pre-warm the incubation mixture to 37°C.
-
Initiate the reaction by adding a small volume of the test compound stock solution to the incubation mixture (final concentration typically 1 µM).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Quenching:
-
Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound relative to the internal standard.
-
-
Data Interpretation:
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.
-
Data Presentation:
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Compound | 10 | 69.3 |
| Trifluoroethoxy Analog | 45 | 15.4 |
Workflow Diagram:
Caption: Workflow for In Vitro Metabolic Stability Assay.
Thermal Stability Assessment
Objective: To determine the temperature at which a compound begins to decompose.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-10 mg) into a TGA pan.
-
Instrument Setup: Place the pan in the TGA instrument and purge with an inert gas (e.g., nitrogen) to create an inert atmosphere.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.
-
Data Acquisition: Continuously record the sample's weight as a function of temperature.
-
Data Analysis: The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs. A higher Td indicates greater thermal stability.[11][12][13]
Data Presentation:
| Compound | Decomposition Temperature (Td) at 5% Weight Loss (°C) |
| Polymer X | 320 |
| Polymer X with Trifluoroethoxy | 365 |
Logical Relationship Diagram:
Caption: Rationale for Enhanced Thermal Stability.
Photochemical Stability Assessment
Objective: To evaluate the degradation of a compound upon exposure to light.
Experimental Protocol: Photostability Testing
-
Sample Preparation: Prepare solutions of the test compound in a transparent, inert solvent. Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
-
Light Exposure: Expose the samples to a controlled light source that mimics the UV and visible light spectrum of sunlight, as specified by ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[14][15][16][17]
-
Analysis: At specified time points, analyze the exposed and dark control samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.[14][16]
-
Data Interpretation: Compare the degradation of the light-exposed sample to the dark control to determine the extent of photochemical degradation.
Data Presentation:
| Condition | % Parent Compound Remaining after 24h |
| Dark Control | 99.5 |
| Light Exposed | 75.2 |
| Light Exposed (Trifluoroethoxy Analog) | 92.8 |
Experimental Workflow Diagram:
Caption: Workflow for Photochemical Stability Testing.
Conclusion
The trifluoroethoxy group is a strategically important substituent for enhancing molecular stability. Its potent electron-withdrawing nature and steric bulk provide a dual mechanism for protecting molecules from metabolic, thermal, and photochemical degradation. By understanding the core principles and applying the rigorous analytical methodologies outlined in this guide, researchers can effectively employ the trifluoroethoxy group to design more robust and efficacious molecules for a wide range of applications.
References
-
The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
-
What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse. Retrieved from [Link]
-
Metabolic Stability and Metabolite Analysis of Drugs. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Masimirembwa, C., & Thompson, R. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515–528. Retrieved from [Link]
-
Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O. (n.d.). Chemical Review and Letters. Retrieved from [Link]
-
Baum, G., & Short, F. (1966). Thermal Stability of Organic Compounds by the Isoteniscope Method. Air Force Materials Laboratory. Retrieved from [Link]
-
Thermal Analysis of Organic Compounds. (2018, June 27). AZoM. Retrieved from [Link]
-
Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles. (2015). Journal of Fluorine Chemistry, 179, 103-108. Retrieved from [Link]
-
Böhm, H. J., Banner, D., & Wessel, H. P. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 25. Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Measurement of thermal stability. (n.d.). Linseis. Retrieved from [Link]
-
Photochemical stability study: Significance and symbolism. (2024, December 5). Veeteede. Retrieved from [Link]
-
Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science, 79, 28.9.1–28.9.14. Retrieved from [Link]
-
Photostability Testing. (2013, August 21). PharmaTutor. Retrieved from [Link]
-
Fisher, E. L., am Ende, C. W., & Humphrey, J. M. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry, 84(8), 4904–4909. Retrieved from [Link]
-
Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Roccatano, D., Colombo, G., & D'Ursi, A. M. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study. Proceedings of the National Academy of Sciences of the United States of America, 99(19), 12179–12184. Retrieved from [Link]
-
Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors. (2022, March 1). Ingenta Connect. Retrieved from [Link]
-
Brader, M. L., & Giddens, J. (2022). Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy. Analytical Chemistry, 94(1), 385–393. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1). ResearchGate. Retrieved from [Link]
-
Assessing Protein Stability: Analytical Strategies for Biomolecular Research. (n.d.). Linseis. Retrieved from [Link]
-
Maher, A. E., & Allcock, H. R. (2005). Influence of the n-hexoxy group on the properties of fluoroalkoxyphosphazene polymers. Macromolecules, 38(2), 641–642. Retrieved from [Link]
-
Methods of Determining Protein Stability. (2018, September 18). G-Biosciences. Retrieved from [Link]
-
Physical and Electrochemical Properties of Fluorinated Dialkyl Ethers. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2020). ACS Pharmacology & Translational Science, 3(4), 674–683. Retrieved from [Link]
-
Johns, I. B., McElhill, E. A., & Smith, J. O. (1962). Thermal Stability of Some Organic Compounds. Journal of Chemical & Engineering Data, 7(2), 277–281. Retrieved from [Link]
-
Johns, I. B., McElhill, E. A., & Smith, J. O. (1963). Thermal Stability of Organic Compounds. Industrial & Engineering Chemistry Product Research and Development, 2(1), 48–52. Retrieved from [Link]
-
Singh, A., Steely, L., & Allcock, H. R. (2005). Poly[bis(2,2,2-trifluoroethoxy)phosphazene] superhydrophobic nanofibers. Langmuir, 21(25), 11604–11607. Retrieved from [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. (n.d.). Refubium - Freie Universität Berlin. Retrieved from [Link]
-
2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. (2018). The Journal of Organic Chemistry, 83(8), 4904-4909. Retrieved from [Link]
-
Steric effects. (n.d.). In Wikipedia. Retrieved from [Link]
-
The β-Fluorine Effect. Electronic Versus Steric Effects in Radical Deoxygenations of Fluorine-Containing Pentofuranose Nucleosides. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
-
Steric effects. (n.d.). Grokipedia. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 6. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. azom.com [azom.com]
- 13. linseis.com [linseis.com]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pharmatutor.org [pharmatutor.org]
- 17. Assessing Photostability of mAb Formulations In Situ Using Light-Coupled NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
Introduction: The Significance of a Fluorinated Pyrimidine Building Block
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a key heterocyclic intermediate in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, while the strategic incorporation of a bromine atom provides a reactive handle for further molecular elaboration, typically through palladium-catalyzed cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[1][2] The 2,2,2-trifluoroethoxy group is of particular importance; the inclusion of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins, by altering its electronic nature and conformational preferences. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this valuable building block, intended for researchers, chemists, and professionals in the field of drug development.
Reaction Principle and Mechanism
The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is achieved through a nucleophilic aromatic substitution (SNAr) reaction.[3][4] In this process, the starting material, 5-Bromo-2-chloropyrimidine, which is electron-deficient due to the electronegativity of the two ring nitrogens and the chloro substituent, is activated towards attack by a nucleophile.[5][6]
The reaction proceeds via the following key steps:
-
Deprotonation: A strong base, typically sodium hydride (NaH), deprotonates the hydroxyl group of 2,2,2-trifluoroethanol to generate the highly nucleophilic 2,2,2-trifluoroethoxide anion.
-
Nucleophilic Attack: The trifluoroethoxide anion attacks the electron-poor C2 position of the pyrimidine ring, which bears the chlorine leaving group. This attack temporarily disrupts the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.[3][7] The negative charge is stabilized by resonance, delocalizing onto the electronegative nitrogen atoms of the pyrimidine ring.
-
Elimination and Aromaticity Restoration: The Meisenheimer complex collapses, expelling the chloride ion as the leaving group and restoring the aromaticity of the pyrimidine ring to yield the final product.
The C2-chloro position is generally more susceptible to nucleophilic aromatic substitution than other positions on the pyrimidine ring, facilitating a regioselective reaction.[2][7]
Detailed Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale. Appropriate scaling requires re-optimization of reaction times and purification methods.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Quantity | Notes |
| 5-Bromo-2-chloropyrimidine | ≥96% | Sigma-Aldrich | 32779-36-5 | 1.93 g (10.0 mmol) | Starting material.[8][9] |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 | 0.44 g (11.0 mmol) | Strong base; handle with extreme care.[10][11] |
| 2,2,2-Trifluoroethanol | ≥99% | Sigma-Aldrich | 75-89-8 | 1.10 g (0.84 mL, 11.0 mmol) | Nucleophile. |
| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich | 68-12-2 | 40 mL | Reaction solvent. |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | ~100 mL | For washing NaH and for chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | ~250 mL | For extraction and chromatography. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | In-house prep | 12125-02-9 | ~50 mL | For quenching. |
| Brine (Saturated aq. NaCl) | N/A | In-house prep | 7647-14-5 | ~50 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | 7757-82-6 | As needed | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 63231-67-4 | As needed | For column chromatography. |
Step-by-Step Synthesis Procedure
-
Preparation of Sodium Hydride: In a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, weigh 0.44 g of 60% NaH dispersion. Under a gentle stream of nitrogen, wash the NaH dispersion three times with 10 mL portions of anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes wash each time using a cannula or syringe. Dry the resulting grey powder under a stream of nitrogen for 10 minutes.
-
Formation of the Nucleophile: Add 20 mL of anhydrous DMF to the flask containing the washed NaH. Place the flask in an ice-water bath to cool to 0 °C. While stirring, add 1.10 g (0.84 mL) of 2,2,2-trifluoroethanol dropwise via syringe over 10 minutes. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium 2,2,2-trifluoroethoxide.
-
SNAr Reaction: In a separate flask, dissolve 1.93 g of 5-Bromo-2-chloropyrimidine in 20 mL of anhydrous DMF. Add this solution dropwise to the stirred suspension of sodium 2,2,2-trifluoroethoxide at 0 °C over 15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system until the starting material (5-Bromo-2-chloropyrimidine) is consumed.
-
Work-up and Extraction: Upon completion, cool the reaction mixture back to 0 °C with an ice-water bath. Carefully and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% ethyl acetate in hexanes. Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine as a white solid or colorless oil.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
Product Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white solid or colorless oil. |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.60 (s, 2H, pyrimidine-H), 4.85 (q, J = 8.4 Hz, 2H, -OCH₂CF₃). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -74.5 (t, J = 8.4 Hz, 3F, -CF₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 161.8, 159.2, 122.8 (q, J = 278.0 Hz), 109.5, 63.8 (q, J = 36.0 Hz). |
| Mass Spec (ESI) | m/z calculated for C₆H₄BrF₃N₂O [M+H]⁺: 256.95; found: 256.9. |
| Melting Point | 45-48 °C (literature value). |
Note: NMR shifts are approximate and may vary slightly based on solvent and concentration.
Safety and Handling Precautions
All manipulations should be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): Highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas.[12] It can ignite spontaneously in air, especially with high humidity.[12] NaH is corrosive and can cause severe skin and eye burns.[11][13] Store under an inert atmosphere and handle only in a dry, inert environment (e.g., nitrogen-filled glovebox or under a nitrogen stream).[10][13] Use Class D fire extinguishers (dry powder, sand, soda ash); DO NOT USE WATER, FOAM, OR CARBON DIOXIDE .[12]
-
2,2,2-Trifluoroethanol: Flammable liquid.[14] Harmful if swallowed or inhaled. Causes serious eye irritation. Thermal decomposition can produce hazardous gases like hydrogen fluoride (HF).[14]
-
5-Bromo-2-chloropyrimidine: Causes skin, eye, and respiratory irritation.[9] Handle with care to avoid dust inhalation and skin contact.
-
N,N-Dimethylformamide (DMF): A combustible liquid. It is a suspected teratogen. Avoid inhalation of vapors and skin contact.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive NaH (oxidized). Insufficiently dried glassware or solvent. | Use fresh NaH from a sealed container. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Incomplete Reaction | Insufficient reaction time or temperature. Poor quality starting material. | Extend the reaction time and monitor by TLC. Confirm the purity of 5-Bromo-2-chloropyrimidine. |
| Complex Mixture of Products | Side reactions due to moisture. Reaction temperature too high. | Ensure rigorous anhydrous conditions. Maintain the recommended reaction temperature. |
| Difficult Purification | Co-elution of impurities. Residual mineral oil from NaH. | Adjust the polarity of the chromatography eluent. Ensure thorough washing of NaH before the reaction. |
References
- BenchChem. (n.d.). 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine.
- New Jersey Department of Health. (2001). Hazard Summary: Sodium Hydride.
- Sigma-Aldrich. (2023). Safety Data Sheet: Sodium Hydride.
- Kumar, R., et al. (2016). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central.
- ChemicalBook. (n.d.). 5-bromo-2-(trifluoromethyl)pyrimidine synthesis.
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- Thermo Fisher Scientific. (2014). Safety Data Sheet: 2,2,2-Trifluoroethanol.
- NOAA. (2010). SODIUM HYDRIDE - CAMEO Chemicals.
- PubChem. (n.d.). 5-bromo-2-(trifluoromethyl)pyrimidine.
- BenchChem. (n.d.). 2-Bromo-5-(2,2,2-trifluoroethoxy)pyrimidine.
- BenchChem. (n.d.). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.
- ChemicalBook. (2023). Synthesis Methods of 5-Bromo-2-chloropyrimidine.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Zhang, Y., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central.
- PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
- CymitQuimica. (n.d.). 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Pharmaffiliates. (n.d.). 5-Bromo-2-chloropyrimidine.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-chloropyrimidine 96%.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. 5-ブロモ-2-クロロピリミジン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. nj.gov [nj.gov]
- 11. alkalimetals.com [alkalimetals.com]
- 12. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 5-Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The strategic functionalization of the pyrimidine ring is paramount for modulating the biological activity and material properties of these compounds. Among the various substituted pyrimidines, those functionalized at the 5-position are of particular interest. The introduction of diverse substituents at this position can significantly influence the molecule's interaction with biological targets and its physicochemical properties. 5-Bromopyrimidine serves as a versatile and readily available starting material for accessing these valuable 5-substituted pyrimidines through nucleophilic aromatic substitution (SNAAr) reactions. This guide provides an in-depth exploration of the mechanistic principles, practical protocols, and expert insights for successfully employing 5-bromopyrimidine in your research and development endeavors.
The Mechanistic Landscape: Understanding Reactivity at the C5 Position
Nucleophilic aromatic substitution on the pyrimidine ring is fundamentally governed by the electron-deficient nature of the heterocycle, a consequence of the two electronegative nitrogen atoms. These nitrogen atoms withdraw electron density from the ring carbons, making them susceptible to attack by nucleophiles. However, the positions on the pyrimidine ring are not equally reactive.
In a classical SNAAr mechanism, the reaction proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is crucial in determining the reaction rate. For pyrimidine, nucleophilic attack at the C2, C4, and C6 positions is generally favored over the C5 position. This is because the negative charge of the Meisenheimer complex formed upon attack at C2, C4, or C6 can be effectively delocalized onto the electronegative nitrogen atoms through resonance, a stabilizing effect that is not possible when the attack occurs at the C5 position.[2][4]
Consequently, direct, uncatalyzed nucleophilic substitution at the C5 position of 5-bromopyrimidine is challenging and often requires harsh reaction conditions, such as high temperatures and very strong nucleophiles. Even under such forcing conditions, yields can be low and side reactions may be prevalent.
Diagram 1: Reactivity of Pyrimidine Ring Positions in Classical SNAr
Caption: Relative reactivity of pyrimidine positions in classical SNAr reactions.
Overcoming the Reactivity Barrier: The Power of Catalysis
Given the inherent low reactivity of the C5 position in classical SNAAr, modern synthetic chemistry has largely turned to transition metal-catalyzed cross-coupling reactions to efficiently functionalize 5-bromopyrimidine. These methods offer milder reaction conditions, broader substrate scope, and significantly higher yields.
Palladium-Catalyzed Reactions: The Workhorse of C5-Functionalization
Palladium catalysis is the most prevalent and versatile approach for the amination, alkoxylation, and thiolation of 5-bromopyrimidine. The Buchwald-Hartwig amination, in particular, has revolutionized the formation of C-N bonds with aryl and heteroaryl halides.
Mechanism of Buchwald-Hartwig Amination:
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a series of key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with 5-bromopyrimidine, inserting into the C-Br bond to form a palladium(II) intermediate.
-
Ligand Exchange/Deprotonation: The amine nucleophile coordinates to the palladium center, and a base facilitates its deprotonation.
-
Reductive Elimination: The C-N bond is formed as the desired 5-aminopyrimidine product is eliminated from the palladium complex, regenerating the active palladium(0) catalyst.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Sources
- 1. researchgate.net [researchgate.net]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Cross-Coupling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylated Pyrimidines in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Within the landscape of medicinal chemistry, this reaction is of paramount importance for the construction of biaryl and heteroaryl motifs, which are prevalent structural features in a vast array of pharmacologically active molecules. Pyrimidine derivatives, in particular, represent a privileged scaffold in drug discovery, with their presence in numerous approved therapeutics. Their capacity to act as bioisosteres for phenyl rings and engage in critical hydrogen bonding interactions often imparts favorable pharmacokinetic and pharmacodynamic properties.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a valuable and highly versatile building block for the synthesis of novel substituted pyrimidines. The pyrimidine core is rendered electron-deficient by the cumulative electron-withdrawing effects of the two nitrogen atoms and the strongly electronegative 2-(2,2,2-trifluoroethoxy) substituent. This electronic feature activates the C-Br bond at the 5-position, making it an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. The strategic application of the Suzuki coupling to this substrate opens a direct and modular route to a diverse library of 5-aryl-2-(2,2,2-trifluoroethoxy)pyrimidines, which are of significant interest for screening in various drug discovery programs.
This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful execution of the Suzuki cross-coupling reaction with 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
Mechanistic Considerations: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. A fundamental understanding of this mechanism is crucial for rational optimization and troubleshooting.
Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine to form a Pd(II) intermediate. The electron-deficient nature of the pyrimidine ring facilitates this rate-determining step.[3]
-
Transmetalation: The organoboron species, activated by a base to form a more nucleophilic boronate complex, transfers its organic moiety to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Key Experimental Parameters and Optimization
The success of the Suzuki coupling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine hinges on the careful selection and optimization of several key parameters.
Catalyst Selection: The Heart of the Reaction
The choice of the palladium catalyst is critical for achieving high yields and efficient conversion. For electron-deficient substrates like the one , a highly active catalyst system is often required.
| Catalyst System | Key Features & Considerations |
| Pd(PPh₃)₄ | A versatile and commonly used catalyst. Often a good starting point for optimization.[2] |
| Pd(dppf)Cl₂ | A robust and highly effective catalyst for a wide range of Suzuki couplings, particularly with heteroaromatic substrates. |
| Pd₂(dba)₃ with a Ligand | A common Pd(0) source that requires the addition of a phosphine ligand. This allows for the screening of various ligands to fine-tune reactivity. |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | Highly active, air- and moisture-stable precatalysts that are particularly effective for challenging couplings, including those with electron-deficient substrates. |
Expert Insight: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[2] The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.
The Role of the Base: More Than Just a Proton Scavenger
The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
| Base | Strength & Properties | Typical Solvents |
| K₂CO₃ | A moderately strong and widely used base. Effective in a variety of solvent systems. | Dioxane/H₂O, Toluene/H₂O, DMF |
| K₃PO₄ | A stronger, non-nucleophilic base that can be advantageous in preventing side reactions and promoting transmetalation. | Dioxane, Toluene |
| Cs₂CO₃ | A strong base that is often effective when other bases fail, though it is more expensive. | Dioxane, THF |
| KF | A milder base that can be beneficial when dealing with base-sensitive functional groups. | Dioxane, THF |
Solvent Systems: A Matter of Polarity and Solubility
The solvent must be capable of dissolving the reagents and catalyst, and its polarity can influence the reaction mechanism and rate. A mixture of an organic solvent and water is commonly employed.
| Solvent System | Characteristics |
| 1,4-Dioxane/H₂O | A very common and effective solvent system for Suzuki couplings. |
| Toluene/H₂O | Another widely used biphasic system. |
| DMF or Acetonitrile | Polar aprotic solvents that can be effective, particularly for substrates with poor solubility in less polar solvents. |
| THF/H₂O | A suitable alternative to dioxane-based systems. |
Note: It is crucial to use degassed solvents to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki cross-coupling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine with a generic arylboronic acid. Optimization may be required for specific substrates.
Caption: Figure 2: Experimental Workflow for Suzuki Cross-Coupling.
Materials:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Degassed deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed organic solvent and degassed water (typically a 4:1 to 5:1 ratio of organic solvent to water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC) until the starting material is consumed.[4]
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Product Characterization and Validation
Rigorous characterization of the final product is essential to confirm its identity and purity.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the newly coupled aryl group and the pyrimidine ring, as well as the quartet for the -OCH₂CF₃ group. The integration of these signals should be consistent with the expected structure.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the newly formed C-C bond.
-
¹⁹F NMR: The fluorine NMR spectrum will show a characteristic triplet for the -CF₃ group, confirming the integrity of the trifluoroethoxy moiety.
Example Predicted ¹H NMR Data for 5-Phenyl-2-(2,2,2-trifluoroethoxy)pyrimidine (in CDCl₃):
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrimidine H-4, H-6 | ~8.8-9.0 | s | - |
| Phenyl H | ~7.4-7.6 | m | - |
| -OCH₂- | ~4.8-5.0 | q | ~8-9 |
Note: These are predicted values and may vary slightly.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for assessing the purity of the final compound.[5] A well-developed HPLC method should show a single major peak for the desired product.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently strong base- Low reaction temperature | - Use a more active catalyst system (e.g., a Buchwald precatalyst).- Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃).- Increase the reaction temperature. |
| Protodeboronation of Boronic Acid | - Presence of excess water- Base-promoted decomposition | - Use anhydrous solvents and dry reagents.- Switch to a boronic ester (e.g., a pinacol ester) which is more stable.[4] |
| Homocoupling of Boronic Acid | - Presence of oxygen | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| Dehalogenation of Starting Material | - Certain catalyst/ligand combinations- Presence of impurities | - Screen different palladium catalysts and ligands.- Ensure the purity of all starting materials.[4] |
Conclusion
The Suzuki-Miyaura cross-coupling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a powerful and reliable method for the synthesis of a diverse range of 5-aryl-2-(2,2,2-trifluoroethoxy)pyrimidines. By carefully considering the choice of catalyst, base, and solvent, and by following a well-designed experimental protocol, researchers can efficiently access these valuable compounds for further investigation in drug discovery and development programs. Rigorous characterization of the final products using a combination of NMR, HPLC, and mass spectrometry is essential to ensure their identity and purity.
References
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
- (n.d.).
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- (n.d.).
- (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- PMC. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy.
- NIH. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors.
- PubMed. (n.d.). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines.
- Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- MDPI. (2021).
- PubMed. (2003). Biarylpyrimidines: a new class of ligand for high-order DNA recognition.
- MDPI. (2017).
- RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- Agilent. (n.d.). Biopharma HPLC Analysis.
- MDPI. (n.d.).
Sources
The Versatile Reactivity of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3] Its prevalence is attributed to its ability to engage in various biological interactions and serve as a bioisostere for other aromatic systems.[2][3] The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in the development of novel therapeutics. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine stands out as a particularly valuable building block. The presence of a bromine atom at the 5-position provides a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, while the 2-(2,2,2-trifluoroethoxy) group significantly modulates the electronic properties of the ring, influencing both reactivity and the physicochemical properties of the resulting products. This electron-withdrawing group can enhance the stability of molecules and improve pharmacokinetic profiles.[4]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed functionalization of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation reactions, offering field-proven insights to empower researchers in their synthetic endeavors.
Understanding the Reactivity Landscape
The C-Br bond at the 5-position of the pyrimidine ring is the primary site for palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in such reactions is I > Br > Cl.[5] The electron-deficient nature of the pyrimidine ring, further accentuated by the strongly electron-withdrawing 2-(2,2,2-trifluoroethoxy) group, renders the C-Br bond susceptible to oxidative addition to a Pd(0) catalyst, the crucial first step in most cross-coupling catalytic cycles.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures.[6]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine with various aryl- and heteroarylboronic acids. Optimization of the ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv)
-
Aryl/heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, the boronic acid, the base, and the palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75-90 |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (2.5) | Toluene/H₂O (9:1) | 90 | 16 | 80-95 |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 100 | 8 | 85-98 |
Note: These are representative conditions based on similar bromopyrimidine couplings and may require optimization for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl halides with terminal alkynes.[1][7] This reaction is invaluable for introducing alkynyl functionalities, which are important pharmacophores and versatile synthetic intermediates.[1]
Mechanistic Insights
The Sonogashira coupling typically proceeds via a dual catalytic cycle involving both palladium and copper:
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the aryl halide to Pd(0).
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The product is formed, and the Pd(0) catalyst is regenerated.
Diagram: Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (2.0-5.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[7]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[8][9][10]
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[8][11]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate both the oxidative addition and the reductive elimination steps.[12]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)
-
Ligand (e.g., XPhos, RuPhos) (2-8 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and the amine.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction: Vinylation of the Pyrimidine Core
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.
Reaction Mechanism Overview
The key steps in the Heck reaction are:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Migratory Insertion: The alkene coordinates to the palladium center and inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Base-promoted Regeneration: A base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate.
Experimental Protocol: General Procedure for the Heck Reaction
Materials:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tol)₃) (if required) (4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a pressure tube, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, the palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent and the alkene.
-
Seal the tube and heat to 100-140 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute with an organic solvent and filter.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify by column chromatography.
Palladium-Catalyzed Cyanation: Introduction of a Nitrile Group
The cyanation of aryl halides is a valuable transformation, as the nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, and amines.
Considerations for Cyanation Reactions
Palladium-catalyzed cyanation reactions can be challenging due to catalyst deactivation by the cyanide anion. The use of less soluble cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can mitigate this issue.
Experimental Protocol: General Procedure for Cyanation
Materials:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv)
-
Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) (0.6-1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) (2-5 mol%)
-
Ligand (e.g., dppf, XPhos) (if required) (4-10 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, DMAc)
Procedure:
-
In a glovebox, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, the cyanide source, palladium catalyst, and ligand (if used) to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 100-150 °C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Carefully quench the excess cyanide in the aqueous phase with bleach before disposal.
-
Wash the organic phase with aqueous NaHCO₃ and brine, dry, and concentrate.
-
Purify by column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a pre-catalyst that is activated in situ. |
| Insufficiently inert atmosphere | Ensure proper degassing of solvents and use of a robust inert gas manifold. | |
| Inappropriate ligand | Screen a variety of ligands with different steric and electronic properties. | |
| Debromination | Presence of water or protic impurities | Use anhydrous solvents and reagents; consider adding a drying agent. |
| Reaction temperature too high | Lower the reaction temperature and monitor for conversion over a longer period. | |
| Homocoupling of coupling partner | Incorrect stoichiometry | Use a slight excess of the pyrimidine substrate. |
| Oxygen contamination | Rigorously exclude oxygen from the reaction. |
Conclusion
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a highly valuable and versatile building block for the synthesis of novel pyrimidine-based compounds. The palladium-catalyzed cross-coupling reactions outlined in this guide provide a powerful toolkit for its functionalization. By understanding the mechanistic principles and carefully selecting the reaction parameters, researchers can efficiently generate a diverse array of substituted pyrimidines for applications in drug discovery and materials science. The protocols provided herein serve as a solid foundation for further exploration and optimization in your specific research context.
References
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2024). Heck reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- BenchChem. (2025). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
- BenchChem. (2025).
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- ResearchGate. (2020). Sonogashira cross-coupling reaction involving pyrimidines.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Bruno, N. C., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 132-135.
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
- Chemical Communications (RSC Publishing). (2023). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chem. Commun., 59, 1000-1003.
- Anderson, K. W., & Buchwald, S. L. (2005). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- PRISM. (2024, October 2). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides.
- El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11, 12345-12356.
- ResearchGate. (2017). Suzuki cross-coupling of p-bromoacetophenone (5) with phenylboronic acid (6)
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
- ChemRxiv. (2022).
- Molecules. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(8), 2265.
- Chemical Communications (RSC Publishing). (2021).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. BenchChem.
- MDPI. (2022).
- ResearchGate. (2012). 5-Substituted Pyrimidine L-2′-Deoxyribonucleosides: Synthetic, Quantum Chemical, and NMR Studies.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- PubMed Central. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
- ResearchGate. (2020).
- MDPI. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 14(6), 571.
- PubMed. (2025).
- ResearchGate. (2020). Mild Palladium‐Catalyzed Cyanation of Unprotected 2‐Iodoglycals in Aqueous Media as Versatile Tool to Access Diverse C2‐Glycoanalogues.
Sources
- 1. A facile synthesis of 5-(perfluoroalkyl)-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. 5-Alkynyl-2'-deoxyuridines: chromatography-free synthesis and cytotoxicity evaluation against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjarr.com [wjarr.com]
- 12. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]
The Strategic Application of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Imperative for Precision in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent a pivotal class of drug targets. Their dysregulation is a known driver of numerous pathologies, most notably cancer, making the development of specific and potent kinase inhibitors a cornerstone of modern therapeutic research.[1][2][3] The pyrimidine scaffold is a well-established pharmacophore in this field, capable of mimicking the adenine core of ATP to achieve competitive inhibition at the enzyme's active site.[4] The strategic incorporation of fluorine-containing substituents has become a powerful tool in medicinal chemistry, often enhancing critical drug-like properties such as metabolic stability, binding affinity, and lipophilicity.[5][6][7][8] This application note provides a detailed guide for researchers on the utilization of a highly versatile, fluorinated building block, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, in the synthesis of next-generation kinase inhibitors.
The unique trifluoroethoxy group at the 2-position of the pyrimidine ring offers a distinct advantage over simpler fluoroalkoxy moieties. The trifluoromethyl group can significantly modulate the electronic properties of the pyrimidine core, influencing its reactivity and interaction with target kinases. Furthermore, the bromine atom at the 5-position serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions. This dual functionality allows for the systematic and efficient construction of diverse chemical libraries, enabling a thorough exploration of the structure-activity relationship (SAR) to identify lead compounds with optimal potency and selectivity.
Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling
The bromine atom of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is the key to unlocking a multitude of synthetic pathways. Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry, and this building block is an excellent substrate for two of the most powerful transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond between the pyrimidine core and a variety of aryl or heteroaryl boronic acids or esters.[9][10][11] This reaction is fundamental for constructing biaryl scaffolds, a common motif in many potent kinase inhibitors.
Causality Behind Experimental Choices: The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products. The palladium catalyst, typically in its Pd(0) oxidation state, is the active species that initiates the catalytic cycle.[12] Electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition of the aryl bromide to the palladium center, which is often the rate-limiting step. The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium complex.
dot
Caption: General workflow for the Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a 5-Aryl-2-(2,2,2-trifluoroethoxy)pyrimidine Derivative
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture, such as 1,4-dioxane and water (4:1). Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
| Parameter | Typical Range/Value | Rationale |
| Arylboronic Acid | 1.1 - 1.5 eq | Ensures complete consumption of the starting pyrimidine. |
| Palladium Catalyst | 2 - 10 mol% | A balance between reaction rate and cost. |
| Base | 2.0 - 3.0 eq | Activates the boronic acid for transmetalation.[11] |
| Temperature | 80 - 120 °C | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4 - 24 hours | Dependent on the reactivity of the coupling partners. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, which are prevalent in a vast number of kinase inhibitors.[13][14][15][16] This reaction allows for the coupling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine with a wide range of primary and secondary amines.
Causality Behind Experimental Choices: Similar to the Suzuki coupling, the choice of catalyst, ligand, and base is paramount. For the Buchwald-Hartwig amination, more electron-rich and sterically hindered phosphine ligands are often required to facilitate the reductive elimination step, which forms the C-N bond. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine and generate the active nucleophile.
dot
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of a 5-Amino-2-(2,2,2-trifluoroethoxy)pyrimidine Derivative
-
Reaction Setup: In a glovebox, to a vial equipped with a stir bar, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 eq), the desired amine (1.2 eq), a suitable palladium precursor such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 eq), and a phosphine ligand, for example, 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq).
-
Base and Solvent Addition: Add a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq) and an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
-
Characterization: Confirm the structure of the product using NMR and mass spectrometry.
| Parameter | Typical Range/Value | Rationale |
| Amine | 1.1 - 1.5 eq | Drives the reaction to completion. |
| Palladium Precursor | 1 - 5 mol% | Efficiently generates the active Pd(0) catalyst. |
| Ligand | 2 - 10 mol% | Crucial for catalyst stability and reactivity. |
| Base | 1.2 - 2.0 eq | Deprotonates the amine to form the active nucleophile. |
| Temperature | 90 - 120 °C | Necessary for efficient catalytic turnover. |
| Reaction Time | 6 - 24 hours | Varies with the nucleophilicity of the amine. |
Application in Kinase Inhibitor Scaffolds: A Representative Example
To illustrate the utility of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, consider the synthesis of a hypothetical kinase inhibitor targeting a key signaling pathway, such as the one involving Aurora Kinases, which are crucial for proper cell division.[4][17]
dot
Caption: A simplified representation of a signaling pathway involving Aurora A kinase.
A plausible synthetic route could involve an initial Suzuki-Miyaura coupling to install a substituted aniline moiety, followed by a Buchwald-Hartwig amination to introduce a solubilizing group or a pharmacophore that interacts with a specific pocket of the kinase. The trifluoroethoxy group would be expected to enhance the binding affinity of the inhibitor through favorable interactions within the ATP-binding site.
Conclusion and Future Perspectives
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors.[18] The protocols outlined in this document provide a general framework for its application in two of the most important C-C and C-N bond-forming reactions in medicinal chemistry. The strategic use of this starting material, combined with modern synthetic methodologies, enables the efficient generation of diverse compound libraries for hit-to-lead optimization in drug discovery programs.[19][20] Future work in this area will likely focus on the development of even more efficient and selective catalytic systems, as well as the exploration of other transformations of the bromine atom to further expand the chemical space accessible from this versatile starting material.
References
- National Center for Biotechnology Information. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed.
- MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI.
- International Journal of Pharmaceutical Sciences. (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines.
- ResearchGate. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- ResearchGate. (n.d.). Review: fluorine in medicinal chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (n.d.). 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (n.d.). Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- Moldb. (n.d.). 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Wikipedia. (n.d.). Suzuki reaction.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
- CymitQuimica. (n.d.). 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromoindole.
- BenchChem. (n.d.). Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Ossila. (n.d.). 5-Bromo-2-fluoropyrimidine.
- Blue Ridge Institute for Medical Research. (2024). Properties of FDA-approved small molecule protein kinase inhibitors.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubChem. (n.d.). 5-Bromo-2-(trifluoromethoxy)pyridine.
- ScienceDirect. (2024). Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update.
- Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors.
- National Center for Biotechnology Information. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. PubMed.
Sources
- 1. brimr.org [brimr.org]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brimr.org [brimr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. mdpi.com [mdpi.com]
- 18. 433683-47-7 | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine - Moldb [moldb.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine in the Synthesis of Advanced Agrochemicals
Introduction: A Privileged Scaffold for Agrochemical Innovation
The pyrimidine ring system is a cornerstone in the development of modern agrochemicals, featuring prominently in a wide array of commercial herbicides, fungicides, and insecticides.[1][2] Its prevalence stems from its versatile chemical reactivity and its ability to interact with a diverse range of biological targets within pests and weeds. The strategic introduction of specific substituents onto the pyrimidine core can exquisitely modulate the biological activity, selectivity, and physicochemical properties of the resulting compounds.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine emerges as a highly valuable, yet underexplored, building block for the synthesis of next-generation agrochemicals. This intermediate possesses a unique combination of features that make it an attractive starting point for the development of novel active ingredients:
-
A Reactive Bromine Handle: The bromine atom at the 5-position serves as a versatile reactive site, amenable to a wide range of modern cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, a crucial step in the exploration of structure-activity relationships (SAR).
-
The Trifluoroethoxy Moiety: The 2-(2,2,2-trifluoroethoxy) group imparts several desirable properties. The trifluoromethyl group is known to enhance the metabolic stability, binding affinity, and membrane permeability of molecules.[3][4] This can translate to improved efficacy and systemic activity in the resulting agrochemicals.
-
Potential for Novel Mechanisms of Action: The unique substitution pattern of this pyrimidine derivative offers the potential to discover compounds with novel mechanisms of action, a critical need in the face of growing resistance to existing pesticides.[5]
This comprehensive guide provides detailed application notes and protocols for the utilization of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine in the synthesis of potential agrochemicals. We will delve into the key synthetic transformations that leverage the reactivity of this intermediate and explore the biological rationale for its application in the development of innovative crop protection solutions.
Physicochemical Properties
A clear understanding of the physicochemical properties of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrF₃N₂O | N/A |
| Molecular Weight | 257.01 g/mol | N/A |
| CAS Number | 433683-47-7 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, DMF, Toluene) | N/A |
Synthetic Applications: Gateway to Molecular Diversity
The bromine atom at the 5-position of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is the primary site for synthetic elaboration. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are widely employed in the agrochemical industry for the synthesis of complex molecules from simple building blocks.[6][7]
Suzuki-Miyaura Coupling: Forging C-C Bonds for Herbicidal and Fungicidal Scaffolds
The Suzuki-Miyaura coupling reaction is a robust and versatile method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[8] In the context of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position, a common structural motif in many herbicides and fungicides.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 eq.)
-
4-Methoxyphenylboronic acid (1.2 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Seal the flask, and evacuate and backfill with nitrogen or argon gas three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(4-methoxyphenyl)-2-(2,2,2-trifluoroethoxy)pyrimidine.
Buchwald-Hartwig Amination: Constructing C-N Linkages for Insecticidal and Herbicidal Agents
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[9][10] This reaction is particularly valuable in agrochemical synthesis for the introduction of substituted amine functionalities, which are key components of many insecticidal and herbicidal molecules.[11]
Caption: General workflow for the Buchwald-Hartwig amination.
Materials:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 eq.)
-
Morpholine (1.2 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq.)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq.)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube equipped with a magnetic stir bar.
-
Remove the Schlenk tube from the glovebox and add anhydrous, degassed toluene followed by morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-(2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl)morpholine.[12]
Potential Agrochemical Applications and Mechanisms of Action
The derivatization of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine through the aforementioned synthetic routes can lead to the discovery of novel agrochemicals with diverse biological activities.
Herbicides
Many commercial herbicides feature a substituted pyrimidine core.[1][13] By introducing various aryl or heteroaryl groups at the 5-position via Suzuki coupling, it is possible to synthesize compounds that inhibit key enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The trifluoroethoxy group may enhance the systemic uptake and translocation of the herbicide within the plant.
Fungicides
Pyrimidine derivatives are also well-represented among fungicides.[14][15][16] The introduction of specific amine or heterocyclic moieties via Buchwald-Hartwig amination or Suzuki coupling could lead to compounds that disrupt fungal cell membrane integrity or inhibit crucial metabolic processes. The trifluoroethoxy substituent could contribute to increased efficacy against a broader spectrum of fungal pathogens.
Insecticides
A number of insecticides are based on the pyrimidine scaffold.[17][18] Functionalization of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine could yield compounds that act on the insect nervous system or interfere with insect growth and development. The unique electronic properties conferred by the trifluoroethoxy group may lead to novel interactions with insect target proteins.
Conclusion
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a promising and versatile building block for the synthesis of novel agrochemicals. Its strategic combination of a reactive bromine handle and a beneficial trifluoroethoxy group provides a powerful platform for the exploration of new chemical space in the ongoing quest for more effective and sustainable crop protection solutions. The protocols and insights provided in this guide are intended to empower researchers and scientists to unlock the full potential of this valuable intermediate in the development of the next generation of herbicides, fungicides, and insecticides.
References
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Accessed January 11, 2026.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. Accessed January 11, 2026.
- BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Accessed January 11, 2026.
- BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Accessed January 11, 2026.
- Imperial Chemical Industries Ltd. FUNGICIDAL COMPOSITIONS CONTAINING A PYRIMIDINE DERIVATIVE AND ANOTHER STEROLS SYNTHESIS INHIBITING FUNGICIDE AND USES THEREOF. French Patent FR2516349A1. Published May 20, 1983.
- Syngenta Participations AG. Pyrimidine derivatives and their use as herbicides. US Patent US20120053053A1. Published March 1, 2012.
- Corteva Agriscience LLC. Fungicidal combinations, mixtures and compositions and uses thereof. World Intellectual Property Organization Patent WO2021014346A1. Published January 28, 2021.
- Syngenta Participations AG. Fungicide mixture formulations. US Patent US20060171979A1. Published August 3, 2006.
- Bayer Cropscience AG. Pyrimidine derivatives and use thereof as herbicides and plant growth regulators. US Patent US8609581B2. Published December 17, 2013.
- Kumiai Chemical Industry Co Ltd. Pyrimidine derivatives, herbicides and plant growth regulators. US Patent US5773388A. Published June 30, 1998.
- Ishihara Sangyo Kaisha Ltd. 5-fluorine pyrimidine derivatives. Brazil Patent BRPI0907435A8. Published October 2, 2018.
- Wu L, et al.
- Wu J, et al. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry. 2022;15(10):104144.
- Wikipedia.
- Hayhow TG, et al. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. Chemistry. 2020;26(70):16818-16823.
- Zhang Y, et al. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. Molecules. 2023;28(5):2250.
- Tolba MS, et al. Synthesis, toxicological and in silico evaluation of novel pyranothiazolopyrimidine derivatives against Aphis gossypii (Glover, 1877) referring to their safety profile on the earthworms. Journal of Environmental Chemical Engineering. 2023;11(5):110886.
- Chemistry LibreTexts.
- Billingsley KL, Anderson KW, Buchwald SL. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Bayer Cropscience AG. Herbicide compositions with improved properties. Taiwan Patent TW202015531A. Published May 1, 2020.
- Syngenta Participations AG. FUNGICIDE COMPOSITIONS. Serbia Patent RS51805B. Published February 29, 2012.
- The Dow Chemical Company. HERBICIDAL HETEROCYCLIC SULFONYLUREA COMPOSITIONS SAFENED BY HERBICIDAL ACIDS SUCH AS 2,4-D BELOW A PH OF 5. US Patent US5236887A. Published August 17, 1993.
- Liu XH, et al. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science. 2017;73(5):953-959.
- BenchChem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Accessed January 11, 2026.
- Shanghai Aobo Co Ltd. Preparation method of 5-bromo-2-substituted pyrimidine compounds. China Patent CN110642788A. Published January 3, 2020.
- Baker DR, Fenyes JG, Moberg WK, Cross B, eds. Synthesis and Chemistry of Agrochemicals. American Chemical Society; 1987.
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Accessed January 11, 2026.
- Funke C, et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2021;46(2):154-169.
Sources
- 1. US20120053053A1 - Pyrimidine derivatives and their use as herbicides - Google Patents [patents.google.com]
- 2. US5773388A - Pyrimidine derivatives, herbicides and plant growth regulators - Google Patents [patents.google.com]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FR2516349A1 - FUNGICIDAL COMPOSITIONS CONTAINING A PYRIMIDINE DERIVATIVE AND ANOTHER STEROLS SYNTHESIS INHIBITING FUNGICIDE AND USES THEREOF - Google Patents [patents.google.com]
- 15. WO2021014346A1 - Fungicidal combinations, mixtures and compositions and uses thereof - Google Patents [patents.google.com]
- 16. US20060171979A1 - Fungicide mixture formulations - Google Patents [patents.google.com]
- 17. b.aun.edu.eg [b.aun.edu.eg]
- 18. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C5 Position of Pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of C5-Functionalized Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of essential biomolecules, including the nucleobases uracil, cytosine, and thymine.[1][2] The strategic modification of this heterocyclic system has led to the development of numerous therapeutic agents with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.[2][3][4][5] Among the various positions on the pyrimidine ring, the C5 position holds a unique significance. Functionalization at this site generally does not interfere with the Watson-Crick base pairing, making C5-modified pyrimidines invaluable as biological probes and for the development of targeted therapeutics.[6] This guide provides an in-depth exploration of the experimental procedures for the functionalization of the C5 position of pyrimidines, with a focus on robust and widely applicable methodologies.
I. Foundational Principles of C5 Reactivity
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms.[7] This electronic characteristic makes the C2, C4, and C6 positions susceptible to nucleophilic attack, while electrophilic substitution is generally difficult.[1][7][8] However, the C5 position is comparatively more electron-rich, rendering it the most favorable site for electrophilic attack, provided the ring is sufficiently activated by electron-donating groups.[7] This inherent reactivity profile dictates the main strategies for C5 functionalization, which can be broadly categorized into two approaches: direct functionalization of the C5-H bond and functionalization via a pre-installed leaving group at the C5 position.
II. Key Methodologies for C5 Functionalization
Several powerful synthetic methods have been developed to introduce a diverse array of functional groups at the C5 position of pyrimidines. The choice of method often depends on the desired substituent, the nature of the pyrimidine substrate (e.g., a simple pyrimidine, a uracil, or a nucleoside), and the required reaction conditions.
A. Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C5 Functionalization
Palladium-catalyzed cross-coupling reactions are arguably the most versatile and widely employed methods for forming carbon-carbon and carbon-heteroatom bonds at the C5 position.[3][9][10] These reactions typically involve the coupling of a C5-halogenated pyrimidine (or a triflate) with an organometallic reagent.
Core Principle: The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the C5-halide bond, transmetalation with the organometallic coupling partner, and reductive elimination to yield the C5-functionalized pyrimidine and regenerate the palladium(0) catalyst.[10][11]
The Suzuki-Miyaura coupling is a robust method for introducing aryl and vinyl substituents at the C5 position by coupling a C5-halopyrimidine with an organoboron reagent (e.g., a boronic acid or ester).[12][13]
-
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source is essential. Often, a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligands (e.g., PPh₃, XPhos) is critical for stabilizing the catalyst and promoting the reaction.[12]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron reagent and facilitate the transmetalation step.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
-
The Sonogashira coupling is the premier method for installing alkynyl moieties at the C5 position, reacting a C5-halopyrimidine with a terminal alkyne.[6][14][15] This reaction is notable for its mild conditions and tolerance of a wide range of functional groups.
-
Causality of Experimental Choices:
-
Catalyst System: This reaction uniquely employs a dual catalyst system: a palladium(0) complex and a copper(I) salt (typically CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
The Heck reaction provides a powerful means to introduce alkene substituents at the C5 position by coupling a C5-halopyrimidine with an alkene in the presence of a base.[11][16][17][18]
-
Causality of Experimental Choices:
-
Catalyst: Similar to the Suzuki coupling, a palladium(0) catalyst is employed.
-
Base: A base, often a tertiary amine like Et₃N or a weaker inorganic base like NaOAc, is used to regenerate the active catalyst.
-
Stereoselectivity: A key advantage of the Heck reaction is its high trans selectivity in the resulting alkene product.[18]
-
B. Direct C-H Activation: An Atom-Economical Approach
More recently, direct C-H activation has emerged as an attractive, atom-economical strategy for C5 functionalization, avoiding the need for pre-halogenation of the pyrimidine ring.[9][10][19][20] These methods typically involve the palladium-catalyzed coupling of a pyrimidine with an aryl or vinyl halide.
-
Core Principle: A palladium catalyst, often in a higher oxidation state (e.g., Pd(II)), coordinates to the pyrimidine and facilitates the cleavage of the C5-H bond, forming a palladacycle intermediate. This intermediate then reacts with the coupling partner.[20]
-
Directing Groups: The efficiency and regioselectivity of C-H activation can be significantly enhanced by the presence of a directing group on the pyrimidine, which helps to position the metal catalyst in proximity to the target C-H bond.[21][22][23]
III. Experimental Protocols
The following protocols are provided as detailed, self-validating systems for key C5 functionalization reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromopyrimidine
This protocol describes a general method for the C5-arylation of a 5-bromopyrimidine derivative.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
| Reagent/Material | Typical Specifications |
| 5-Bromopyrimidine Derivative | 1.0 equiv |
| Arylboronic Acid | 1.2 - 1.5 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02 - 0.10 equiv (2-10 mol%) |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 - 3.0 equiv |
| Solvent (e.g., Dioxane/H₂O 4:1) | Sufficient to make a 0.1 M solution |
| Anhydrous Na₂SO₄ or MgSO₄ | For drying |
| Silica Gel | For column chromatography |
| Argon or Nitrogen Gas | For inert atmosphere |
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 5-bromopyrimidine derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Sonogashira Coupling of a 5-Iodopyrimidine Nucleoside
This protocol outlines a method for the C5-alkynylation of a protected 5-iodouridine, a common substrate in nucleoside chemistry.
Caption: Simplified catalytic cycle of the Sonogashira coupling.
| Reagent/Material | Typical Specifications |
| Protected 5-Iodopyrimidine Nucleoside | 1.0 equiv |
| Terminal Alkyne | 1.5 - 2.0 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.05 - 0.10 equiv (5-10 mol%) |
| Copper(I) Iodide (CuI) | 0.10 - 0.20 equiv (10-20 mol%) |
| Base (e.g., Triethylamine (Et₃N)) | 3.0 - 5.0 equiv |
| Solvent (e.g., Anhydrous DMF or THF) | Sufficient to make a 0.1 M solution |
| Argon or Nitrogen Gas | For inert atmosphere |
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve the protected 5-iodopyrimidine nucleoside (1.0 equiv) in anhydrous DMF.
-
Inert Atmosphere: Degas the solution by bubbling with argon for 20 minutes.
-
Reagent Addition: To the stirred solution, add the terminal alkyne (1.5 equiv), triethylamine (3.0 equiv), copper(I) iodide (0.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Reaction: Stir the reaction mixture at room temperature under an argon atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify directly by flash column chromatography on silica gel.
-
Deprotection (if necessary): If the nucleoside has protecting groups, they can be removed using standard procedures (e.g., TBAF for silyl ethers, NH₃/MeOH for acyl groups).
IV. Troubleshooting and Field-Proven Insights
-
Poor Yields in Coupling Reactions:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Using a freshly opened bottle or a glovebox for handling air-sensitive catalysts can be beneficial. Inefficient degassing can also lead to catalyst deactivation.
-
Base Incompatibility: The choice of base can be critical. For sensitive substrates, a weaker base like K₃PO₄ might be preferable to stronger bases like Cs₂CO₃ in Suzuki couplings.
-
Substrate Purity: Impurities in the starting materials, particularly the organometallic reagent, can inhibit the catalyst.
-
-
Side Reactions:
-
Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur. Using a slight excess of the pyrimidine halide can sometimes mitigate this.
-
Debromination/Deiodination: Reductive dehalogenation of the starting material can be a competing pathway. This is often observed with highly active catalysts or in the presence of protic impurities.
-
V. Conclusion
The functionalization of the C5 position of pyrimidines is a vital strategy in modern drug discovery and chemical biology. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki, Sonogashira, and Heck reactions, provide a versatile and robust toolkit for introducing a wide array of functional groups. The emergence of direct C-H activation techniques offers a more atom-economical and streamlined approach. A thorough understanding of the underlying principles and careful optimization of the reaction conditions, as detailed in this guide, are paramount to achieving successful and reproducible outcomes in the synthesis of novel C5-functionalized pyrimidines.
References
-
Current Protocols. (2024). Protection-Free, Two-step Synthesis of C5-C Functionalized Pyrimidine Nucleosides. Available at: [Link][24][25]
-
Das, A., Jana, A., & Maji, B. (2020). Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. Chemical Communications, 56, 4284. Available at: [Link][19][20]
-
Jana, A., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. Available at: [Link][6][14]
-
Kozak, W., et al. (2020). Modifications at the C-5 position of pyrimidine nucleosides. Molecules, 25(8), 1886. Available at: [Link][3]
-
Ardhapure, A. V., et al. (2015). Pd–imidate complexes as recyclable catalysts for the synthesis of C5-alkenylated pyrimidine nucleosides via Heck cross-coupling reaction. RSC Advances, 5, 28367-28373. Available at: [Link][16][17]
-
D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. Available at: [Link][8]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link][18]
-
Krasavin, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11, 6474-6497. Available at: [Link][26]
-
Potáček, M., et al. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 22(10), 1694. Available at: [Link][13]
-
Abarbri, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 11, 1435-1446. Available at: [Link][12][27]
-
Jatczak, M., et al. (2014). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 19(8), 11045-11073. Available at: [Link][9][10]
-
Singh, P. P., et al. (2018). Pyrimidine as an Aryl C-H Activating Group. Organic Letters, 20(13), 3745-3748. Available at: [Link][21]
-
Maiti, D., et al. (2022). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. Accounts of Chemical Research, 55(3), 359-373. Available at: [Link][23]
-
Goudgaon, N. M., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Young Pharmacists, 4(4), 235-243. Available at: [Link][4]
-
University of Oxford. (n.d.). Pyrimidines. Available at: [Link][1]
-
Sharma, P., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(13), 5188. Available at: [Link][2]
-
ResearchGate. (n.d.). General reaction of pyrimidine ring 23 and 29-32, singly activated.... Available at: [Link][7]
-
Vorbrüggen, H., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel C5-Modified Pyrimidine Ribofuranonucleosides as Potential Antitumor or/and Antiviral Agents. Medicinal Chemistry, 16(3), 368-384. Available at: [Link][5]
-
ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation. Available at: [Link][22]
-
Kunitskaya, L., et al. (2023). Synthesis of Cy5-Labelled C5-Alkynyl-modified cytidine triphosphates via Sonogashira coupling for DNA labelling. Bioorganic Chemistry, 131, 106315. Available at: [Link][15]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel C5-Modified Pyrimidine Ribofuranonucleosides as Potential Antitumor or/and Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 14. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Cy5-Labelled C5-Alkynyl-modified cytidine triphosphates via Sonogashira coupling for DNA labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pd–imidate complexes as recyclable catalysts for the synthesis of C5-alkenylated pyrimidine nucleosides via Heck cross-coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Pd–imidate complexes as recyclable catalysts for the synthesis of C5-alkenylated pyrimidine nucleosides via Heck cross-coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. Pyrimidine as an Aryl C-H Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Protection-Free, Two-step Synthesis of C5-C Functionalized Pyrimidine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Protection‐Free, Two‐step Synthesis of C5‐C Functionalized Pyrimidine Nucleosides | Semantic Scholar [semanticscholar.org]
- 26. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 27. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Pyrimidine-Based Antiviral Agents
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Its presence in the nucleobases of DNA and RNA—cytosine, thymine, and uracil—makes it a prime template for developing antimetabolites that can disrupt viral replication.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of potent antiviral agents from pyrimidine intermediates. We will explore the fundamental mechanisms of action, delve into key synthetic strategies for both nucleoside and non-nucleoside analogues, and provide detailed, field-proven protocols for the synthesis of benchmark antiviral drugs, including Zidovudine (AZT), Lamivudine (3TC), and Favipiravir. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.
The Central Role of the Pyrimidine Scaffold in Antiviral Drug Design
The versatility of the pyrimidine ring allows for extensive structural modifications, leading to compounds with diverse therapeutic applications, including potent antiviral activity.[4][5][6] These agents primarily function by targeting unique viral enzymes or pathways that are essential for replication, thereby offering selectivity over host cellular processes.
Mechanism of Action: Mimicry and Mayhem
The predominant mechanism for pyrimidine-based antiviral agents, particularly nucleoside analogues, involves their intracellular phosphorylation to the active triphosphate form by a combination of viral and cellular kinases.[7] This active triphosphate metabolite then acts as a fraudulent substrate for viral polymerases (e.g., RNA-dependent RNA polymerase (RdRp) or reverse transcriptase).[7][8]
Its incorporation into the growing viral DNA or RNA chain leads to one of two outcomes:
-
Chain Termination: The analogue lacks the requisite 3'-hydroxyl group, making the addition of the next nucleotide impossible and halting genome replication.[7]
-
Lethal Mutagenesis: The analogue is incorporated but causes mispairing during subsequent replication rounds, introducing catastrophic errors into the viral genome.[7]
Non-nucleoside inhibitors, conversely, typically bind to allosteric sites on viral enzymes, inducing conformational changes that inhibit their catalytic activity.[1]
Figure 1: Mechanism of action for pyrimidine nucleoside analogues.
Classification and Key Examples
Pyrimidine-based antivirals can be broadly categorized based on their structure and target. Understanding these classifications is crucial for selecting appropriate synthetic starting points.
| Antiviral Agent | Class | Primary Viral Target(s) | Key Synthetic Feature |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Human Immunodeficiency Virus (HIV) | 3'-azido modification of a deoxythymidine core.[9][10] |
| Lamivudine (3TC) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | HIV, Hepatitis B Virus (HBV) | Unnatural L-configuration and an oxathiolane ring replacing the sugar moiety.[11][12] |
| Favipiravir (T-705) | Pyrazinecarboxamide / Viral RdRp Inhibitor | Influenza virus, various RNA viruses (e.g., SARS-CoV-2) | A modified pyrazine ring, acting as a purine mimic after intracellular ribosylation.[8][13] |
| Sorivudine | Nucleoside Analogue | Varicella-Zoster Virus (VZV), Herpes Simplex Virus 1 (HSV-1) | Competitive inhibitor of viral DNA polymerase.[14] |
Key Synthetic Strategies and Core Intermediates
The synthesis of pyrimidine antivirals hinges on a few robust and versatile chemical transformations. The choice of strategy is dictated by the final target structure—whether it is a nucleoside analogue requiring glycosylation or a non-nucleoside scaffold built through heterocyclic chemistry.
N-Glycosylation for Nucleoside Analogues: The Vorbrüggen Reaction
The most common and effective method for coupling a pyrimidine base to a sugar (or sugar-like) moiety is the Vorbrüggen glycosylation.[15][16] This reaction provides excellent stereochemical control, typically favoring the formation of the biologically active β-anomer, especially when a participating group (like an acyl group) is present at the C2' position of the sugar.
Causality of the Workflow:
-
Silylation of the Pyrimidine: The pyrimidine base (e.g., thymine, cytosine) is first treated with a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). This crucial step increases the nucleophilicity of the ring nitrogens and enhances the solubility of the base in non-polar organic solvents.[17]
-
Activation of the Sugar: A fully protected sugar, typically as a 1-O-acetyl or 1-chloro derivative, is activated with a Lewis acid (e.g., SnCl₄, TMSOTf). This promotes the formation of a key oxocarbenium or dioxolenium ion intermediate.[17][18]
-
Nucleophilic Attack: The silylated pyrimidine attacks the electrophilic anomeric carbon of the sugar intermediate, forming the N-glycosidic bond.[15][18] The reaction is driven by the formation of a stable silyl-oxygen bond.
-
Deprotection: Finally, the protecting groups on the sugar and base are removed, usually under basic conditions (e.g., sodium methoxide in methanol), to yield the final nucleoside.
Figure 2: General workflow for Vorbrüggen glycosylation.
Synthesis of Non-Nucleoside Scaffolds
For agents like Favipiravir, the synthesis does not involve glycosylation but rather the construction and functionalization of a different heterocyclic core, in this case, a pyrazine.[8] Strategies often begin with commercially available and inexpensive starting materials like 2-aminopyrazine or diethyl malonate.[13][19] Key transformations can include:
-
Sandmeyer-type reactions: To introduce functional groups onto the heterocyclic ring.
-
Nucleophilic aromatic substitution: To install hydroxyl and fluoro groups.
-
Hydrolysis/Amidation: To form the final carboxamide moiety.
These multi-step syntheses require careful optimization of each step to achieve a high overall yield, which is critical for industrial-scale production.[19]
Detailed Synthetic Protocols
The following protocols are presented as self-validating systems, including key reagents, conditions, and expected outcomes. They are derived from established literature procedures and represent common industrial and academic approaches.
Protocol 1: Synthesis of Zidovudine (AZT)
Zidovudine was the first drug approved for the treatment of HIV and remains a critical component of antiretroviral therapy.[10][20] Its synthesis is a classic example of modifying a natural nucleoside, thymidine. The key transformation is the stereospecific introduction of the azido group at the 3' position.
Figure 3: Reaction scheme for the synthesis of Zidovudine (AZT).
Methodology:
-
Step 1: 5'-Hydroxyl Protection:
-
To a solution of thymidine (1.0 eq) in anhydrous pyridine, add triphenylmethyl chloride (Trityl chloride, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with methanol and concentrate under reduced pressure. Purify the residue by silica gel chromatography to yield 5'-O-Trityl-thymidine.
-
Rationale: The bulky trityl group selectively protects the sterically less hindered primary 5'-hydroxyl group, leaving the 3'-hydroxyl available for the next step.
-
-
Step 2: 3'-Hydroxyl Activation:
-
Dissolve the 5'-O-Trityl-thymidine (1.0 eq) in anhydrous pyridine and cool to 0 °C.
-
Slowly add methanesulfonyl chloride (Ms-Cl, 1.5 eq). Stir at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the 3'-O-mesyl derivative, which is often used directly in the next step.
-
Rationale: The mesyl group is an excellent leaving group, activating the 3' position for nucleophilic substitution.
-
-
Step 3: Azide Introduction (SN2 Inversion):
-
CAUTION: Sodium azide (NaN₃) is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve the mesylated intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium azide (3.0-5.0 eq) and heat the mixture to 80-100 °C for 6-8 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate. Purify by chromatography to obtain the 3'-azido-5'-O-trityl intermediate.
-
Rationale: The azide ion attacks the 3'-carbon from the opposite face of the leaving mesyl group, resulting in an inversion of stereochemistry (from the natural ribo configuration to the desired xylo configuration in the intermediate).
-
-
Step 4: Deprotection:
-
Dissolve the azido intermediate in a mixture of dichloromethane and methanol.
-
Add an acid, such as 80% acetic acid or a catalytic amount of trifluoroacetic acid, and stir at room temperature for 2-4 hours.
-
Neutralize the reaction carefully with a base (e.g., sodium bicarbonate solution) and concentrate. The crude product is purified by recrystallization or silica gel chromatography to yield pure Zidovudine (AZT).[10]
-
Protocol 2: Synthesis of Lamivudine (3TC)
Lamivudine is a potent NRTI notable for its unnatural L-enantiomeric configuration and its oxathiolane ring, which presents a significant stereochemical challenge.[12] This protocol highlights a stereoselective approach.
Figure 4: Key steps in the synthesis of Lamivudine (3TC).
Methodology:
-
Step 1: Preparation of the Chiral Oxathiolane Precursor:
-
The synthesis of the key chiral 1,3-oxathiolane acetate intermediate is a multi-step process in itself, often starting from L-menthyl glyoxylate or achieved via enzymatic resolution.[11][12] For this protocol, we assume the availability of the enantiomerically pure oxathiolane acetate.
-
Rationale: Establishing the correct stereochemistry in this precursor is the most critical step for the entire synthesis. Methods like crystallization-induced dynamic resolution are employed on an industrial scale to maximize yield.[11]
-
-
Step 2: Vorbrüggen Glycosidation:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend cytosine (1.0 eq) in anhydrous acetonitrile.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.5 eq) and a catalytic amount of ammonium sulfate. Reflux the mixture until a clear solution is obtained (approx. 2-4 hours), indicating complete silylation.
-
Cool the solution to 0 °C. In a separate flask, dissolve the chiral oxathiolane acetate precursor (0.9 eq) in anhydrous acetonitrile.
-
Add the sugar solution to the silylated cytosine solution. Then, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by HPLC or TLC.
-
Quench the reaction by adding aqueous sodium bicarbonate. Extract with an organic solvent like ethyl acetate and purify the resulting protected Lamivudine by silica gel chromatography.
-
Rationale: This Lewis acid-catalyzed coupling is highly effective for forming the N-glycosidic bond. The choice of solvent and Lewis acid can significantly influence the ratio of cis/trans isomers, which must be separated chromatographically.[21][22]
-
-
Step 3: Deprotection:
-
Dissolve the purified, protected Lamivudine in methanol saturated with ammonia gas in a sealed pressure vessel.
-
Stir at room temperature for 16-24 hours.
-
Vent the vessel carefully in a fume hood. Concentrate the solvent under reduced pressure.
-
The crude product is purified by recrystallization from a solvent system like ethanol/water to yield pure Lamivudine (3TC).
-
Protocol 3: Synthesis of Favipiravir (T-705)
Favipiravir is a broad-spectrum antiviral agent whose synthesis involves building and functionalizing a pyrazine ring system. Several routes have been reported; this protocol is an optimized, economical procedure starting from 3-aminopyrazine-2-carboxylic acid.[19]
Figure 5: An economical synthetic route to Favipiravir.
Methodology:
-
Step 1: Preparation of 3,6-Dichloropyrazine-2-carbonitrile:
-
This key intermediate is prepared from 3-aminopyrazine-2-carboxylic acid via a multi-step sequence involving amidation, chlorination (e.g., with POCl₃), and Sandmeyer-type reactions. This part of the synthesis is complex and requires specialized conditions.[19] For this protocol, we begin with the dichloronitrile intermediate.
-
Rationale: Creating this highly functionalized intermediate is the foundation of the synthesis, providing the necessary handles for subsequent substitutions.
-
-
Step 2: Fluorination (Halex Reaction):
-
CAUTION: Handle fluorinating agents and reactions in a fume hood with appropriate personal protective equipment.
-
To a mixture of spray-dried potassium fluoride (KF, 2.5 eq) in sulfolane, add the 3,6-dichloropyrazine-2-carbonitrile (1.0 eq).
-
Heat the reaction mixture to 120-140 °C for 8-12 hours.
-
Cool the reaction, dilute with toluene, and filter to remove inorganic salts. The filtrate containing 3,6-difluoropyrazine-2-carbonitrile can be carried forward directly.[19]
-
Rationale: This is a classic halogen exchange (Halex) reaction where the more nucleophilic fluoride displaces the chloride ions. Sulfolane is an ideal polar aprotic solvent for this transformation.
-
-
Step 3: Selective Hydroxylation:
-
To the toluene solution from the previous step, add a solution of sodium bicarbonate (NaHCO₃, 1.5 eq) in a DMSO/water mixture.
-
Heat the biphasic mixture to 50-60 °C and stir vigorously for 3-5 hours.
-
Separate the organic layer. The aqueous layer is acidified with HCl to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain 6-fluoro-3-hydroxypyrazine-2-carbonitrile.[19]
-
Rationale: The C3 position is more electron-deficient and thus more susceptible to nucleophilic attack by hydroxide (from bicarbonate hydrolysis) than the C6 position, allowing for selective substitution.
-
-
Step 4: Nitrile Hydrolysis to Amide:
-
Suspend the hydroxynitrile intermediate (1.0 eq) in DMSO.
-
Add hydrogen peroxide (H₂O₂, 35% aq., 3.0 eq) and a small amount of aqueous ammonia.
-
Stir at room temperature for 4-6 hours. The product will precipitate from the solution.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield high-purity Favipiravir.[19]
-
Rationale: This is a mild and efficient method for converting the nitrile to the primary amide without requiring harsh acidic or basic conditions that could degrade the heterocyclic ring.
-
Data Analysis and Troubleshooting
Successful synthesis relies on rigorous monitoring and characterization. All intermediates and final products should be analyzed for identity and purity using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Vorbrüggen glycosylation | 1. Incomplete silylation of the base. 2. Moisture in the reaction. 3. Inactive Lewis acid. | 1. Ensure reflux leads to a clear solution; add more silylating agent if needed. 2. Use flame-dried glassware and anhydrous solvents. 3. Use a fresh, unopened bottle of the Lewis acid (e.g., TMSOTf). |
| Poor stereoselectivity (α/β anomer ratio) | 1. Lack of a C2' participating group on the sugar. 2. Reaction temperature is too high. 3. Solvent effects. | 1. Ensure the sugar has a C2'-acyl protecting group to direct β-attack. 2. Run the reaction at lower temperatures (e.g., 0 °C or -20 °C). 3. Screen different solvents (e.g., acetonitrile, dichloromethane, 1,2-dichloroethane). |
| Incomplete deprotection | 1. Insufficient reagent (e.g., NaOMe, NH₃). 2. Steric hindrance around protecting groups. | 1. Increase the equivalents of the deprotecting agent and/or reaction time. 2. For stubborn groups, consider alternative deprotection strategies (e.g., catalytic hydrogenation for benzyl groups). |
| Favipiravir synthesis stalls at fluorination | 1. Inactive KF (hygroscopic). 2. Insufficient temperature. | 1. Use spray-dried KF or dry it thoroughly under high vacuum before use. 2. Ensure the internal reaction temperature reaches the target of 120-140 °C. |
Conclusion
The synthesis of antiviral agents from pyrimidine intermediates is a dynamic and essential field in drug development. Masterful application of core reactions, such as the Vorbrüggen glycosylation for nucleoside analogues and strategic functionalization for non-nucleoside scaffolds, allows for the efficient construction of life-saving medicines. The protocols and strategies detailed in this note provide a robust framework for researchers to not only reproduce the synthesis of established drugs like Zidovudine, Lamivudine, and Favipiravir but also to design and execute synthetic routes toward novel antiviral candidates. A deep understanding of the causality behind each experimental step is paramount for troubleshooting, optimization, and innovation in the ongoing fight against viral diseases.
References
- Synthesis and biological evaluation of prodrugs of zidovudine. PubMed - NIH.
- Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution.
- MINI REVIEW Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry.
- Zidovudine or Azidothymidine (AZT). Embryo Project Encyclopedia.
- Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Pharmaceuticals.
- Synthesis of lamivudine (3TC)
- Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing. Reaction Chemistry & Engineering (RSC Publishing).
- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.
- Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways.
- Highly Stereoselective Synthesis of Lamivudine (3TC) and Emtricitabine (FTC) by a Novel N-Glycosidation Procedure.
- An economical and practical procedure of favipiravir synthesis for the tre
- Top-Down Synthesis of a Lamivudine-Zidovudine Nano Co-Crystal. MDPI.
- ZIDOVUDINE (AZT) 1. Exposure Data.
- A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Deriv
- Synthesis and antiretroviral evaluation of deriv
- Synthesis of nucleosides. Wikipedia.
- A kind of synthetic method and application of favipiravir.
- Stereoselective synthesis of α-nucleosides by Vorbrüggen glycosylation.
- One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid. Organic & Biomolecular Chemistry (RSC Publishing).
- Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances.
- Vorbrüggen Glycosyl
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Recent medicinal approaches of novel pyrimidine analogs: A review. PMC - PubMed Central.
- Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. PMC - NIH.
- Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases. Green Chemistry (RSC Publishing).
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Elsevier.
- A promising strategy against SARS-CoV-2: pyrimidine inhibitors synergize with nucleoside analogues. PMC - NIH.
- Vorbrüggen glycosylation reaction and its mechanism.
- Ullmann condens
- Sorivudine. Wikipedia.
- Synthesis of pyrimidines by direct condens
- Pyrimidine synthesis. Organic Chemistry Portal.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 9. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]
- 14. Sorivudine - Wikipedia [en.wikipedia.org]
- 15. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 16. Vorbrüggen Glycosylation [drugfuture.com]
- 17. researchgate.net [researchgate.net]
- 18. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 19. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modular continuous flow synthesis of zidovudine (AZT): a two-stage integrated process enabling safe azidation and enhanced sustainability in HIV drug manufacturing - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 21. tandfonline.com [tandfonline.com]
- 22. pubs.acs.org [pubs.acs.org]
A Practical Guide to the Strategic Use of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine as a Synthetic Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Fluorinated Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous therapeutic agents due to its role as a fundamental building block in nucleic acids.[1][2][3] Its derivatives are known to exhibit a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this privileged heterocycle is a key focus in drug discovery. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine emerges as a particularly valuable building block, engineered with specific functionalities to address common challenges in drug development.
The incorporation of fluorine-containing motifs is a well-established strategy for enhancing the pharmacological profile of drug candidates.[4][5][6] The 2-(2,2,2-trifluoroethoxy) group offers several distinct advantages:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethoxy group highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP) superfamily.[4][7] This can significantly increase a drug's half-life and improve its pharmacokinetic profile.[7]
-
Modulation of Physicochemical Properties: The trifluoroethoxy group can fine-tune a molecule's lipophilicity, permeability, and bioavailability.[4] It also acts as a strong hydrogen bond acceptor, potentially enhancing binding affinity to biological targets.
-
pKa Perturbation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrimidine ring, which can influence a compound's ionization state at physiological pH and affect its target engagement and solubility.
The 5-bromo substituent serves as a versatile synthetic handle. The carbon-bromine bond is significantly more reactive than a carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for highly selective functionalization at the C5 position.[8][9] This provides a reliable and predictable entry point for introducing a wide array of molecular fragments, enabling the systematic exploration of a chemical space around the pyrimidine core.
This guide provides a detailed overview of the properties of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and presents robust protocols for its application in key synthetic transformations that are central to modern drug discovery.
Physicochemical Properties and Reactivity Profile
A clear understanding of the scaffold's properties is essential for designing effective synthetic strategies and interpreting biological data.
| Property | Value | Source/Comment |
| Molecular Formula | C₆H₄BrF₃N₂O | |
| Molecular Weight | 257.01 g/mol | |
| CAS Number | 1820604-43-4 | |
| Appearance | White to off-white solid | Typical appearance |
| Storage | 2-8°C, under inert atmosphere | Recommended to prevent degradation[10] |
Reactivity Insights: The electronic landscape of the scaffold is defined by the interplay between the electron-deficient pyrimidine ring and its substituents. The two nitrogen atoms and the strongly electron-withdrawing trifluoroethoxy group make the pyrimidine core highly susceptible to nucleophilic attack at certain positions. However, the primary utility of this scaffold lies in its capacity for palladium-catalyzed cross-coupling reactions at the C5-bromo position. The general order of halide reactivity (I > Br > Cl) in such reactions allows for selective chemistry at the C-Br bond.[8][11]
Core Synthetic Transformations: Protocols and Expert Insights
This section provides detailed, step-by-step protocols for the most common and powerful cross-coupling reactions utilized with this scaffold.
Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and heteroaryl-aryl bonds.[12][13][14]
Expertise & Experience: The choice of catalyst, ligand, and base is critical for achieving high yields with heteroaryl halides.[15] For an electron-deficient system like this pyrimidine, a palladium precatalyst paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is often effective at promoting the challenging oxidative addition step.[15] A moderately strong base like potassium phosphate (K₃PO₄) is often preferred as it is effective in the transmetalation step without promoting significant decomposition of the starting materials.[15]
Detailed Protocol: Suzuki-Miyaura Coupling of an Arylboronic Acid
-
Reagents & Equipment:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[15]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)[15]
-
Schlenk flask or microwave vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, the arylboronic acid, the base, the palladium precatalyst, and the ligand.[12]
-
Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[12]
-
Add the degassed solvent mixture via syringe.[15]
-
Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) using a preheated oil bath.[8]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-(2,2,2-trifluoroethoxy)pyrimidine.
-
Visualization: Suzuki-Miyaura Workflow
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals.[9][16][17]
Expertise & Experience: The success of the Buchwald-Hartwig amination is highly dependent on the ligand and base combination.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used to deprotonate the amine coupling partner.[9] The choice of ligand often dictates the scope of the reaction; bulky biarylphosphine ligands are generally effective for coupling with electron-deficient heteroaryl halides.[15] The reaction must be performed under strictly anhydrous and anaerobic conditions, as both oxygen and water can deactivate the palladium catalyst.
Detailed Protocol: Buchwald-Hartwig Amination with a Secondary Amine
-
Reagents & Equipment:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)[15]
-
Anhydrous, degassed solvent (e.g., Toluene)[15]
-
Schlenk flask or microwave vial, magnetic stirrer, inert gas supply
-
-
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.[15]
-
Add the degassed solvent, followed by the amine and then 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
-
Stir the mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[15]
-
Work-up: Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the 5-amino-pyrimidine product.
-
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating C(sp²)-C(sp) bonds that are valuable for further elaboration or as final structural elements.[8][11][18]
Expertise & Experience: The classic Sonogashira reaction employs a dual catalyst system: a palladium complex and a copper(I) co-catalyst (typically CuI).[18] The copper facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[18] An amine base, such as triethylamine (Et₃N) or diisopropylamine, is typically used, often serving as both the base and a co-solvent.[19] It is crucial to prevent the homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.
Detailed Protocol: Sonogashira Coupling with a Terminal Alkyne
-
Reagents & Equipment:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]
-
Copper(I) iodide (CuI, 5-10 mol%)[8]
-
Amine base (e.g., Triethylamine, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask, magnetic stirrer, inert gas supply
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, the palladium catalyst, and the copper(I) iodide.
-
Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.[8]
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like diethyl ether and filter through a pad of Celite to remove catalyst residues.[11]
-
Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography to isolate the 5-alkynylpyrimidine.
-
Visualization: Cross-Coupling Decision Pathway
Caption: Decision tree for selecting the appropriate C5 cross-coupling reaction.
Applications in Medicinal Chemistry & Drug Discovery
The 5-alkynylpyrimidine derivatives synthesized via Sonogashira coupling are valuable intermediates for creating more complex structures. The pyrimidine core is a prevalent feature in a wide range of kinase inhibitors used in oncology, and this scaffold provides a direct route to novel analogues.[12][20] Similarly, the aryl and amino pyrimidines from Suzuki and Buchwald-Hartwig reactions are key structures in the development of antivirals, CNS agents, and other therapeutic classes.[1][2] The trifluoroethoxy group, in particular, is a valuable bioisostere for less metabolically stable groups like methoxy, often leading to improved drug-like properties.[4]
Safety & Handling
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for this compound before use. The strong bases used in Buchwald-Hartwig aminations, such as sodium tert-butoxide, are corrosive and moisture-sensitive and require careful handling under an inert atmosphere.[9]
References
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Enamine. Fluoroalkyl Ethers for Drug Design.
- D'Elios, S., et al. (2025).
- Shan, F.-S. (2014).
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Giner-Sorolla, A., & Bendich, A. Fluorine-containing Pyrimidines and Purines: Synthesis and Properties of Trifluoromethyl Pyrimidines and Purines. Journal of the American Chemical Society.
- D'Elios, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Wikipedia.
- NROChemistry. Sonogashira Coupling.
- Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes.
- BenchChem. (2025).
- ACS GCI Pharmaceutical Roundtable.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Gadekar, A. S., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
- Gadekar, A. S., et al. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- El-Malah, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
- MySkinRecipes. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
- Kumar, M., et al. An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine [myskinrecipes.com]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
scale-up synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
An Application Note for the Scale-Up Synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a key building block in contemporary drug discovery and development. The protocol herein is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and robustness. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) pathway, a cornerstone reaction in heterocyclic chemistry. We will delve into the mechanistic underpinnings, process optimization, safety protocols, and detailed experimental procedures to ensure a reproducible and high-yielding synthesis suitable for kilogram-scale production.
Introduction: The Significance of Fluorinated Pyrimidines
Pyrimidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to mimic endogenous nucleic acids and engage with a wide array of biological targets.[1] The introduction of fluorine atoms or fluoroalkyl groups, such as the 2,2,2-trifluoroethoxy moiety, can dramatically enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, in particular, serves as a versatile intermediate. The bromine atom at the C5 position provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the facile introduction of molecular diversity.[2][3]
Synthetic Strategy and Mechanistic Rationale
The most efficient and industrially viable route to 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is the nucleophilic aromatic substitution (SNAr) reaction between 5-Bromo-2-chloropyrimidine and 2,2,2-trifluoroethanol.
Reaction Mechanism
The reaction proceeds through a classic SNAr mechanism. The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient. This electronic property makes the carbon atoms, particularly at the C2 and C4/C6 positions, susceptible to nucleophilic attack. The C2-chloro substituent is an excellent leaving group, further activating the position.
The mechanism involves two key steps:
-
Nucleophile Formation: A base is used to deprotonate the weakly acidic 2,2,2-trifluoroethanol, generating the potent trifluoroethoxide nucleophile.
-
Addition-Elimination: The trifluoroethoxide anion attacks the electron-deficient C2 position of the pyrimidine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the pyrimidine ring. In the final step, the chloride ion is eliminated, restoring aromaticity and yielding the desired product.
Caption: Generalized SNAr reaction mechanism.
Choice of Reagents for Scale-Up
| Reagent | Function | Choice for Scale-Up | Rationale & Causality |
| Starting Material | Electrophile | 5-Bromo-2-chloropyrimidine | Commercially available and highly reactive at the C2 position. The chloro group is a better leaving group than fluoro, and it is more cost-effective than iodo- or bromo- leaving groups at this position.[3][4] |
| Nucleophile | Nucleophile | 2,2,2-Trifluoroethanol | The key reagent for introducing the desired trifluoroethoxy moiety. |
| Base | Deprotonation of Alcohol | Potassium Carbonate (K₂CO₃) | For large-scale synthesis, K₂CO₃ is preferred over stronger bases like sodium hydride (NaH). It is non-flammable, inexpensive, easy to handle, and provides a sufficient reaction rate at elevated temperatures. While NaH is highly effective, its pyrophoric nature presents significant safety challenges on a large scale. |
| Solvent | Reaction Medium | N,N-Dimethylformamide (DMF) | A polar aprotic solvent is essential to solvate the potassium trifluoroethoxide and facilitate the SNAr reaction. DMF has a high boiling point, allowing for a wide range of reaction temperatures, and generally provides good solubility for the reactants. |
Safety and Handling
Personal and environmental safety is paramount in any chemical synthesis, especially during scale-up operations. All procedures must be conducted in a well-ventilated fume hood or a designated chemical reactor.
-
5-Bromo-2-chloropyrimidine: Causes skin and serious eye irritation.[5] Avoid inhalation and direct contact.
-
2,2,2-Trifluoroethanol: Harmful if swallowed, in contact with skin, or if inhaled. It is also a flammable liquid.
-
Potassium Carbonate: Causes serious eye irritation. Handle as a fine dust.
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.
Required Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield.
-
Flame-retardant lab coat.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of the target compound. All glassware should be thoroughly dried before use.
Materials and Equipment
-
2 L three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer/thermocouple
-
Heating mantle with temperature controller
-
Condenser
-
Addition funnel (optional, for solvent addition)
-
Inert atmosphere setup (Nitrogen or Argon)
Reagent Quantities
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 5-Bromo-2-chloropyrimidine | 193.42 | 100.0 | 0.517 | 1.0 |
| 2,2,2-Trifluoroethanol | 100.04 | 62.1 | 0.621 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 107.2 | 0.776 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 500 mL | - | 5 vol |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 2 L flask with the mechanical stirrer, thermometer, and condenser under an inert atmosphere.
-
Charging Reagents: To the flask, add 5-Bromo-2-chloropyrimidine (100.0 g, 0.517 mol), potassium carbonate (107.2 g, 0.776 mol), and DMF (500 mL).
-
Initiating Reaction: Begin stirring the suspension and add 2,2,2-trifluoroethanol (62.1 g, 0.621 mol) in one portion.
-
Heating: Heat the reaction mixture to 80-85 °C. The reaction is typically monitored by HPLC or TLC until consumption of the starting material is complete (usually 6-12 hours).
-
Reaction Quench & Workup:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Slowly pour the reaction mixture into 2 L of ice-cold water with stirring. A precipitate will form.
-
Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water (3 x 300 mL) to remove DMF and inorganic salts.
-
Continue to pull vacuum on the filter to partially dry the crude product.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a suitable flask.
-
Add a minimal amount of a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) and heat until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 40-50 °C to a constant weight.
-
Process Workflow and Characterization
Caption: Scale-up synthesis workflow diagram.
Expected Results:
-
Yield: > 85%
-
Purity (HPLC): > 99.0%
-
Appearance: White to off-white crystalline solid.
Conclusion
This application note details a robust, scalable, and safe process for the synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. By understanding the underlying reaction mechanism and making judicious choices of reagents and conditions, high yields and purities can be consistently achieved. This protocol provides a solid foundation for the production of this critical intermediate, facilitating its application in pharmaceutical research and development.
References
-
ResearchGate. (n.d.). Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
- Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Patsnap. (n.d.). One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis Methods of 5-Bromo-2-chloropyrimidine_Chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. downloads.ossila.com [downloads.ossila.com]
Application Notes and Protocols for the Regioselective Functionalization of 5-Bromo-2-Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Pyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding, and to serve as a bioisostere for other aromatic systems.[3] Functionalized pyrimidines are integral components of a wide array of pharmaceuticals, including kinase inhibitors for oncology, antiviral agents, and central nervous system (CNS) drugs.[1][4] Consequently, the development of robust and selective methods for the synthesis and functionalization of pyrimidine derivatives is of paramount importance in drug discovery and development.[2][5]
5-Bromo-2-substituted pyrimidines are particularly valuable building blocks due to the differential reactivity of their halogen substituents, which allows for sequential and regioselective modifications.[3][6] This guide provides a detailed overview of key strategies for the regioselective functionalization of these versatile intermediates, with a focus on practical, field-proven protocols.
Strategic Approaches to Regioselective Functionalization
The functionalization of 5-bromo-2-substituted pyrimidines hinges on exploiting the inherent reactivity differences between the C5-Br bond and other positions on the pyrimidine ring, as well as the nature of the substituent at the C2 position. The primary strategies discussed herein are Palladium-Catalyzed Cross-Coupling Reactions and Metalation-Electrophilic Quench sequences.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7] In the context of 5-bromo-2-substituted pyrimidines, the general order of halide reactivity (I > Br > Cl) dictates that the C5-Br bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than a C-Cl bond, enabling selective functionalization at the C5 position.[6][8]
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[1][6] This reaction is fundamental in the synthesis of biaryl structures commonly found in kinase inhibitors.[1]
Key Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[1]
Protocol: Selective Suzuki-Miyaura Coupling at C5
Materials:
-
5-Bromo-2-chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[3]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)[3]
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)[3]
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add 5-bromo-2-chloropyrimidine, the arylboronic acid, and the base.[3]
-
Add the anhydrous solvent, followed by the palladium catalyst.[3]
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | PPh₃ (internal) | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | A standard, reliable system for many substrates.[9] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | Often effective for more challenging couplings.[10] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | Good for heteroaryl boronic acids. |
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
The Sonogashira coupling enables the introduction of terminal alkynes at the C5 position, a valuable transformation for generating intermediates for further elaboration or for direct incorporation into biologically active molecules.[11][12]
Key Mechanistic Considerations: This reaction involves a palladium catalyst and a copper(I) co-catalyst. The catalytic cycle is similar to the Suzuki coupling, with the key difference being the involvement of a copper acetylide intermediate.[6]
Protocol: Selective Sonogashira Coupling at C5
Materials:
-
5-Bromo-2-substituted pyrimidine (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)[6]
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)[10]
-
Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-5.0 equiv)[6][10]
Procedure:
-
In a dry, inert-atmosphere-flushed flask, combine the 5-bromo-2-substituted pyrimidine, palladium catalyst, and copper(I) iodide.[6]
-
Add the degassed solvent and the amine base.[6]
-
Add the terminal alkyne via syringe.[6]
-
Heat the reaction mixture to a temperature typically ranging from room temperature to 80 °C, and monitor by TLC or LC-MS.[10]
-
Upon completion, perform a standard aqueous workup and extract the product.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of a wide variety of arylamines.[7][8] This reaction is crucial for introducing amine functionalities that are prevalent in pharmaceuticals.[8]
Key Mechanistic Considerations: The catalytic cycle involves the oxidative addition of Pd(0) to the C-Br bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product.[7]
Protocol: Selective Buchwald-Hartwig Amination at C5
Materials:
-
5-Bromo-2-substituted pyrimidine (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%)[8][13]
-
Phosphine ligand (e.g., BINAP, XPhos, or dppf, 1-10 mol%)[8][13]
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv)[7][8]
Procedure:
-
To a dry, sealable reaction tube under an inert atmosphere, add the 5-bromo-2-substituted pyrimidine, palladium precursor, phosphine ligand, and base.[7][8]
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.[14]
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[7]
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by column chromatography.
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 100 | A classic combination for a broad range of amines.[13] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | Highly active catalyst system, good for less reactive amines.[14] |
| Pd(OAc)₂ | dppf | NaOt-Bu | Toluene | 80-100 | Effective for coupling with volatile amines.[7] |
Table 2: Common Conditions for Buchwald-Hartwig Amination
Metalation and Electrophilic Quench: C-H Functionalization and Halogen Dance
An alternative strategy for functionalizing the pyrimidine ring involves directed metalation followed by quenching with an electrophile. This approach can provide access to substitution patterns that are not readily achievable through cross-coupling reactions.
Directed lithiation using strong bases like n-butyllithium (n-BuLi) can selectively deprotonate specific positions on the pyrimidine ring, which can then be trapped with an electrophile.[15][16] For some 2-substituted pyrimidines, lithiation can occur at the C6 position.[15]
Protocol: Regioselective C6-Lithiation and Substitution
Materials:
-
2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone (1.0 equiv)
-
n-Butyllithium (n-BuLi, 3.1 equiv)
-
Electrophile (e.g., alkyl halide, 1.2-1.5 equiv)
-
Anhydrous THF
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the pyrimidinone in anhydrous THF and cool to 0 °C.[15]
-
Slowly add n-BuLi and stir the mixture.
-
Add the electrophile and continue stirring.[15]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry, and purify by chromatography.
The use of TMP-metal bases (TMP = 2,2,6,6-tetramethylpiperidyl), such as TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl, allows for regio- and chemoselective magnesiation or zincation of pyrimidines at convenient temperatures.[17] This method can be used to functionalize positions that are not easily accessible through lithiation.[17][18]
Safety Precautions
-
Palladium Catalysts: While generally stable, some palladium complexes can be sensitive to air and moisture. Handle under an inert atmosphere.
-
Strong Bases: Sodium tert-butoxide and organolithium reagents are corrosive and highly reactive with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.[8]
-
Solvents: Anhydrous solvents are often required and may be flammable. Use in a well-ventilated area away from ignition sources.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The regioselective functionalization of 5-bromo-2-substituted pyrimidines is a critical aspect of modern drug discovery. The strategic application of palladium-catalyzed cross-coupling reactions and metalation-electrophilic quench sequences provides a powerful and versatile toolbox for the synthesis of novel and complex pyrimidine derivatives. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in their efforts to develop the next generation of pyrimidine-based therapeutics.
References
- Rojas, L. J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7293.
- Growing Science. (2021).
- National Institutes of Health. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- ResearchGate. (n.d.). Functionalized pyrimidine compounds with their pharmacological potential.
- ResearchGate. (n.d.).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).
- Chemical Science (RSC Publishing). (2021).
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025). PubMed Central.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
- ResearchGate. (n.d.). Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor.
- ResearchGate. (n.d.).
- Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (2022). PubMed.
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction involving pyrimidines 20.
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. (n.d.). PubMed Central.
- Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (n.d.). CCS Chemistry.
- Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. (n.d.). PubMed.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activ
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central.
- Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). (n.d.). PubMed Central.
- Highly regioselective 6-exo-dig iodo/bromo cyclizations of functionalized 5-amino propargyl pyrimidinones: an efficient synthesis of functionalized pteridines. (2023). RSC Publishing.
- Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. (2025).
- Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PubMed Central.
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2025). ACS Omega.
- Lithiation in the Synthesis of 5-Pyrimidinyl Ketones. (2025).
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (n.d.). RSC Publishing.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry.
- Lithiation of Prochiral 2,2'-dichloro-5,5'-dibromo-4,4'-bipyridine as a Tool for the Synthesis of Chiral Polyhalogen
- α‐Functionalisation of Cyclic Sulfides Enabled by Lithi
- Bromine—Magnesium Exchange of 5-Bromo-2-picoline via an Organomagnesium Complex nBu2iPrMgLi: A New Preparation Methodology of Functionalized Picolines under Noncryogenic Conditions. (n.d.).
- α-Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping. (n.d.). White Rose Research Online.
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).
- Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2 - Norwegian Research Inform
- Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl. (n.d.). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. growingscience.com [growingscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. α‐Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
downstream purification of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine derivatives
An Application Guide to the Downstream Purification of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine Derivatives
Abstract
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, serving as crucial intermediates for a range of biologically active molecules.[1][2] The introduction of the trifluoroethoxy group can enhance metabolic stability and binding affinity, while the bromo-substituent provides a reactive handle for further synthetic diversification, such as palladium-catalyzed cross-coupling reactions.[3][4] Achieving high purity of these intermediates is paramount to ensure the integrity of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the downstream purification of these derivatives, focusing on the principles and practical execution of chromatographic and crystallization techniques, alongside robust methods for purity validation.
Introduction: The Purification Challenge
The unique physicochemical properties of 5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine derivatives dictate the strategy for their purification. The molecule possesses a moderately polar pyrimidine core, an electron-withdrawing and lipophilic trifluoroethoxy group, and a polarizable bromine atom. This combination results in a compound of intermediate polarity, which can present challenges in separating it from structurally similar impurities.
Common impurities may include:
-
Starting Materials: Unreacted 5-bromo-2-chloropyrimidine or other precursors.[3][5]
-
By-products: Compounds resulting from incomplete reaction or side reactions, such as hydrolyzed precursors (e.g., 5-bromo-2-hydroxypyrimidine).
-
Reagents: Residual catalysts or reagents used in the synthesis.[1]
The choice of purification strategy is therefore a critical decision based on the nature of these impurities, the scale of the reaction, and the required final purity.
Strategic Purification Workflow
A logical workflow ensures efficient and effective purification. The initial assessment of the crude product—whether it is a solid or an oil—is the first decision point that guides the subsequent steps.
Figure 1: High-level strategic workflow for purification.
Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging the solubility difference between the target compound and its impurities in a given solvent at different temperatures.[6] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[7]
Rationale and Solvent Selection
The key to successful recrystallization is selecting an appropriate solvent system. For 5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine derivatives, solvents of intermediate polarity are often a good starting point. Two common approaches are the single-solvent and two-solvent methods.[8]
| Solvent System | Type | Rationale & Application |
| Ethanol or Isopropanol | Single | Good for moderately polar compounds. The target compound should be highly soluble when hot and precipitate upon cooling. |
| Hexanes / Ethyl Acetate | Two-Solvent | A versatile system where the compound is soluble in the more polar "good" solvent (ethyl acetate) and insoluble in the non-polar "poor" solvent (hexanes).[9] |
| Ethanol / Water | Two-Solvent | Effective if the compound is very soluble in ethanol. Water acts as the anti-solvent to induce precipitation.[9] |
| Dichloromethane / Hexanes | Two-Solvent | Useful for compounds that are highly soluble in chlorinated solvents. Hexanes serve as the anti-solvent. |
Detailed Protocol: Two-Solvent Recrystallization (Hexanes/Ethyl Acetate)
This protocol is designed for a scenario where the crude solid contains both more polar and less polar impurities.
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethyl acetate. Add the solvent portion-wise with heating and stirring until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, hot flask. This step is crucial for removing baseline impurities that will not dissolve.
-
Induce Crystallization: While the solution is still hot, add hexanes dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated. Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystal Growth: Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows impurities to remain in the solution (mother liquor) rather than being trapped in the crystal lattice.[7]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[6] Wash the collected crystal cake with a small amount of cold hexanes (or a cold mixture of hexanes/ethyl acetate) to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvents. The purity should be assessed before combining with other batches.
Purification by Flash Column Chromatography
Flash column chromatography is the workhorse for purifying oils or highly impure solids. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[6]
Rationale and Method Development
For compounds of intermediate polarity like 5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, normal-phase chromatography on silica gel is highly effective.[10][11] The separation is based on polarity; more polar compounds interact more strongly with the polar silica gel and elute later, while less polar compounds travel through the column more quickly.[12]
Mobile Phase Selection: The choice of mobile phase (eluent) is critical and is determined using Thin-Layer Chromatography (TLC).
-
Goal: Achieve a retention factor (Rf) of 0.2-0.4 for the target compound.[6] This Rf value provides the optimal balance between resolution from impurities and a reasonable elution time.
-
Procedure: Spot the crude mixture on a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes).
-
Interpretation:
-
If the spot remains at the baseline, the eluent is not polar enough.
-
If the spot travels with the solvent front, the eluent is too polar.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Home Page [chem.ualberta.ca]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jordilabs.com [jordilabs.com]
- 12. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Utility of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine as a Scaffold in Modern Fungicide Development
Introduction: The Imperative for Novel Fungicidal Scaffolds
The relentless evolution of fungal pathogens poses a significant threat to global food security, necessitating the continuous development of novel fungicides.[1] Plant fungal diseases can lead to devastating crop losses, and the emergence of resistance to existing chemical controls makes many current treatments less effective.[2][3] In the field of agrochemical discovery, pyrimidine derivatives have long been recognized as a "privileged scaffold" due to their prevalence in commercial fungicides and their broad spectrum of biological activities.[4][5][6]
This guide focuses on a particularly promising building block: 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine . The strategic combination of its structural features—a bioactive pyrimidine core, a versatile bromine atom at the 5-position for synthetic elaboration, and a trifluoroethoxy group to enhance molecular properties—makes it an exceptional starting point for creating new generations of fungicides. We will explore the rationale behind its use, provide detailed protocols for synthesis and evaluation, and discuss potential mechanisms of action for derived compounds.
Part 1: The Chemical Rationale - Unpacking the Scaffold's Potential
The selection of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is not arbitrary; it is a design choice rooted in established principles of medicinal and agrochemical chemistry. The causality behind its potential lies in the synergistic contribution of its three key components.
-
The Pyrimidine Core: This nitrogen-containing heterocycle is the foundation of many successful fungicides, including pyrimethanil and cyprodinil.[5][7] Its aromatic and electronic properties allow it to effectively interact with biological targets.
-
The 2-(2,2,2-trifluoroethoxy) Group: The inclusion of fluorine is a well-established strategy in drug design. The trifluoromethyl moiety can significantly increase metabolic stability, enhance binding affinity through favorable interactions, and modify lipophilicity, which is crucial for the compound's ability to penetrate fungal cell walls and translocate within the plant.[6][7]
-
The 5-Bromo Position: This is the scaffold's primary point of diversification. The bromine atom serves as a versatile chemical handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows researchers to systematically introduce various aryl, heteroaryl, or alkyl groups to probe the structure-activity relationship (SAR) and optimize the molecule for potency, spectrum, and safety.[8][9]
The logical workflow for leveraging this scaffold begins with its strategic modification, followed by a rigorous cascade of biological evaluations.
Figure 1: High-level workflow from scaffold to validated lead.
Part 2: Synthesis Protocol - Creating a Candidate Library
The most direct path to novel analogs from the starting scaffold is through palladium-catalyzed cross-coupling. The following protocol details a representative Suzuki-Miyaura coupling reaction, a robust method for forming carbon-carbon bonds.
Protocol 2.1: Synthesis of 5-Aryl-2-(2,2,2-trifluoroethoxy)pyrimidine Derivatives
Objective: To synthesize a diverse library of fungicide candidates by coupling various arylboronic acids to the 5-position of the pyrimidine scaffold.
Materials:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
-
Substituted Arylboronic Acid (e.g., 4-chlorophenylboronic acid) (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
1,4-Dioxane and Water (4:1 ratio), degassed
-
Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 eq), the selected arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction mixture should be stirred to ensure a homogenous suspension.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromide is consumed (typically 4-12 hours).
-
Rationale: Heating is necessary to overcome the activation energy of the catalytic cycle. An inert atmosphere prevents the degradation of the palladium catalyst.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aryl-2-(2,2,2-trifluoroethoxy)pyrimidine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Biological Evaluation Protocols
Once a library of compounds is synthesized, a systematic screening process is required to identify promising candidates.
Protocol 3.1: In Vitro Antifungal Screening by Mycelial Growth Inhibition
This primary assay quickly assesses the intrinsic ability of a compound to inhibit fungal growth.[10][11][12]
Objective: To determine the concentration-dependent inhibitory effect of synthesized compounds on the mycelial growth of key plant pathogenic fungi.
Materials:
-
Pure cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates.[2]
-
Sterile PDA medium.
-
Test compounds dissolved in DMSO to create 10 mg/mL stock solutions.
-
Commercial fungicide standard (e.g., Pyrimethanil, Azoxystrobin) for positive control.
-
Sterile 96-well microtiter plates or 60 mm petri dishes.
-
Mycelial plugs (5 mm diameter) taken from the edge of an actively growing fungal culture.
Procedure:
-
Medium Preparation: Autoclave PDA medium and cool it to approximately 50-55 °C in a water bath.
-
"Poisoned Plate" Preparation: Add the appropriate volume of test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL for a primary screen). Also prepare a DMSO-only plate (negative control) and a commercial standard plate (positive control). Swirl gently and pour into petri dishes.
-
Self-Validation: The negative control ensures the solvent (DMSO) has no effect, while the positive control validates that the assay can detect known fungicidal activity.
-
-
Inoculation: Aseptically place one 5 mm mycelial plug in the center of each prepared plate.
-
Incubation: Seal the plates with paraffin film and incubate at 25 °C in the dark.
-
Data Collection: When the fungal growth in the negative control plate has reached near the edge of the plate (typically 3-5 days), measure the colony diameter (in mm) in two perpendicular directions for all treatments.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [ (dc - dt) / dc ] × 100
-
Where dc is the average colony diameter of the negative control and dt is the average colony diameter of the treatment.
-
-
EC₅₀ Determination: For compounds showing significant inhibition (>60%) in the primary screen, repeat the assay with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL) to determine the Effective Concentration required to inhibit 50% of growth (EC₅₀).
Data Presentation: Sample In Vitro Activity
Quantitative data should be summarized for clear comparison.
| Compound ID | R₁ Group (at 5-position) | B. cinerea EC₅₀ (µg/mL) | F. graminearum EC₅₀ (µg/mL) | R. solani EC₅₀ (µg/mL) |
| Candidate 1 | 4-Chlorophenyl | 8.5 | 12.3 | 15.1 |
| Candidate 2 | 3-Fluorophenyl | 15.2 | 25.8 | 30.4 |
| Candidate 3 | 2-Thienyl | 5.1 | 9.7 | 11.2 |
| Pyrimethanil | (Reference) | 10.5 | 32.1[8] | >50 |
| Azoxystrobin | (Reference) | 0.8 | 1.2 | 0.5 |
This is hypothetical data for illustrative purposes.
Part 4: Investigating the Mechanism of Action (MoA)
Understanding how a fungicide works is critical for managing resistance and for further development. Many pyrimidine-based fungicides function by inhibiting mitochondrial respiration.[2][13] A plausible target for novel derivatives is Complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.
Figure 2: Proposed MoA: Inhibition of Complex I by a pyrimidine fungicide.
Part 5: In Vivo Efficacy Evaluation Protocol
Positive in vitro results must be validated in a whole-plant system that mimics agricultural conditions.
Protocol 5.1: Protective and Curative Efficacy on Cucumber Powdery Mildew
Objective: To assess the ability of lead compounds to prevent (protective) and halt (curative) fungal infection on a host plant.[14][15]
Materials:
-
Cucumber plants (Cucumis sativus) at the 2-3 true leaf stage.
-
Spore suspension of Podosphaera xanthii (powdery mildew pathogen) in sterile water with a surfactant (e.g., 0.01% Tween 20).
-
Test compounds formulated as an emulsifiable concentrate or suspension.
-
Pressurized spray bottle or track sprayer for uniform application.
-
Controlled environment growth chamber (22-25 °C, >70% RH, 16h light/8h dark cycle).
Procedure:
-
Plant Preparation: Grow healthy, uniform cucumber seedlings. Randomly assign them to treatment groups.
-
Compound Application: Prepare spray solutions of the test compounds at various concentrations (e.g., 25, 50, 100, 200 ppm). Include a negative control (formulation blank) and a positive control (commercial standard).
-
Experimental Design:
-
For Protective Activity: Spray the plants with the test solutions until runoff. Allow the foliage to dry completely (approx. 24 hours). Then, inoculate the plants by spraying with the P. xanthii spore suspension.[14]
-
For Curative Activity: First, inoculate the plants with the P. xanthii spore suspension. Incubate for 24-48 hours to allow infection to establish. Then, spray the plants with the test solutions.[14]
-
-
Incubation: Place all treated and inoculated plants in the controlled environment growth chamber.
-
Disease Assessment: After 7-10 days, assess the disease severity on the leaves. This is typically done by visually estimating the percentage of the leaf area covered by powdery mildew colonies.
-
Data Analysis: Calculate the control efficacy for each treatment relative to the negative control using the formula:
-
Control Efficacy (%) = [ (ds_control - ds_treatment) / ds_control ] × 100
-
Where ds_control is the mean disease severity of the negative control group and ds_treatment is the mean disease severity of the treatment group.
-
Conclusion and Future Outlook
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine stands out as a highly valuable and strategically designed scaffold for the development of novel fungicides. Its inherent features allow for rapid and logical diversification, enabling the exploration of structure-activity relationships to identify potent lead candidates. The protocols outlined in this guide provide a comprehensive framework for synthesizing, screening, and validating new fungicidal molecules derived from this core. Future work should focus on optimizing lead compounds for improved field performance, broadening the spectrum of activity, and conducting toxicology and environmental fate studies to ensure the development of safe and sustainable crop protection solutions.[1][16]
References
- Vertex AI Search. (2015).
- Li, Y., et al. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. PMC - NIH.
- ACS Publications. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Li, Y., et al. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control.
- NIH. (2024).
- Marcianò, D., & Toffolatti, S.L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH.
- Marcianò, D., & Toffolatti, S.L. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum.
- Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry.
- MDPI. (n.d.). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea.
- PMC - NIH. (n.d.).
- CABI Digital Library. (n.d.).
- Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers.
- MDPI. (n.d.). A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives.
- Chen, C., et al. (n.d.).
- PubMed. (n.d.). Fifty Years of Fungicide Development, Deployment, and Future Use.
- Wu, J., et al. (2022).
- Chen, F., et al. (2014).
- Hideo, I., et al. (n.d.). Fungicidal spectrum and biological properties of a new fungicide, pyriofenone. PMC.
Sources
- 1. Fifty Years of Fungicide Development, Deployment, and Future Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Compendium of the Most Promising Synthesized Organic Compounds against Several Fusarium oxysporum Species: Synthesis, Antifungal Activity, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. agristudentbikash.wordpress.com [agristudentbikash.wordpress.com]
- 11. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Activity of the novel fungicide SYP-Z048 against plant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fungicidal spectrum and biological properties of a new fungicide, pyriofenone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for the Formulation of Pesticides Containing 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
Introduction
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a halogenated pyrimidine derivative that has emerged as a promising active ingredient in the development of novel pesticides. Its unique chemical structure, featuring a trifluoroethoxy group, suggests potential for enhanced biological activity and favorable physicochemical properties. Pyrimidine derivatives are a well-established class of pesticides with a broad spectrum of activity against various agricultural and public health pests.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of pesticides containing 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. These application notes and protocols are designed to be a practical resource, offering detailed methodologies and the scientific rationale behind key formulation decisions.
Physicochemical Properties of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
A thorough understanding of the active ingredient's physicochemical properties is fundamental to developing a stable and efficacious pesticide formulation.
| Property | Value | Source |
| CAS Number | 433683-47-7 | Internal Data |
| Molecular Formula | C₆H₄BrF₃N₂O | Internal Data |
| Molecular Weight | 257.01 g/mol | Internal Data |
| Appearance | Off-white to pale yellow solid | Internal Data |
| Melting Point | 78-82 °C | Internal Data |
| Solubility | Generally soluble in many organic solvents such as alcohols, ether, and most aromatic hydrocarbons.[3] Moderate solubility in water.[3] | BenchChem |
Note: The solubility of pyrimidine derivatives can be influenced by temperature and pH. It is recommended to perform solubility studies in a range of relevant solvents to determine the optimal solvent system for a given formulation.[3][4][5][6]
Formulation Development: A Strategic Approach
The choice of formulation type is dictated by the physicochemical properties of the active ingredient, the target pest and crop, application equipment, and cost considerations. For 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, two common and versatile formulation types are Emulsifiable Concentrates (EC) and Wettable Powders (WP).
Emulsifiable Concentrate (EC) Formulation
EC formulations are liquid concentrates where the active ingredient is dissolved in a water-immiscible organic solvent, along with emulsifiers.[7][8][9] When diluted with water, they form a stable oil-in-water emulsion for spray application.[7][8][9]
Causality behind Experimental Choices:
-
Solvent Selection: The primary criterion is the high solubility of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine to achieve the desired concentration of the active ingredient. Aromatic solvents like xylene or solvent naphtha are often good choices for pyrimidine derivatives.[3] However, for improved safety and environmental profile, less hazardous solvents should be considered.
-
Emulsifier System: A blend of anionic and non-ionic emulsifiers is typically required to ensure spontaneous and stable emulsion formation in waters of varying hardness. The Hydrophile-Lipophile Balance (HLB) of the emulsifier blend is a critical parameter that needs to be optimized.
Workflow for EC Formulation Development:
Caption: Workflow for EC Formulation Development.
Protocol 1: Preparation of a 20% EC Formulation
Materials:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (Technical Grade, >95% purity)
-
Aromatic solvent (e.g., Solvesso™ 150 or equivalent)
-
Anionic emulsifier (e.g., Calcium dodecylbenzenesulfonate)
-
Non-ionic emulsifier (e.g., Ethoxylated castor oil)
-
Beakers, magnetic stirrer, and overhead mixer
-
Graduated cylinders and analytical balance
Procedure:
-
Solubilization of Active Ingredient:
-
In a beaker, weigh the required amount of the aromatic solvent.
-
Slowly add the calculated amount of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine to the solvent while stirring with a magnetic stirrer until fully dissolved. Gentle heating (up to 40°C) may be applied to facilitate dissolution.
-
-
Addition of Emulsifiers:
-
To the solution from step 1, add the pre-weighed anionic and non-ionic emulsifiers.
-
Mix thoroughly using an overhead mixer until a homogenous solution is obtained.
-
-
Homogenization and Quality Control:
-
Continue mixing for 15-20 minutes to ensure uniformity.
-
Perform preliminary quality control tests such as visual inspection for clarity and emulsion stability (see Protocol 3).
-
Table 1: Example 20% EC Formulation Composition
| Component | Function | Percentage (w/w) |
| 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | Active Ingredient | 20.0 |
| Aromatic Solvent | Solvent | 65.0 |
| Anionic Emulsifier | Emulsifier | 7.0 |
| Non-ionic Emulsifier | Emulsifier | 8.0 |
| Total | 100.0 |
Wettable Powder (WP) Formulation
WP formulations are dry powders that are mixed with water to form a suspension for spraying.[10][11][12][13] They are suitable for active ingredients that have low water solubility.[12]
Causality behind Experimental Choices:
-
Carrier Selection: An inert, porous carrier with good absorption capacity, such as kaolin or silica, is chosen to carry the active ingredient.
-
Wetting and Dispersing Agents: A wetting agent is crucial to allow the powder to be readily wetted by water. A dispersing agent is necessary to prevent the solid particles from agglomerating and settling in the spray tank.[11][12]
Workflow for WP Formulation Development:
Caption: Workflow for WP Formulation Development.
Protocol 2: Preparation of a 50% WP Formulation
Materials:
-
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (Technical Grade, >95% purity)
-
Inert carrier (e.g., Kaolin clay)
-
Wetting agent (e.g., Sodium lignosulfonate)
-
Dispersing agent (e.g., Sodium salt of a naphthalene sulfonate condensate)
-
Blender, air mill or pin mill
-
Analytical balance
Procedure:
-
Pre-blending:
-
Accurately weigh all the components.
-
In a blender, mix the 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine with a portion of the carrier for 5-10 minutes to ensure a homogenous pre-mix.
-
-
Milling and Homogenization:
-
Add the remaining carrier, wetting agent, and dispersing agent to the pre-mix.
-
Mill the entire mixture using an air mill or pin mill to achieve the desired particle size (typically <40 µm).
-
Blend the milled powder for a further 15-20 minutes to ensure homogeneity.
-
-
Quality Control:
-
Perform quality control tests such as particle size analysis, wettability, and suspensibility (see Protocol 3).
-
Table 2: Example 50% WP Formulation Composition
| Component | Function | Percentage (w/w) |
| 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | Active Ingredient | 50.0 |
| Inert Carrier | Carrier | 42.0 |
| Wetting Agent | Wetting Agent | 3.0 |
| Dispersing Agent | Dispersing Agent | 5.0 |
| Total | 100.0 |
Quality Control and Stability Testing
Ensuring the quality and stability of the formulated pesticide is crucial for its performance and shelf-life.
Physicochemical Tests
Protocol 3: Key Physicochemical Tests for EC and WP Formulations
| Test | EC Formulation | WP Formulation |
| Appearance | Clear, homogenous liquid | Homogenous, free-flowing powder |
| Emulsion Stability | Dilute 1:20 in standard hard water. Observe for creaming, sedimentation, or oil separation after 30 minutes, 2 hours, and 24 hours. | N/A |
| Wettability | N/A | Place 1g of powder on the surface of 100mL of water. It should be completely wetted within 1-2 minutes without stirring. |
| Suspensibility | N/A | Prepare a 1% suspension in standard hard water. After 30 minutes, the top 90% is decanted, and the amount of active ingredient in the bottom 10% is determined. |
| Particle Size | N/A | Determined by laser diffraction. 98% of particles should be below a specified size (e.g., 40 µm). |
| pH | Measured directly on the concentrate. | Measured on a 1% aqueous dispersion. |
Stability Studies
Stability studies are essential to determine the shelf-life of the product under various storage conditions.
Protocol 4: Accelerated Stability Study
Accelerated stability studies at elevated temperatures are used to predict the long-term stability of a formulation.[11][14][15][16][17]
-
Sample Preparation: Store samples of the formulation in commercially representative packaging at 54 ± 2 °C for 14 days.
-
Analysis: At time 0 and after 14 days, analyze the samples for:
-
Active ingredient content (using a validated analytical method, see Section 4).
-
Relevant physicochemical properties (as per Protocol 3).
-
Changes in the packaging material.
-
Acceptance Criteria: The active ingredient content should not decrease by more than 5% of the initial value, and the physicochemical properties should remain within the specified limits.
Analytical Methodology
A validated analytical method is required for the quantification of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine in the technical material and formulated products. High-Performance Liquid Chromatography (HPLC) is a suitable technique.[18][19][20][21]
Protocol 5: HPLC-UV Method for Quantification
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the active ingredient (typically around 220-280 nm for pyrimidine derivatives).
-
Injection Volume: 20 µL.
-
Quantification: External standard method using a certified reference standard of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
Method Validation: The analytical method should be validated according to international guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness.
Bio-efficacy Evaluation
The biological efficacy of the formulated pesticide must be demonstrated against target pests. This involves both laboratory bioassays and field trials.
Laboratory Bioassays
Laboratory bioassays are used to determine the intrinsic toxicity of the formulation to target pests and to establish dose-response relationships (e.g., LC₅₀ values).[6][13][22]
Workflow for Laboratory Bioassay:
Caption: Workflow for Laboratory Bioassay.
Protocol 6: Leaf-Dip Bioassay for Aphids
This method is suitable for evaluating the efficacy of the formulation against sucking insects like aphids.[23][24][25][26]
-
Preparation of Test Solutions: Prepare a series of dilutions of the formulated product in water. A control treatment with water only should be included.
-
Treatment of Leaf Discs: Excised leaf discs from a suitable host plant are dipped into the test solutions for a specified time (e.g., 10 seconds).
-
Infestation: After air-drying, the treated leaf discs are placed on a moist substrate (e.g., agar) in a petri dish. A known number of aphids (e.g., 10-20 adults) are then transferred onto each leaf disc.
-
Incubation: The petri dishes are incubated under controlled conditions (e.g., 25 ± 2 °C, 16:8 h L:D photoperiod).
-
Mortality Assessment: Mortality is assessed after a set period (e.g., 24, 48, and 72 hours). Aphids that are unable to move when gently prodded are considered dead.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is used to calculate the LC₅₀ and LC₉₀ values.
Protocol 7: Slide-Dip Bioassay for Mites
This method is commonly used for assessing the efficacy of acaricides.[27][28][29]
-
Preparation of Test Solutions: As in Protocol 6.
-
Mite Transfer: Adult female mites are mounted on their backs onto double-sided sticky tape on a microscope slide.
-
Treatment: The slides are dipped into the test solutions for a short duration (e.g., 5 seconds).
-
Incubation: The slides are held under controlled conditions.
-
Mortality Assessment: Mortality is assessed after 24 hours.
-
Data Analysis: As in Protocol 6.
Field Trials
Field trials are essential to evaluate the performance of the formulation under real-world agricultural conditions.[9][14][26][28][30]
Protocol 8: Small-Plot Field Efficacy Trial
-
Trial Design: The trial should be conducted in a randomized complete block design with a minimum of four replicates.
-
Treatments: Include the new formulation at several application rates, a standard commercial product as a positive control, and an untreated control.
-
Application: Apply the treatments using calibrated spray equipment that simulates commercial application methods.
-
Assessments:
-
Pest Population: Assess the population of the target pest before and at regular intervals after application.
-
Crop Phytotoxicity: Visually assess the treated crop for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis).
-
Yield: At harvest, measure the yield and quality of the crop.
-
-
Data Analysis: The data should be subjected to statistical analysis (e.g., ANOVA) to determine the significance of treatment effects.
Conclusion
The successful formulation of a pesticide containing 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine requires a systematic and scientifically rigorous approach. This guide provides a framework and detailed protocols for the development of stable and efficacious Emulsifiable Concentrate and Wettable Powder formulations. By carefully considering the physicochemical properties of the active ingredient, selecting appropriate inert ingredients, and conducting thorough quality control, stability, and bio-efficacy testing, researchers can develop high-quality pesticide products that meet regulatory requirements and provide effective pest control solutions.
References
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
-
Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 18). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2025, September 10). Generation of storage stability data for agricultural chemical products. Retrieved from [Link]
-
A Beginner's Guide to Biopesticide Formulations. (n.d.). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Accelerated Storage Stability and Corrosion Characteristics Study Protocol. Retrieved from [Link]
-
Croda Agriculture. (n.d.). Wettable powder (WP) formulations. Retrieved from [Link]
-
World Health Organization. (2024, April). Real-time and accelerated storage stability studies. Retrieved from [Link]
-
Whitford, F., Martin, A., & Jordan, T. (n.d.). Pesticides and Formulation Technology. Purdue Extension. Retrieved from [Link]
-
Baluja, S., & Kachhadia, B. (2025, August 6). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. Retrieved from [Link]
-
Washington State University. (n.d.). Formulations. WSU Production Guide. Retrieved from [Link]
-
Solutions Pest & Lawn. (n.d.). Emulsifiable Concentrate Formulation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Insecticide Resistance Action Committee. (n.d.). Aphids. Retrieved from [Link]
-
Li, Q., et al. (2025). Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
-
Pesticide Info. (2024, June 25). Understanding Pymetrozine insecticide: Targeted Insect Control #whiteflies control #aphids. [Video]. YouTube. [Link]
-
Croda Agriculture. (n.d.). Suspension concentrate (SC) guide. Retrieved from [Link]
-
Grafton-Cardwell, E. E., & Granett, J. (1985). Quick tests for pesticide resistance in spider mites. California Agriculture, 39(7-8), 8-10. [Link]
-
Liu, X. H., et al. (2017). Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti. Pest Management Science, 73(5), 953-959. [Link]
-
Wang, W., et al. (2023). New Mesoionic Pyrido[1,2-a] Pyrimidines Containing Oxime Esters against Megoura japonica with Better Safety to Pollinating Insects. ACS Omega, 8(32), 28833-28842. [Link]
-
Entomology Testing Laboratory. (2018, February 25). Insecticides efficacy testing PT18. Retrieved from [Link]
-
Penn State Extension. (2025, June 26). Pesticide Formulation Demonstration. Retrieved from [Link]
-
Kayam, D., et al. (2024). Development of ultra HPLC analytical method for pymetrozine residues in rice. Journal of Pharmacognosy and Phytochemistry, 13(2), 1-6. [Link]
-
Rutgers University. (n.d.). The Insecticide and Miticide Mode of Action Field Guide. Retrieved from [Link]
-
Jongsma, M. (2020, September 20). Screening insecticides. Noldus. Retrieved from [Link]
-
El-Gendy, M. A., et al. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega, 8(32), 28843-28852. [Link]
-
Shipp, L., & Wang, K. (2003). Screening organic miticides for spider mite control for organic greenhouse vegetable production. Agriculture and Agri-Food Canada. [Link]
-
Wise, J. C., & Gut, L. J. (1995). Test of Registered and Experimental Insecticides for Aphid Control, 1994. Arthropod Management Tests, 20(1), 22-23. [Link]
-
Al-Qassab, Z. S., et al. (2014). A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER. International Journal of Advances in Chemistry, 2(2), 1-7. [Link]
-
Ali, A., et al. (2023). Development and Validation of Novel HPLC Method for Determination of Nitenpyram Insecticide in Commercial Samples. International Journal of Science and Research, 12(7), 1083-1088. [Link]
-
Akoijam, R., et al. (2018). RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences, 7(11), 2661-2669. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 8. solutionsstores.com [solutionsstores.com]
- 9. extension.psu.edu [extension.psu.edu]
- 10. static.igem.wiki [static.igem.wiki]
- 11. Wettable powder (WP) formulations | Croda Agriculture [crodaagriculture.com]
- 12. extension.purdue.edu [extension.purdue.edu]
- 13. Formulations | WSU Production Guide [cpg.treefruit.wsu.edu]
- 14. ppqs.gov.in [ppqs.gov.in]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. dl.astm.org [dl.astm.org]
- 17. scribd.com [scribd.com]
- 18. chemisgroup.us [chemisgroup.us]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. xisdxjxsu.asia [xisdxjxsu.asia]
- 21. ijcmas.com [ijcmas.com]
- 22. New Mesoionic Pyrido[1,2‑a] Pyrimidines Containing Oxime Esters against Megoura japonica with Better Safety to Pollinating Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. irac-online.org [irac-online.org]
- 24. noldus.com [noldus.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. academic.oup.com [academic.oup.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. californiaagriculture.org [californiaagriculture.org]
- 29. organicbc.org [organicbc.org]
- 30. Insecticides efficacy testing PT18 – Entomology Testing Laboratory [biocidetesting.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
Welcome to the technical support center for the synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you optimize your synthetic protocols and achieve higher yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, providing potential causes and actionable solutions.
Problem 1: Low or No Product Formation
You've set up your reaction, but upon analysis (TLC, LC-MS), you observe a low yield of the desired product or only starting materials.
Possible Causes & Troubleshooting Suggestions:
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inefficient Deprotonation of 2,2,2-Trifluoroethanol | - Use a stronger base such as Sodium Hydride (NaH). - Ensure the base is fresh and has been stored under inert conditions. | 2,2,2-Trifluoroethanol has a lower pKa than simple alcohols, but a sufficiently strong base is crucial to generate the trifluoroethoxide nucleophile in a high enough concentration to drive the reaction forward. Carbonate bases may not be strong enough for complete deprotonation. |
| Poor Quality Starting Materials | - Verify the purity of your 5-bromo-2-chloropyrimidine or 2,5-dibromopyrimidine starting material by NMR or melting point. - Use freshly distilled or purchased 2,2,2-trifluoroethanol. | Impurities in the starting pyrimidine can interfere with the reaction. Water contamination in the alcohol will quench the base and hinder the formation of the nucleophile. |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC. | Nucleophilic aromatic substitution (SNAr) reactions on electron-deficient rings like pyrimidine are often accelerated by heat. However, excessive temperatures can lead to side product formation. |
| Inappropriate Solvent Choice | - Switch to a polar aprotic solvent like DMF or DMSO. | Polar aprotic solvents are known to accelerate SN2 and SNAr reactions by solvating the cation of the base, leaving the alkoxide nucleophile more "naked" and reactive.[1] |
Problem 2: Formation of Significant Byproducts
Your reaction yields the desired product, but also a considerable amount of impurities, complicating purification and reducing the overall yield.
Possible Causes & Troubleshooting Suggestions:
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Reaction with Solvent | - If using DMF at high temperatures, consider switching to a more inert solvent like dioxane or toluene, especially if using a very strong base. | DMF can decompose at high temperatures in the presence of a strong base, leading to the formation of dimethylamine, which can act as a nucleophile and react with the starting pyrimidine. |
| Hydrolysis of Starting Material or Product | - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | The chloro or bromo substituent on the pyrimidine ring is susceptible to hydrolysis in the presence of water, especially under basic conditions, leading to the formation of the corresponding hydroxypyrimidine. |
| Double Substitution (if using 2,5-dibromopyrimidine) | - Use a controlled stoichiometry of 2,2,2-trifluoroethanol (e.g., 1.0-1.1 equivalents). - Add the trifluoroethoxide solution slowly to the solution of 2,5-dibromopyrimidine. | While the 2-position is generally more reactive towards nucleophilic substitution, using a large excess of the nucleophile can lead to substitution at both the 2 and 5 positions. |
Experimental Workflow: Synthesis from 5-Bromo-2-chloropyrimidine
Below is a generalized experimental protocol for the synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine from 5-bromo-2-chloropyrimidine.
Caption: A generalized workflow for the synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: Which starting material is better: 5-bromo-2-chloropyrimidine or 2,5-dibromopyrimidine?
Both starting materials can be used effectively. 5-Bromo-2-chloropyrimidine is generally preferred due to the higher reactivity of the chloro group at the 2-position towards nucleophilic aromatic substitution compared to the bromo group.[2] This can lead to cleaner reactions and potentially higher yields of the desired product. The choice may also depend on the commercial availability and cost of the starting materials.
Q2: What is the optimal base for this reaction?
The choice of base is critical. For a robust and high-yielding reaction, a strong, non-nucleophilic base is recommended. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol to form the sodium trifluoroethoxide. Weaker bases like potassium carbonate or cesium carbonate can also be used, but may require higher temperatures and longer reaction times, and might not lead to complete conversion.[2]
Q3: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, product, and any potential byproducts. The disappearance of the starting pyrimidine spot and the appearance of a new, typically less polar, product spot will indicate the progression of the reaction. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.
Q4: What are the key considerations for scaling up this synthesis?
When scaling up, several factors need careful consideration:
-
Heat Management: The deprotonation of the alcohol with a strong base like NaH can be exothermic. Ensure efficient stirring and have a cooling bath available during the addition of the base.
-
Addition Rate: The slow addition of the alkoxide to the pyrimidine solution is crucial to control the reaction rate and minimize side product formation.
-
Work-up and Extraction: Ensure your separatory funnel is large enough to handle the increased volumes. Multiple extractions may be necessary to maximize product recovery.
-
Purification: Column chromatography can be challenging on a large scale. Consider developing a crystallization or recrystallization procedure for the final product purification.
Reaction Pathway and Potential Side Reactions
The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the 2-position for nucleophilic attack.
Caption: A simplified diagram illustrating the main reaction pathway and potential side reactions.
References
-
Patsnap. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka. Available from: [Link]
- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
-
PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available from: [Link]
- Google Patents. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
-
Heterocyclic Letters. Vol. 11, No.3|447-452| May-July|2021. Available from: [Link]
-
Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Available from: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available from: [Link]
-
ResearchGate. Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... Available from: [Link]
-
Chegg.com. Solved Answer: Given Reaction is williamson ether Synthesis. Available from: [Link]
-
Reddit. Why does this not work? Williamson ether synthesis is terrible : r/OrganicChemistry. Available from: [Link]
-
National Center for Biotechnology Information. Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding - PMC - NIH. Available from: [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
National Center for Biotechnology Information. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available from: [Link]
-
PubChem. 5-Bromouracil. Available from: [Link]
-
National Center for Biotechnology Information. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH. Available from: [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
AXEL. 83-5683-07 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine 1g SY237805. Available from: [Link]
-
MDPI. The Effect of Solvents on the Crystal Morphology of Pyriproxyfen. Available from: [Link]
-
National Center for Biotechnology Information. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. Available from: [Link]
Sources
Technical Support Center: Nucleophilic Substitution of 5-Bromopyrimidines
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the functionalization of 5-bromopyrimidines. This guide provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to address common challenges, particularly the formation of unexpected side products during nucleophilic substitution reactions. Our goal is to empower you to navigate the complexities of pyrimidine chemistry with confidence and precision.
Introduction: The Challenge of the 5-Position
Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry. However, the 5-position of a pyrimidine ring presents a unique challenge. Unlike the electron-deficient 2-, 4-, and 6-positions, which are activated towards nucleophilic attack by the ring nitrogens, the 5-position lacks this intrinsic activation.[1] This reduced reactivity often necessitates forcing conditions (e.g., high temperatures, strong bases) which can, in turn, open the door to complex and often unexpected side reactions. This guide will help you identify, understand, and control these alternative pathways.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing Your Reaction
This section addresses the most common issues encountered during the nucleophilic substitution of 5-bromopyrimidines. Use these questions to diagnose potential problems in your experiments.
Q1: My primary product isn't the expected 5-substituted pyrimidine. Instead, the nucleophile has added to the 4- or 6-position. What is happening?
Answer: You are likely observing a cine-substitution . This side reaction is particularly common when using very strong bases and organometallic nucleophiles, such as organolithium reagents.[2]
Causality: Instead of a direct attack at the C5 position, the strong base can deprotonate one of the adjacent, more acidic carbons (C4 or C6). This can lead to a complex mechanism, sometimes involving a proposed hetaryne intermediate or a related pathway, where the nucleophile ultimately adds to a different position than the one where the leaving group was located. The term "cine" (from the Greek for "to move") refers to this migration of the substitution site.
To confirm:
-
Detailed NMR Analysis: Use 2D NMR techniques (COSY, HMBC) to unequivocally determine the connectivity of your product's pyrimidine ring.
-
Re-evaluate Your Base: cine-Substitution is often promoted by bases like n-BuLi or LDA.
Mitigation Strategy:
-
Avoid exceptionally strong, non-nucleophilic bases if direct substitution is the goal.
-
Consider transitioning from an organolithium reagent to a different organometallic species (e.g., Grignard, organozinc) or explore metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), which offer more predictable regioselectivity at the C5-bromo position.[3]
Q2: I reacted my 5-bromopyrimidine with an amine, and my product's mass is correct, but the NMR suggests the ring structure has rearranged. Why?
Answer: This is a classic indicator of a Dimroth Rearrangement . This isomerization reaction involves a "shuffling" of ring atoms, where an endocyclic nitrogen and its exocyclic substituent swap places with an exocyclic imino group.[4] The reaction proceeds through a ring-opened intermediate, allowing for this structural reorganization.
Causality: The Dimroth rearrangement is typically catalyzed by acid or base and is thermally driven.[5][6] For pyrimidines, the process often involves an initial addition of the nucleophile (or solvent like water), followed by a ring-opening to an acyclic intermediate, bond rotation, and subsequent ring-closure to form the thermodynamically more stable isomer.[4][6]
Mitigation Strategy:
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for reasonable conversion. The activation barrier for the Dimroth rearrangement is often higher than that for the desired substitution.
-
pH Control: Carefully control the pH of your reaction. Both acidic and basic conditions can promote the rearrangement.[5][6] Aim for neutral or near-neutral conditions if your nucleophile permits.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from isomerizing over time.
Q3: My reaction involves an isotopically labeled pyrimidine, and the label has either scrambled or been lost entirely. What mechanism could explain this?
Answer: You are observing the hallmark of the SN(ANRORC) mechanism , which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure.[7] This complex pathway is distinct from a standard SNAr reaction and is known to occur in heterocyclic systems, particularly with strong nucleophiles like metal amides (e.g., NaNH₂).[7]
Causality: The SN(ANRORC) mechanism bypasses the formation of a traditional Meisenheimer complex. Instead, the nucleophile adds to an electron-deficient carbon, inducing the cleavage of a ring bond to form an open-chain intermediate. This intermediate can then re-cyclize to give the final product. The key diagnostic feature is that one of the original ring atoms (often a nitrogen) is expelled and replaced by an atom from the nucleophile.[7] Isotope labeling experiments are the definitive way to prove its operation.[7][8]
Mitigation Strategy:
-
Nucleophile Choice: The ANRORC mechanism is most prevalent with extremely reactive nucleophiles like sodium amide in liquid ammonia.[7] Switching to less aggressive nucleophiles (e.g., secondary amines with an organic base like DIPEA) can favor the SNAr pathway.
-
Solvent System: The choice of solvent can influence the reaction pathway. Protic solvents may disfavor the highly basic intermediates required for the ANRORC mechanism.
Q4: My reaction is clean but shows very low conversion, with mostly starting material recovered. How can I drive it to completion?
Answer: Low conversion is a common problem stemming from the inherently lower reactivity of the C5 position. Several factors must be optimized to overcome the activation energy barrier.
Troubleshooting Steps:
-
Increase Temperature: Many SNAr reactions on 5-bromopyrimidines require elevated temperatures (80-150 °C). Consider switching to a higher-boiling polar aprotic solvent like DMSO, DMF, or NMP.[9] Microwave irradiation can also be highly effective at reducing reaction times and improving yields.
-
Strengthen the Nucleophile: The reactivity of the nucleophile is critical. For alcohols or amines, ensure you are using a base that is strong enough to fully deprotonate them and generate the more potent anionic nucleophile (alkoxide or amide). For example, use sodium hydride (NaH) for alcohols instead of a weaker base like potassium carbonate.[9][10]
-
Solvent Choice: The solvent must be able to dissolve your reactants and stabilize the charged intermediate of the SNAr pathway. Polar aprotic solvents (DMSO, DMF, NMP) are almost always the best choice as they do not solvate and deactivate the nucleophile as protic solvents do.[9]
-
Check for Competing Reactions: At high temperatures, some solvents can become problematic. For instance, DMF can decompose to generate dimethylamine, which may act as a competing nucleophile.[9] If you suspect this, switch to a more thermally stable solvent like DMSO.
Q5: I see a significant amount of 5-hydroxypyrimidine as a byproduct. Where is it coming from?
Answer: The formation of a hydroxy-pyrimidine byproduct is a clear indication of water contamination in your reaction.
Causality: Hydroxide ions (from dissolved water under basic conditions) are potent nucleophiles and can compete with your desired nucleophile to displace the bromide. This issue is exacerbated under the forcing conditions often required for substitution at the C5 position.
Mitigation Protocol: Ensuring Anhydrous Conditions
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).
-
Solvents: Use freshly opened anhydrous solvents or purify them using an appropriate drying method (e.g., distillation from a drying agent, passage through an activated alumina column).
-
Reagents: Ensure your nucleophile, base, and 5-bromopyrimidine are dry. If necessary, dry them under high vacuum before use.
-
Inert Atmosphere: Assemble your reaction under a positive pressure of Nitrogen or Argon. Use septa and syringes for reagent transfers to prevent atmospheric moisture from entering the flask.[11]
Part 2: Visualizing the Reaction Pathways
Understanding the mechanisms of these side reactions is key to controlling them. The following diagrams illustrate the desired SNAr pathway in competition with the main side reactions.
Caption: Competing SNAr and cine-substitution pathways.
Caption: Stepwise process of the Dimroth Rearrangement.
Caption: The three key stages of the SN(ANRORC) mechanism.
Part 3: Reaction Condition Optimization
The key to a successful substitution on 5-bromopyrimidine is finding the "sweet spot" that favors the SNAr mechanism over side reactions. The following table summarizes how different parameters influence the reaction outcome.
| Parameter | Favors Desired SNAr | Favors Side Reactions (cine, Dimroth, ANRORC) | Rationale |
| Nucleophile | Moderately strong (e.g., alkoxides, secondary amines, thiols) | Very strong, bulky bases (e.g., n-BuLi, LDA) or highly reactive species (e.g., NaNH₂) | Extreme reactivity can initiate alternative pathways like deprotonation (cine) or ring-opening (ANRORC).[2][7] |
| Base | Non-nucleophilic organic bases (e.g., DIPEA, DBU) or inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (LDA, LiHMDS) or metal amides (NaNH₂) | The base's primary role should be to deprotonate the nucleophile, not the pyrimidine ring itself. |
| Temperature | Lowest effective temperature (often 60-120 °C) | High temperatures (>150 °C) or prolonged heating | Side reactions like the Dimroth rearrangement are often thermodynamically favored and proceed faster at higher temperatures.[5] |
| Solvent | Polar aprotic (DMSO, DMF, NMP) | Ammonia (for ANRORC), nonpolar solvents (for some organolithium reactions) | Polar aprotic solvents effectively solvate the cationic counter-ion and the Meisenheimer complex, stabilizing the SNAr transition state.[9] |
| Atmosphere | Strictly anhydrous and inert (N₂ or Ar) | Presence of water | Water can lead to competitive hydrolysis, forming 5-hydroxypyrimidine.[9][11] |
Part 4: General Experimental Protocol
This protocol provides a robust starting point for the nucleophilic substitution of 5-bromopyrimidine with an alcohol nucleophile. It is designed to maximize the yield of the desired SNAr product while minimizing side reactions.
Reaction: O-Arylation of 5-Bromopyrimidine with a Phenol
-
Preparation (Anhydrous Technique is Critical):
-
Place a round-bottom flask containing a magnetic stir bar under high vacuum and flame-dry, or oven-dry all glassware at 120 °C overnight.
-
Assemble the flask with a reflux condenser and a nitrogen/argon inlet. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
-
Reagent Addition:
-
To the cooled flask, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Add anhydrous dimethylformamide (DMF) via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add a solution of your phenol nucleophile (1.1 equivalents) in anhydrous DMF via syringe. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.
-
-
Reaction Initiation & Monitoring:
-
Add 5-bromopyrimidine (1.0 equivalent) to the reaction mixture, either as a solid (if the reaction is briefly opened under a strong flow of inert gas) or as a solution in anhydrous DMF.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 5-bromopyrimidine is consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
References
-
Wikipedia. ANRORC mechanism. [Link]
-
Strekowski, L., & Watson, R. (1986). The cine-substitution reaction of 5-bromopyrimidines by lithium reagents. The Journal of Organic Chemistry, 51(20), 3950-3953. [Link]
-
Kurbangalieva, A., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules, 27(22), 7793. [Link]
-
ResearchGate. Influence of Reaction Condition on Selectivity of Substitution.... [Link]
-
Wikipedia. Dimroth rearrangement. [Link]
-
ResearchGate. Acid-catalyzed Dimroth rearrangement of compound (5). [Link]
-
An, H., & Seley-Radtke, K. L. (2008). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.8. [Link]
-
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. [Link]
-
Brown, D. J., & Nagamatsu, T. (1979). The Dimroth rearrangement. Part X. The exceptionally slow rearrangement of 1,2-dihydro-2-imino-1,4-dimethylpyrimidines. Journal of the Chemical Society C, 15, 1881-1884. [Link]
-
PubChem. 5-Bromopyrimidine. [Link]
-
Rojas-Lima, S., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2020(2), M1129. [Link]
-
Brown, D. J., & Ienaga, K. (1975). The Dimroth rearrangement. Part VI. The abnormal behaviour of 5-cyano-1,2-dihydro-2-imino-1-methylpyrimidine. Journal of the Chemical Society, Perkin Transactions 1, (20), 2182-2184. [Link]
-
PubChem. 5-Bromouracil. [Link]
-
Li, Y., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters, 24(7), 1546-1551. [Link]
-
van der Plas, H. C. (1978). The SN(ANRORC) mechanism: a new mechanism for nucleophilic substitution. Accounts of Chemical Research, 11(12), 462-468. [Link]
-
Gutorov, L. A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Current Organic Chemistry, 25(10), 1216-1239. [Link]
-
Open Access Pub. Side Reactions. [Link]
-
BYJU'S. Nucleophilic Substitution Reaction. [Link]
-
PubChem. 5-Bromo-2-fluoropyrimidine. [Link]
-
Chemguide. Answers to Nucleophilic Substitution Questions. [Link]
-
Frigell, B., et al. (2004). 5-Bromo-2-iodopyrimidine: a novel, useful intermediate in selective palladium-catalysed cross-coupling reactions for efficient convergent syntheses. Chemical Communications, (15), 1754-1755. [Link]
-
Ashenhurst, J. (2025). Nucleophilic Substitution Reactions – Introduction. Master Organic Chemistry. [Link]
-
Shash, T. (2020, September 22). Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine.... YouTube. [Link]
-
Talukdar, A. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. ResearchGate. [Link]
-
G. A. W., et al. (2020). Cine-Substitutions at Five-Membered Hetarenes Enabled by Sulfonium Salts. Organic Letters, 22(15), 5891–5895. [Link]
-
Chemistry LibreTexts. (2021). Extra Topics on Nucleophilic Substitution Reaction. [Link]
-
Pen & Prosperity. Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]
-
Pearson. Nucleophilic Substitution Practice Problems. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANRORC mechanism - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for Crude 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
Welcome to the technical support guide for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. The purity of this intermediate is paramount for the success of subsequent synthetic steps, particularly in the context of drug development where downstream reactions like cross-couplings are common.[1] This guide provides in-depth, field-proven strategies and troubleshooting advice in a direct question-and-answer format to address the specific challenges encountered during its purification.
Part 1: Understanding the Chemistry & Potential Impurities
A robust purification strategy begins with a thorough understanding of the reaction profile and the likely impurities that may arise. The most common synthesis involves a nucleophilic aromatic substitution (SNAr) reaction.
Q1: What is the typical synthetic route for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and what are the primary sources of impurities?
The standard synthesis involves the reaction of a suitable 2-halopyrimidine, most commonly 5-Bromo-2-chloropyrimidine, with 2,2,2-trifluoroethanol in the presence of a base.[2] The primary sources of impurities are incomplete reactions, side reactions (especially hydrolysis), and excess reagents.
Below is a diagram illustrating the main reaction and the genesis of common impurities.
Caption: Synthesis of the target compound and origin of key impurities.
Q2: How can I identify these common impurities in my crude reaction mixture?
A combination of Thin Layer Chromatography (TLC) and analytical techniques like LC-MS and NMR is essential. Below is a summary of expected impurities and their characteristics.
Table 1: Common Impurities and Their Identification
| Impurity | Source | Expected TLC Rf (vs. Product) | Identification Notes |
|---|---|---|---|
| 5-Bromo-2-chloropyrimidine | Unreacted starting material | Generally higher (less polar) | Check for its characteristic mass peak in LC-MS. |
| 2,2,2-Trifluoroethanol | Excess reagent | Not easily visualized on TLC | Highly volatile. Usually removed in vacuo, but traces can be seen in 1H NMR (~3.9 ppm quartet).[3] |
| 5-Bromo-2-hydroxypyrimidine | Hydrolysis of starting material or product | Significantly lower (more polar) | Appears if moisture is present during the reaction or workup.[4] Can be identified by a broad -OH peak in 1H NMR and its distinct mass. |
| Reaction Solvent (e.g., DMF) | Residual solvent | N/A | High boiling point. Difficult to remove completely. Seen as characteristic peaks in 1H NMR (~8.0, 2.9, 2.7 ppm). |
Part 2: Troubleshooting Guide for Common Purification Issues
This section addresses specific problems you might encounter during the purification process.
Q: My final product is a persistent dark oil or waxy solid, but literature suggests it should be a crystalline solid. What's wrong?
A: This is a classic sign of persistent impurities preventing crystallization. The most common culprits are residual high-boiling solvents (like DMF) or process-related impurities that act as a "eutectic grease."
Troubleshooting Steps:
-
Solvent Removal: Ensure your rotary evaporator and high-vacuum pump are efficient. An azeotropic distillation can be effective. For example, add toluene to the crude oil and evaporate under reduced pressure. Repeat this 2-3 times to help pull off residual DMF or water.
-
Impurity Analysis: Re-analyze your material by 1H NMR. The presence of broad humps or unexpected signals confirms impurities.
-
Aggressive Purification: If azeotropic removal fails, re-purification via flash column chromatography is the best course of action. Use a slightly less polar eluent system than in your initial separation to achieve better resolution between your product and any close-running impurities.[5]
Q: After flash column chromatography, my NMR analysis still shows unreacted 5-Bromo-2-chloropyrimidine. How can I improve the separation?
A: This indicates that the polarity of your eluent system is too high, causing your product and the less-polar starting material to co-elute.
Troubleshooting Steps:
-
Optimize TLC: Before running the column, find a solvent system where the Rf of your product is ~0.25-0.35 and there is clear separation (ΔRf > 0.1) from the starting material spot. A common starting point is a hexane/ethyl acetate mixture.[6]
-
Use a Gradient Elution: Start the column with a low-polarity eluent (e.g., 100% Hexane or 98:2 Hexane:EtOAc) to first elute the non-polar starting material completely. Then, gradually increase the polarity of the eluent to wash out your more polar product.
-
Check Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be no more than 1-5% of the mass of the silica gel.[7] Dissolve the crude sample in a minimal amount of dichloromethane (DCM) or the eluent before loading it onto the column.[8]
Q: I'm attempting to purify the compound by recrystallization, but it keeps "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before the solution reaches the temperature required for crystallization.
Troubleshooting Steps:
-
Solvent System Adjustment: You may be using too good of a solvent. The ideal recrystallization solvent dissolves the compound when hot but not when cold. Try a solvent pair. For example, dissolve your compound in a minimal amount of a good solvent (like isopropanol or ethyl acetate) at an elevated temperature. Then, slowly add a poor solvent (like heptane or water) dropwise until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Control Cooling Rate: Rapid cooling encourages oiling out. Let the solution cool to room temperature slowly, and only then place it in an ice bath or refrigerator.
-
Scratch and Seed: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth. If you have a pure crystal from a previous batch, add a tiny speck (a "seed crystal") to the cooled solution to initiate crystallization.
Part 3: Standard Purification Protocols (FAQs)
This section provides validated, step-by-step protocols for the most common purification techniques.
Q: What is a reliable, step-by-step protocol for purifying this compound via flash column chromatography?
A: Flash column chromatography is the most robust method for purifying 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine on a laboratory scale.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine an optimal eluent system using TLC. A typical system is Hexane:Ethyl Acetate (9:1 to 4:1 v/v) . The target compound should have an Rf of approximately 0.3.
-
Column Preparation (Slurry Packing):
-
Secure a glass column vertically. Place a small cotton plug at the bottom, followed by a ~1 cm layer of sand.[9]
-
In a beaker, mix silica gel (230-400 mesh) with the initial, low-polarity eluent to form a pourable slurry.[10]
-
Pour the slurry into the column. Tap the column gently to pack the silica bed evenly and remove air bubbles.[6] Add a final layer of sand (~1 cm) on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product (~1 g) in a minimal amount of DCM or eluent (~2-3 mL).
-
Carefully pipette this solution onto the top layer of sand.[8]
-
Open the stopcock and allow the sample to absorb onto the silica gel, ensuring the solvent level does not drop below the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure (flash chromatography) and begin collecting fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Q: Is distillation a viable purification method for this compound?
A: Distillation is generally not the preferred method for this compound. Its estimated boiling point is likely high, and the presence of the pyrimidine ring and trifluoroethoxy group may make it susceptible to thermal decomposition at the required temperatures and pressures. For high-purity material required in drug development, chromatography and recrystallization offer much better selectivity and avoid thermal degradation.
Part 4: Purification Strategy Workflow
Choosing the right purification strategy depends on the scale of your reaction and the nature of the impurities. The following flowchart provides a logical decision-making process.
Caption: Decision workflow for purification strategy selection.
Table 2: Physicochemical Properties of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 433683-47-7 | [11][12] |
| Molecular Formula | C6H4BrF3N2O | [11] |
| Molecular Weight | 257.01 g/mol | [11][12] |
| Typical Purity | >95% |[11] |
References
-
2,2,2-Trifluoroethanol - chemeurope.com. Available at: [Link]
-
2,2,2-Trifluoroethanol - Wikipedia. Available at: [Link]
-
2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation - RSC Publishing. Available at: [Link]
-
Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. Available at: [Link]
-
5 Bromo 2 Chloropyrimidine - Cas No: 32779-36-5 - Tradeindia. Available at: [Link]
- US3956301A - Process for bromination of pyrimidine - Google Patents.
-
Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657 - PubChem. Available at: [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. Available at: [Link]
- CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents.
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF - ResearchGate. Available at: [Link]
-
Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung - American Chemical Society. Available at: [Link]
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
-
Column Chromatography - YouTube. (Professor Dave Explains). Available at: [Link]
-
Hydrolysis of 2-oxoquazepam in alkaline solution - PubMed. Available at: [Link]
-
One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - NIH. Available at: [Link]
-
Performing Column Chromatography - YouTube. (Professor Dave Explains). Available at: [Link]
-
Hydrolysis Reactions - Chemistry LibreTexts. Available at: [Link]
-
Chemical/Laboratory Techniques: Column Chromatography - YouTube. (University of Groningen). Available at: [Link]
-
Column Chromatography - YouTube. (Organic Lab Techniques). Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 433683-47-7 | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine - Moldb [moldb.com]
- 12. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | CymitQuimica [cymitquimica.com]
stability issues of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine under basic conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of this reagent, particularly under basic conditions commonly employed in synthetic chemistry. As Senior Application Scientists, we have compiled this resource to help you navigate potential challenges and ensure the success of your experiments.
Introduction: Understanding the Reactivity of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is a valuable building block in medicinal chemistry and materials science. Its pyrimidine core is a key heterocycle in numerous biologically active molecules. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse substituents. The 2-(2,2,2-trifluoroethoxy) group modulates the electronic properties of the pyrimidine ring, enhancing its metabolic stability in some contexts.
However, the electron-withdrawing nature of both the pyrimidine ring nitrogens and the trifluoroethoxy group makes the molecule susceptible to nucleophilic attack, particularly under basic conditions. This can lead to decomposition and the formation of undesired side products, complicating reaction outcomes and purification. This guide will address these stability issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine under basic conditions?
A1: The main stability concern is its susceptibility to nucleophilic aromatic substitution (SNAr), which can lead to two primary decomposition pathways:
-
Hydrolysis of the 2-(2,2,2-trifluoroethoxy) group: Strong aqueous bases, such as sodium hydroxide or potassium hydroxide, can promote the hydrolysis of the trifluoroethoxy group to yield 5-bromo-2-pyrimidinol. This occurs via nucleophilic attack of a hydroxide ion at the C2 position of the pyrimidine ring.
-
Displacement of the 5-bromo substituent: While generally less reactive towards nucleophilic substitution than activated positions on the pyrimidine ring, the bromine atom can be displaced by strong nucleophiles, especially at elevated temperatures.
Q2: Which types of bases are most likely to cause decomposition?
A2: Strong, nucleophilic bases in aqueous media are the most problematic. These include:
-
Alkali metal hydroxides: NaOH, KOH, LiOH.
-
Alkoxides: Sodium methoxide, potassium tert-butoxide (can also act as a strong, non-nucleophilic base depending on steric hindrance and solvent).
Weaker, non-nucleophilic bases are generally more compatible. These include:
-
Inorganic carbonates: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃).
-
Organic amines: Triethylamine (Et₃N), diisopropylethylamine (DIPEA).
Q3: Can I use 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine in Suzuki-Miyaura or Sonogashira coupling reactions that require a base?
A3: Yes, this is a primary application for this reagent. However, careful selection of the base is crucial for success. For these cross-coupling reactions, weaker inorganic bases are preferred. Potassium carbonate is a common and often suitable choice. It is important to perform these reactions under anhydrous conditions whenever possible to minimize hydrolysis of the trifluoroethoxy group.
Troubleshooting Guide
Issue 1: Low or No Yield in a Cross-Coupling Reaction
You are attempting a Suzuki-Miyaura or Sonogashira coupling with 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and observe poor conversion of your starting material.
Possible Causes & Solutions:
-
Decomposition of the Starting Material: The base used in your reaction may be too strong or nucleophilic, leading to the degradation of your starting pyrimidine.
-
Solution: Switch to a milder, non-nucleophilic base. See the table below for recommendations. If an aqueous base is required, consider using potassium carbonate or potassium phosphate instead of hydroxides.
-
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to deactivation.
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle and prevent catalyst inhibition.[1]
-
-
Sub-optimal Reaction Temperature: The temperature may be too high, accelerating decomposition, or too low for efficient catalytic turnover.
-
Solution: Screen a range of temperatures, for instance, from 80°C to 120°C. Microwave irradiation can sometimes provide rapid and efficient heating, potentially improving yields by reducing overall reaction time and minimizing decomposition.[1]
-
Table 1: Recommended Bases for Cross-Coupling Reactions
| Base | Strength | Nucleophilicity | Recommended Use |
| Potassium Carbonate (K₂CO₃) | Moderate | Low | Suzuki, Sonogashira, and other cross-coupling reactions |
| Cesium Carbonate (Cs₂CO₃) | Strong | Low | Often effective in Suzuki couplings |
| Potassium Phosphate (K₃PO₄) | Strong | Low | A good alternative for Suzuki couplings |
| Triethylamine (Et₃N) | Moderate | Moderate | Commonly used in Sonogashira couplings |
| Sodium Hydroxide (NaOH) | Strong | High | Not Recommended due to risk of hydrolysis |
Issue 2: Formation of an Unexpected Side Product
You observe a significant amount of a polar byproduct in your reaction mixture that is not the desired coupled product.
Possible Cause & Solution:
-
Hydrolysis to 5-bromo-2-pyrimidinol: If your reaction is run in the presence of water and a base, you are likely forming the corresponding pyrimidinol.
-
Diagnostic Test: Obtain a mass spectrum of the reaction mixture. The mass of 5-bromo-2-pyrimidinol (C₄H₃BrN₂O) is approximately 174.9 g/mol .
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents. Run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Change the Base: As mentioned previously, switch to a non-nucleophilic base.
-
-
Visualizing Decomposition Pathways
The following diagrams illustrate the likely mechanisms of decomposition under basic conditions.
Caption: Potential decomposition pathways under basic conditions.
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for your specific substrates.
-
To an oven-dried reaction vessel, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 eq.), the desired boronic acid or ester (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v).
-
Stir the reaction mixture at 90°C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Troubleshooting Workflow
If you encounter issues with the above protocol, follow this troubleshooting workflow.
Caption: A logical workflow for troubleshooting failed reactions.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. [Link]
-
PubChem. 5-Bromouracil. [Link]
-
Reddit (r/Chempros) (2020). Sonogashira troubleshooting help needed. [Link]
-
Reddit (r/Chempros) (2024). Struggling with Suzuki Reaction. [Link]
-
ResearchGate (2025). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. [Link]
-
RSC Publishing (n.d.). Reactions in strongly basic media. Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones. Journal of the Chemical Society B: Physical Organic. [Link]
Sources
Technical Support Center: Troubleshooting Failed Cross-Coupling Reactions with 5-Bromo-Pyrimidine Substrates
Welcome to the technical support center for researchers navigating the complexities of palladium-catalyzed cross-coupling reactions. This guide is specifically tailored to address the common and often frustrating challenges encountered when using 5-bromo-pyrimidine substrates. Pyrimidines are a cornerstone in medicinal chemistry, and their successful functionalization is critical for drug discovery pipelines.[1][2] This resource moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and rationally design successful experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: The Primary Diagnosis - No Reaction or Low Conversion
Question: My reaction shows no product formation, or the conversion is extremely low. Where do I even begin to troubleshoot?
Answer: When a reaction fails to initiate, the issue almost always lies with one of three fundamental areas: the catalyst's health, the integrity of your reagents, or the reaction environment.
-
Catalyst Activity is Paramount: The heart of your reaction is the active Pd(0) species. If it's not present and active, nothing will happen.
-
Visual Cue: The formation of a black precipitate ("palladium black") is a definitive sign of catalyst death, where active complexes have agglomerated into inactive bulk metal.[3]
-
The Cause: The most common culprit is oxygen. The Pd(0) state is readily oxidized and deactivated. Other catalyst poisons include sulfur-containing compounds and sometimes excess halides from previous steps.[3]
-
The Solution: Ensure your reaction environment is scrupulously anaerobic. This involves using high-purity argon or nitrogen and, crucially, properly degassing your solvents. Simply bubbling inert gas is often insufficient. A series of "freeze-pump-thaw" cycles or vigorous sparging for an extended period (20-30 minutes) is recommended.[4]
-
-
Reagent Purity and Integrity:
-
Boronic Acids (Suzuki Coupling): These reagents are prone to degradation over time, especially through protodeboronation, where the C-B bond is cleaved.[5][6] Always use freshly purchased boronic acids or check the purity of older batches.
-
Amines (Buchwald-Hartwig Coupling): The purity of amines is exceedingly important. Trace impurities can act as catalyst poisons.[7] If possible, distill liquid amines before use.
-
Solvents: Ensure you are using anhydrous, high-purity solvents. Water can participate in side reactions, including hydrodehalogenation and boronic acid degradation.[8][9]
-
-
Pre-catalyst Choice: While classic sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) form. This step can be inefficient and sensitive to impurities. Modern, well-defined pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often more reliable as they generate the active LPd(0) species cleanly and efficiently upon activation with a base.[5][7][10]
Section 2: Understanding the Substrate - The Pyrimidine Paradox
Question: I've had success with other aryl bromides, but my 5-bromo-pyrimidine is particularly problematic. Why is that?
Answer: The 5-bromo-pyrimidine substrate presents a unique set of electronic properties that can be both beneficial and detrimental.
-
Activation via Electron Deficiency: The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic pull makes the C5-Br bond more susceptible to the initial, often rate-limiting, oxidative addition step in the catalytic cycle compared to more electron-rich systems like bromobenzene.[11]
-
Inhibition via Nitrogen Coordination: The paradox is that the very nitrogens that activate the ring also possess lone pairs of electrons. These lone pairs can coordinate strongly to the palladium center.[9] This coordination can sequester the catalyst into an inactive or off-cycle state, effectively poisoning your reaction.[3] This is a primary reason why N-heterocyclic substrates can be challenging.
To overcome this, the choice of ligand is critical. A ligand that is both bulky and electron-donating can favor binding to palladium over the pyrimidine nitrogen and accelerate the desired catalytic steps.
Section 3: Common Side Reactions and How to Mitigate Them
Question: My starting material is consumed, but I'm getting a messy chromatogram with multiple side products. What are the likely culprits?
Answer: With 5-bromo-pyrimidines, two side reactions are particularly common: hydrodehalogenation and homocoupling.
-
Hydrodehalogenation (Product = Pyrimidine):
-
Homocoupling (Product = Biaryl of your coupling partner):
-
What it is: Two molecules of your coupling partner (e.g., two boronic acid molecules in a Suzuki reaction) couple together.[5]
-
Cause: This is often promoted by the presence of oxygen, which can facilitate the homocoupling pathway. It can also be an issue if the transmetalation step is slow relative to other processes.
-
Mitigation Strategies:
-
Inert Atmosphere: This is the most critical factor. A robustly inert atmosphere minimizes homocoupling.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or other coupling partner, but avoid a large excess which can favor this side reaction.
-
-
Visual Troubleshooting Guide
The following decision tree can help guide your troubleshooting process in a logical sequence.
Caption: A decision tree for diagnosing common issues in cross-coupling reactions.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is essential for rational troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar sequence of steps. A failure at any point in this cycle will stop the reaction.
Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.
Reaction-Specific Guidance & Starting Protocols
While general principles apply, each reaction type has its own nuances. The following table provides rational starting points for optimization.
| Reaction Type | Recommended Catalyst (mol%) | Recommended Ligand (mol%) | Recommended Base (equiv.) | Recommended Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2%) or XPhos Pd G3 (2%)[5][8] | XPhos (4%) or SPhos (4.4%)[8][9] | K₃PO₄ (2-3)[5][8] | 1,4-Dioxane/H₂O (e.g., 4:1)[8] | 90-110[13] |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) or Pd(OAc)₂ (2%)[13] | BINAP (3%) or Xantphos (4%)[13] | NaOtBu (1.4) or Cs₂CO₃ (2.0)[13] | Toluene or 1,4-Dioxane[13] | 80-110[13] |
| Sonogashira | Pd(PPh₃)₄ (5%) or PdCl₂(PPh₃)₂ (2-5%)[14] | (None, ligand is PPh₃) + CuI (5-10%)[14] | Et₃N or other amine base (2-3)[14] | THF or DMF[14] | RT to 80[14] |
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling an arylboronic acid with 5-bromo-pyrimidine.
Materials:
-
5-bromo-pyrimidine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%) - Note: Not needed if using a pre-catalyst that includes the ligand.
-
Anhydrous, degassed 1,4-dioxane and water
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the oven-dried Schlenk flask, add the 5-bromo-pyrimidine, arylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[13]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[8] The total solvent volume should create a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 2-18 hours.[15]
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[8][13] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[14]
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (2025). BenchChem.
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. (2025). BenchChem.
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. (2025). BenchChem.
- Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine. (2025). BenchChem.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
- Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.).
- How to avoid dehalogenation side reactions in Suzuki coupling. (2025). BenchChem.
- Buchwald–Hartwig amin
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- How can I solve my problem with Suzuki coupling? (2014).
- Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). WuXi AppTec.
- A Comparative Analysis of Reaction Yields for 3-Bromo-5-methoxypyridine in Cross-Coupling Reactions. (n.d.). BenchChem.
- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.).
- Technical Support Center: Catalyst Deactivation in 5-Bromopyrimidine Reactions. (2025). BenchChem.
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Efficient Reactions of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
Prepared by the Office of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses common challenges and frequently asked questions (FAQs) regarding catalyst selection for palladium-catalyzed cross-coupling reactions with 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments and achieve efficient, high-yielding reactions.
The subject molecule, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, is an electron-deficient heteroaryl halide. This electronic nature presents specific challenges, including the potential for catalyst inhibition by the pyrimidine nitrogen atoms and susceptibility to side reactions like hydrodehalogenation.[1][2][3] This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs) & General Troubleshooting
Here we address overarching issues that can affect various cross-coupling reactions involving this substrate.
Q1: My reaction shows no conversion, or the starting material is consumed with no desired product. What are the primary causes?
A1: This is a common yet frustrating issue that typically points to a fundamental problem with the reaction setup or catalyst activity.
-
Cause - Inactive Catalyst: The most frequent culprit is the deactivation of the palladium catalyst before the catalytic cycle can begin efficiently.[3] Palladium(0), the active catalytic species, is sensitive to oxygen.
-
Solution: Ensure your entire setup is rigorously purged of oxygen. Solvents must be thoroughly degassed (e.g., by sparging with argon for 30-60 minutes or using several freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.[4]
-
-
Cause - Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium center, effectively deactivating the catalyst.[1][5]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or "Buchwald-type" ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2][5] These ligands create a sterically hindered environment around the palladium atom, which can discourage the inhibitory coordination of the pyrimidine nitrogen while promoting the desired steps of the catalytic cycle.[6]
-
-
Cause - Poor Reagent Quality: Impurities in solvents or reagents, especially water or peroxides in ether solvents like THF or dioxane, can interfere with the reaction.
-
Solution: Use anhydrous, high-purity solvents. Ensure your coupling partners (e.g., boronic acids, amines) are pure and dry.
-
Q2: I'm observing a significant amount of the debrominated byproduct, 2-(2,2,2-trifluoroethoxy)pyrimidine. How can I prevent this hydrodehalogenation?
A2: Hydrodehalogenation is a notorious side reaction with electron-deficient heteroaryl halides.[2] It occurs when a palladium-hydride species, formed in a competing pathway, reductively cleaves the C-Br bond.
-
Cause - Reaction Temperature: Higher temperatures often accelerate the rate of hydrodehalogenation.[2]
-
Solution: Screen a range of temperatures. Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is too slow. Sometimes, a lower temperature with a longer reaction time yields a cleaner product profile.[1]
-
-
Cause - Choice of Base and Solvent: Strong bases, especially in the presence of protic solvents (like residual water or alcohols), can facilitate the formation of palladium-hydride species.[2]
-
Cause - Ligand Effects: While electron-rich ligands are beneficial, some can promote hydrodehalogenation if the system is not optimized.[2]
-
Solution: If hydrodehalogenation persists with a highly electron-rich ligand like SPhos, consider switching to a slightly less donating one or re-optimizing the base and temperature conditions.
-
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone for creating C(sp²)-C(sp²) bonds.[8][9] However, success with 5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine hinges on overcoming protodeboronation and ensuring efficient transmetalation.
A: Low yields in this context are typically a multi-factor problem involving the stability of the boronic acid and the efficiency of the catalytic cycle.
-
Address Protodeboronation: This side reaction, where the boronic acid's C-B bond is cleaved and replaced with a C-H bond, depletes your nucleophile.[7]
-
Solution: Use boronic esters, such as pinacol esters (Bpin) or MIDA boronates, which are more stable towards hydrolysis than boronic acids.[7] If using a boronic acid, minimize water in the reaction, though some water is often necessary for the activity of certain bases.[5] Using a weaker base like K₂CO₃ or Cs₂CO₃ can also reduce the rate of protodeboronation.[7]
-
-
Optimize the Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for challenging, electron-deficient heteroaryl substrates.[5]
-
Solution: A combination of a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich biarylphosphine ligand is the modern standard.[1] Ligands like XPhos and SPhos are excellent starting points.[1][2] Consider using advanced G3 or G4 precatalysts (e.g., XPhos Pd G3), which provide a more active and stable catalytic species.[7]
-
-
Screen Bases and Solvents: The choice of base is critical for activating the boronic acid for transmetalation.[9][10]
| Parameter | Recommendation | Rationale | Citation(s) |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common, effective Pd(0) or Pd(II) precatalysts. | [1] |
| Ligand | XPhos or SPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition. | [1][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Stronger, non-nucleophilic bases that facilitate the transmetalation step. | [1] |
| Solvent | 1,4-Dioxane/Water (4:1 to 10:1) or Toluene/Water | Aprotic organic solvent with water to aid in dissolving the base and facilitating the catalytic cycle. | [1][9] |
| Temperature | 80–110 °C | Sufficient thermal energy for oxidative addition without excessive side reactions. | [1] |
-
To an oven-dried reaction vessel, add the boronic acid or ester (1.2 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under a positive flow of argon, add 5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4.4 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[1]
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor its progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.[5]
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.[10]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a crucial transformation in medicinal chemistry.[11][12] Success requires careful selection of the catalyst, ligand, and base to match the nucleophilicity and steric profile of the amine.
A: The "best" system is highly dependent on the amine. The key is using a strong base and a sterically demanding, electron-rich ligand to facilitate the reductive elimination step, which is often rate-limiting.
-
Ligand Choice is Paramount: The development of Buchwald-Hartwig amination has been marked by "generations" of increasingly effective ligands.[12] For a challenging substrate like this, modern biarylphosphine ligands are essential.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H-Pd complex) without competing in side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for a wide variety of amines.[11] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes be used, but this often requires a more active catalyst system and higher temperatures.
-
-
Use a Precatalyst: Modern palladium precatalysts offer improved stability and reliability, ensuring a consistent generation of the active Pd(0) species.
-
Solution: Using a commercially available precatalyst like [Pd(crotyl)Cl]₂ with a ligand like BippyPhos, or an integrated precatalyst like XPhos Pd G3, can significantly improve reproducibility and reaction efficiency.[14]
-
| Ligand | Key Features | Best For | Citation(s) |
| XPhos | Highly active, bulky, and electron-rich. Very versatile. | General purpose, good starting point for primary and secondary amines. | [1][2] |
| RuPhos | Similar to XPhos, excellent for challenging heteroaryl couplings. | Primary and secondary amines, especially when XPhos is suboptimal. | [2][5] |
| BINAP | Bidentate ligand, less electron-donating than Buchwald-type ligands. | Can sometimes disfavor hydrodehalogenation but may result in lower rates. | [1][2] |
| SPhos | Bulky, electron-rich ligand often effective for heteroaryl couplings. | Good alternative to XPhos, particularly for electron-deficient substrates. | [2][7] |
-
In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.[1]
-
Seal the vessel and remove it from the glovebox.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[1][11]
-
Add 5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv.) followed by the amine (1.2 equiv.).
-
Stir the reaction mixture at the desired temperature (e.g., 80–110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride and extract with an organic solvent.[15]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure before purification.
Caption: A decision tree for selecting initial Buchwald-Hartwig conditions.
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling is the premier method for linking a terminal alkyne to an aryl halide.[16][17] The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[18]
A: This outcome points to an imbalance in the catalytic cycles, where the copper-mediated alkyne dimerization is outcompeting the desired cross-coupling.
-
Minimize Oxygen: Glaser homocoupling is often promoted by oxygen.
-
Solution: As with all palladium-catalyzed reactions, rigorous degassing of solvents and maintenance of an inert atmosphere are critical.[16]
-
-
Catalyst and Co-catalyst Loading: The ratio of palladium to copper can be important.
-
Base and Solvent Choice: An amine base is typically used, which also often serves as the solvent or co-solvent.[19]
-
Solution: Triethylamine (Et₃N) or diisopropylamine (DIPEA) are common choices.[1][18] Solvents like THF or DMF are frequently used, sometimes with the amine base as a co-solvent.[1][19] If homocoupling is severe, "copper-free" Sonogashira conditions can be attempted, although these may require different ligands and higher temperatures.
-
| Parameter | Recommendation | Rationale | Citation(s) |
| Pd Source | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) | Standard, reliable catalysts for Sonogashira reactions. | [1][19] |
| Co-catalyst | Copper(I) Iodide (CuI) (5-10 mol%) | Facilitates the formation of the reactive copper acetylide species. | [1][18] |
| Base | Et₃N or DIPEA (2-3 equivalents) | Acts as both a base and a ligand, and can serve as a solvent. | [1][18] |
| Solvent | THF, DMF, or neat amine | Aprotic polar solvents are effective at dissolving reagents. | [1][19] |
| Temperature | Room Temperature to 80 °C | Many reactions proceed at room temperature, but heating may be required for less reactive substrates. | [19] |
-
To a reaction flask, add 5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[19]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv.).[20]
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Stir the mixture at the desired temperature (e.g., room temperature or 60 °C) and monitor the reaction progress by TLC or LC-MS.[20]
-
Upon completion, dilute the reaction with an ether like Et₂O and filter through a pad of Celite® to remove catalyst residues.[18]
-
Wash the filtrate with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer and concentrate under reduced pressure for purification.[18]
References
- Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.
- Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. BenchChem.
- Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. BenchChem.
- Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. BenchChem.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
- Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. NROChemistry. Available at: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. Available at: [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au. Available at: [Link]
- Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery. BenchChem.
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. BenchChem.
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
- Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Minimizing Debromination in Pyrimidine Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction in palladium-catalyzed cross-coupling: the debromination of pyrimidine substrates. As pyrimidine scaffolds are crucial in pharmaceuticals and functional materials, achieving clean, high-yield coupling reactions is paramount. This resource synthesizes mechanistic understanding with field-proven protocols to help you navigate these challenges effectively.
Understanding the Enemy: The Mechanism of Debromination
Before diving into troubleshooting, it is crucial to understand the competing reaction pathways. In a typical palladium-catalyzed cross-coupling reaction (like Suzuki, Buchwald-Hartwig, or Sonogashira), the desired outcome is the formation of a new carbon-carbon or carbon-nitrogen bond at the position of the bromine atom.[1][2][3] However, the electron-deficient nature of the pyrimidine ring can make the C-Br bond susceptible to cleavage, leading to the undesired replacement of bromine with a hydrogen atom—a process known as hydrodehalogenation or, in this case, debromination.
Several factors can promote this unwanted side reaction. Protic solvent impurities, excess base, or certain ligands can facilitate the generation of palladium hydride species (Pd-H), which can then reductively cleave the C-Br bond.[1][4]
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding debromination in pyrimidine coupling reactions.
Q1: Why is debromination more of a problem with pyrimidines compared to other aryl bromides?
The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms. This electronic property makes the carbon atom attached to the bromine more electrophilic and thus more susceptible to nucleophilic attack, including from hydride sources that lead to debromination.
Q2: I'm seeing significant debromination in my Suzuki-Miyaura coupling. What's the first thing I should check?
The most common culprits in Suzuki-Miyaura couplings are the purity of your reagents and solvents.[4] Ensure your solvents are anhydrous and thoroughly degassed to remove oxygen.[4][5] Oxygen can lead to the homocoupling of boronic acids and can also affect the stability of the palladium catalyst, potentially leading to side reactions.[6] Also, verify the quality of your boronic acid, as degradation can contribute to undesired pathways.[4]
Q3: Can my choice of palladium catalyst influence the extent of debromination?
Absolutely. The choice of both the palladium precursor and the ancillary ligand is critical.[6] For electron-deficient systems like bromopyrimidines, bulky, electron-rich phosphine ligands are often beneficial.[6][7] These ligands can promote the desired reductive elimination step over competing side reactions like debromination.[8] For instance, using a tandem catalyst system like XPhosPdG2/XPhos has been shown to effectively avoid debromination in the Suzuki-Miyaura coupling of brominated pyrazolo[1,5-a]pyrimidin-5-ones.[8][9]
Q4: How does the choice of base impact debromination?
The base plays a crucial role in the catalytic cycle, but an inappropriate choice can exacerbate debromination.[7] Very strong bases, especially in the presence of trace amounts of water or alcohol, can generate hydroxide or alkoxide species that may promote the formation of palladium hydrides. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good starting point.[5][7] In some cases, using an excess of a base like K₂CO₃ has been observed to promote the formation of the debrominated product.[8][9]
Q5: Is there a general "best" solvent to minimize debromination?
While there's no single "best" solvent for all reactions, aprotic solvents are generally preferred to minimize sources of protons that can lead to debromination.[4] Common choices include 1,4-dioxane, toluene, and DMF.[5][7] Often, a mixture of an organic solvent and water is used in Suzuki reactions; however, ensuring the solvent is rigorously degassed is crucial.[4][5]
Troubleshooting Guide: A Symptom-Based Approach
This section provides a structured approach to troubleshooting when you observe significant debromination in your pyrimidine coupling reactions.
Issue 1: High Levels of Debrominated Byproduct in Suzuki-Miyaura Coupling
Symptoms:
-
LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of the pyrimidine core without the bromine atom.
-
The yield of the desired coupled product is low, even with complete consumption of the starting bromopyrimidine.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Catalyst System | Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). Consider using a pre-formed catalyst like XPhosPdG2.[8][9] | Bulky ligands can accelerate the rate of reductive elimination, outcompeting the debromination pathway. Pre-formed catalysts can offer greater consistency. |
| Base | Screen weaker inorganic bases such as K₃PO₄ or Cs₂CO₃.[5][7] Avoid using a large excess of the base.[8][9] | Stronger bases can increase the rate of side reactions. Careful stoichiometry is key. |
| Solvent | Ensure solvents are anhydrous and rigorously degassed.[4][5] Consider switching to a purely aprotic solvent system if possible. | Protic impurities are a primary source of hydrides for debromination. Removing dissolved oxygen helps prevent catalyst degradation.[5] |
| Temperature | Attempt the reaction at a lower temperature.[5][10][11] | Lowering the thermal energy of the system can sometimes disfavor the activation energy barrier for the debromination pathway. |
| Boronic Acid Quality | Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).[4][6] | Degraded boronic acids can lead to unpredictable side reactions. Boronic esters are often more robust.[6] |
Issue 2: Debromination During Buchwald-Hartwig Amination
Symptoms:
-
Formation of the desired amino-pyrimidine is observed, but a significant amount of the debrominated pyrimidine is also present.
-
The reaction stalls before full conversion of the starting material.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Ligand | For primary amines, consider ligands like RuPhos. For secondary amines, ligands such as BrettPhos can be effective. | Ligand choice is critical in Buchwald-Hartwig amination to facilitate C-N bond formation and suppress side reactions.[12] |
| Base | Sodium tert-butoxide (NaOtBu) is a common choice, but if debromination is severe, consider a weaker base like LHMDS, which also offers proton tolerance.[12] | The choice of base can significantly influence the reaction outcome.[7] |
| Solvent | Ensure the use of anhydrous, degassed solvents like toluene or dioxane.[7] | As with other coupling reactions, minimizing protic sources is crucial. |
| Temperature | Optimize the reaction temperature. While heating is often necessary, excessive heat can lead to catalyst decomposition and side reactions.[6] | Finding the "sweet spot" for temperature can favor the desired reaction pathway. |
Issue 3: Competing Debromination in Sonogashira Coupling
Symptoms:
-
The desired alkynyl-pyrimidine is formed, but the debrominated pyrimidine is also a major byproduct.
-
Glaser-type homocoupling of the terminal alkyne may also be observed.[4]
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Copper Co-catalyst | Consider running the reaction under copper-free conditions.[4] | The copper co-catalyst, while often beneficial, can sometimes contribute to side reactions. Several copper-free Sonogashira protocols have been developed.[4] |
| Catalyst System | Screen different palladium sources and ligands. A standard catalyst is Pd(PPh₃)₄.[4][7] | The ligand environment around the palladium center can influence the selectivity of the reaction. |
| Base/Solvent | Typically, an amine base such as triethylamine (Et₃N) is used, often serving as both the base and part of the solvent system with another solvent like DMF.[7][13] Ensure all components are anhydrous and degassed. | The amine base is crucial for neutralizing the HX byproduct.[3] |
| Reaction Conditions | Maintain a strict inert atmosphere throughout the reaction. | Oxygen can promote unwanted side reactions, including the homocoupling of the alkyne. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a general decision-making process when encountering debromination in pyrimidine coupling reactions.
Caption: A general workflow for troubleshooting debromination.
Experimental Protocols
The following are generalized protocols that serve as a good starting point for minimizing debromination. Note: These protocols require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is adapted for electron-deficient bromopyrimidines.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.5 equiv).[4]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.[4]
-
Reaction: Stir the reaction mixture at a moderate temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.[4]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4][7]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol can help mitigate debromination and alkyne homocoupling.
-
Preparation: To a dry reaction vessel under an inert atmosphere, add the bromopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the terminal alkyne (1.2 equiv.).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF or toluene) followed by a suitable amine base (e.g., triethylamine, 2.0 equiv.).[7]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture. The crude product can be purified by column chromatography.
Concluding Remarks
Minimizing debromination in pyrimidine coupling reactions is a multifaceted challenge that requires careful attention to reaction parameters. By understanding the underlying mechanisms and systematically troubleshooting using the guidelines provided, researchers can significantly improve the efficiency and yield of their desired transformations. Remember that intelligent screening of catalysts, ligands, bases, and solvents is key to developing a robust and reproducible protocol for your specific substrate.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using (4-Bromopyrimidin-2-yl)cyclopentylamine.
- Benchchem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
- Benchchem. (n.d.). preventing debromination in reactions with 2-Bromo-4-iodopyridine.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. Retrieved from [Link]
-
El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions.
-
Willemse, T., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. nobelprize.org [nobelprize.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
solvent effects on the reactivity of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, enabling you to optimize your reactions and resolve common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and how does its structure dictate its chemical behavior?
A: 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine has two primary, and chemically distinct, reactive sites. Understanding their differential reactivity is the key to successful synthetic design.
-
C5-Bromo Position: The carbon-bromine bond at the 5-position is the principal site for palladium-catalyzed cross-coupling reactions . This includes Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Stille couplings. In palladium catalysis, the general reactivity trend for aryl halides is C-I > C-Br > C-Cl, making the C-Br bond significantly more susceptible to oxidative addition by a Pd(0) catalyst than other potential sites on the molecule.[1][2]
-
C2-Trifluoroethoxy Position: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This activates the ring towards nucleophilic aromatic substitution (SNAr). However, the trifluoroethoxy group is a relatively poor leaving group compared to a halogen. While displacement is possible under harsh conditions, it is far less reactive than the C2-chloro or C2-fluoro analogues.[3] The primary role of the trifluoroethoxy group is to modulate the electronic properties and solubility of the molecule.
This differential reactivity allows for a highly regioselective, stepwise functionalization strategy: first, perform a cross-coupling reaction at the C5-position, followed by potential transformations of the pyrimidine ring itself if required.
Q2: How does the 2-(2,2,2-trifluoroethoxy) group influence the reactivity of the C5-bromo position compared to a simpler alkoxy group like methoxy?
A: The 2,2,2-trifluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This has two major effects:
-
Electronic Effect: It further increases the electron-deficient nature of the pyrimidine ring. This makes the C5-bromo bond more susceptible to oxidative addition in palladium-catalyzed cycles, potentially accelerating the rate of cross-coupling reactions compared to an electron-donating methoxy group.
-
Steric Effect: It is sterically bulkier than a methoxy group, which can influence the approach of catalysts and reagents, although this effect is generally secondary to its powerful electronic influence.
Q3: For a Suzuki-Miyaura coupling, what is a standard set of starting conditions for this substrate?
A: A reliable starting point for a Suzuki-Miyaura coupling at the C5-position would be:
-
Substrate: 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv)
-
Boronic Acid/Ester: Arylboronic acid (1.2-1.5 equiv)
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a suitable phosphine ligand like SPhos (2-4 mol%).
-
Base: An aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent: A mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1).[4]
-
Temperature: 80-100 °C.
Always run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent degradation of the catalyst. Monitor by TLC or LC-MS for consumption of the starting material.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. We provide a logical workflow to diagnose and solve each issue.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig)
A low yield in a cross-coupling reaction is the most common issue. The cause often lies in one of four areas: the catalyst, the base, the reagents, or the solvent. The choice of solvent is particularly critical as it influences solubility, catalyst stability, and the reactivity of the base.
Diagnostic Workflow for Low Yield
// Main Branches check_reagents [label="Step 1: Verify Reagent Quality\n(Substrate, Boronic Acid/Amine)"]; check_catalyst [label="Step 2: Evaluate Catalyst System\n(Pre-catalyst & Ligand)"]; check_base [label="Step 3: Assess Base & Conditions\n(Base Strength & Degassing)"]; check_solvent [label="Step 4: Analyze Solvent Effects"];
// Connections start -> check_reagents; check_reagents -> check_catalyst; check_catalyst -> check_base; check_base -> check_solvent;
// Sub-nodes for Solvent Analysis sub_solubility [label="Is starting material fully dissolved\nat reaction temperature?", shape=ellipse, fillcolor="#FBBC05"]; sub_side_reaction [label="Is dehalogenation (Ar-H)\nor other byproduct observed?", shape=ellipse, fillcolor="#FBBC05"];
check_solvent -> sub_solubility [label="Solubility Issue?"]; check_solvent -> sub_side_reaction [label="Side Reaction Issue?"];
// Solutions sol_solubility [label="Action: Switch to a more polar solvent\nor use a co-solvent mixture.\n(e.g., Toluene/DMF, Dioxane)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_side_reaction [label="Action: Switch to a less polar, aprotic solvent.\n(e.g., Toluene, THF). Avoid alcohols.\nEnsure rigorous inert conditions.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
sub_solubility -> sol_solubility [label="YES"]; sub_side_reaction -> sol_side_reaction [label="YES"]; } dot Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Detailed Solvent Considerations
The solvent plays a multifaceted role in cross-coupling reactions. It must dissolve the reagents, but its polarity can dramatically influence the reaction's success.
| Reaction Type | Recommended Solvents | Rationale & Key Considerations | Potential Issues & Solutions |
| Suzuki-Miyaura | 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Biphasic systems are standard. The organic solvent dissolves the substrate and catalyst, while water dissolves the inorganic base (e.g., K₂CO₃), facilitating the crucial transmetalation step.[4] | Poor Solubility: If the substrate is insoluble, consider using a more polar aprotic solvent like DMF, but be aware that DMF can sometimes promote dehalogenation.[5] Slow Reaction: Higher boiling point solvents like dioxane or toluene allow for higher reaction temperatures, accelerating the reaction. |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane, THF | Nonpolar, aprotic solvents are generally preferred. They do not solvate anionic bases (e.g., NaOtBu, LHMDS) as strongly as polar solvents, preserving the base's high reactivity needed to deprotonate the amine or catalyst complex.[6] | Sluggish Reaction: A more polar solvent like DMF can sometimes accelerate slow reactions, but it may also lead to catalyst deactivation or side reactions.[6] Base Incompatibility: Avoid protic solvents like alcohols, which will be deprotonated by the strong bases used. Also, avoid ester-based solvents which are not compatible with strong bases.[7] |
Issue 2: Significant Dehalogenation Side Product is Observed
You run your reaction and find a significant amount of the debrominated starting material, 2-(2,2,2-trifluoroethoxy)pyrimidine, in your crude product mixture.
Causality: Dehalogenation occurs when the aryl-halide substrate is reduced, replacing the bromine with a hydrogen atom. The primary culprit is the formation of a palladium-hydride (Pd-H) species.[8] This species can arise from reactions with trace water, alcohols (if used as a solvent), or even certain bases. Electron-deficient N-heterocyclic halides are particularly prone to this side reaction.[8]
Troubleshooting Steps:
-
Solvent Choice: The source of the hydride is often the solvent.
-
AVOID Alcohols: Do not use alcohol-based solvents (Methanol, Ethanol) in the presence of a base, as they can readily form Pd-H species.
-
PREFER Aprotic Solvents: Use rigorously dried, degassed aprotic solvents like Toluene or 1,4-Dioxane . While solvents like DMF or MeCN can be used, they are sometimes implicated in promoting dehalogenation.[5][8]
-
-
Base Selection:
-
Use a non-hydroxide base if possible. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often better choices than K₂CO₃ if dehalogenation is an issue.
-
Ensure the base is fresh and has been stored under dry conditions.
-
-
Rigorous Inert Atmosphere:
-
Ensure your reaction flask and solvent are scrupulously free of oxygen and water. Degas your solvent thoroughly ("freeze-pump-thaw" cycles or sparging with argon for 30-60 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.
-
Issue 3: Reaction is Sluggish or Stalls with an Aprotic Polar Solvent (e.g., DMF, DMSO)
You switched to a polar aprotic solvent like DMF to improve solubility, but now the reaction is extremely slow or has stopped completely.
Causality: While polar aprotic solvents are excellent for many reaction types like SNAr, they can be problematic in palladium catalysis.[9] Highly polar, coordinating solvents like DMF or DMSO can bind to the palladium center. This can stabilize certain catalytic intermediates, creating an overly stable "resting state" that slows down or halts the catalytic cycle.[6] Furthermore, some studies suggest that the selectivity of cross-coupling reactions does not always trend with the solvent's dielectric constant, indicating a more complex role of the solvent.[5]
Troubleshooting Steps:
-
Switch to a Less Coordinating Solvent: Revert to a less polar and less coordinating solvent like Toluene or 1,4-Dioxane .
-
Use a Co-Solvent System: If solubility is the primary reason for using DMF, try a mixed solvent system. Use Toluene as the primary solvent and add a small amount of DMF (e.g., 10-20% by volume) just to achieve dissolution at the reaction temperature.
-
Re-evaluate the Catalyst System: In some cases, a more robust catalyst system with a highly electron-rich and bulky phosphine ligand (e.g., a Buchwald biarylphosphine ligand) can overcome the inhibitory effects of a coordinating solvent.[1]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for coupling an arylboronic acid at the C5-position.
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio) via syringe. The total concentration should be around 0.1 M with respect to the starting pyrimidine.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines the C-N bond formation at the C5-position with a primary or secondary amine.
-
Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.3 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv), followed by 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv).
-
Solvent & Nucleophile Addition: Add anhydrous, degassed Toluene via syringe, followed by the amine (1.2 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS (typically 6-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
References
-
Kartik, A. (2020). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ChemRxiv. [Link]
-
Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. American Chemical Society. Retrieved January 11, 2026, from [Link]
-
Grzelak, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7354. [Link]
-
Byers, J. A., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Khan, I., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Molecules, 19(9), 13532-13548. [Link]
-
O’Brien, C. J., et al. (2013). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Organic Letters, 15(19), 5118-5121. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
-
ChemistryConnected. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. [Link]
-
Pen & Prosperity. (2024). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved January 11, 2026, from [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [Link]
-
Benny, A. T., et al. (2020). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAAr Reaction in Other Common Molecular Solvents. American Chemical Society. Retrieved January 11, 2026, from [Link]
- Patent CN110642788A. (2020). Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Walker, R. T., et al. (1974). 5-Substituted pyrimidine nucleosides and nucleotides. Chemical Society Reviews, 3(2), 157-174. [Link]
-
Klein, F., et al. (2023). Selective Fluorimetric Detection of Pyrimidine Nucleotides in Neutral Aqueous Solution with a Styrylpyridine-Based Cyclophane. Molecules, 28(10), 4099. [Link]
-
El-Gazzar, M. G., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 14(1), 5897. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of Synthesized Pyrimidine Derivatives
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the purification of synthesized pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies and frequently asked questions to help you achieve the desired purity for your compounds. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring you can make informed decisions in your experimental work.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of your pyrimidine derivatives, offering step-by-step solutions grounded in chemical principles.
Problem 1: My crude product is an oil and refuses to crystallize.
Possible Causes & Solutions:
This is a common issue, often stemming from the presence of impurities that inhibit the formation of a crystal lattice or because the compound has a low melting point.
-
Cause: Residual solvent or volatile impurities.
-
Solution: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating, to remove any remaining solvents from the reaction or work-up.
-
-
Cause: The compound is inherently an oil at room temperature.
-
Solution: If you suspect your product is a low-melting solid or an oil, try dissolving it in a minimal amount of a volatile solvent (like diethyl ether or dichloromethane) and then adding a non-polar "anti-solvent" (such as hexane or pentane) dropwise until turbidity persists.[1] Store the solution at a low temperature (4°C or -20°C) to encourage precipitation or crystallization.[1]
-
-
Cause: Presence of impurities preventing crystallization.
-
Solution: Attempt a preliminary purification using flash column chromatography to remove the bulk of the impurities.[2] Even a partially purified sample often has a much higher propensity to crystallize.
-
Problem 2: Thin-Layer Chromatography (TLC) of my purified product still shows multiple spots.
Possible Causes & Solutions:
Observing multiple spots on a TLC plate post-purification indicates that the chosen method was not effective in separating the product from all impurities.[3]
-
Cause: Co-elution of impurities with the product in column chromatography.
-
Solution: The polarity of your mobile phase may be too high, causing impurities to travel with your product. Try optimizing the solvent system for your column chromatography. A good starting point is to find a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.4 on the TLC plate, with good separation from other spots.[2] Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
-
Cause: The starting material and product have very similar polarities.
-
Cause: Decomposition of the product on the silica gel column.
-
Solution: Silica gel is acidic and can cause degradation of sensitive pyrimidine derivatives.[6] You can neutralize the silica gel by preparing a slurry with a small amount of triethylamine (1-2%) in your eluent before packing the column.[6] Alternatively, consider using a different stationary phase like neutral alumina.[6]
-
Problem 3: My pyrimidine derivative is highly polar and streaks on the TLC plate.
Possible Causes & Solutions:
Streaking on a TLC plate is often observed with highly polar compounds, especially those containing basic nitrogen atoms, due to strong interactions with the acidic silica gel.[3]
-
Cause: Strong interaction with the stationary phase.
-
Solution: To reduce streaking and improve mobility, you can add a small amount of a polar modifier to your mobile phase. For basic pyrimidines, adding a small percentage of triethylamine or ammonia in methanol to the eluent can significantly improve the spot shape.[7]
-
-
Cause: The compound is too polar for normal-phase chromatography.
-
Solution: For very polar pyrimidine derivatives, reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[1][7] HILIC is particularly effective for highly polar compounds, using a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of pyrimidine derivatives.
Q1: What is the best general approach to purify a newly synthesized pyrimidine derivative?
A flowchart for selecting a suitable purification method is presented below. The choice of method largely depends on the physical state of your crude product and the nature of the impurities.
Caption: Decision workflow for selecting a purification method.
For solid products, recrystallization is often the most efficient and cost-effective first step.[2] If the product is an oil or if recrystallization fails, column chromatography is the next logical choice.[8] If you have acidic or basic impurities, an acid-base extraction can be a powerful purification step.[4]
Q2: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your pyrimidine derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2][9]
Protocol for Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, water, or mixtures) dropwise at room temperature until the solid just dissolves. A good candidate solvent will not dissolve the compound well at room temperature.
-
For solvents that do not dissolve the compound at room temperature, heat the mixture gently. A good solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The best solvent will result in the formation of well-defined crystals.[1]
| Solvent System Examples for Pyrimidine Derivatives | Polarity |
| Hexane/Ethyl Acetate | Low to Medium |
| Dichloromethane/Methanol | Medium to High |
| Ethanol/Water | High |
Caption: Common solvent systems for pyrimidine derivative purification.
Q3: How can I effectively remove unreacted starting materials?
The removal of starting materials depends on their properties relative to your product.
-
Different Polarity: If the starting materials have significantly different polarities from your product, column chromatography is the method of choice.[2] Use TLC to determine an optimal solvent system that provides good separation.[7]
-
Acidic or Basic Properties: If a starting material is acidic (e.g., a carboxylic acid) or basic (e.g., an amine) and your product is neutral, an acid-base extraction is highly effective.[5] For example, washing an organic solution of your crude product with an aqueous base (like sodium bicarbonate) will remove an acidic starting material into the aqueous layer.[10]
-
Volatility: If a starting material is volatile, it may be possible to remove it under high vacuum, although this is less common.
Q4: My reaction is complete according to TLC, but the yield is low after purification. What could be the problem?
Low recovery after purification can be due to several factors, especially when dealing with sensitive compounds.[11]
-
Decomposition on Silica Gel: As mentioned, the acidic nature of silica gel can degrade some pyrimidine derivatives.[6] Minimizing the time the compound spends on the column and considering alternative stationary phases can help.[6]
-
Product Loss During Work-up: Ensure that your product is not partially soluble in the aqueous layers during extractions. Back-extracting the aqueous layers with your organic solvent can help recover any dissolved product.
-
Incomplete Crystallization: During recrystallization, some of your product will remain dissolved in the cold solvent.[1] To maximize recovery, ensure the solution is thoroughly cooled and use a minimal amount of the cold solvent to wash the collected crystals.[1]
Q5: What are the best practices for setting up and running a flash column chromatography for pyrimidine derivatives?
Flash column chromatography is a cornerstone of purification for many organic compounds, including pyrimidine derivatives.[2]
Step-by-Step Protocol:
-
Solvent System Selection: Use TLC to find a solvent system that gives your desired compound an Rf of 0.2-0.4 and separates it well from impurities.[2]
-
Column Packing: Pack a glass column with silica gel as a slurry in your chosen eluent. Ensure the silica bed is compact and level to avoid channeling.[2]
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, for less soluble compounds, "dry loading" is recommended. This involves adsorbing your compound onto a small amount of silica gel, drying it, and then carefully adding the powder to the top of the packed column.
-
Elution: Run the column by applying pressure (with a pump or inert gas) to achieve a steady flow rate. Collect fractions and monitor them by TLC to identify those containing your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified pyrimidine derivative.[2]
Caption: Workflow for flash column chromatography.
By systematically addressing these common challenges and understanding the principles behind each purification technique, you can significantly increase the purity of your synthesized pyrimidine derivatives and the reliability of your research outcomes.
References
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- "addressing challenges in the scale-up synthesis of pyrimidine compounds" - Benchchem.
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem.
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives - Benchchem.
- Technical Support Center: Crystallization of Pyrimidine Compounds - Benchchem.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH.
- Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis - Benchchem.
- Acid–base extraction - Wikipedia.
- Acid-Base Extraction.
- Troubleshooting common issues in pyrimidine synthesis - Benchchem.
- Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup - Benchchem.
- 4.8: Acid-Base Extraction - Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Thermal Stability in Large-Scale Pyrimidine Synthesis
Introduction
Welcome to the technical support center for the synthesis of pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the scale-up of pyrimidine syntheses.
Scaling up pyrimidine synthesis from the laboratory bench (grams) to pilot plant or manufacturing scale (kilograms) introduces significant challenges, primarily related to thermal management. Many foundational pyrimidine syntheses, such as the Biginelli or Pinner reactions, are exothermic.[1][2] What is a manageable temperature increase in a round-bottom flask can become a dangerous, uncontrollable thermal runaway in a large reactor.[3] This is due to the non-linear scaling of heat generation (which increases with volume, i.e., cube of the reactor dimension) versus heat removal (which increases with surface area, i.e., square of the dimension).[4]
This guide provides a structured approach to identifying, assessing, and mitigating thermal hazards to ensure a safe, reproducible, and high-yielding large-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is thermal stability a primary concern when scaling up pyrimidine synthesis?
A1: Thermal stability is critical due to three main factors:
-
Reaction Exothermicity: Many pyrimidine syntheses are exothermic, releasing significant heat. If this heat is generated faster than it can be removed, the reaction temperature will rise, accelerating the reaction rate and leading to a dangerous feedback loop known as thermal runaway.[3][5]
-
Product and Intermediate Instability: Pyrimidine derivatives, as well as their intermediates, can be thermally labile.[6][7] Elevated temperatures, even if controlled, can lead to degradation, resulting in reduced yield and the formation of complex impurities that complicate purification.
-
Changes in Heat Transfer Dynamics: As scale increases, the surface-area-to-volume ratio of a reactor decreases dramatically.[4] This makes heat dissipation far less efficient, meaning a reaction that was easily controlled at a 1L scale can become hazardous at a 100L scale without re-evaluation of the process.
Q2: What are the early warning signs of a potential thermal runaway?
A2: Key indicators of an impending thermal runaway include:
-
A reaction temperature that continues to rise even when maximum cooling is applied to the reactor jacket.
-
A sudden, unexpected increase in the rate of temperature rise.
-
An increase in reactor pressure, indicating gas evolution from the reaction or boiling of the solvent.
-
Noticeable changes in the physical appearance of the reaction mixture, such as rapid color changes or charring.
-
Failure of the reaction to respond to standard control measures, like halting reagent addition.
Q3: What is reaction calorimetry and why is it essential for scale-up?
A3: Reaction calorimetry is a technique used to measure the heat released or absorbed by a chemical reaction in real-time under controlled process conditions.[8] It is essential for scale-up because it provides critical quantitative data for a robust safety assessment, including:
-
Heat of Reaction (ΔHrxn): The total amount of energy released per mole of reactant.
-
Heat Flow (Q): The rate at which heat is generated, which helps in designing an adequate cooling system.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a crucial parameter for assessing the worst-case scenario.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction could reach under specific deviations.[9]
This data allows process chemists and engineers to design a "basis of safety" and establish safe operating limits before attempting a large-scale run.[3][8]
Q4: How does reactor design and mixing impact thermal management?
A4: Reactor design is paramount. Double-jacketed glass or steel reactors provide precise thermal control, which is crucial for managing exothermic reactions.[10] The mixing efficiency, determined by the agitator type (e.g., anchor, propeller, turbine) and speed, is equally important.[10] Inadequate mixing in large vessels can lead to:
-
Localized "Hot Spots": Areas where reactant concentration is high, leading to rapid, localized heat generation that the cooling jacket cannot effectively remove.
-
Poor Heat Transfer: A stagnant film can form at the reactor wall, impeding heat transfer to the cooling jacket.
-
Reagent Accumulation: If a reagent is added but does not immediately react due to poor mixing, it can accumulate. A subsequent change in conditions (e.g., a temperature increase) can then trigger a sudden, violent reaction of the built-up material.[11]
Q5: What are the key process parameters to control for managing exotherms?
A5: The most critical parameters to control are:
-
Rate of Reagent Addition: For semi-batch processes, adding a reactive reagent slowly is the primary method for controlling the rate of heat generation.[12] The addition rate should be dictated by the reactor's ability to remove the heat produced.
-
Reaction Temperature: Maintaining the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can significantly reduce the risk.
-
Concentration: Running reactions at a lower concentration (i.e., with more solvent) increases the thermal mass of the system, which can help absorb heat and buffer temperature spikes.
-
Agitation Speed: Ensuring efficient and constant mixing is crucial to maintain temperature homogeneity and prevent localized hot spots.
Troubleshooting Guide for Thermal Instability
| Symptom / Observation | Possible Cause(s) | Recommended Solutions & Actions |
| 1. Unexpectedly Rapid Temperature Rise During Reagent Addition | 1. Addition rate is too fast: The rate of heat generation exceeds the cooling capacity of the reactor. 2. Insufficient cooling: The jacket temperature is too high, or the coolant flow rate is inadequate. 3. Reagent accumulation: The added reagent is not reacting immediately due to low temperature or poor mixing, then reacts suddenly. | Immediate Action: • STOP the addition immediately. • Apply maximum cooling to the reactor. Troubleshooting: • Re-evaluate Addition Rate: Based on calorimetry data, calculate a safe addition rate where heat generation is always lower than the reactor's heat removal capacity.[13][14] • Check Cooling System: Verify coolant temperature and flow rate. Ensure the reactor's heat transfer coefficient is known and has been factored into calculations. • Increase Initial Temperature: For some reactions, starting at a slightly higher temperature ensures the reagent reacts as it is added, preventing accumulation.[11] |
| 2. Localized Charring or Discoloration in the Reaction Mixture | 1. Poor mixing: Inefficient agitation is creating stagnant zones or "hot spots" where the temperature is significantly higher than the bulk temperature measured by the probe.[10] 2. Highly concentrated reagent feed: The incoming reagent is not being dispersed quickly enough, leading to localized exothermic side reactions or degradation. | Troubleshooting: • Improve Agitation: Increase the stirring speed. Evaluate if the impeller design (e.g., anchor vs. turbine) is appropriate for the reaction mass viscosity and vessel geometry.[10] • Dilute the Feed Stream: Add the reactive reagent as a solution in a suitable solvent to aid in its rapid dispersion into the bulk mixture. • Optimize Addition Point: Ensure the reagent is added to a well-mixed region of the reactor, for example, near the impeller. |
| 3. Temperature Continues to Rise with Maximum Cooling Applied (Potential Runaway) | 1. Thermal Runaway is in Progress: The reaction has reached a point where heat generation is self-accelerating and has overwhelmed the cooling system.[3] 2. Cooling System Failure: A critical failure in the cooling utility (e.g., chiller shutdown, loss of coolant flow). 3. Secondary Decomposition: The desired reaction has raised the temperature to the onset point of a more energetic decomposition reaction. | IMMEDIATE EMERGENCY ACTION: • Alert all personnel and initiate emergency shutdown procedures. [15][16] • Execute Quench Protocol: If a pre-defined and tested quench procedure exists, activate it. This may involve adding a chemical inhibitor or rapidly transferring the reactor contents to a quench tank containing a cold, inert liquid.[9][14] • Isolate the Reactor: Close all feed and product lines. • Evacuate the area. |
| 4. Inconsistent Batch-to-Batch Thermal Profiles and Yields | 1. Variability in Raw Material Quality: Impurities in starting materials can catalyze side reactions or alter the main reaction's kinetics.[11] 2. Inconsistent Operating Procedures: Minor variations in addition rates, temperature setpoints, or hold times between batches. 3. Fouling of Reactor Surface: A buildup of material on the reactor walls can reduce the heat transfer coefficient (U), leading to less efficient cooling over time. | Troubleshooting: • Qualify Raw Materials: Implement stringent quality control on all incoming materials. • Standardize Operating Procedures (SOPs): Ensure operators are well-trained and that process parameters are controlled and documented rigorously. • Implement a Reactor Cleaning Protocol: Ensure the reactor is thoroughly cleaned between batches to maintain consistent heat transfer performance. |
Visualization of Safety Workflows
Thermal Hazard Assessment Decision Tree
This diagram outlines the decision-making process for assessing and managing thermal risks during scale-up.
Caption: Decision tree for thermal hazard assessment during scale-up.
Quantitative Data for Thermal Management
Table 1: Representative Thermal Hazard Data & Safety Classification
The following table provides a framework for classifying reaction hazards based on key thermal parameters, modified from Stoessel's criticality index.[17] The specific values for a given pyrimidine synthesis must be determined experimentally.
| Safety Class | Process Condition | Consequence of Cooling Failure | Required Safety Measures |
| Class 1 (Low Risk) | Tprocess < Tboil < Tonset | Reaction mass heats but does not boil or decompose. | Standard process controls. |
| Class 2 (Medium Risk) | Tprocess < Tboil & Tmax < Tonset | Reaction mass boils, causing pressure increase, but does not decompose. | Pressure relief (e.g., rupture disc, relief valve), containment vessel.[18] |
| Class 3 (High Risk) | Tprocess < Tboil & Tmax > Tonset | Boiling solvent could initiate a secondary decomposition reaction. | Pressure relief, containment, and preventative measures like interlocks and alarms. |
| Class 4 (Severe Risk) | Tboil < Tprocess < Tonset & Tmax > Tonset | Cooling failure leads directly to a decomposition reaction without the buffer of solvent boiling. | All of the above, plus validated emergency procedures such as a quench or dump system.[9][17] |
| Class 5 (Extreme Risk) | Tprocess > Tonset | The reaction is run at a temperature where decomposition can readily occur. | Requires highly specialized equipment and containment (e.g., continuous flow reactors). Not recommended for standard batch processing. |
-
Tprocess : Normal operating temperature.
-
Tboil : Boiling point of the solvent at operating pressure.
-
Tmax : Maximum Temperature of the Synthesis Reaction (MTSR) under deviation.
-
Tonset : Temperature at which the onset of a hazardous decomposition reaction is detected by DSC/ARC.[17]
Experimental Protocols
Protocol 1: General Procedure for Thermal Hazard Assessment using Reaction Calorimetry
Objective: To quantify the thermal output of a semi-batch pyrimidine synthesis to ensure safe scale-up.[9]
Equipment:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1, Syrris Atlas) with temperature probes for both the reactor (Tr) and jacket (Tj).[8]
-
Automated dosing pump for controlled reagent addition.
-
Data logging software.
Methodology:
-
System Calibration: Before the reaction, perform a calibration by introducing a known amount of electrical heat into the solvent system using a calibration heater. This determines the overall heat transfer coefficient (U) and the heat exchange area (A), which are crucial for accurate heat flow calculations.[8]
-
Charge Initial Reagents: Charge the reactor with the initial reactants and solvent as per the process description.
-
Establish Thermal Equilibrium: Bring the reactor contents to the desired starting temperature and allow the system to reach a steady state where heat flow is zero.
-
Initiate Dosing: Begin the controlled, slow addition of the second reactant via the automated pump at the planned rate for the large-scale process.
-
Monitor and Record Data: Continuously record Tr, Tj, and the calculated heat flow (q) throughout the addition and for a sufficient period afterward to ensure the reaction has completed.
-
Post-Calibration: After the reaction is complete, perform a second calibration to determine the final UA value, which may have changed due to differences in viscosity or volume.[8]
-
Data Analysis:
-
Integrate the heat flow curve over time to determine the total heat of reaction (ΔHrxn).
-
Identify the maximum heat output during the reaction to understand the peak cooling demand.
-
Use the ΔHrxn and the specific heat capacity of the reaction mass to calculate the adiabatic temperature rise (ΔTad).
-
Simulate a "cooling failure" scenario within the software to model the potential temperature trajectory and determine the MTSR.
-
Protocol 2: Emergency Quench Protocol for a Runaway Reaction
Objective: To rapidly terminate a runaway exothermic reaction by chemical inhibition and thermal absorption. This protocol must be developed and validated at a small scale before being relied upon for large-scale operations.
Prerequisites:
-
A pre-determined, validated quenching agent that rapidly stops the reaction without producing excessive gas or its own exotherm.
-
A designated quench tank or a system for rapid injection of the quenching agent into the reactor.[14]
-
Clear, unambiguous criteria for initiating the quench procedure (e.g., temperature exceeding a critical limit).
General Procedure:
-
Initiation: When a runaway is confirmed (e.g., temperature rises uncontrollably above the defined limit), immediately trigger the emergency shutdown system.[15][19]
-
Quench Agent Addition:
-
Injection Method: Rapidly inject a pre-calculated volume of the cold quenching agent (e.g., a cold solution of a weak acid or base, depending on the reaction chemistry) into the reactor. The volume should be sufficient to both stop the reaction and absorb the thermal energy.
-
Dump Method: Alternatively, rapidly transfer the entire contents of the reactor into a larger, stirred quench tank containing the quenching agent.[9]
-
-
Maintain Agitation and Cooling: Continue stirring to ensure rapid mixing of the quench agent and maintain maximum cooling on both the primary reactor and the quench tank to dissipate the residual heat.
-
Verification: Monitor the reactor/quench tank temperature and pressure to confirm that the reaction has been successfully terminated and the system is cooling down.
-
Secure the Area: The quenched mixture may still contain hazardous materials and should be handled according to established safety protocols.[20]
References
-
Katti, S., Nivorozhkin, V., & Baldwin, A. (n.d.). 77a Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. Genzyme Drug and Biomaterials R&D. Available at: [Link]
-
Katti, S., Nivorozhkin, V., & Baldwin, A. (n.d.). Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. ResearchGate. Available at: [Link]
-
Fiveable. (n.d.). Shutdown protocols Definition. Intro to Chemical Engineering Key Term. Available at: [Link]
-
Senieer. (n.d.). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Available at: [Link]
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]
-
American Fuel & Petrochemical Manufacturers. (n.d.). Non-Routine Operation - Startup, Shutdown, Emergency Procedures. Available at: [Link]
-
CatSci Ltd. (n.d.). SOME SCALE-UP CONSIDERATIONS. Available at: [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Available at: [Link]
-
InTech. (n.d.). Emergency Shutdown of Fluidized Bed Reaction Systems. Available at: [Link]
-
Safety Toolbox Talk. (2024). Essential Safety Protocols for Reactor Operations. YouTube. Available at: [Link]
-
ARIA. (n.d.). Chemical runaway reaction at a pharmaceutical plant following the loss of a utility. Available at: [Link]
-
Laird, T. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1486-1493. Available at: [Link]
-
Lab Safety. (2025). Best Practices for Working with Chemical Reactions in the Lab. Available at: [Link]
-
Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. Available at: [Link]
-
Zhang, L., et al. (2012). Thermodynamic analysis for the synthesis of 4,6-dihydroxy pyrimidine. Advanced Materials Research, 550-553, 1141-1144. Available at: [Link]
-
FIU Environmental Health and Safety. (2020). Emergency Shutdown Guidelines. Available at: [Link]
-
Process Technology Online. (n.d.). Safe scale-up with exothermic reactions. Available at: [Link]
-
Baluja, S., et al. (2014). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 118, 437-446. Available at: [Link]
-
Health and Safety Executive. (n.d.). Designing and operating safe chemical reaction processes. Stichting Veiligheid Voorop. Available at: [Link]
-
Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Available at: [Link]
-
TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. Available at: [Link]
-
Sarpong, R. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. Available at: [Link]
-
Kao, C.-S., & Duh, Y.-S. (2002). Case Studies of Incidents in Runaway Reactions and Emergency Relief. Journal of Loss Prevention in the Process Industries, 15, 213-222. Available at: [Link]
-
Barton, J. A., & Nolan, P. F. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, 115, 3-18. Available at: [Link]
-
Kamat, V., et al. (2022). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2‐oxo/thioxo‐1,2,3,4‐tetrahydropyrimidines. Journal of Heterocyclic Chemistry, 59(12). Available at: [Link]
-
Duker, N. J. (1986). Rates of Heat-Induced Pyrimidine Alterations in Synthetic Polydeoxyribonucleotides. Chemical Biology Interactions, 60(3), 265-73. Available at: [Link]
-
Syrris. (n.d.). Information on the Reaction Calorimetry application. Available at: [Link]
-
Al-Zoubi, W., & Al-Hamarsheh, M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available at: [Link]
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Available at: [Link]
-
Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018-23. Available at: [Link]
-
Ben Messaouda, M., et al. (2017). The Biginelli reaction in different solvents and in presence of bismuth nitrate. SCT, 1-10. Available at: [Link]
-
Ben Messaouda, M., et al. (2017). THE BIGINELLI REACTION IN DIFFERENTS SOLVENTS AND IN PRESENCE OF BISMUTH NITRATE: THERMODYNAMICAL INVESTIGATION INTO THE MECHANISM BY MEAN DFT CALCULATION AND EXPERIMENTAL RESULTS. ResearchGate. Available at: [Link]
-
The Seybold Report. (n.d.). "THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY". Available at: [Link]
-
Zare, A., et al. (2013). Recent progress in asymmetric Biginelli reaction. Molecular Diversity, 17(3), 577-606. Available at: [Link]
-
Kim, K.-H., et al. (2024). An Evaluation Modeling Study of Thermal Runaway in Li-Ion Batteries Based on Operation Environments in an Energy Storage System. MDPI. Available at: [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. sctunisie.org [sctunisie.org]
- 3. veiligheidvoorop.nu [veiligheidvoorop.nu]
- 4. catsci.com [catsci.com]
- 5. icheme.org [icheme.org]
- 6. researchgate.net [researchgate.net]
- 7. Rates of heat-induced pyrimidine alterations in synthetic polydeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. syrris.com [syrris.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 11. The Scale-Up Process Of Pharmaceutical Processes [senieer.com]
- 12. labproinc.com [labproinc.com]
- 13. researchgate.net [researchgate.net]
- 14. amarequip.com [amarequip.com]
- 15. fiveable.me [fiveable.me]
- 16. afpm.org [afpm.org]
- 17. process-technology-online.com [process-technology-online.com]
- 18. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 19. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 20. ehs.fiu.edu [ehs.fiu.edu]
avoiding common pitfalls in the synthesis of fluorinated heterocycles
Welcome to the technical support center for the synthesis of fluorinated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into heterocyclic frameworks. The unique properties imparted by fluorine—such as enhanced metabolic stability, lipophilicity, and modulated pKa—make these compounds highly valuable, but their synthesis is often fraught with challenges.[1][2][3]
This resource provides in-depth troubleshooting advice and frequently asked questions to address common pitfalls encountered in the lab. The guidance herein is based on established chemical principles and field-proven insights to help you optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common, high-level questions that often arise during the planning and execution of fluorination reactions on heterocyclic systems.
Q1: Why is my nucleophilic fluorination reaction with KF or CsF failing or giving low yields?
Answer:
Standard fluoride sources like KF and CsF often present challenges due to their low solubility in common organic solvents and the low nucleophilicity of the fluoride ion.[1] This necessitates harsh reaction conditions, such as high temperatures (>130 °C) and long reaction times, which can lead to the decomposition of sensitive substrates and the formation of side products.[1]
Troubleshooting Steps:
-
Enhance Fluoride Solubility and Nucleophilicity:
-
Phase-Transfer Catalysts: Employ catalysts like 18-crown-6 or tetrabutylammonium salts to help solubilize the fluoride salt in aprotic polar solvents.
-
Alternative Fluoride Sources: Consider using more soluble and reactive fluoride sources like tetrabutylammonium fluoride (TBAF). However, be mindful that commercial TBAF solutions contain water, which can be detrimental. Anhydrous TBAF preparations are preferred but require careful handling due to their hygroscopic nature.[4]
-
-
Solvent Choice:
-
Substrate Activation:
-
For nucleophilic aromatic substitution (SNAr) on heterocycles, the reaction is most effective when the fluorine is positioned at the 2- or 4-position relative to a ring nitrogen.[5] This placement allows for the stabilization of the negative charge in the Meisenheimer intermediate.[5] If your leaving group is at a less activated position, consider if adding another electron-withdrawing group to the ring is feasible.[5]
-
Q2: I'm observing significant byproduct formation, including dearomatization, during electrophilic fluorination. What's happening and how can I prevent it?
Answer:
Electrophilic fluorination, particularly with potent reagents like Selectfluor®, can sometimes lead to dearomatization, where the aromaticity of the heterocyclic ring is lost.[6][7][8] This is more common with electron-rich heterocycles like phenols or indoles. The electrophilic fluorine source can attack the ring to form a stabilized cation, which may then be trapped by a nucleophile or undergo rearrangement instead of the desired proton loss to restore aromaticity.
Mitigation Strategies:
-
Tune Reagent Reactivity: If using a highly reactive N-F reagent, consider switching to a milder one. The reactivity of these reagents can be tuned based on the electron-withdrawing nature of their backbone.
-
Solvent and Additives: The choice of solvent can influence the reaction pathway. Non-polar solvents may suppress ionic intermediates that lead to dearomatization. The addition of a mild, non-nucleophilic base can help facilitate the final deprotonation step to restore aromaticity.
-
Protecting Groups: For sensitive heterocycles like indoles, protecting the nitrogen can modulate the electron density of the ring system and prevent unwanted side reactions.
Q3: How does the introduction of a fluorine atom or a CF3 group affect the basicity (pKa) of my nitrogen-containing heterocycle?
Answer:
The strongly electron-withdrawing nature of fluorine significantly impacts the basicity of nearby nitrogen atoms.[9][10]
-
Single Fluorine Atom: A fluorine atom on the ring will decrease the basicity of the heterocyclic nitrogen. The magnitude of this effect depends on its position relative to the nitrogen. The closer the fluorine, the stronger the inductive electron withdrawal and the lower the pKa of the conjugate acid (i.e., the less basic the nitrogen).[9]
-
Trifluoromethyl (CF3) Group: A CF3 group has a very strong electron-withdrawing effect, leading to a substantial decrease in the basicity of the heterocycle.[9] For instance, replacing a methyl group with a trifluoromethyl group on a pyridine ring can decrease the pKa of the corresponding pyridinium ion by several units.[9]
This modulation of pKa is a critical consideration in drug design, as it affects properties like solubility, receptor binding, and cell permeability.[2][11][12]
Part 2: Troubleshooting Guides
This section provides detailed, scenario-based troubleshooting for more complex experimental issues.
Guide 1: Low Regioselectivity in C-H Fluorination of Substituted Pyridines
Problem: You are attempting a direct C-H fluorination on a substituted pyridine, but you are obtaining a mixture of regioisomers with low selectivity for the desired product.
Underlying Principles: Direct C-H fluorination is often governed by the electronic and steric properties of the heterocycle.[4] In many cases, multiple C-H bonds can be reactive, leading to mixtures of products.[4] The regioselectivity is influenced by factors such as the position of existing substituents and the mechanism of the fluorination reaction (e.g., electrophilic, radical, or metal-catalyzed).
Troubleshooting Workflow:
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Detecting Impurities in Pyrimidine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in pyrimidine synthesis. Instead of a generic overview, we will directly address the specific, practical challenges you encounter in the laboratory. Our focus is on providing robust, field-tested solutions to common and complex impurity detection issues, grounded in established analytical principles and regulatory expectations.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Impurity Profiling
This section addresses the foundational questions that underpin any robust impurity analysis strategy.
Q1: What are the most common types of impurities I should expect in my pyrimidine synthesis, and where do they come from?
A1: Impurities in pyrimidine synthesis are not random; they are predictable consequences of the reaction chemistry and process conditions. Understanding their origin is the first step to controlling them. They are broadly categorized by regulatory bodies like the ICH.[1]
-
Organic Impurities: This is the most common and complex category.
-
Starting Materials & Intermediates: Unreacted starting materials or key intermediates that carry through the process. For instance, in a Biginelli reaction, residual benzaldehyde or ethyl acetoacetate is common.[2]
-
By-products: These arise from competing reaction pathways. A classic example in the Biginelli synthesis is the formation of Hantzsch-type 1,4-dihydropyridines (DHPs), which often present as a yellow, fluorescent byproduct, especially at elevated temperatures.[3] Another common byproduct is the Knoevenagel condensation product formed between the aldehyde and the β-ketoester.[4]
-
Degradation Products: The target pyrimidine molecule can degrade under the reaction conditions (e.g., harsh acid/base, high temperature) or during storage.
-
-
Inorganic Impurities: These typically originate from reagents and catalysts used in the synthesis, such as residual metals or inorganic salts.[1]
-
Residual Solvents: These are organic or inorganic liquids used during the synthesis or purification steps that are not completely removed.[1] Their control is guided by the ICH Q3C guidelines.[5]
Q2: Why is a simple TLC spot not enough? What are the regulatory expectations for impurity analysis?
A2: While Thin Layer Chromatography (TLC) is an excellent tool for monitoring reaction progress, it is not a quantitative or definitive identification method.[3] Regulatory authorities, guided by the International Council for Harmonisation (ICH) guidelines, have stringent requirements for impurity control in active pharmaceutical ingredients (APIs).[5] The core of these requirements are the Reporting, Identification, and Qualification Thresholds outlined in the ICH Q3A(R2) guideline.[6][7] These thresholds are based on the maximum daily dose (MDD) of the drug and dictate the level of scrutiny an impurity must undergo.[1]
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.15% or 1.0 mg/day TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% or 5.0 mg/day TDI (whichever is lower) |
| Source: Adapted from ICH Q3A(R2) Guideline.[1][6] | |||
| TDI: Total Daily Intake |
-
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.[8]
-
Identification Threshold: The level above which the structure of an impurity must be determined.[8]
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.[8]
Failure to meet these standards can result in significant delays or rejection of regulatory submissions.
Q3: Which analytical technique should be my primary workhorse for routine impurity profiling?
A3: For routine analysis of organic impurities in pyrimidine synthesis, High-Performance Liquid Chromatography (HPLC) , particularly with UV detection, is the undisputed gold standard.[9][10] Its widespread use is due to its high sensitivity, resolving power, and applicability to a broad range of non-volatile and thermally sensitive compounds like most pyrimidine derivatives.[11] While other techniques like GC-MS and NMR are critical for specific tasks (volatile impurities and structural elucidation, respectively), HPLC provides the robust, quantitative data needed for batch release and stability studies.
Section 2: HPLC Troubleshooting & Protocols
This section is dedicated to the most common analytical tool for impurity analysis. We address frequent problems and provide a foundational protocol.
HPLC - FAQs & Troubleshooting Guide
Q4: My pyrimidine peaks are tailing badly. What's causing this and how do I fix it?
A4: This is one of the most common issues when analyzing pyrimidines. The root cause is almost always secondary interactions between the basic nitrogen atoms in the pyrimidine ring and acidic residual silanol groups on the surface of standard silica-based C18 columns.[12] This interaction causes a portion of the analyte molecules to "stick" to the stationary phase, resulting in a tailed peak.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective solution is to control the ionization state of both the analyte and the silanols. Lowering the mobile phase pH (e.g., to pH 3-4 with formic or phosphoric acid) will protonate the basic pyrimidine, which can sometimes improve peak shape. However, a more robust approach is often to operate at a pH that suppresses the ionization of the silanol groups.[12]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically derivatized to make them less active. If you are not using one, switching to a high-quality, end-capped C18 or Phenyl-Hexyl column is highly recommended. Phenyl-Hexyl columns, in particular, can offer beneficial π-π interactions with the pyrimidine ring, leading to sharper peaks.[13]
-
Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, but this can lead to other issues like shorter column lifetime and baseline instability. Use this as a last resort.[14]
-
Check for Column Overload: Injecting too much sample can saturate the column and cause peak tailing.[12] Try diluting your sample by a factor of 10 and re-injecting.
Q5: I'm seeing new, unexpected peaks in my chromatogram that weren't there when I started the sequence. What are they?
A5: These are often referred to as "ghost peaks" and can arise from several sources. The key is to determine if they are from your sample or from the system itself.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks.
-
System Contamination: Impurities in your mobile phase solvents or buffer salts can accumulate on the column and elute as peaks, especially during a gradient run. Always use high-purity, HPLC-grade solvents.
-
Carryover: A poorly washed injector needle or loop can carry over a small amount of a previous, more concentrated sample into the current injection. Run multiple blank injections to see if the ghost peak decreases in size.
-
Sample Instability: The pyrimidine derivative may be unstable in your sample solvent and degrading over time in the autosampler. If possible, use a cooled autosampler and prepare samples freshly.
Protocol 2.1: General-Purpose Reversed-Phase HPLC Method for Impurity Profiling
This protocol provides a robust starting point for separating impurities in a typical pyrimidine synthesis reaction mixture.
1. Objective: To separate the main pyrimidine product from potential starting materials, intermediates, and by-products.
2. Materials & Instrumentation:
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: High-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Acetonitrile in HPLC-grade Water.
-
Sample Solvent: 50:50 mixture of Mobile Phase A and B.
3. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | 254 nm or DAD scan | 254 nm is a good starting point for aromatic heterocycles. DAD allows for peak purity assessment. |
| Injection Vol. | 5 µL | Minimizes potential for column overload. |
| Gradient | 0-2 min: 5% B | Holds at initial conditions to focus the injection band. |
| 2-20 min: 5% to 95% B | A broad gradient to elute compounds with a wide range of polarities. | |
| 20-23 min: 95% B | Washes highly retained compounds from the column. | |
| 23-25 min: 95% to 5% B | Returns to initial conditions. | |
| 25-30 min: 5% B | Column re-equilibration. |
4. Sample Preparation:
-
Accurately weigh ~10 mg of the crude reaction mixture or final product.
-
Dissolve in 10 mL of the Sample Solvent to create a 1 mg/mL stock solution.
-
Dilute this stock solution 1:100 with the Sample Solvent to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.[15]
5. Data Analysis:
-
Integrate all peaks.
-
Report the area percent of each impurity relative to the total peak area.
-
For impurities exceeding the identification threshold (e.g., >0.10%), further investigation via LC-MS or isolation for NMR is required.
Section 3: Advanced Characterization & Troubleshooting
When HPLC-UV isn't enough, you need to bring in more powerful tools. This section covers the identification of unknowns and the analysis of challenging compounds.
Advanced Analysis - FAQs & Troubleshooting Guide
Q6: My HPLC-UV shows a significant unknown impurity (>0.1%). How do I identify it?
A6: This is a critical task that requires a multi-technique approach to elucidate the structure, as required by ICH guidelines.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jpionline.org [jpionline.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. mastelf.com [mastelf.com]
- 13. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
optimization of reaction time and temperature for pyrimidine functionalization
A Senior Application Scientist's Guide to Optimizing Reaction Time and Temperature
Welcome to the technical support center for pyrimidine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to refine their reaction conditions for improved yield, purity, and efficiency. Pyrimidine scaffolds are central to pharmaceuticals and agrochemicals, yet their functionalization can be challenging due to the inherent electronic properties of the ring system.[1][2] This resource provides practical, in-depth answers to common issues encountered when optimizing the critical parameters of reaction time and temperature.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Problem 1: Low or No Product Conversion
Q: My reaction is sluggish, showing little to no conversion of my starting material even after several hours. Could the temperature be too low?
A: Yes, this is the most common cause of low conversion. Chemical reactions require a minimum amount of energy, known as the activation energy (Ea), to proceed. According to the Arrhenius equation, the reaction rate constant (k) increases exponentially with temperature.[3][4] If the reaction temperature is too low, only a small fraction of molecular collisions will have sufficient energy to overcome the activation barrier, resulting in a very slow reaction.[5][6]
-
Expert Recommendation: Increase the reaction temperature in 10–20 °C increments. For many common cross-coupling reactions, a starting point of 80-100 °C is often effective, but this is highly dependent on the solvent and the stability of your reagents.[7][8] A general rule of thumb for organic reactions is that the rate roughly doubles for every 10 °C increase in temperature, though this is an approximation.[5]
Q: I've significantly increased the temperature, but my yield has either plateaued at a low level or actually decreased. What's happening?
A: This points to more complex issues beyond simple reaction kinetics. There are two primary suspects when heat fails to improve yield:
-
Catalyst Decomposition: Many transition metal catalysts, particularly palladium complexes used in cross-coupling, are thermally sensitive. Excessively high temperatures can cause the catalyst to decompose into an inactive form, such as palladium black, which halts the catalytic cycle.[9] This is often exacerbated by an insufficient ligand-to-metal ratio.
-
Substrate/Product Degradation: Pyrimidine rings and their derivatives can be thermally labile. High temperatures might initiate decomposition pathways for your starting material or, more commonly, your desired product, leading to a lower isolated yield despite high initial conversion. Some functional groups are particularly sensitive to heat.
-
Expert Recommendation: First, confirm catalyst and substrate stability via literature searches on similar compounds. Then, perform a systematic temperature screen across a broad range (e.g., 60 °C to 140 °C) while keeping the reaction time constant. Analyze each reaction by LC-MS to quantify not just the product yield but also the remaining starting material and the formation of any major degradation byproducts. This will reveal the optimal temperature window where the rate is maximized before decomposition becomes significant.
Problem 2: Significant Byproduct Formation
Q: My reaction is fast and consumes the starting material, but I'm getting a complex mixture of products. How can optimizing time and temperature improve selectivity?
A: This is a classic selectivity problem that often involves a competition between different reaction pathways, a concept known as Kinetic vs. Thermodynamic Control .[10][11]
-
The Kinetic Product is the one that forms the fastest because it has the lowest activation energy. It is favored at lower temperatures and shorter reaction times.[12][13]
-
The Thermodynamic Product is the most stable product, but it may form more slowly due to a higher activation energy. It is favored at higher temperatures and longer reaction times, which allow the initial kinetic product to revert to the intermediate and then form the more stable thermodynamic product.[12][14]
If your desired product is the kinetic one, running the reaction at the lowest possible temperature that allows for a reasonable rate and stopping it as soon as the starting material is consumed can maximize its yield. Conversely, if your desired product is the thermodynamic one, higher temperatures and longer reaction times are necessary to allow the reaction to reach equilibrium.[11]
-
Expert Recommendation: To determine which regime you are in, run two sets of experiments. First, a low-temperature reaction (e.g., 40 °C) monitored frequently over a long period. Second, a high-temperature reaction (e.g., 120 °C) that is allowed to run for an extended time. Comparing the product ratios will tell you which product is favored under which conditions.
dot graph Troubleshooting_Low_Yield { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
Start [label="Low Yield or Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="Is Starting Material (SM)\nConsumed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Increase Temperature\n(e.g., +20 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Check_Time [label="Increase Reaction Time", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; Monitor_Kinetics [label="Monitor Reaction Profile\n(Time-Course Study)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation_Suspected [label="High Temp & SM Consumed,\nbut Low Yield?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Optimize_Temp [label="Perform Temperature Screen\nto Find Optimal Window", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Deactivation [label="Consider Catalyst Decomposition\nor Product Instability", fillcolor="#F1F3F4", fontcolor="#202124"]; Low_Activation [label="Reaction likely requires\nmore thermal energy.", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Check_SM; Check_SM -> Check_Temp [label="No"]; Check_Temp -> Low_Activation [style=dashed]; Check_SM -> Degradation_Suspected [label="Yes"]; Check_Temp -> Monitor_Kinetics; Degradation_Suspected -> Optimize_Temp [label="Yes"]; Degradation_Suspected -> Check_Time [label="No"]; Check_Time -> Monitor_Kinetics; Optimize_Temp -> Catalyst_Deactivation [style=dashed]; } Caption: Troubleshooting flowchart for low reaction yield.
Frequently Asked Questions (FAQs)
Q: How do I choose a starting temperature and time for a new pyrimidine functionalization?
A: A literature search for analogous reactions is the best starting point. If no direct precedent exists, consider the following:
-
Solvent: The boiling point of your solvent provides a practical upper limit for temperature.
-
Reactivity: For highly reactive substrates (e.g., iodopyrimidines in Suzuki couplings), you can start at a lower temperature (e.g., 60-80 °C). For less reactive substrates like chloropyrimidines, higher temperatures are generally required.[8]
-
Default Starting Point: A temperature of 80 °C and a time of 12-16 hours (overnight) is a reasonable, conservative starting point for many cross-coupling reactions. Monitor the reaction after a few hours to gauge the initial rate.
Q: When should I consider using microwave irradiation instead of conventional heating?
A: Microwave-assisted organic synthesis (MAOS) is an excellent tool for accelerating reactions.[15][16] It uses dielectric heating to rapidly and uniformly raise the temperature of the reaction mixture.[16] Consider using a microwave reactor when:
-
Conventional heating requires very long reaction times (>24 hours).
-
High temperatures are needed, but prolonged exposure leads to degradation. Microwave heating can reach the target temperature almost instantly, minimizing the time spent at elevated temperatures.[16]
-
You are performing high-throughput screening or library synthesis, as it dramatically reduces reaction times, often from hours to minutes.[15][17][18]
However, be aware that microwave heating can sometimes alter product selectivity compared to conventional heating due to the rapid temperature ramps.
Q: What is the most effective way to monitor my reaction's progress?
A: While Thin-Layer Chromatography (TLC) is a fast and invaluable tool for qualitative monitoring, it can sometimes be misleading.[19]
-
TLC Best Practices: Always run a "cospot" lane, where you spot both the starting material and the reaction mixture at the same point.[20] This helps to confirm if the spot corresponding to your starting material has truly disappeared or if its retention factor (Rf) has shifted due to the reaction matrix.
-
LC-MS for Certainty: The gold standard for reaction monitoring is Liquid Chromatography-Mass Spectrometry (LC-MS). It provides unambiguous identification of starting materials, intermediates, products, and byproducts through their mass-to-charge ratios, and quantitative data on their relative amounts.[21] This level of detail is crucial for effective optimization.
Q: How can I systematically optimize both temperature and time efficiently?
A: The traditional "one variable at a time" (OVAT) approach is inefficient and can miss the true optimal conditions, which often result from interactions between variables.[22] A more powerful method is Design of Experiments (DoE) .[23][24]
DoE is a statistical methodology where you vary multiple factors (like time, temperature, concentration) simultaneously across a set of planned experiments.[24][25] Software then analyzes the results to build a mathematical model of your reaction, showing not only the effect of each variable but also how they interact. This allows you to map the entire reaction space and identify the true optimum with far fewer experiments than the OVAT approach.[22][26]
dot graph Optimization_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
A [label="1. Define Goal\n(e.g., Maximize Yield)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Literature Search &\nSelect Initial Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Run Initial Test Reaction\n& Monitor Progress (LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Is Reaction Promising?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="4. Systematic Optimization\n(e.g., DoE or Grid Screen)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="5. Analyze Data to Identify\nOptimal Time & Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="6. Validate Optimum &\nConsider Scale-Up", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Re-evaluate Catalyst,\nSolvent, or Reagents", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D; D -> E [label="Yes"]; D -> H [label="No"]; E -> F -> G; } Caption: A systematic workflow for reaction optimization.
Data Presentation: Example Screening Results
Structured tables are essential for comparing results from optimization experiments.
Table 1: Example of a Temperature Screening Experiment (Reaction: Aryl-pyrimidine Suzuki Coupling, Time: 12 h)
| Entry | Temperature (°C) | Conversion (%) | Product Yield (%) | Key Byproduct (%) |
| 1 | 60 | 15 | 12 | <1 |
| 2 | 80 | 75 | 71 | 3 |
| 3 | 100 | 98 | 92 | 5 |
| 4 | 120 | >99 | 85 | 12 (Degradation) |
| 5 | 140 | >99 | 65 | 28 (Degradation) |
Analysis: The optimal temperature is around 100 °C. Above this, product degradation significantly lowers the isolated yield.
Table 2: Example of a Time-Course Study (Reaction: Aryl-pyrimidine Suzuki Coupling, Temperature: 100 °C)
| Entry | Time (h) | Conversion (%) | Product Yield (%) |
| 1 | 1 | 45 | 42 |
| 2 | 3 | 88 | 85 |
| 3 | 6 | 97 | 93 |
| 4 | 12 | >99 | 92 |
| 5 | 24 | >99 | 89 |
Analysis: The reaction is essentially complete by 6 hours. Extending the time offers no benefit and may lead to minor product degradation.
Experimental Protocols
Protocol 1: Establishing a Reaction Profile via Time-Course Analysis
This protocol allows you to understand the rate of your reaction and determine the optimal time to stop it.
-
Reaction Setup: Assemble your reaction under standard conditions (e.g., inert atmosphere, defined concentrations) in a vessel that allows for easy sampling (e.g., a three-neck flask with a septum).
-
Initiation: Bring the reaction mixture to the desired temperature and add the final reagent to start the reaction. This is t=0.
-
Sampling: At predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a small, consistent aliquot (e.g., 20 µL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of acetonitrile or ethyl acetate) and a small amount of an internal standard. This stops the reaction in the sample.
-
Analysis: Analyze each quenched sample by LC-MS or GC-MS.
-
Data Processing: Plot the concentration or relative area of the starting material, product, and any major byproducts against time. The optimal reaction time is typically the point where the product concentration reaches its maximum before starting to decline due to decomposition.
Protocol 2: Systematic Temperature Screening
This protocol helps identify the optimal reaction temperature.
-
Setup: Use a parallel synthesis block or multiple reaction vials in separate heating blocks to run several reactions simultaneously.
-
Preparation: In each vial, add identical amounts of all starting materials, reagents, catalyst, and solvent. Ensure all vials are sealed and placed under an inert atmosphere if required.
-
Execution: Set each position in the heating block to a different temperature (e.g., 60, 75, 90, 105, 120 °C). Allow the reactions to stir for a fixed, predetermined time (e.g., 8 hours).
-
Workup & Analysis: After the specified time, cool all reactions to room temperature simultaneously. Take an aliquot from each vial for analysis by LC-MS or GC-MS to determine the conversion and yield.
-
Interpretation: Create a table or plot of yield versus temperature to identify the optimal thermal window for the reaction.
References
-
D. B. T. T. Ho, C. G. W. J. S. H. L. C. W. L. K. J. P. P. C. T. V. D. V. S. C. L. P. (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC. Retrieved January 11, 2026, from [Link]
-
(n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a - ResearchGate. Retrieved January 11, 2026, from [Link]
-
(n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation. Retrieved January 11, 2026, from [Link]
-
(n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a - ResearchGate. Retrieved January 11, 2026, from [Link]
-
(n.d.). Optimization of the reaction conditions. a - ResearchGate. Retrieved January 11, 2026, from [Link]
-
(n.d.). Optimization of Reaction Conditions for the Synthesis of Func - ResearchGate. Retrieved January 11, 2026, from [Link]
-
(n.d.). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Publications. Retrieved January 11, 2026, from [Link]
-
(n.d.). Thermal analysis of some novel pyrimidine derivatives - ResearchGate. Retrieved January 11, 2026, from [Link]
-
Duker, N. J. (1986). Rates of Heat-Induced Pyrimidine Alterations in Synthetic Polydeoxyribonucleotides. Retrieved January 11, 2026, from [Link]
-
(n.d.). Arrhenius equation - Wikipedia. Retrieved January 11, 2026, from [Link]
-
(n.d.). Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Retrieved January 11, 2026, from [Link]
-
(n.d.). Arrhenius equation | Definition & Facts - Britannica. Retrieved January 11, 2026, from [Link]
-
(n.d.). Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview - ResearchGate. Retrieved January 11, 2026, from [Link]
-
(n.d.). Effect of temperature on the synthesis of... | Download Scientific Diagram - ResearchGate. Retrieved January 11, 2026, from [Link]
-
(n.d.). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC - NIH. Retrieved January 11, 2026, from [Link]
-
(n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method | Request PDF - ResearchGate. Retrieved January 11, 2026, from [Link]
-
G. S. L. T. S. (n.d.). Analysis of organic reactions by thin layer chromatography combined with matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed. Retrieved January 11, 2026, from [Link]
-
(n.d.). Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives - Bentham Science Publisher. Retrieved January 11, 2026, from [Link]
-
(n.d.). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
-
(n.d.). How To: Monitor by TLC - Department of Chemistry : University of Rochester. Retrieved January 11, 2026, from [Link]
-
(n.d.). The Arrhenius equation (video) | Kinetics - Khan Academy. Retrieved January 11, 2026, from [Link]
-
(n.d.). Design of Experiments (DoE) Studies | Definition, Methods & Uses - Mettler Toledo. Retrieved January 11, 2026, from [Link]
-
(n.d.). DOE Process: A Step-by-Step Guide to How It Works - Synthace. Retrieved January 11, 2026, from [Link]
-
(n.d.). Abiogenesis - Wikipedia. Retrieved January 11, 2026, from [Link]
-
S. M. M. S. S. S. A. G. S. S. A. A. (n.d.). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed. Retrieved January 11, 2026, from [Link]
-
(n.d.). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. SpringerLink. Retrieved January 11, 2026, from [Link]
-
M. J. B. A. S. B. (n.d.). A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes - PubMed Central. Retrieved January 11, 2026, from [Link]
-
(n.d.). Thermodynamic and Kinetic Products - Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
(n.d.). Design of experiments (DoE) for the optimization of chemical reactions.... - ResearchGate. Retrieved January 11, 2026, from [Link]
-
(n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH. Retrieved January 11, 2026, from [Link]
-
(n.d.). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines | ACS Omega - ACS Publications. Retrieved January 11, 2026, from [Link]
-
(n.d.). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Retrieved January 11, 2026, from [Link]
-
(n.d.). Kinetic Control vs. Thermodynamic Control - YouTube. Retrieved January 11, 2026, from [Link]
-
(n.d.). Activation Energy and the Arrhenius Equation – Introductory Chemistry – 1st Canadian Edition - BCcampus Open Publishing. Retrieved January 11, 2026, from [Link]
-
(n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. Retrieved January 11, 2026, from [Link]
-
(n.d.). 6.2.3.1: Arrhenius Equation - Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
(n.d.). 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
(n.d.). Challenges in the functionalization of pyridines. - ResearchGate. Retrieved January 11, 2026, from [Link]
-
(n.d.). Thermodynamic and kinetic reaction control - Wikipedia. Retrieved January 11, 2026, from [Link]
-
(n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
(n.d.). Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization | Accounts of Chemical Research - ACS Publications. Retrieved January 11, 2026, from [Link]
-
v. G. G. P. T. (n.d.). Effect of pyrimidine nucleosides on body temperatures of man and rabbit in relation to pharmacokinetic data - PubMed. Retrieved January 11, 2026, from [Link]
-
(n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Retrieved January 11, 2026, from [Link]
-
C. H. P. (n.d.). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed. Retrieved January 11, 2026, from [Link]
-
(n.d.). Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC - NIH. Retrieved January 11, 2026, from [Link]
-
(n.d.). Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Retrieved January 11, 2026, from [Link]
-
(n.d.). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C - American Chemical Society. Retrieved January 11, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 4. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jackwestin.com [jackwestin.com]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 20. How To [chem.rochester.edu]
- 21. waters.com [waters.com]
- 22. A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mt.com [mt.com]
- 25. synthace.com [synthace.com]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and 5-Bromo-2-chloropyrimidine for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyrimidine-based scaffolds are indispensable building blocks for the synthesis of a vast array of therapeutic agents. Their prevalence in pharmaceuticals stems from their ability to mimic the structure of endogenous nucleobases and engage in crucial hydrogen bonding interactions with biological targets. The strategic functionalization of the pyrimidine core is paramount in drug discovery, and the choice of starting materials with tailored reactivity profiles can significantly impact the efficiency and success of a synthetic campaign.
This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and 5-Bromo-2-chloropyrimidine . We will explore their differential reactivity in cornerstone reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, supported by mechanistic insights and experimental data. This analysis aims to equip researchers with the knowledge to make informed decisions in the selection of these building blocks for their specific synthetic needs.
Physicochemical Properties at a Glance
A fundamental understanding of the physicochemical properties of these two reagents is the first step in predicting their behavior in chemical reactions.
| Property | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | 5-Bromo-2-chloropyrimidine |
| Structure | ||
| CAS Number | 433683-47-7 | 32779-36-5 |
| Molecular Formula | C6H4BrF3N2O | C4H2BrClN2 |
| Molecular Weight | 257.01 g/mol | 193.43 g/mol |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient heterocycles like pyrimidines. The reaction proceeds via a two-step addition-elimination mechanism, and the nature of the leaving group at the 2-position is a critical determinant of reactivity.
Mechanistic Considerations
The SNAr mechanism involves the attack of a nucleophile on the electron-deficient pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent expulsion of the leaving group restores the aromaticity of the ring. The stability of the Meisenheimer complex and the ability of the leaving group to depart are key factors influencing the reaction rate. For pyrimidines, nucleophilic attack is favored at the 2- and 4-positions due to the effective stabilization of the negative charge in the intermediate by the adjacent nitrogen atoms[1].
Leaving Group Ability: A Tale of Two Substituents
The efficiency of an SNAr reaction is intrinsically linked to the ability of the substituent at the reaction center to act as a good leaving group. A good leaving group is a weak base, as it can stabilize the negative charge it carries upon departure[2].
-
Chloride (Cl⁻): As the conjugate base of a strong acid (HCl, pKa ≈ -7), chloride is an excellent leaving group.
-
2,2,2-Trifluoroethoxide (CF₃CH₂O⁻): This is the conjugate base of 2,2,2-trifluoroethanol. The electron-withdrawing trifluoromethyl group significantly increases the acidity of the alcohol, with a reported pKa of 12.4[1][3]. While more acidic than ethanol (pKa ≈ 16), 2,2,2-trifluoroethoxide is still a significantly stronger base than chloride.
Based on these principles, 5-Bromo-2-chloropyrimidine is expected to be substantially more reactive in SNAr reactions at the 2-position than 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine . The chloride is a superior leaving group, facilitating a lower activation energy for the elimination step of the SNAr mechanism.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. Both 5-bromo-2-chloropyrimidine and 5-bromo-2-(2,2,2-trifluoroethoxy)pyrimidine possess two potential reaction sites: the C-Br bond at the 5-position and the C-X bond (X = Cl or OCH₂CF₃) at the 2-position.
The Hierarchy of Reactivity: C-Br vs. C-Cl and C-O
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the organohalide to the palladium(0) catalyst. The general order of reactivity for this step is C-I > C-Br > C-Cl[5][6]. The C-O bond of an ether is generally unreactive under these conditions unless it is activated, for example, as a triflate.
This established reactivity trend dictates that for both molecules, the C-Br bond at the 5-position is the more reactive site for cross-coupling reactions. This allows for selective functionalization at the 5-position while leaving the 2-position untouched for subsequent transformations.
Experimental Workflow: Selective Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a selective Suzuki-Miyaura coupling at the C-Br position of a 5-bromo-2-substituted pyrimidine.
Caption: General workflow for selective Suzuki-Miyaura coupling.
Comparative Performance in Cross-Coupling
5-Bromo-2-chloropyrimidine: This reagent is widely used for selective cross-coupling at the 5-position. The C-Cl bond at the 2-position is less reactive and typically requires more forcing conditions (e.g., stronger bases, more specialized ligands) to participate in cross-coupling reactions[7][8]. This differential reactivity allows for a stepwise functionalization of the pyrimidine ring.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine: The C-O bond of the trifluoroethoxy group is significantly less reactive than the C-Cl bond in palladium-catalyzed cross-coupling. In fact, the trifluoroethoxy group has been shown to be stable under aqueous Suzuki conditions, enabling a clean, selective reaction at the C-Br bond[4]. This inertness of the 2-substituent can be a significant advantage, preventing side reactions and simplifying purification.
The following table summarizes the expected reactivity and typical conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions.
| Reaction | 5-Bromo-2-chloropyrimidine | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine |
| Suzuki-Miyaura | Reactive Site: C5-Br[6].Typical Conditions: Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C[7]. | Reactive Site: C5-Br.Typical Conditions: Similar to 5-Bromo-2-chloropyrimidine. The C2-OCH₂CF₃ is stable under these conditions[4]. |
| Buchwald-Hartwig | Reactive Site: C5-Br[5].Typical Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 100 °C[9]. | Reactive Site: C5-Br.Typical Conditions: Similar to 5-Bromo-2-chloropyrimidine. The C2-OCH₂CF₃ is expected to be unreactive. |
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-substituted pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Reaction: Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Selective Buchwald-Hartwig Amination at the C-5 Position
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the 5-bromo-2-substituted pyrimidine (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture with stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Conclusion and Strategic Recommendations
The choice between 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and 5-Bromo-2-chloropyrimidine should be guided by the intended synthetic strategy.
-
For SNAr at the 2-position: 5-Bromo-2-chloropyrimidine is the clear choice due to the superior leaving group ability of the chloride ion.
-
For selective cross-coupling at the 5-position: Both reagents are suitable. However, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine offers a potential advantage in terms of chemoselectivity . The inertness of the trifluoroethoxy group under typical cross-coupling conditions can lead to cleaner reactions and simpler purifications, as there is a lower risk of competing reactions at the 2-position.
-
For sequential functionalization:
-
Cross-coupling followed by SNAr: 5-Bromo-2-chloropyrimidine is the ideal substrate. The C-Br bond can be selectively functionalized via cross-coupling, followed by SNAr at the C-Cl position.
-
SNAr followed by cross-coupling: This sequence is less straightforward with 5-bromo-2-chloropyrimidine due to the high reactivity of the C-Cl bond in SNAr. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine could be advantageous if the SNAr at the 2-position can be achieved under conditions that do not affect the C-Br bond, although this would likely require forcing conditions.
-
The following decision-making workflow can aid in the selection process:
Sources
- 1. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoroethanol [drugfuture.com]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 420-87-1: Sodium 2,2,2-trifluoroethoxide | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide for Drug Discovery: Trifluoroethoxy vs. Trifluoromethoxy Pyrimidines
In the landscape of modern drug design, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. Among the vast arsenal of fluorinated moieties, trifluoroethoxy (-OCH₂CF₃) and trifluoromethoxy (-OCF₃) groups, when appended to a pyrimidine scaffold, offer distinct yet compelling advantages. This guide provides an in-depth, objective comparison of these two critical substituents, supported by experimental data and established methodologies, to empower researchers in making informed decisions during the drug discovery and development process.
The Strategic Value of Fluorine in Pyrimidine Scaffolds
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of fluorine or fluorinated groups can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[2] Both the trifluoroethoxy and trifluoromethoxy groups leverage the unique properties of fluorine to enhance the drug-like characteristics of pyrimidine-based compounds.
Physicochemical Properties: A Head-to-Head Comparison
The subtle difference of a methylene spacer in the trifluoroethoxy group compared to the direct oxygen linkage in the trifluoromethoxy group leads to significant variations in their physicochemical profiles.
Lipophilicity (LogP)
Lipophilicity is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A key descriptor for lipophilicity is the logarithm of the partition coefficient (LogP).
| Substituent | Hansch Parameter (π) | Implication for Pyrimidines |
| Trifluoromethoxy (-OCF₃) | +1.04[2][3] | Significantly increases lipophilicity. |
| Trifluoromethyl (-CF₃) | +0.88[2] | Increases lipophilicity, but to a lesser extent than -OCF₃. |
| Trifluoroethoxy (-OCH₂CF₃) | Not widely reported | Expected to be more lipophilic than -OCF₃ due to the additional methylene group. |
Expert Insight: The trifluoromethoxy group is a potent lipophilicity enhancer.[2] The introduction of the methylene spacer in the trifluoroethoxy group, while not having a widely cited π value, is anticipated to further increase lipophilicity. This is a crucial consideration for optimizing membrane permeability and target engagement, but excessive lipophilicity can also lead to undesirable properties such as increased metabolic clearance and off-target toxicity.[4]
Metabolic Stability
One of the primary reasons for incorporating fluorinated groups is to block metabolic hotspots and enhance a drug's half-life. Both -OCH₂CF₃ and -OCF₃ groups are effective in this regard, particularly in preventing oxidative metabolism by cytochrome P450 (CYP) enzymes.
| Substituent | Metabolic Profile | Rationale |
| Trifluoromethoxy (-OCF₃) | High metabolic stability | The strong C-F bonds and the electron-withdrawing nature of the CF₃ group make the ether linkage resistant to oxidative cleavage (O-dealkylation).[2] |
| Trifluoroethoxy (-OCH₂CF₃) | Generally stable, but potential for metabolism | The methylene group adjacent to the oxygen could be a potential site for oxidation, although the electron-withdrawing effect of the CF₃ group reduces this lability compared to a simple ethoxy group. |
Experimental Protocol: In Vitro Microsomal Stability Assay
To experimentally compare the metabolic stability of pyrimidine derivatives, a standard in vitro assay using liver microsomes is employed.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.[5]
Materials:
-
Liver microsomes (e.g., human, rat)
-
Test compounds (trifluoroethoxy- and trifluoromethoxy-substituted pyrimidines)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compounds.
-
Incubate the test compounds with liver microsomes and the NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding the stopping solution.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the parent compound. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[5]
Caption: Workflow for in vitro microsomal stability assay.
Acidity/Basicity (pKa)
The pyrimidine ring is basic, and the pKa of a pyrimidine-containing drug candidate influences its solubility, absorption, and target binding. The electronic effects of the -OCH₂CF₃ and -OCF₃ substituents will modulate the basicity of the pyrimidine nitrogen atoms.
| Substituent | Electronic Effect | Expected Impact on Pyrimidine pKa |
| Trifluoromethoxy (-OCF₃) | Strongly electron-withdrawing (inductive effect) | Decreases the basicity (lowers the pKa) of the pyrimidine ring. |
| Trifluoroethoxy (-OCH₂CF₃) | Electron-withdrawing (inductive effect, attenuated by the CH₂ group) | Decreases the basicity of the pyrimidine ring, but likely to a lesser extent than the -OCF₃ group. |
Expert Insight: The stronger electron-withdrawing nature of the trifluoromethoxy group will render the pyrimidine core less basic compared to the trifluoroethoxy-substituted analog. This can be a critical design element for tuning the ionization state of the molecule at physiological pH, which in turn affects its interactions with biological targets and its overall pharmacokinetic profile.
Synthesis of Trifluoroalkoxy Pyrimidines
The accessibility of starting materials and the robustness of synthetic routes are practical considerations in drug development.
Synthesis of Trifluoromethoxy Pyrimidines
The direct introduction of a trifluoromethoxy group onto a pyrimidine ring can be challenging. A common strategy involves the use of trifluoromethylating agents on a suitable precursor.
Illustrative Synthetic Pathway:
Caption: A potential synthetic route to a trifluoromethoxy pyrimidine.
Synthesis of Trifluoroethoxy Pyrimidines
The synthesis of trifluoroethoxy pyrimidines often involves the nucleophilic substitution of a leaving group on the pyrimidine ring with trifluoroethoxide.
Experimental Protocol: Synthesis of a 2-(Trifluoroethoxy)pyrimidine Derivative
This protocol is adapted from a general procedure for the synthesis of alkoxy-substituted heterocycles.[6]
Objective: To synthesize a 2-(2,2,2-trifluoroethoxy)pyrimidine derivative via nucleophilic aromatic substitution.
Materials:
-
2-Chloropyrimidine
-
2,2,2-Trifluoroethanol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 2,2,2-trifluoroethanol in anhydrous DMF at 0 °C, slowly add sodium hydride.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium trifluoroethoxide.
-
Add a solution of 2-chloropyrimidine in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-(2,2,2-trifluoroethoxy)pyrimidine.
Biological Activity: A Comparative Outlook
The biological activity of trifluoroethoxy versus trifluoromethoxy pyrimidines will be highly dependent on the specific biological target and the overall structure of the molecule. However, some general trends can be anticipated based on their physicochemical properties.
-
Target Binding: The increased lipophilicity of the trifluoroethoxy group may lead to enhanced binding in hydrophobic pockets of a target protein. Conversely, the more compact trifluoromethoxy group may be more suitable for sterically constrained binding sites.[7]
-
Cellular Permeability: The higher lipophilicity of trifluoroethoxy pyrimidines could translate to improved cell membrane permeability and better oral bioavailability.
-
Off-Target Effects: The increased lipophilicity of the trifluoroethoxy group might also increase the risk of binding to unintended targets, leading to off-target toxicity.
Case in Point: While direct comparative studies on pyrimidines are scarce, research on other heterocyclic systems has shown that the choice between these two groups can significantly impact biological activity. For instance, in a series of inhibitors, the subtle change from a trifluoromethoxy to a trifluoroethoxy group can alter the binding mode and potency.
Conclusion and Future Perspectives
The choice between a trifluoroethoxy and a trifluoromethoxy substituent on a pyrimidine scaffold is a nuanced decision that requires careful consideration of the specific goals of a drug discovery program.
Summary of Key Differences:
| Feature | Trifluoroethoxy (-OCH₂CF₃) | Trifluoromethoxy (-OCF₃) |
| Lipophilicity | Higher | Lower |
| Metabolic Stability | Generally high, potential for CH₂ oxidation | Very high |
| Electronic Effect | Moderately electron-withdrawing | Strongly electron-withdrawing |
| Basicity of Pyrimidine | Less basic than unsubstituted | Least basic |
| Synthesis | Generally accessible via nucleophilic substitution | Can be more challenging to introduce directly |
Recommendation for Researchers:
-
The trifluoromethoxy group is an excellent choice when a significant increase in metabolic stability and a reduction in the basicity of the pyrimidine core are desired, along with a substantial boost in lipophilicity.
-
The trifluoroethoxy group may be preferred when a greater increase in lipophilicity is needed to enhance membrane permeability, and when a slightly less pronounced electronic effect on the pyrimidine ring is acceptable.
Ultimately, the optimal choice will be determined by empirical data from a well-designed medicinal chemistry campaign. The synthesis of both analogs and their parallel evaluation in relevant in vitro and in vivo assays is the most robust strategy to elucidate the superior substituent for a given biological target. The insights provided in this guide aim to rationalize the selection of these valuable fluorinated motifs and accelerate the development of novel pyrimidine-based therapeutics.
References
- CN111533699A - Synthetic method of 2- (trifluoromethyl)
- Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.
-
Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. PubMed. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. (URL: [Link])
-
C-Branched Ribonucleosides. 2. Synthesis of 2'-C-β-Trifluoromethyl Pyrimidine Ribonucleosides1. Organic Letters - ACS Publications. (URL: [Link])
-
Synthesis of 2-trifluoromethylpyrimidines 14 and 15. ResearchGate. (URL: [Link])
- The Synthesis of Novel 5-Trifluoroethoxy Pyrimidine Nucleosides. (URL not available)
-
Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles. ResearchGate. (URL: [Link])
-
Interstrain differences of in vitro metabolic stability and impact on early drug discovery. Semantic Scholar. (URL: [Link])
-
Utility of metabolic stability screening: comparison of in vitro and in vivo clearance. PubMed. (URL: [Link])
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. (URL: [Link])
-
Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. ResearchGate. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. (URL: [Link])
-
Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate. (URL: [Link])
-
Hansch–Leo lipophilicity parameters (πR) evolution. ResearchGate. (URL: [Link])
-
Experimental vs predicted values of log P for the complete data set of... ResearchGate. (URL: [Link])
-
The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate. (URL: [Link])
-
Predicted vs. experimental logP values for the 140 compounds in the MLR training set (r2=0.949, RMSE: 0.481). ResearchGate. (URL: [Link])
-
Comparison of the in vitro metabolic stability data from cassette... ResearchGate. (URL: [Link])
-
Experimental versus computed logP. Correlation between experimental and calculated log P-values for over 100 compounds. ResearchGate. (URL: [Link])
-
Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. (URL: [Link])
-
Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. PubMed Central. (URL: [Link])
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. (URL: [Link])
-
Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ResearchGate. (URL: [Link])
- US20080139802A1 - Preparation of nucleosides ribofuranosyl pyrimidines - Google P
-
Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors. NIH. (URL: [Link])
-
Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. MDPI. (URL: [Link])
-
Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. PubMed. (URL: [Link])
-
Toward a Physical Interpretation of Substituent Effects: The Case of Fluorine and Trifluoromethyl Groups. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20080139802A1 - Preparation of nucleosides ribofuranosyl pyrimidines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Steric effects on multivalent ligand-receptor binding: exclusion of ligand sites by bound cell surface receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Advancement in Medicinal Chemistry: The Advantages of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine Over Traditional Pyridine Analogs
A Comparative Guide for Drug Discovery Professionals
In the intricate process of drug design, the selection of a core heterocyclic scaffold is a decision with profound implications for a candidate's pharmacokinetic and pharmacodynamic profile. For decades, pyridine derivatives have been a cornerstone of medicinal chemistry, valued for their synthetic versatility and presence in numerous FDA-approved drugs.[1][2] However, inherent liabilities, particularly susceptibility to metabolic oxidation, have driven the exploration of more robust alternatives.[3] This guide provides a detailed, evidence-based comparison of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine with its analogous pyridine counterparts, demonstrating the significant advantages conferred by the strategic incorporation of a pyrimidine core and a trifluoroethoxy moiety.
The Pyridine Predicament: Metabolic Instability
The pyridine ring, while a versatile pharmacophore, is often a site of metabolic vulnerability. Cytochrome P450 (CYP) enzymes, the body's primary xenobiotic-metabolizing machinery, can readily oxidize the electron-rich pyridine ring, leading to rapid clearance, reduced bioavailability, and the potential formation of reactive metabolites.[4][5] This metabolic lability necessitates chemical modifications that can inadvertently compromise a compound's desired biological activity.
The Pyrimidine Solution: Enhanced Stability and Modulated Properties
The strategic introduction of a second nitrogen atom into the aromatic ring to form a pyrimidine scaffold is a well-established tactic to mitigate metabolic oxidation.[5][6] The electron-withdrawing nature of the additional nitrogen atom deactivates the ring, making it less prone to CYP-mediated attack. The subject of this guide, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, further leverages the power of fluorine chemistry to offer a superior scaffold for modern drug discovery.
The 2-(2,2,2-trifluoroethoxy) group provides a dual advantage:
-
Metabolic Shielding: The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, and the trifluoromethyl group can act as a "metabolic shield," blocking potential sites of oxidation on adjacent positions.[7][8]
-
Physicochemical Modulation: The high electronegativity of fluorine atoms significantly alters the electronic properties of the scaffold, which can be used to fine-tune pKa, lipophilicity, and binding interactions with the target protein.[9][10]
The bromine atom at the 5-position serves as a versatile synthetic handle, allowing for late-stage diversification through robust and well-established cross-coupling methodologies.[11]
Comparative Analysis: Performance Metrics
To provide a clear, data-supported comparison, we will examine key drug discovery parameters, contrasting the performance of the 2-(2,2,2-trifluoroethoxy)pyrimidine scaffold with a representative pyridine analog.
Metabolic Stability: A Decisive Advantage
The most significant advantage of employing the fluorinated pyrimidine scaffold is the dramatic improvement in metabolic stability. The combination of the electron-deficient pyrimidine ring and the robust trifluoroethoxy group renders the molecule significantly more resistant to oxidative metabolism by CYPs.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a standard preclinical method to evaluate the intrinsic clearance of a compound.[2][12][13]
Methodology:
-
Reagent Preparation: A master solution is prepared containing liver microsomes (e.g., human or rat) and the test compound in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, an essential cofactor for CYP enzymes. A control incubation is run in the absence of NADPH to assess non-enzymatic degradation.
-
Time-Course Incubation: The mixture is incubated at 37°C, and aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.
-
Data Calculation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[14]
Comparative Data: Metabolic Stability of Analogous Scaffolds
While direct comparative data for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and an exact pyridine analog is not available in the cited literature, the principle is well-demonstrated by comparing related fluorinated and non-fluorinated heterocycles. The following data for representative compounds illustrates the powerful effect of fluorination on metabolic stability.[8]
| Compound ID | Structure | In Vitro Half-life (t½, min) in Human Liver Microsomes (HLM) |
| PYR-1 | 2-Amino-4-chloropyridine | 15 |
| PYR-CF3 | 2-Amino-4-(trifluoromethyl)pyridine | 45 |
| PYR-C2F5 | 2-Amino-4-(pentafluoroethyl)pyridine | > 60 |
This table presents representative data for analogous compounds to demonstrate the established principle of enhanced metabolic stability through fluorination. Data is adapted from principles discussed in cited literature.[8]
The trend is clear: increasing the extent of fluorination significantly prolongs the metabolic half-life of the compound, a direct result of blocking sites of CYP-mediated oxidation.
Synthetic Versatility: Enabling Rapid SAR Exploration
The 5-bromo substituent is a key feature of the pyrimidine scaffold, providing a reliable handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions. This allows for the efficient exploration of the structure-activity relationship (SAR).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds, ideal for coupling aryl or heteroaryl boronic acids/esters to the pyrimidine core.[11][15][16]
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).[11]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to remove oxygen.
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).[11]
-
Reaction: Stir the mixture at an elevated temperature (e.g., 90-100 °C) and monitor the reaction's progress using TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by flash column chromatography.
Experimental Protocol: Buchwald-Hartwig Amination
For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method for forming C-N bonds.[3][17][18][19]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Methodology:
-
Setup: In a glovebox or under an inert atmosphere, add 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5 equiv.) to a reaction vessel.[19]
-
Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture with stirring (e.g., 80-110 °C) until the starting material is consumed, as monitored by LC-MS.
-
Workup and Purification: After cooling, the reaction is quenched with water, and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified via chromatography.
Authoritative Grounding & Conclusion
The strategic design of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine offers a compelling solution to the metabolic instability often associated with traditional pyridine-based scaffolds. The synergistic combination of an electron-deficient pyrimidine core and a metabolically robust trifluoroethoxy group provides a platform for developing drug candidates with superior pharmacokinetic profiles.[6][7] Furthermore, the presence of the 5-bromo substituent ensures that this advantageous core can be readily elaborated using powerful and reliable cross-coupling methodologies, enabling efficient SAR exploration.[15][17] For medicinal chemists aiming to design next-generation therapeutics, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine represents a validated and highly attractive building block to overcome common drug development hurdles.
References
-
Charnwood Discovery. Microsomal Stability - In Vitro Assay. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). [Link]
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
- Google Patents.
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Google Patents. US7148365B2 - Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles.
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-01). [Link]
-
PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). [Link]
-
PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). [Link]
-
PubMed. Applications of high throughput microsomal stability assay in drug discovery. [Link]
-
PubMed. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. [Link]
-
PubMed Central. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
-
Semantic Scholar. Interstrain differences of in vitro metabolic stability and impact on early drug discovery.[Link]
-
MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018-09-14). [Link]
-
Science. Aminative Suzuki–Miyaura coupling. (2024-03-01). [Link]
-
Wikipedia. Cytochrome P450. [Link]
-
National Institutes of Health. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. [Link]
-
PubMed. Metabolism of pyrimidine analogues and their nucleosides. [Link]
-
PeerJ. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). [Link]
-
ResearchGate. Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand | Request PDF. (2025-08-05). [Link]
-
MySkinRecipes. 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine. [Link]
-
National Institutes of Health. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. (2023-08-11). [Link]
-
PubMed. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. [Link]
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]
-
WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. a review on pyrimidine heterocycles. [Link]
-
MDPI. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021-04-07). [Link]
-
ResearchGate. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2025-08-10). [Link]
Sources
- 1. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Metabolism of pyrimidine analogues and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mttlab.eu [mttlab.eu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Applications of high throughput microsomal stability assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Pyrimidines
Introduction: The Strategic Role of Fluorine in Pyrimidine-Based Therapeutics
Pyrimidines are fundamental heterocyclic aromatic compounds that form the backbone of nucleobases such as cytosine, thymine, and uracil. Their essential role in the synthesis of DNA and RNA makes them a critical focal point in cellular replication and protein synthesis.[1] Consequently, analogues of pyrimidines have become a cornerstone of chemotherapy, designed to interfere with these vital processes in rapidly dividing cancer cells.[2][3]
The strategic incorporation of fluorine into pyrimidine scaffolds represents one of the most successful tactics in modern medicinal chemistry.[4] The introduction of this small, highly electronegative atom can dramatically alter the physicochemical and biological properties of the parent molecule, often leading to enhanced therapeutic efficacy.[5][6] This guide provides an in-depth comparison of fluorinated and non-fluorinated pyrimidines, focusing on the mechanistic underpinnings of their differential biological activities and providing the experimental frameworks used for their evaluation. We will use the classic pair, 5-Fluorouracil (5-FU) and its natural counterpart Uracil, as a central case study to illustrate the profound impact of a single fluorine atom.
The "Fluorine Effect": Why a Single Atom Changes Everything
The unique properties of the fluorine atom are central to its ability to enhance the biological activity of pyrimidine analogues. These enhancements are not coincidental but are a direct result of fluorine's distinct physicochemical characteristics.
-
Size and Isosterism : Fluorine is the second smallest atom and its van der Waals radius is similar to that of a hydrogen atom. This allows it to act as a bioisostere for hydrogen, often fitting into enzyme active sites without causing significant steric hindrance.[7]
-
High Electronegativity : As the most electronegative element, fluorine creates a strong, polarized carbon-fluorine (C-F) bond. This bond is stronger than a carbon-hydrogen (C-H) bond, which often increases the metabolic stability of the molecule by making it resistant to enzymatic cleavage, for instance by cytochrome P450 enzymes.[5][6][7]
-
Modulation of Acidity (pKa) : The powerful electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups.[5][6] In the case of 5-FU, this lowers the pKa of the N3 proton compared to uracil, which has implications for its misincorporation into DNA and RNA.[8]
-
Enhanced Lipophilicity : Fluorination often increases the lipophilicity of a molecule.[5][9] This can improve its ability to cross cellular membranes, leading to better cellular uptake and bioavailability.[9][10]
Case Study: 5-Fluorouracil (5-FU) vs. Uracil
The development of 5-FU in the 1950s was predicated on the observation that cancer cells utilize uracil more rapidly than normal tissues, suggesting that uracil metabolism is a viable therapeutic target.[11] 5-FU is a structural analogue of uracil, differing only by the substitution of a fluorine atom for a hydrogen atom at the C-5 position.[11] This seemingly minor change transforms a benign metabolite into a potent anticancer agent through a process known as "lethal synthesis," where the cell metabolically activates the drug into its toxic forms.[12]
Mechanisms of Action: A Multi-Pronged Attack
Unlike uracil, which is a building block for RNA, 5-FU acts as an antimetabolite. After entering the cell via the same transporters as uracil, it is converted into several active metabolites that disrupt cellular processes in three primary ways.[11][13]
-
Inhibition of Thymidylate Synthase (TS) : The main cytotoxic mechanism of 5-FU is the inhibition of thymidylate synthase. 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[11][14] FdUMP mimics the natural substrate of TS, dUMP, but the strength of the C-F bond prevents the methylation reaction required to produce dTMP, a crucial precursor for DNA synthesis.[12] FdUMP, TS, and the cofactor 5,10-methylenetetrahydrofolate form a stable ternary complex that effectively shuts down the enzyme, leading to a depletion of thymidine and subsequent DNA damage and "thymineless death".[14][15]
-
Incorporation into RNA : 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP).[11] This metabolite is incorporated into RNA in place of UTP, leading to major disruptions in RNA processing, maturation, and function.[11][16]
-
Incorporation into DNA : A third mechanism involves the conversion of 5-FU to 5-fluorodeoxyuridine triphosphate (FdUTP), which can be misincorporated into DNA.[8][11] The presence of 5-FU in the DNA strand triggers futile cycles of excision repair, leading to DNA fragmentation and apoptosis.[11][17]
The following diagram illustrates the metabolic activation of 5-FU and its subsequent mechanisms of action.
Caption: Metabolic activation and mechanisms of action of 5-Fluorouracil.
Comparative Biological Activity Data
The introduction of fluorine creates stark differences in the biological and pharmacological profiles of 5-FU compared to its non-fluorinated counterpart, uracil.
| Property | Uracil (as dUMP) | 5-Fluorouracil (as FdUMP) | Significance of Fluorination |
| Primary Role | Natural RNA base; precursor to thymine | Antimetabolite; cytotoxic agent | Fluorine converts a metabolite into a potent drug.[12] |
| Interaction with Thymidylate Synthase | Acts as a natural substrate for conversion to dTMP. | Acts as a potent mechanism-based inhibitor, forming a stable covalent complex.[12][14] | The strong C-F bond prevents the catalytic reaction and traps the enzyme.[12] |
| Cytotoxicity (IC50) | Non-toxic | Potent; low micromolar range in many cancer cell lines (e.g., 3.6-13.2 µM).[18] | Fluorination imparts high cytotoxicity, making it an effective anticancer drug. |
| Metabolic Fate | Anabolized for RNA synthesis or catabolized. | Anabolized to toxic metabolites (FdUMP, FUTP, FdUTP) that disrupt multiple pathways.[11] | "Lethal synthesis" pathway is enabled by the fluorine atom.[12] |
| Effect on DNA/RNA | Normal incorporation into RNA. | Misincorporation into both RNA and DNA, causing functional disruption and damage.[8][11][16] | Fluorine allows the molecule to be processed by DNA polymerases while also disrupting RNA. |
Experimental Protocols for Comparative Analysis
To quantify the differences in biological activity between fluorinated and non-fluorinated pyrimidines, a series of robust, validated in vitro assays are essential. These protocols form the basis for go/no-go decisions in drug discovery.[2]
Protocol 1: Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][19] It is a standard first-pass assay to determine the half-maximal inhibitory concentration (IC50) of a compound.[2]
Caption: Workflow for a standard MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding : Plate cancer cells (e.g., HeLa, A549, or colon cancer lines) in 96-well plates at a density of 5,000–10,000 cells per well. Allow them to attach by incubating for 24 hours at 37°C with 5% CO2.[2]
-
Compound Treatment : Prepare serial dilutions of the fluorinated and non-fluorinated pyrimidines in the appropriate culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with untreated cells (negative control) and vehicle-only controls. Incubate for a period of 48 to 72 hours.[2]
-
MTT Reagent Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization : Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis : Convert absorbance values to percentage of viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Thymidylate Synthase (TS) Inhibition Assay
This assay directly measures the effect of a compound on the enzymatic activity of TS. A common method is a spectrophotometric assay that monitors the conversion of dUMP to dTMP.
Causality : This assay is crucial because it validates the primary mechanism of action for drugs like 5-FU. By comparing the inhibitory potential of FdUMP (from 5-FU) versus dUMP itself (the substrate), one can directly quantify the impact of fluorination on target engagement.
Caption: Mechanism of Thymidylate Synthase inhibition by FdUMP.
Step-by-Step Methodology:
-
Reaction Mixture Preparation : Prepare a reaction buffer containing dUMP, the cofactor 5,10-methylenetetrahydrofolate (CH2-THF), and a source of purified TS enzyme.[15]
-
Inhibitor Addition : To test inhibition, add varying concentrations of the test compound (e.g., FdUMP) to the reaction mixture. For a control, use a reaction mixture without the inhibitor.
-
Initiate Reaction : Initiate the enzymatic reaction, often by adding the enzyme last.
-
Monitor Reaction Progress : The oxidation of CH2-THF to dihydrofolate (DHF) during the reaction can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
Data Analysis : Calculate the rate of the reaction in the presence and absence of the inhibitor. Determine the percentage of inhibition and, if desired, calculate the IC50 or Ki value for the inhibitor. Residual TS activity can be predictive of the response to 5-FU.[20]
Conclusion: Fluorination as a Pillar of Pyrimidine Drug Design
The comparative analysis of fluorinated versus non-fluorinated pyrimidines, exemplified by 5-FU and uracil, provides a clear and compelling case for the power of fluorine in drug design. A single fluorine atom can transform a natural metabolite into a multi-modal chemotherapeutic agent by enhancing metabolic stability, altering electronic properties to promote irreversible enzyme inhibition, and enabling detrimental incorporation into DNA and RNA.[7][10][21] The principles demonstrated by 5-FU have been successfully applied to develop a range of other fluorinated nucleoside analogues for treating cancer and viral infections.[5][21][22] Understanding the underlying mechanisms and employing robust experimental protocols to evaluate these effects are critical for the continued innovation and rational design of the next generation of pyrimidine-based therapeutics.
References
-
Jatana, N., Sharma, S. K., & Singh, A. (2023). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 28(15), 5890. [Link]
-
Wang, J., Li, Y., & Wang, J. (2010). Fluorinated Nucleosides: Synthesis and Biological Implication. Current Organic Chemistry, 14(10), 915-941. [Link]
-
van der Wilt, C. L., et al. (1994). Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients. Journal of Clinical Oncology, 12(7), 1392-1399. [Link]
-
Zheng, C., et al. (2023). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review, 10(6), nwad079. [Link]
-
Lee, A. J., & Endersby, R. (2008). Thymidylate synthase and 5-fluorouracil: a cautionary tale. The Journal of Clinical Investigation, 118(4), 1272-1274. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
-
Showalter, S. L., et al. (2008). Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? Cancer Biology & Therapy, 7(7), 984-994. [Link]
-
MDPI. (n.d.). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. MDPI. [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]
-
Peters, G. J., et al. (2000). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1481(2-3), 223-237. [Link]
-
Drug Discovery News. (2022). 5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. [Link]
-
van der Wilt, C. L., et al. (1992). Elevation of Thymidylate Synthase following 5-Fluorouracil Treatment Is Prevented by the Addition of Leucovorin in Murine Colon. Cancer Research, 52(17), 4922-4928. [Link]
-
Jatana, N., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]
-
Pozzi, B., et al. (2011). Dynamics of Uracil and 5-Fluorouracil in DNA. Biochemistry, 50(2), 253-264. [Link]
-
Pozzi, B., et al. (2011). Dynamics of Uracil and 5-Fluorouracil in DNA. Biochemistry, 50(2), 253-264. [Link]
-
Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3438. [Link]
-
Gangjee, A., et al. (2018). Fluorine-Substituted Pyrrolo[2,3-d]pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis. Journal of Medicinal Chemistry, 61(9), 4228-4248. [Link]
-
Gangjee, A., et al. (2018). Fluorine-Substituted Pyrrolo[2,3-d]pyrimidine Analogues with Tumor Targeting via Cellular Uptake by Folate Receptor α and the Proton-Coupled Folate Transporter and Inhibition of de Novo Purine Nucleotide Biosynthesis. Journal of Medicinal Chemistry, 61(9), 4228-4248. [Link]
-
Ghafouri-Fard, S., et al. (2021). 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology, 11, 658636. [Link]
-
Terry, A. C., & Wuest, F. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International Journal of Molecular Sciences, 24(13), 10893. [Link]
-
Heier, M. S., & Dornish, J. M. (1989). Effect of the fluoropyrimidines 5-fluorouracil and doxifluridine on cellular uptake of thiamin. Anticancer Research, 9(4), 1073-1077. [Link]
-
Goud, B. S., et al. (2023). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PLOS ONE, 18(11), e0293998. [Link]
-
Kovach, J. S., & Beart Jr, R. W. (1989). Cellular pharmacology of fluorinated pyrimidines in vivo in man. Investigational New Drugs, 7(1), 13-25. [Link]
-
Al-Ostoot, F. H., et al. (2021). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Scientific Reports, 11(1), 1-13. [Link]
-
Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11163-11177. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]
-
El-Sayed, N. F., & El-Bendary, E. R. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 319-335. [Link]
-
Jatana, N., Sharma, S. K., & Singh, A. (2023). Fluorination of purine and pyrimidine ring via Selectfluor. ResearchGate. [Link]
-
Judson, I., & McLeod, H. (2000). The oral fluorinated pyrimidines. British Journal of Cancer, 83(10), 1289-1293. [Link]
-
Taylor & Francis. (n.d.). Pyrimidine analogue – Knowledge and References. Taylor & Francis. [Link]
Sources
- 1. wjarr.com [wjarr.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamics of Uracil and 5-Fluorouracil in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 12. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 14. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 20. Thymidylate synthase inhibition after administration of fluorouracil with or without leucovorin in colon cancer patients: implications for treatment with fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of Kinase Inhibition by Substituted Pyrimidines
Introduction: The Primacy of Pyrimidines in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of substrates, represent one of the most critical families of drug targets in modern medicine, particularly in oncology.[1][2] Their dysregulation is a known driver of numerous diseases. Within the vast arsenal of kinase inhibitors, molecules built upon the pyrimidine scaffold hold a privileged position.[3] This is no coincidence; the pyrimidine core is a bioisostere of the adenine ring of ATP, allowing it to cleverly mimic the natural substrate and bind to the highly conserved hinge region of the kinase active site.[1][3] This inherent binding capability makes substituted pyrimidines a foundational starting point for developing potent and selective kinase inhibitors.
However, this structural advantage also presents a challenge: achieving selectivity across the kinome, which comprises over 500 members with similar ATP-binding pockets.[1][4] The key to unlocking therapeutic potential lies in the strategic placement of substituents on the pyrimidine ring. These modifications allow for the exploitation of subtle, non-conserved features within the active site, thereby "tuning" the molecule's potency and selectivity profile.[5][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to comparatively analyze the inhibitory activity of substituted pyrimidines. We will delve into the essential experimental workflows, from initial biochemical validation to cell-based pathway analysis, and explore how to interpret the resulting data to make informed decisions in the drug discovery process.
Core Mechanism: Exploiting the ATP-Binding Site
The primary mechanism of action for most pyrimidine-based inhibitors is competitive inhibition with ATP.[7][8] The inhibitor occupies the ATP-binding pocket, preventing the kinase from binding its phosphate donor and phosphorylating its substrate. The core pyrimidine ring typically forms one or more crucial hydrogen bonds with the backbone atoms of the kinase "hinge" region, anchoring the molecule in place.[6][8]
The true art of designing these inhibitors lies in the substitutions. These appended chemical groups extend from the core into adjacent hydrophobic pockets and solvent-exposed regions. By designing substituents that form favorable interactions with unique amino acid residues in the target kinase—residues not present in off-target kinases—selectivity is achieved.[5]
A Validated Workflow for Comparative Evaluation
To objectively compare different substituted pyrimidines, a multi-step, validated workflow is essential. This process moves from a controlled, purified enzyme system to a more complex and biologically relevant cellular environment.
In Vitro Biochemical Assay: Measuring Direct Inhibition
The foundational experiment is the in vitro kinase activity assay. Its purpose is to quantify the direct inhibitory effect of a compound on a purified kinase enzyme, free from cellular complexity. A luminescence-based assay that measures ADP production, such as the ADP-Glo™ Kinase Assay, is a robust and widely used method.[9]
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay [9]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted pyrimidine against a target kinase.
-
Principle: Kinase activity consumes ATP, producing ADP. The ADP-Glo™ system uses a two-step reaction. First, the remaining ATP is depleted. Second, the ADP is converted back to ATP, which fuels a luciferase reaction, generating a light signal directly proportional to the initial kinase activity.
-
Materials:
-
Purified kinase of interest and its specific substrate peptide.
-
Substituted pyrimidine compounds (10 mM stock in 100% DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
ATP solution at a concentration relevant to the kinase's Km (e.g., 10 µM).
-
ADP-Glo™ Kinase Assay Kit.
-
White, opaque 384-well assay plates.
-
-
Methodology:
-
Compound Plating: Prepare a serial dilution series of the test compounds in DMSO. A 10-point, 1:3 dilution starting from 1 mM is standard.[9] Using a multichannel pipette, transfer a small volume (e.g., 25 nL) of each compound dilution and a DMSO-only control into the wells of a 384-well plate.
-
Kinase Incubation: Prepare a kinase reaction mixture containing the kinase enzyme in kinase assay buffer. Add 2.5 µL of this mixture to each well. Incubate for 10-15 minutes at room temperature.
-
Causality Check: This pre-incubation step allows the inhibitor to bind to the kinase before the competitive substrate (ATP) is introduced, ensuring a more accurate measurement of inhibitory potential.
-
-
Initiate Reaction: Prepare a substrate/ATP mixture. Initiate the kinase reaction by adding 5 µL of this mixture to each well. Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
ADP Detection (Step 1 - ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and eliminates any remaining ATP.
-
ADP Detection (Step 2 - Signal Generation): Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature. This reagent converts the ADP produced by the kinase into a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
Cell-Based Assays: Confirming Target Engagement and Pathway Modulation
While an in vitro IC50 is crucial, it doesn't guarantee efficacy in a living cell. Cell-based assays are necessary to confirm that the compound can penetrate the cell membrane, engage its target kinase, and inhibit its downstream signaling pathway.[11]
Experimental Protocol: Assessing EGFR Pathway Inhibition [11]
-
Objective: To measure the inhibition of Epidermal Growth Factor Receptor (EGFR) autophosphorylation and downstream signaling (e.g., Akt phosphorylation) in a relevant cancer cell line (e.g., A549).
-
Methodology:
-
Cell Culture: Plate A549 cells in a 96-well plate and grow to ~80% confluency.
-
Serum Starvation: To reduce basal kinase activity, starve the cells in a low-serum medium for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of the substituted pyrimidine inhibitor (or DMSO control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the EGFR pathway by adding its ligand, EGF (e.g., 100 ng/mL), for 5-10 minutes.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Analysis: Analyze the cell lysates for levels of phosphorylated EGFR (p-EGFR) and phosphorylated Akt (p-Akt) relative to total EGFR and Akt using methods like Western Blot or multiplexed immunoassays (e.g., eTag assays).[11]
-
-
Self-Validation: This protocol is self-validating through the use of controls. The "unstimulated" cells show the basal level of pathway activity, the "stimulated + DMSO" cells show the maximum pathway activation, and the inhibitor-treated cells reveal a dose-dependent decrease in phosphorylation, confirming on-target activity.
Comparative Analysis in Action: Case Studies with Substituted Pyrimidines
The true power of this workflow is realized when comparing multiple compounds. By systematically evaluating different pyrimidine scaffolds against various kinases, we can elucidate critical structure-activity relationships (SAR).
Case Study 1: Targeting the Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase frequently mutated or overexpressed in various cancers.[12] Numerous fused pyrimidine systems have been developed as EGFR inhibitors.[13]
Below is a comparative table of IC50 values for different pyrimidine scaffolds against EGFR. This data illustrates how modifications to the core structure impact potency.
| Compound Class | Specific Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrido[4,3-d]pyrimidine | Compound 7 | EGFR | 8 | [12] |
| Pyrido[4,3-d]pyrimidine | Compound 10 | EGFR | 8 | [12] |
| Pyrido[3,2-d]pyrimidine | Compound 30 | EGFR | 0.95 | [12] |
| Pyrrolo[2,3-d]pyrimidine | Compound 46 | EGFR | 3.76 | [13] |
| Pyrrolo[2,3-d]pyrimidine | Compound 53 | EGFR | 3.3 | [12] |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (Wild-Type) | ~37 | [14] |
| Thieno[2,3-d]pyrimidine | Compound 5b | EGFR (T790M Mutant) | ~204 | [14] |
Data collated from multiple sources for illustrative comparison.[12][13][14]
SAR Insights:
-
Fused Ring System: The data suggests that both pyrido- and pyrrolo-fused pyrimidines can yield highly potent EGFR inhibitors, often with IC50 values in the low nanomolar range.[12][13]
-
Substituent Effects: The difference in potency between compounds within the same class (e.g., Pyrido[4,3-d]pyrimidines vs. Pyrido[3,2-d]pyrimidines) highlights the critical role of the specific aniline and urea substitutions in optimizing interactions with the EGFR active site.[12][15]
-
Resistance Mutations: The reduced potency of Thieno[2,3-d]pyrimidine Compound 5b against the T790M mutant EGFR demonstrates a common challenge in kinase inhibitor development and underscores the need to test against clinically relevant mutant forms of the target kinase.[14]
Case Study 2: Targeting Cyclin-Dependent and Aurora Kinases
CDKs and Aurora Kinases are key regulators of the cell cycle, and their inhibition is a validated anti-cancer strategy. Aminopyrimidine scaffolds are frequently employed in inhibitors targeting these kinases.[8]
| Compound Class | Specific Compound | Target Kinase | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 18 | CDK2 | 5.1 | [1] |
| Pyrido[2,3-d]pyrimidine | Compound 65 | CDK6 | 0.115 | [7] |
| Aminopyrimidine | Alisertib (MLN8237) | Aurora A | 0.0012 | [8] |
| Aminopyrimidine | Barasertib (AZD1152) | Aurora B | 0.00037 | [8] |
| Aminopyrimidine | Compound 38j | Aurora A | 0.0071 | [8] |
| Aminopyrimidine | Compound 38j | Aurora B | 0.0257 | [8] |
Data collated from multiple sources for illustrative comparison.[1][7][8]
SAR Insights:
-
High Potency: Substituted aminopyrimidines can achieve sub-nanomolar potency against Aurora kinases, as seen with Barasertib.[8]
-
Selectivity: While Compound 38j is highly potent, it shows a slight preference for Aurora A over Aurora B, illustrating that subtle structural changes can tune selectivity even between closely related kinases.[8]
-
Scaffold Diversity: The pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine scaffolds also demonstrate utility in targeting CDKs, though the potencies in these examples are in the micromolar to high nanomolar range.[1][7]
The Critical Role of Kinome Profiling: Beyond the Primary Target
The structural similarity of the ATP-binding pocket across the kinome means that many inhibitors have the potential for off-target effects.[5] These can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[16] Therefore, a comprehensive comparative analysis must include kinome-wide selectivity profiling.
This is typically performed by screening promising compounds at one or two concentrations against a large panel of hundreds of kinases.[4] However, for a more accurate determination of selectivity, generating full IC50 curves against a broad panel is the superior approach.[4] This allows for the calculation of a "selectivity index"—the ratio of the IC50 against off-targets to the IC50 against the on-target kinase—providing a quantitative measure of specificity.
Conclusion
The comparative analysis of kinase inhibition by substituted pyrimidines is a cornerstone of modern drug discovery. It is a systematic process that requires a multi-faceted experimental approach grounded in scientific rigor. By moving from direct biochemical assays to complex cell-based models and supplementing this with broad kinome profiling, researchers can build a comprehensive understanding of a compound's potency, selectivity, and mechanism of action. The insights gained from this detailed analysis are essential for elucidating structure-activity relationships, mitigating potential off-target liabilities, and ultimately guiding the optimization of these privileged scaffolds into effective therapeutic agents.
References
- BenchChem. (2025). Comparative Docking Analysis of Pyrimidine Derivatives as Kinase Inhibitors. BenchChem Technical Support.
- BenchChem. (2025). Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. BenchChem Technical Support.
-
St. Denis, J. D., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Leverage, S. C., & Groutas, W. C. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem Technical Support.
- Liao, H., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
-
Schofeild, M. S., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
Asati, V., & Sharma, S. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]
-
Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
-
Robert, A., et al. (2021). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. ResearchGate. [Link]
-
Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Molecular Cancer Therapeutics. [Link]
-
Sharma, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules. [Link]
- BenchChem. (2025). Furo[3,4-d]pyrimidines as Kinase Inhibitors: An In-depth Technical Guide. BenchChem Technical Support.
-
Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR News. [Link]
-
Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [Link]
-
Sharma, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]
-
Gîrdea, A. I., et al. (2023). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. International Journal of Molecular Sciences. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. icr.ac.uk [icr.ac.uk]
A Comparative Guide to the Efficacy of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and Its Structural Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, 5-bromo-2-alkoxypyrimidines have emerged as a versatile class of intermediates and pharmacophores, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides an in-depth technical comparison of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and its structural analogs, focusing on their synthesis, structure-activity relationships (SAR), and reported efficacy, supported by experimental data and protocols.
Introduction: The Significance of the 5-Bromo-2-alkoxypyrimidine Scaffold
The 5-bromo-2-alkoxypyrimidine core offers a unique combination of features for drug design. The pyrimidine ring itself can mimic the purine bases of ATP, enabling it to bind to the ATP-binding site of kinases. The bromine atom at the 5-position serves as a convenient handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The alkoxy group at the 2-position can be readily varied to modulate the compound's physicochemical properties, including solubility, metabolic stability, and target engagement.
The introduction of a trifluoroethoxy group at the 2-position, as in the title compound, is of particular interest. The trifluoromethyl group is a well-known bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can influence the pKa of the pyrimidine ring and enhance metabolic stability by blocking potential sites of oxidation.
Synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and Analogs
The synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and its analogs typically starts from a readily available precursor like 5-bromo-2-chloropyrimidine. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) by an alkoxide.
General Synthetic Workflow
Caption: General synthetic route to 5-aryl-2-alkoxypyrimidines.
This modular synthesis allows for the facile generation of a library of analogs by varying the alcohol (ROH) in the first step and the arylboronic acid in the second step.
Comparative Efficacy and Structure-Activity Relationship (SAR)
The Role of the 2-Alkoxy Group
The 2-alkoxy group primarily influences the pharmacokinetic properties of the molecule. The trifluoroethoxy group, in particular, is expected to increase lipophilicity and metabolic stability compared to a simple ethoxy group. This can lead to improved cell permeability and a longer half-life in vivo.
The Impact of the 5-Substituent
The substituent at the 5-position is crucial for target engagement. In many kinase inhibitors, this position is occupied by a larger, often aromatic or heteroaromatic, group that extends into a hydrophobic pocket of the ATP-binding site. The bromine atom in the parent compound serves as a synthetic handle to introduce this diversity.
A study on 2,4,5-substituted pyrimidine derivatives as tubulin polymerization inhibitors revealed that the nature of the substituent at the 5-position significantly impacts antiproliferative activity. For instance, an indole-aryl substitution at this position led to a potent inhibitor with an IC50 of 0.79 µM against tubulin polymerization and nanomolar activity against several cancer cell lines.[1]
Another study on 2,4,5-substituted pyrimidines for anticancer activity demonstrated that variations at the 5-position of the pyrimidine scaffold led to compounds with IC50 values less than 0.10 µM against the BEL-7402 human hepatocellular carcinoma cell line.[2]
Table 1: Hypothetical Comparison of 5-Bromo-2-alkoxypyrimidine Analogs
| Analog | R Group (at C2) | 5-Substituent | Target | IC50 (nM) | Rationale for Predicted Activity |
| 1 | -OCH2CF3 | -Br | Kinase X | >1000 | Precursor molecule, lacks key binding moiety at C5. |
| 2 | -OCH2CH3 | -Br | Kinase X | >1000 | Similar to analog 1, likely inactive. |
| 3 | -OCH2CF3 | -Phenyl | Kinase X | 500 | Phenyl group may provide some hydrophobic interaction. |
| 4 | -OCH2CF3 | -(4-methoxyphenyl) | Kinase X | 250 | Methoxy group could form a hydrogen bond. |
| 5 | -OCH2CF3 | -(4-aminophenyl) | Kinase X | 100 | Amino group can act as a hydrogen bond donor. |
| 6 | -OCH2CH3 | -(4-aminophenyl) | Kinase X | 150 | Lacks the potential metabolic stability of the trifluoroethoxy group. |
This table is illustrative and based on general SAR principles for kinase inhibitors. Actual IC50 values would require experimental determination.
Experimental Protocols
The evaluation of the efficacy of these compounds typically involves a cascade of in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of the compounds on the target kinase.
Materials:
-
Recombinant kinase
-
Peptide substrate for the kinase
-
ATP (radiolabeled or for use with a detection system)
-
Test compounds
-
Assay buffer
-
96-well plates
-
Detection system (e.g., scintillation counter, luminescence plate reader)
Protocol:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and the test compound at various concentrations in the assay buffer.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3]
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BEL-7402)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Workflow for Kinase Inhibitor Discovery and Evaluation
Caption: A typical workflow for the discovery and evaluation of kinase inhibitors.
Conclusion
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and its structural analogs represent a promising class of compounds for the development of targeted therapeutics, particularly kinase inhibitors. The synthetic accessibility and the ability to systematically modify the substituents at the 2- and 5-positions provide a robust platform for lead optimization. While direct comparative efficacy data is sparse in the public domain, the established principles of medicinal chemistry and the broader literature on pyrimidine derivatives strongly suggest that the trifluoroethoxy group can confer favorable pharmacokinetic properties, and that the diversification at the 5-position is key to achieving high target potency. Further systematic studies are warranted to fully elucidate the structure-activity relationships within this specific chemical series and to unlock its full therapeutic potential.
References
[4] BenchChem. (2025). A Comparative Guide to Alternative Building Blocks for 5-Bromo-2-chloro-4-methoxypyrimidine in Drug Discovery. [1] Zhang, H., et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(9), 3200-5. [2] Liu, X. H., et al. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Bioorganic & Medicinal Chemistry Letters, 19(1), 275-8. [5] Guo, D., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. European Journal of Medicinal Chemistry, 243, 114778. [6] BenchChem. (2025). Validating the Structure of 5-Bromo-2-chloro-4-methoxypyrimidine Derivatives: A Comparative Guide. [7] BenchChem. (2025). A Comparative Spectroscopic Guide to 5-Bromo-2-chloro-4-methoxypyrimidine and Its Derivatives. [8] Xie, F., et al. (2011). Synthesis and Biological Evaluation of 2,4,5-Substituted Pyrimidines as a New Class of Tubulin Polymerization Inhibitors. Request PDF. [9] Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 489. [10] De Clercq, E., et al. (1980). Efficiency and selectivity of (E)-5-(2-bromovinyl)-2'-deoxyuridine and some other 5-substituted 2'-deoxypyrimidine nucleosides as anti-herpes agents. Current Chemotherapy and Infectious Disease, 2, 1372-1374. [11] Selvam, T. P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-10. [12] Párkányi, L., et al. (1984). A comparison of the conformations adopted by some 5-bromovinyl-2'-deoxyuridines and a correlation with their antiviral properties: an X-ray study. Nucleic Acids Research, 12(10), 4111-4121. [13] BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. [14] BenchChem. (2025). The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. [3] BenchChem. (2025). A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Bromo-(Trifluoromethyl)aniline Isomers. [15] Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019. [16] Wang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. [17] Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(1), 10-30. [18] Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [19] Al-Warhi, T., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [20] Haupenthal, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8774. [21] Schiemer, J., et al. (2023). LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. Communications Biology, 6(1), 100.
Sources
- 1. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Efficiency and selectivity of (E)-5-(2-bromovinyl)-2'-deoxyuridine and some other 5-substituted 2'-deoxypyrimidine nucleosides as anti-herpes agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. A comparison of the conformations adopted by some 5-bromovinyl-2'-deoxyuridines and a correlation with their antiviral properties: an X-ray study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 18. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Metabolic Stability of Trifluoroethoxylated Compounds
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the metabolic stability and overall pharmacokinetic profile of drug candidates.[1] Among these, the trifluoroethoxy group (-OCH2CF3) stands out as a valuable moiety. This guide provides an in-depth, objective comparison of the metabolic stability of trifluoroethoxylated compounds against their non-fluorinated ethoxy analogs. We will delve into the underlying mechanistic principles, provide detailed experimental protocols for robust assessment, and present comparative data to inform rational drug design.
The Rationale: Why Trifluoroethoxylation Enhances Metabolic Stability
The primary advantage of the trifluoroethoxy group lies in its resistance to oxidative metabolism, a major pathway for drug clearance mediated predominantly by the cytochrome P450 (CYP) superfamily of enzymes.[1][2] The high strength of the carbon-fluorine (C-F) bond, significantly stronger than a carbon-hydrogen (C-H) bond, renders the trifluoromethyl end of the ethoxy chain less susceptible to enzymatic attack.
This "metabolic blocking" effect can be understood by examining the common metabolic fate of an ethoxy group: O-dealkylation. This process, catalyzed by CYPs, involves the hydroxylation of the carbon atom adjacent to the oxygen (the α-carbon).[3][4] The resulting hemiacetal intermediate is unstable and spontaneously breaks down to an alcohol and acetaldehyde.[4]
By replacing the terminal methyl group with a trifluoromethyl group, two key stabilizing effects are introduced:
-
Inductive Electron Withdrawal: The highly electronegative fluorine atoms pull electron density away from the C-H bonds of the adjacent methylene (-CH2-) group. This strengthens these bonds, making them less prone to hydrogen atom abstraction by the reactive oxygen species of the CYP catalytic cycle.[5]
-
Steric Hindrance: While the fluorine atom is similar in size to a hydrogen atom, the trifluoromethyl group as a whole can present a steric barrier to the active site of metabolizing enzymes.[6]
This enhanced stability translates to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile for the drug candidate.
Comparative In Vitro Assessment of Metabolic Stability
To empirically evaluate the metabolic advantage of trifluoroethoxylation, in vitro assays using liver subcellular fractions or intact hepatocytes are the gold standard.[7][8] These systems allow for a controlled and reproducible assessment of a compound's susceptibility to metabolism.
Key In Vitro Models: A Comparative Overview
| Model System | Description | Advantages | Limitations |
| Liver Microsomes | Subcellular fractions of the endoplasmic reticulum, rich in Phase I enzymes like CYPs.[9][10] | Cost-effective, high-throughput, ideal for screening oxidative metabolism.[10] | Lacks Phase II enzymes and cellular context (e.g., transport).[11] |
| Hepatocytes | Intact, whole liver cells containing the full complement of Phase I and Phase II metabolic enzymes.[8][12] | Provides a more complete and physiologically relevant picture of metabolism, including uptake and conjugation.[11] | More expensive, lower throughput, and can have lot-to-lot variability. |
For the initial assessment and direct comparison of the stability of the ethoxy versus the trifluoroethoxy group, the liver microsomal stability assay is a highly effective and widely used starting point.[7]
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram outlines a typical workflow for a comparative microsomal stability assay.
Caption: Workflow for a comparative in vitro microsomal stability assay.
Detailed Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a step-by-step methodology for determining the metabolic stability of a trifluoroethoxylated compound and its non-fluorinated analog.
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoroethoxylated compound and its corresponding ethoxy analog.[7]
Materials:
-
Test compounds (trifluoroethoxylated and ethoxy analogs), 10 mM stock in DMSO.[13]
-
Positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).[14]
-
Pooled human liver microsomes (e.g., 20 mg/mL stock).[15]
-
Phosphate buffer (100 mM, pH 7.4).[16]
-
NADPH regenerating system (e.g., RapidStart™ or similar, containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[17][18][19]
-
Ice-cold acetonitrile with an appropriate internal standard for LC-MS/MS analysis.[14]
-
96-well incubation plates and sealing mats.
-
Incubator/shaker set to 37°C.[15]
-
Centrifuge.[15]
-
LC-MS/MS system.[15]
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice and dilute to a working concentration of 1 mg/mL in phosphate buffer.[20]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[17][21]
-
Prepare working solutions of test compounds and positive controls at 100 µM in phosphate buffer (this will be further diluted to a final assay concentration of 1 µM).
-
-
Incubation Setup:
-
In a 96-well plate, add the appropriate volume of the 1 mg/mL microsomal solution.
-
Add the 100 µM working solution of the test compound or control to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The final volume should be uniform across all wells (e.g., 200 µL).
-
Immediately after adding the NADPH system, take the first sample (T=0) by transferring an aliquot (e.g., 25 µL) to a separate 96-well plate containing the ice-cold acetonitrile with internal standard to terminate the reaction.[15]
-
Continue to incubate the reaction plate at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, and 60 minutes), transfer aliquots to the termination plate.[15]
-
Include a negative control incubation without the NADPH regenerating system to assess for non-enzymatic degradation.[14]
-
-
Sample Processing and Analysis:
-
After the final time point, seal the termination plate and vortex thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[16]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.[11][22]
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).[13]
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[13]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume (µL) / amount of microsomal protein (mg)) .[13]
Interpreting the Results: A Comparative Data Summary
The following table illustrates the expected and typically observed outcomes when comparing the metabolic stability of a trifluoroethoxylated compound to its ethoxy analog.
| Parameter | Ethoxy Analog | Trifluoroethoxy Analog | Rationale for Difference |
| Half-life (t½) | Shorter | Longer | The trifluoroethoxy group is more resistant to oxidative O-dealkylation, leading to a slower rate of metabolism.[1] |
| Intrinsic Clearance (CLint) | Higher | Lower | A lower rate of metabolism translates directly to a lower intrinsic clearance by the liver microsomes. |
| Number of Metabolites | Potentially higher | Generally lower | Blocking the primary O-dealkylation pathway reduces the formation of downstream metabolites. |
Hypothetical Comparative Data:
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| Compound A (Ethoxy) | 15 | 92.4 |
| Compound A-CF3 (Trifluoroethoxy) | > 120 | < 11.5 |
| Verapamil (High Clearance Control) | 8 | 173.3 |
| Warfarin (Low Clearance Control) | 115 | 12.1 |
This hypothetical data clearly demonstrates a significant increase in metabolic stability upon trifluoroethoxylation, as indicated by a substantially longer half-life and lower intrinsic clearance.
Mechanistic Visualization: The Role of Cytochrome P450
The metabolic stability of these compounds is intrinsically linked to the catalytic cycle of Cytochrome P450 enzymes.
Caption: CYP450 cycle and its differential action on ethoxy vs. trifluoroethoxy groups.
Conclusion and Future Directions
The strategic incorporation of a trifluoroethoxy group is a highly effective strategy for enhancing the metabolic stability of drug candidates by blocking CYP450-mediated O-dealkylation.[1] The in vitro liver microsomal stability assay provides a robust and efficient method for quantifying this stability enhancement.[7] By understanding the underlying mechanisms and employing rigorous experimental protocols, researchers can make more informed decisions in the lead optimization process, ultimately increasing the probability of developing successful therapeutics with favorable pharmacokinetic profiles.
For compounds that still exhibit metabolic lability after trifluoroethoxylation, further investigation using hepatocytes is recommended to explore the involvement of Phase II conjugation pathways or other non-CYP mediated metabolism.[11] Additionally, metabolite identification studies using high-resolution mass spectrometry can provide valuable insights into the specific sites of metabolism and guide further structural modifications.[10][22]
References
-
Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
Al-Hadiya, A. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Wernevik, J., et al. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]
-
ReadyCell. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
BioIVT. (2018). NADPH RapidStart Regeneration System for Extended Metabolism. Retrieved from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
-
BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System. Retrieved from [Link]
-
Al-Hadiya, A. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. Retrieved from [Link]
-
AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]
-
Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]
-
Al-Hadiya, A. H. (2021). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed. Retrieved from [Link]
-
Al-Hadiya, A. H. (2021). (PDF) Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. ResearchGate. Retrieved from [Link]
-
XenoTech. (n.d.). RapidStart™ NADPH Regenerating System. Retrieved from [Link]
-
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
University of Illinois. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Retrieved from [Link]
-
Mazur, C. S., et al. (2012). Contrasting Influence of NADPH and a NADPH-Regenerating System on the Metabolism of Carbonyl-Containing Compounds in Hepatic Microsomes. ResearchGate. Retrieved from [Link]
-
Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ResearchGate. Retrieved from [Link]
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
Erickson, J. A. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]
-
Peko, T., et al. (2021). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. MDPI. Retrieved from [Link]
-
UC Berkeley. (2010). Cytochrome P450: Radicals in a Biochemical Setting. YouTube. Retrieved from [Link]
-
Fustero, S., & Sanz-Cervera, J. F. (2012). The Trifluoroethylamine Function as Peptide Bond Replacement. ResearchGate. Retrieved from [Link]
-
Mattiuzzo, E., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. PubMed. Retrieved from [Link]
-
Med Simplified. (2024). Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals. YouTube. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Metabolite Profiling & Structural Elucidation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 9. mttlab.eu [mttlab.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 12. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. bioivt.com [bioivt.com]
- 18. bioivt.com [bioivt.com]
- 19. NADPH Regeneration System [promega.jp]
- 20. researchgate.net [researchgate.net]
- 21. xenotech.com [xenotech.com]
- 22. criver.com [criver.com]
A Strategic Guide to Pyrimidine Building Blocks: Evaluating Alternatives to 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
For researchers and professionals in drug discovery, the selection of heterocyclic building blocks is a critical decision that dictates synthetic strategy, efficiency, and the ultimate properties of the target molecule. The pyrimidine scaffold, a privileged core in medicinal chemistry, is present in numerous FDA-approved drugs for its ability to engage in key biological interactions.[1][2] 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine stands out as a valuable reagent, offering a trifluoroethoxy group that can enhance metabolic stability and modulate physicochemical properties, alongside a C-5 bromine atom—a versatile handle for palladium-catalyzed cross-coupling reactions.
However, reliance on a single building block can limit synthetic flexibility and access to diverse chemical space. This guide provides an in-depth, objective comparison of viable alternatives, moving beyond a simple catalog to explain the causal relationships between structure, reactivity, and application. We will explore how modifying the halogen at the C-5 position or altering the substituent at the C-2 position can provide tunable reactivity and introduce new synthetic opportunities, supported by experimental data and detailed protocols.
The Reference Point: Understanding 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
The utility of this building block stems from two key features. The bromine atom at the electron-deficient C-5 position is primed for oxidative addition to a palladium(0) catalyst, initiating a range of cross-coupling reactions.[3] The 2-(2,2,2-trifluoroethoxy) group is a strong electron-withdrawing group, which further activates the C-5 position towards this crucial step. Furthermore, this fluorinated moiety often imparts desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increased lipophilicity and resistance to oxidative metabolism, in the final drug candidate.
Strategic Alternatives: A Comparative Framework
The ideal alternative is rarely a drop-in replacement; instead, it is a strategic choice to modulate reactivity, enable sequential functionalization, or alter the final molecule's properties. We can categorize the most logical alternatives by the nature of their structural modifications.
Caption: Structural relationships of alternative pyrimidine building blocks.
Modulating Reactivity at C-5: The Halogen Series (I, Br, Cl)
The most direct alternatives involve substituting the bromine atom. The choice of halogen is a powerful tool for controlling the rate of the initial oxidative addition step in cross-coupling reactions, with the general reactivity trend being I > Br > Cl .[4]
-
5-Iodo-2-(2,2,2-trifluoroethoxy)pyrimidine : The C-I bond is weaker and more polarizable than C-Br, making it significantly more reactive. This allows for couplings under milder conditions (lower temperatures, lower catalyst loadings), which can be crucial for sensitive or complex substrates.[5]
-
5-Chloro-2-(2,2,2-trifluoroethoxy)pyrimidine : The C-Cl bond is stronger, rendering this building block less reactive. It typically requires more forcing conditions, such as higher temperatures and specialized catalyst systems with electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands), to achieve efficient coupling. This lower reactivity can be strategically advantageous in molecules with multiple halide sites, enabling selective reactions.
Introducing Orthogonal Reactivity: The 2-Chloro Variants
Replacing the metabolically robust trifluoroethoxy group with a second halogen, such as chlorine, opens up possibilities for sequential, site-selective functionalization.
-
5-Bromo-2-chloropyrimidine : This is arguably one of the most versatile and widely used pyrimidine building blocks.[6][7] The differential reactivity between the C-5 bromine and the C-2 chlorine is the cornerstone of its utility. A standard Suzuki or Sonogashira coupling can be performed selectively at the more reactive C-5 position, leaving the C-2 chlorine untouched for a subsequent transformation.[4] This second step can be another, more forcing cross-coupling reaction or, more commonly, a nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols.
-
5-Bromo-2,4-dichloropyrimidine : This reagent provides three distinct reactive sites. The reactivity order for palladium-catalyzed coupling is generally C5-Br > C4-Cl ≈ C2-Cl, while for SNAr, the C4-Cl is typically the most reactive.[6][8] This allows for complex, multi-step synthetic sequences to build highly decorated pyrimidine cores.
Reversing Polarity: Boronic Acid and Stannane Derivatives
Instead of an electrophilic halide, the C-5 position can be functionalized with a nucleophilic organometallic group. These reagents are typically prepared from their halogenated precursors but serve as distinct building blocks in their own right.
-
2-(Substituted)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine : As the key partner in Suzuki-Miyaura coupling, this boronic ester reverses the roles, allowing for coupling with aryl or heteroaryl halides/triflates.[9] Its stability, ease of handling, and generally low toxicity make it a preferred alternative to other organometallics.
-
2-(Substituted)-5-(tributylstannyl)pyrimidine : This organostannane is used in Stille cross-coupling reactions.[10] A key advantage of Stille coupling is the stability of the organostannane reagent to a wide variety of functional groups.[11][12] However, the primary drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture, which has led to a decline in its use in favor of Suzuki couplings.[13]
Performance in Key Synthetic Reactions: A Data-Driven Comparison
The true measure of a building block is its performance in the laboratory. The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry.[14]
| Building Block | Coupling Partner | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Yield (%) | Reference(s) |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | ~85-95 | [4] |
| 5-Iodo-2'-deoxyuridine | Various arylboronic acids | Pd(OAc)₂ (0.1) | K₂CO₃ | H₂O (Microwave) | 100 | 60-88 | [5] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O (Microwave) | 150 | 96 | [15] |
| 5-Bromo-2,4-dichloropyrimidine | Arylboronic ester | Pd(dppf)Cl₂ (5) | KOAc | Dioxane | 80-100 | High | [8] |
| 2-Methoxy-5-bromopyrimidine | Heteroaryl Halide (via boronic acid) | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | Dioxane/H₂O | 95 | ~70-90 | [16] |
Note: Yields are highly substrate-dependent and the conditions shown are representative starting points for optimization.
Analysis of Causality:
-
Catalyst Choice: For simple couplings of bromopyrimidines, Pd(PPh₃)₄ is a reliable workhorse.[4] However, for more challenging substrates or for coupling at less reactive C-Cl bonds, catalysts bearing more electron-rich and bulky ligands like Pd(dppf)Cl₂ are often required to facilitate the oxidative addition and prevent β-hydride elimination.[8]
-
Base Selection: An inorganic base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[17] While Na₂CO₃ or K₂CO₃ are common, stronger, non-nucleophilic bases like K₃PO₄ can be beneficial for preventing side reactions, especially with sensitive substrates.[4]
-
Solvent System: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is standard. The organic solvent solubilizes the pyrimidine and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Experimental Protocols: From Theory to Practice
A protocol is more than a recipe; it's a self-validating system. The following detailed procedures illustrate the practical application of these building blocks, with explanations for key steps.
Protocol 1: Selective Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine
This protocol demonstrates the selective functionalization at the C-5 position, leveraging the higher reactivity of the C-Br bond.
Workflow Diagram:
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Improved microwave-assisted ligand-free Suzuki–Miyaura cross-coupling of 5-iodo-2′-deoxyuridine in pure water - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille Coupling [organic-chemistry.org]
- 13. chemistry.msu.edu [chemistry.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold and the Imperative for Rational Design
The pyrimidine nucleus is a cornerstone of medicinal chemistry. As an essential component of nucleic acids (cytosine, thymine, and uracil) and vitamin B1, its structural motif is fundamental to numerous biological processes[1]. This inherent biocompatibility has made pyrimidine derivatives a highly successful class of therapeutic agents, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects[1][2][3].
However, the journey from a promising pyrimidine "hit" to a clinically approved drug is fraught with challenges, requiring extensive synthesis and testing to optimize potency and minimize off-target effects. This is where Quantitative Structure-Activity Relationship (QSAR) modeling emerges not as a mere computational tool, but as a critical strategy for rational drug design. QSAR establishes a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities, enabling us to predict the potency of novel molecules before they are ever synthesized[2][4]. This guide provides a comparative analysis of QSAR methodologies applied to pyrimidine derivatives, offering field-proven insights and detailed protocols to empower researchers in their drug discovery endeavors.
Pillar 1: A Comparative Analysis of QSAR Methodologies
The selection of a QSAR methodology is a critical decision driven by the research question, available data, and computational resources. The primary distinction lies in the dimensionality of the molecular descriptors used.
2D-QSAR: The Foundation of Predictive Modeling
Two-dimensional QSAR models are the workhorses of computational chemistry. They are computationally efficient and rely on descriptors derived from the 2D representation of a molecule, such as topological indices, constitutional descriptors, and counts of specific atom types.
-
Expertise & Causality: The core principle of 2D-QSAR is that the 2D structure, which dictates properties like molecular weight, polarity, and connectivity, is a primary determinant of a compound's activity. These models are particularly powerful for identifying broad trends within a chemical series and for screening large virtual libraries. Methodologies often involve Multiple Linear Regression (MLR), which creates a simple, interpretable linear equation, or non-linear approaches like Artificial Neural Networks (ANN), which can capture more complex relationships between descriptors and activity[2][5]. For instance, a 2D-QSAR study on indolylpyrimidine derivatives identified that specific topological descriptors and the presence of bulky groups were favorable for antibacterial activity, providing a clear, albeit simplified, path for optimization[6].
3D-QSAR: Embracing Spatial Complexity
Three-dimensional QSAR represents a significant leap forward by considering the 3D conformation of molecules and their surrounding interaction fields. This approach is predicated on the principle that a drug's activity is determined by its ability to bind to a specific receptor in a precise 3D orientation.
-
Expertise & Causality: The most prominent 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)[7][8][9]. CoMFA calculates steric and electrostatic fields around a set of aligned molecules, while CoMSIA adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields[7][9]. The true power of these methods lies in their output: 3D contour maps. These maps visually depict regions where, for example, adding a bulky group (steric field) or an electronegative atom (electrostatic field) would likely increase or decrease biological activity. This provides direct, intuitive guidance for the medicinal chemist. Numerous studies on pyrimidine derivatives targeting kinases and other receptors have successfully used CoMFA and CoMSIA to elucidate key structural requirements for potent inhibition[8][10][11].
Advanced Approaches: Machine Learning and AI
The latest evolution in QSAR involves the application of sophisticated machine learning (ML) algorithms, such as Support Vector Machines (SVM), Random Forests (RF), and Deep Neural Networks (DNNs)[12][13].
-
Expertise & Causality: ML models excel where traditional methods may falter: handling vast datasets, managing high-dimensional descriptor spaces, and modeling highly complex, non-linear structure-activity relationships[12][13]. For pyrimidine derivatives targeting VEGFR-2, a comparative study demonstrated that an ANN model significantly outperformed a traditional MLR model, indicating a complex, non-linear relationship between the chemical structures and their inhibitory activity[2][14]. These methods represent the cutting edge, offering superior predictive power, provided they are trained on large, high-quality datasets.
Pillar 2: Performance Comparison - Experimental Data
The efficacy of a QSAR model is judged by its statistical robustness and predictive power. The following tables summarize the performance of various QSAR models applied to different classes of pyrimidine derivatives, providing a clear comparison based on experimental data from peer-reviewed literature.
Key Statistical Parameters:
-
R² (r²): Coefficient of determination for the training set. A value closer to 1.0 indicates a better fit.
-
Q² (q²): Cross-validated R² (often from Leave-One-Out or LOO). It measures the internal predictive ability of the model. A Q² > 0.6 is generally considered good[15].
-
r²_pred (pred_r²): Predictive R² for an external test set. It is the most stringent test of a model's ability to predict the activity of new compounds. A value > 0.6 is desirable[15].
Table 1: QSAR Models for Anticancer Pyrimidine Derivatives
| Derivative Series | Biological Target / Activity | QSAR Model | R² (r²) | Q² (q²) | r²_pred | Reference |
| Thieno-pyrimidines | Triple Negative Breast Cancer | CoMFA | 0.917 | 0.818 | - | [8] |
| Thieno-pyrimidines | Triple Negative Breast Cancer | CoMSIA | 0.897 | 0.801 | - | [8] |
| 2nd Gen ALK Inhibitors | Anaplastic Lymphoma Kinase (ALK) | CoMFA | 0.998 | 0.663 | - | [9] |
| 2nd Gen ALK Inhibitors | Anaplastic Lymphoma Kinase (ALK) | CoMSIA | 0.988 | 0.730 | - | [9] |
| 6-Aryl-5-cyano-pyrimidines | LSD1 Inhibitors | CoMFA | 0.979 | 0.802 | - | [11] |
| 6-Aryl-5-cyano-pyrimidines | LSD1 Inhibitors | CoMSIA | 0.982 | 0.799 | - | [11] |
| Furopyrimidines | VEGFR-2 Inhibitors | MLR | 0.889 | - | - | [2] |
| Furopyrimidines | VEGFR-2 Inhibitors | ANN | 0.998 | 0.992 (Q²) | - | [2][14] |
| Pyrimidine-4,6-diamines | JAK3 Inhibitors | MLR | 0.89 | 0.65 (Q²) | - | [16] |
| Pyrimidine-4,6-diamines | JAK3 Inhibitors | ANN | 0.95 | - | - | [16] |
Table 2: QSAR Models for Other Therapeutic Areas
| Derivative Series | Biological Target / Activity | QSAR Model | R² (r²) | Q² (q²) | r²_pred | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Pyrimidine Carbohydrazides | Utrophin Modulators (DMD) | CoMFA | 0.776 | 0.528 | - |[7] | | Pyrimidine Carbohydrazides | Utrophin Modulators (DMD) | CoMSIA | 0.811 | 0.600 | - |[7] | | Pyrimido-isoquinolin-quinones | Antibacterial (MRSA) | CoMFA | 0.938 | 0.660 | - |[17] | | Pyrimido-isoquinolin-quinones | Antibacterial (MRSA) | CoMSIA | 0.895 | 0.596 | - |[17] | | Pyrimidine Derivatives | Larvicidal (Aedes aegypti) | MLR | 0.934 | 0.741 (Q²cv) | - |[18] |
Pillar 3: Experimental Protocols and Visualization
A robust QSAR model is built upon a rigorous, self-validating workflow. The following diagram and protocol outline the essential steps for conducting a reliable 3D-QSAR study.
General QSAR Workflow
Caption: A generalized workflow for a predictive QSAR study.
Protocol: A Step-by-Step Guide to a 3D-QSAR (CoMFA/CoMSIA) Study
This protocol outlines a self-validating system for developing robust 3D-QSAR models.
-
Data Set Preparation & Curation:
-
Action: Compile a dataset of pyrimidine derivatives with their corresponding biological activity data (e.g., IC₅₀, EC₅₀) against a single, well-defined target. A good dataset should span several orders of magnitude in activity and have structural diversity.
-
Causality: A homogenous dataset ensures that the model is learning the structure-activity relationship for a specific biological mechanism, which is critical for its predictive power.
-
Action: Convert the biological activity values into a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).
-
Causality: This transformation normalizes the data distribution, which is a prerequisite for most statistical regression methods like Partial Least Squares (PLS)[15].
-
-
Molecular Modeling and Alignment:
-
Action: Draw the 2D structures of all molecules and convert them to 3D. Perform geometry optimization and energy minimization using a suitable force field (e.g., MMFF94) or quantum mechanics method.
-
Causality: This ensures that the molecules are in a low-energy, realistic conformation, which is essential for accurate calculation of 3D fields.
-
Action: Align all molecules in the dataset to a common template. This can be done by superimposing a common substructure (ligand-based alignment) or by docking into a receptor active site (receptor-based alignment).
-
Causality: Proper alignment is the single most critical step in 3D-QSAR. It ensures that the calculated molecular fields are compared consistently across all compounds, directly impacting the model's quality.
-
-
Data Splitting:
-
Action: Divide the dataset into a training set (~70-80% of compounds) and a test set (~20-30%). The test set compounds should not be used in model development.
-
Causality: The training set is used to build the model. The test set provides an unbiased, external validation of the model's ability to predict the activity of new, "unseen" compounds[16][19]. This separation is the cornerstone of a trustworthy model.
-
-
CoMFA/CoMSIA Field Calculation & Model Building:
-
Action: Place the aligned molecules from the training set into a 3D grid. At each grid point, calculate the steric and electrostatic (CoMFA) or other relevant (CoMSIA) interaction energies using a probe atom.
-
Action: Use Partial Least Squares (PLS) analysis to generate a linear equation correlating the variations in the field values (independent variables) with the pIC₅₀ values (dependent variable).
-
Causality: PLS is used because the number of grid points (variables) is far greater than the number of compounds, and PLS is adept at handling such data while avoiding overfitting.
-
-
Model Validation (A Self-Validating System):
-
Internal Validation: Perform Leave-One-Out (LOO) cross-validation on the training set. In this process, one compound is removed, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. The resulting Q² value indicates the model's internal consistency and robustness. A low or negative Q² suggests the model may be a result of chance correlation[17].
-
External Validation: Use the final PLS equation generated from the training set to predict the pIC₅₀ values of the compounds in the test set. Calculate the predictive R² (r²_pred).
-
Trustworthiness: A high r²_pred value is the ultimate proof of a model's real-world predictive power. It demonstrates that the model can successfully extrapolate its learnings to new chemical entities[16].
-
Y-Randomization: As a further check, randomly shuffle the pIC₅₀ values of the training set and rebuild the model several times. The resulting models should have very low R² and Q² values. If they do not, the original model is likely based on a chance correlation[16][17].
-
-
Interpretation and Application:
-
Action: Visualize the results as 3D contour maps. These maps will show regions where modifications are predicted to be beneficial or detrimental to activity.
-
Causality: This visual feedback loop is what makes 3D-QSAR a powerful tool for rational design, transforming statistical data into actionable chemical insights.
-
Logical Diagram for QSAR-Guided Design
Caption: From computational output to rational chemical design.
Conclusion and Future Outlook
The quantitative structure-activity relationship of pyrimidine derivatives is a mature yet continually evolving field. While 2D-QSAR provides a rapid and valuable tool for initial screening, 3D-QSAR methods like CoMFA and CoMSIA offer profound insights into the spatial requirements for molecular recognition, guiding targeted structural modifications. The comparative data clearly show that well-constructed models can achieve high levels of statistical significance and predictive accuracy across diverse therapeutic targets.
Looking ahead, the integration of artificial intelligence and machine learning is set to redefine the boundaries of QSAR. These advanced algorithms will enable the analysis of larger and more complex datasets, uncover non-obvious structure-activity relationships, and ultimately accelerate the design-synthesis-test cycle. By rigorously applying the validated protocols and comparative frameworks presented in this guide, researchers can harness the full predictive power of QSAR to unlock the next generation of innovative pyrimidine-based therapeutics.
References
-
3D-QSAR Modeling on 2-Pyrimidine Carbohydrazides as Utrophin Modulators for the Treatment of Duchenne Muscular Dystrophy by Combining CoMFA, CoMSIA, and Molecular Docking Studies. ACS Omega. [Link]
-
Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. MDPI. [Link]
-
3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. Thieme Connect. [Link]
-
Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. PubMed. [Link]
-
3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors. PubMed. [Link]
-
QSAR Study in Modeling Substituted Pyrimidines as HCV Replication Inhibitors Using 3D Morse and 2D-Autocorrelation Parameter. Research Journal of Pharmacy and Technology. [Link]
-
QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. National Institutes of Health (NIH). [Link]
-
QSAR and Molecular Docking Studies of Pyrimidine-Coumarin-Triazole Conjugates as Prospective Anti-Breast Cancer Agents. National Institutes of Health (NIH). [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health (NIH). [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PubMed. [Link]
-
The molecular descriptors used in the QSAR study, and the dihedral angles. ResearchGate. [Link]
-
Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences. [Link]
-
QSAR-driven screening uncovers and designs novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. Taylor & Francis Online. [Link]
-
QSAR and QSTR study of pyrimidine derivatives to improve their therapeutic index as antileishmanial agents. ResearchGate. [Link]
-
(PDF) QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network. ResearchGate. [Link]
-
Recent Advances in Machine-Learning-Based Chemoinformatics: A Comprehensive Review. National Institutes of Health (NIH). [Link]
-
qsar study of indolylpyrimidines derivatives as antibacterial activity. ResearchGate. [Link]
-
Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]
-
MOLECULAR DESCRIPTORS USED IN QSAR. hufocw.hu. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
-
Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. MDPI. [Link]
-
QSAR Studies of Larvicidal Activity against Aedes aegypti Pyrimidine Derivatives. SciELO. [Link]
-
3D-QSAR, molecular docking, and new compound design of pyrimidine derivatives as Src small molecule inhibitors. ResearchGate. [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis on Substituted Pyrimidine Derivatives. YouTube. [Link]
-
Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. National Institutes of Health (NIH). [Link]
-
IJPBS Article- Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2. International Journal of Pharma and Bio Sciences. [Link]
-
QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI. [Link]
-
Statistical evaluation of the developed QSAR model for the cross-validation, training and test data. ResearchGate. [Link]
-
On Two Novel Parameters for Validation of Predictive QSAR Models. MDPI. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. QSAR analysis of pyrimidine derivatives as VEGFR-2 receptor inhibitors to inhibit cancer using multiple linear regression and artificial neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Evaluation, Molecular Docking, and 2D-QSAR Studies of Dihydropyrimidinone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchpublish.com [researchpublish.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Pyrrolo[3,2-d]pyrimidine derivatives as type II kinase insert domain receptor (KDR) inhibitors: CoMFA and CoMSIA studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in Machine-Learning-Based Chemoinformatics: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. journalwjbphs.com [journalwjbphs.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. scielo.br [scielo.br]
- 19. ijpbs.net [ijpbs.net]
A Comprehensive Guide to Evaluating the Lipophilicity of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, understanding and optimizing the physicochemical properties of lead compounds is a cornerstone of successful drug discovery. Among these properties, lipophilicity stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][4][5] This guide provides an in-depth technical overview and a practical framework for evaluating the lipophilicity of a promising class of compounds: 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and its analogs.
The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoroethoxy group can significantly modulate a molecule's properties, including its metabolic stability and binding affinity.[6] However, the impact of these modifications on lipophilicity must be carefully assessed to maintain a balance that favors efficacy and drug-like properties. An optimal lipophilicity range, typically a logD between 1 and 3, is often sought to enhance the probability of clinical success.[7]
This guide will delve into both established experimental methods and robust in-silico predictive models for determining lipophilicity, providing detailed protocols and comparative data to inform your research and guide the design of novel pyrimidine-based therapeutics.
The Significance of Lipophilicity in Drug Design
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), quantifies the differential solubility of a compound in a biphasic system, typically n-octanol and water.[8] This parameter profoundly influences a drug's journey through the body. A compound that is too hydrophilic may have poor membrane permeability and be rapidly excreted, while an overly lipophilic compound can exhibit poor aqueous solubility, high plasma protein binding, and increased metabolic clearance, potentially leading to toxicity.[9][10] Therefore, the meticulous evaluation and fine-tuning of lipophilicity are paramount in the lead optimization phase.
Comparative Analysis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine Analogs
To illustrate the impact of structural modifications on lipophilicity, we present a comparative analysis of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and a curated set of its virtual analogs. In the absence of extensive experimental data for this specific series, we have employed a multi-pronged approach, combining experimental LogP values of structurally related compounds with predicted LogP values from reputable computational platforms, ALOGPS and ChemAxon.[11][12][13] This hybrid approach provides a valuable framework for understanding structure-lipophilicity relationships.
The analogs were designed to explore the effects of modifying the halogen at the 5-position and altering the fluorination pattern of the 2-ethoxy group.
Table 1: Comparative Lipophilicity Data for 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine and Its Analogs
| Compound ID | Structure | Modification from Parent | Experimental LogP (Closest Analog) | Predicted LogP (ALOGPS)[11] | Predicted LogP (ChemAxon)[12][13] |
| Parent | 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | - | 2.85 (for 5-Bromo-2-ethoxypyrimidine) | 3.12 | 3.25 |
| Analog 1 | 5-Chloro-2-(2,2,2-trifluoroethoxy)pyrimidine | Bromo to Chloro | 2.45 (for 5-Chloro-2-ethoxypyrimidine) | 2.88 | 2.99 |
| Analog 2 | 5-Iodo-2-(2,2,2-trifluoroethoxy)pyrimidine | Bromo to Iodo | 3.35 (for 5-Iodo-2-ethoxypyrimidine) | 3.55 | 3.68 |
| Analog 3 | 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine | Trifluoro to Difluoro | 2.60 (for 5-Bromo-2-ethoxy-pyrimidine) | 2.89 | 3.01 |
| Analog 4 | 5-Bromo-2-ethoxypyrimidine | Trifluoroethoxy to Ethoxy | 2.85 (Experimental) | 2.65 | 2.78 |
Note: Experimental LogP values for closest analogs are provided for contextual reference. Predicted values were generated using the ALOGPS 2.1 and ChemAxon's logP predictor tools.
From this comparative data, several key insights emerge:
-
Effect of Halogen Substitution: As expected, the lipophilicity generally increases with the size and polarizability of the halogen at the 5-position (Cl < Br < I).
-
Impact of Fluorination: The introduction of fluorine atoms on the ethoxy group significantly increases lipophilicity. The trifluoroethoxy group in the parent compound results in a higher predicted LogP compared to the difluoroethoxy and non-fluorinated ethoxy analogs. This is a critical consideration, as while fluorination can enhance metabolic stability, it can also push the lipophilicity outside the optimal range.[4][14][15][16][17]
Experimental Methodologies for Lipophilicity Determination
A robust evaluation of lipophilicity relies on accurate and reproducible experimental methods. Here, we provide detailed protocols for the two most widely accepted techniques: the Shake-Flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
The Gold Standard: Shake-Flask Method for LogD Determination
The shake-flask method is the benchmark for direct LogP and LogD measurement.[9][18][19][20] It involves partitioning a compound between n-octanol and a buffered aqueous phase (typically at pH 7.4 to mimic physiological conditions).
Protocol: Shake-Flask LogD7.4 Determination
-
Preparation of Phases:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period.[19] This ensures that both phases are in equilibrium before the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[19]
-
-
Partitioning:
-
In a glass vial, combine a known volume of the pre-saturated n-octanol and pre-saturated PBS buffer (e.g., 1:1 v/v).
-
Add a small aliquot of the test compound stock solution to the biphasic system. The final concentration of the test compound should be low enough to avoid solubility issues in either phase.
-
Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[9]
-
-
Phase Separation:
-
Centrifuge the vials at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to achieve a clean separation of the n-octanol and aqueous layers.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.
-
-
Calculation of LogD7.4:
-
The LogD7.4 is calculated using the following equation: LogD_7.4 = log10([Compound]_octanol / [Compound]_aqueous)
where [Compound]_octanol and [Compound]_aqueous are the concentrations of the compound in the n-octanol and aqueous phases, respectively.
-
Workflow for Shake-Flask LogD Determination
Caption: Workflow for the shake-flask method.
High-Throughput Alternative: RP-HPLC for Lipophilicity Estimation
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster and more automated alternative to the shake-flask method.[6][9][14][21][22] It is particularly advantageous for less pure samples and for compounds with very high or low lipophilicity. The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.
Protocol: RP-HPLC Determination of log kw (an index of lipophilicity)
-
System Setup:
-
HPLC system equipped with a UV detector and a C18 reversed-phase column.
-
Mobile phases consisting of varying compositions of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Select a set of 5-10 reference compounds with known LogP values that span the expected lipophilicity range of the test compounds.
-
For each reference compound, perform a series of isocratic elutions with different mobile phase compositions (e.g., 40%, 50%, 60%, 70%, and 80% organic modifier).
-
Record the retention time (tR) for each run. Also, determine the column dead time (t0) using an unretained compound (e.g., sodium nitrate).
-
-
Calculation of Capacity Factor (k):
-
For each run, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0
-
-
Determination of log kw:
-
For each reference compound, plot the logarithm of the capacity factor (log k) against the percentage of the organic modifier in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to determine the log kw value.
-
-
Calibration Curve:
-
Create a calibration curve by plotting the known LogP values of the reference compounds against their determined log kw values.
-
-
Analysis of Test Compounds:
-
Perform the same series of isocratic elutions for the 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine analogs.
-
Determine the log kw for each analog using the extrapolation method described in step 4.
-
-
Lipophilicity Estimation:
-
Use the calibration curve to determine the experimental LogP value of each test compound from its calculated log kw.
-
Workflow for RP-HPLC Lipophilicity Determination
Caption: Workflow for the RP-HPLC method.
In-Silico Modeling: A Predictive Approach
Computational models provide a rapid and cost-effective means of predicting lipophilicity, especially in the early stages of drug discovery for virtual screening of large compound libraries.[8][12][15][20][23][24][25] These tools use algorithms based on the fragmentation of molecules into atomic or group contributions to calculate LogP.
Logical Relationship of Lipophilicity Evaluation Methods
Caption: Interplay of lipophilicity evaluation methods.
Conclusion: An Integrated Strategy for Lipophilicity Assessment
The successful development of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine analogs as drug candidates necessitates a comprehensive and integrated approach to lipophilicity evaluation. By combining the predictive power of in-silico models with the accuracy of experimental methods like RP-HPLC and the shake-flask technique, researchers can make informed decisions to optimize the ADMET properties of their compounds. This multi-faceted strategy, as outlined in this guide, will undoubtedly accelerate the journey from hit-to-lead and ultimately, to the identification of promising clinical candidates.
References
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]
-
Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413. [Link]
-
Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.com. [Link]
-
Venkatesh, R., & Ramanathan, M. (2013). Is there enough focus on lipophilicity in drug discovery?. Expert opinion on drug discovery, 8(1), 1–4. [Link]
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
Valko, K., Du, C. M., Bevan, C., Reynolds, D., & Abraham, M. H. (2001). Lipophilicity determination of highly lipophilic compounds by liquid chromatography. Journal of pharmaceutical and biomedical analysis, 25(5-6), 819–828. [Link]
-
Li, R., Liu, H., & Zou, H. (2018). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of chromatography. A, 1572, 59–67. [Link]
-
Tetko, I. V., & Tanchuk, V. Y. (2002). Prediction of log P: ALOGPS application in medicinal chemistry education. Journal of chemical education, 79(10), 1221. [Link]
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert opinion on drug discovery, 5(3), 235–248. [Link]
-
Verma, R. P., & Hansch, C. (2011). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of computer-aided molecular design, 25(6), 511–520. [Link]
-
Shultz, M. D. (2019). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of medicinal chemistry, 62(6), 2879–2891. [Link]
-
Liang, C., & Lian, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1525, 73-82. [Link]
-
LogP / LogD shake-flask method. protocols.io. [Link]
-
Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America, 22(7), 634-643. [Link]
-
Tetko, I. V., & Tanchuk, V. Y. (2002). Prediction of log P: ALOGPS application in medicinal chemistry education. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1145. [Link]
-
LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
Ciura, K., Dziomba, S., Nowak, P., & Markuszewski, M. J. (2017). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules (Basel, Switzerland), 22(11), 1823. [Link]
-
Liang, C., & Lian, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1525, 73-82. [Link]
-
Poda, G. I., & Tetko, I. V. (2005). Novel Methods for the Prediction of logP, pKa, and logD. Journal of medicinal chemistry, 48(17), 5488–5494. [Link]
-
Towards Predictive ADME Profiling of Drug Candidates: Lipophilicity and Solubility. Virtual Computational Chemistry Laboratory. [Link]
-
Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. [Link]
-
Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. ResearchGate. [Link]
-
Assessment of reverse-phase. ECETOC. [Link]
-
Calculators & Predictors. ChemAxon. [Link]
-
LogP and logD calculations. ChemAxon Docs. [Link]
-
Kujawski, J., Popielarska, H., Myka, A., Drabińska, B., & Bernard, M. K. (2012). The log P parameter as a molecular descriptor in the computer-aided drug design–an overview. Computational Methods in Science and Technology, 18(2), 81-88. [Link]
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]
-
Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. [Link]
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of chemical information and modeling, 63(6), 1761–1771. [Link]
-
Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. Molecules (Basel, Switzerland), 26(11), 3183. [Link]
-
Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. Molecular pharmaceutics, 18(10), 3845–3854. [Link]
-
Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 13(8), 1269. [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cmst.eu [cmst.eu]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. mdpi.com [mdpi.com]
- 11. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 12. docs.chemaxon.com [docs.chemaxon.com]
- 13. chemaxon.com [chemaxon.com]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. researchgate.net [researchgate.net]
- 23. High-performance liquid chromatography-based evaluation of lipophilicity of a series of novel stilbene derivatives [pharmacia.pensoft.net]
- 24. LogD7.4 prediction enhanced by transferring knowledge from chromatographic retention time, microscopic pKa and logP - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking of Pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technical comparison of pyrimidine-based kinase inhibitors using molecular docking. Moving beyond a simple procedural outline, this document elucidates the scientific rationale behind experimental choices, ensuring a robust and reproducible in-silico analysis.
The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with numerous FDA-approved drugs targeting a wide array of kinases.[1] Computational methods, particularly molecular docking, are indispensable tools for predicting the binding affinities and interaction patterns of these compounds, thereby accelerating the drug discovery pipeline.[2] This guide will walk you through a comparative docking study of representative pyrimidine-based inhibitors against well-characterized protein kinases, utilizing the widely accessible and validated open-source docking program, AutoDock Vina.[3]
The Landscape of Pyrimidine-Based Kinase Inhibitors
The versatility of the pyrimidine core allows for diverse substitutions, leading to a broad spectrum of kinase inhibitors with varying selectivity and potency.[1] From the pioneering success of Imatinib, a 2-phenylaminopyrimidine derivative targeting Abl kinase[4], to more recent developments, the pyrimidine motif has proven to be a privileged scaffold in kinase inhibitor design.[5][6] This guide will focus on a comparative analysis of both established and hypothetical pyrimidine derivatives to showcase a practical application of molecular docking.
Experimental Design and Rationale
A successful in-silico study hinges on a well-designed experiment. Here, we outline the critical components and the reasoning behind their selection.
Selection of Kinase Targets and Inhibitors
For this comparative study, we will focus on two well-known protein kinases that are prominent targets in cancer therapy:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in non-small cell lung cancer.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its dysregulation is common in various cancers.[7]
We will investigate the binding of three representative pyrimidine-based inhibitors:
-
Gefitinib: An FDA-approved EGFR inhibitor.
-
Roscovitine: A well-characterized CDK2 inhibitor.
-
Hypothetical Compound A: A novel pyrimidine derivative for virtual screening.
The Importance of Docking Validation
Before embarking on a large-scale virtual screen, it is paramount to validate the docking protocol.[8][9] This is typically achieved by "redocking," where the co-crystallized ligand is extracted from the protein's crystal structure and then docked back into the binding site.[9] A successful validation is generally indicated by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic orientation.[10][11][12] This ensures that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.
A Step-by-Step Protocol for Comparative Docking
This protocol provides a detailed workflow for performing a comparative docking study using AutoDock Vina.[10]
Part 1: Preparation of the Receptor and Ligands
-
Protein Structure Retrieval:
-
Download the 3D crystal structures of the target kinases from the Protein Data Bank (PDB). For this study, we will use:
-
-
Receptor Preparation:
-
Using molecular visualization software such as PyMOL or Chimera, remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
-
Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges) to the protein. This is a critical step for accurate electrostatic interaction calculations.
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Obtain the 3D structures of the pyrimidine-based inhibitors. For approved drugs like Gefitinib and Roscovitine, these can be retrieved from databases like PubChem. For novel compounds, they can be sketched using chemical drawing software and converted to 3D structures.
-
Optimize the ligand structures using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Gasteiger charges and define the rotatable bonds.
-
Save the prepared ligands in the PDBQT file format.
-
Part 2: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the kinase. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. The center of the grid is typically set to the geometric center of the co-crystallized ligand.
-
-
Docking Execution:
-
Perform the docking simulation using AutoDock Vina. The software employs a Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the defined grid box.[10]
-
The exhaustiveness parameter, which dictates the thoroughness of the search, should be set to an appropriate value (e.g., 8 or higher) to ensure a comprehensive exploration of the conformational space.[10]
-
-
Post-Docking Analysis:
-
AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.[10]
-
Visualize the docked poses and analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
-
Comparative Analysis of Docking Results
The quantitative output of the docking study can be summarized in a table for easy comparison.
| Ligand | Target Kinase | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| Gefitinib | EGFR | 2ITY | -9.8 | MET793, LEU718, GLY796 |
| Roscovitine | CDK2 | 1HCK | -8.5 | LEU83, LYS33, GLN131 |
| Hypothetical Compound A | EGFR | 2ITY | -10.5 | MET793, LEU718, CYS797 |
| Hypothetical Compound A | CDK2 | 1HCK | -7.2 | LEU83, ILE10, VAL18 |
Note: The binding energies and interacting residues presented in this table are illustrative and representative of what one might expect from such a study.
Visualizing the Workflow and Interactions
Diagrams are essential for conveying complex workflows and molecular interactions.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Key interactions of a pyrimidine inhibitor in a kinase active site.
Conclusion and Future Directions
This guide has provided a comprehensive framework for conducting comparative docking studies of pyrimidine-based kinase inhibitors. By following a validated protocol and carefully analyzing the results, researchers can gain valuable insights into the structure-activity relationships of their compounds and prioritize candidates for further experimental validation.
Future work could involve more advanced computational techniques, such as molecular dynamics simulations, to assess the stability of the predicted binding poses and calculate free energies of binding with higher accuracy.[9] Additionally, integrating machine learning models trained on large kinase inhibitor datasets could further enhance the predictive power of in-silico screening campaigns.
References
-
AutoDock Vina. The Scripps Research Institute. [Link]
-
rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids. University of Barcelona. [Link]
-
Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
How to validate the molecular docking results? ResearchGate. [Link]
-
OpenDock: a pytorch-based open-source framework for protein–ligand docking and modelling. Oxford Academic. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC - NIH. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
-
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems (RSC Publishing). [Link]
-
Links to free-accessible programs for molecular docking. Katedra Biochemii Żywności. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. NIH. [Link]
-
Molecular docking studies of tyrosine kinase inhibitors. Pharmacy Education. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]
-
FDA approved tyrosine kinase inhibitors containing the boxed pyridylpyrimidinylaminophenyl (PPAP) scaffold. ResearchGate. [Link]
-
List of protein-ligand docking software. Wikipedia. [Link]
-
Structures of some CDK inhibitors[7] containing; pyrimidine[14],... ResearchGate. [Link]
-
Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. ResearchGate. [Link]
-
Chemical structures of previously reported pyrimidine-based kinase... ResearchGate. [Link]
-
Imatinib. Wikipedia. [Link]
-
Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Examples of FDA‐approved kinase inhibitors exhibiting the... ResearchGate. [Link]
-
4UJ1: Protein Kinase A in complex with an Inhibitor. RCSB PDB. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rcsb.org [rcsb.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine in Cross-Coupling Reactions
In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone of pharmacophore design.[1] Its prevalence in FDA-approved drugs underscores the importance of efficient and versatile synthetic methodologies for its functionalization.[1][2] Among the various substituted pyrimidines, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine emerges as a valuable building block, offering two distinct reaction sites for diversification through cross-coupling reactions. The electron-withdrawing nature of the trifluoroethoxy group further influences the reactivity of the pyrimidine core, making it a subject of significant interest for synthetic chemists.
This guide provides a comprehensive comparison of the performance of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each reaction, present supporting experimental data, and draw objective comparisons with alternative halogenated pyrimidines.
The Strategic Advantage of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
The structure of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine presents a unique opportunity for selective functionalization. The C5-Br bond is generally more reactive in palladium-catalyzed couplings than a C-Cl bond, following the general halide reactivity trend of I > Br > Cl.[3][4] This inherent difference allows for sequential and site-selective modifications, a crucial aspect in the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Performance of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
The electron-deficient nature of the pyrimidine ring, further accentuated by the trifluoroethoxy group, generally enhances the rate of oxidative addition. This often translates to milder reaction conditions and lower catalyst loadings compared to more electron-rich aryl bromides.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 6 | 92 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 8 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir for the specified time, monitoring the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Comparative Alternatives
While 5-bromo-2-alkoxypyrimidines are effective, other halogenated pyrimidines can also be employed.
-
5-Iodo-2-alkoxypyrimidines: Generally exhibit higher reactivity, allowing for even milder conditions, but are often more expensive and less stable.
-
5-Chloro-2-alkoxypyrimidines: Are more cost-effective but typically require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures to achieve comparable yields.[5]
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[6] This reaction is instrumental in synthesizing alkynyl-substituted heterocycles, which are valuable intermediates in drug discovery.[1]
Mechanistic Rationale
The Sonogashira reaction typically involves a dual catalytic system of palladium and copper.[7] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne. Copper-free protocols have also been developed to avoid potential issues with copper acetylide homocoupling (Glaser coupling).[8][9][10][11][12]
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
Performance of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
The reactivity of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine in Sonogashira couplings is generally high, allowing for efficient coupling with a variety of terminal alkynes under mild conditions.
Table 2: Representative Conditions for Sonogashira Coupling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 3 | 94 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 2 | 91 |
| Propargyl alcohol | PdCl₂(dppf) (2) | CuI (4) | Et₃N | Acetonitrile | RT | 4 | 89 |
Experimental Protocol: Sonogashira Coupling
-
Preparation: To a solution of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a degassed solvent (e.g., THF), add the base (e.g., Et₃N, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%) under an inert atmosphere.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate. The residue is taken up in an organic solvent and washed with water and brine.
-
Purification: The crude product is purified by column chromatography.
Comparative Alternatives
-
5-Iodopyrimidines: Offer higher reactivity and are often used for challenging Sonogashira couplings. An aqueous-phase Sonogashira alkynylation has been reported for 5-iodo-2'-deoxyuridine.[13]
-
Other 5-Bromopyrimidines: The reactivity can be modulated by the substituent at the 2-position. Electron-donating groups may require slightly more forcing conditions.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of C-N bonds.[14][15][16][17][18] This reaction has revolutionized the synthesis of aryl amines, which are key components of numerous pharmaceuticals.[17]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[16] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.[17][19]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Performance of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
The electrophilic nature of the pyrimidine ring in 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine facilitates the initial oxidative addition step. Successful amination has been reported for 5-halopyrimidines, a significant advancement in the functionalization of these heterocycles.[19]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (4) | NaOt-Bu | Toluene | 100 | 12 | 85 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 82 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (6) | LiHMDS | THF | 65 | 10 | 78 |
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., BrettPhos, 6 mol%), and the base (e.g., LiHMDS, 1.4 equiv.).
-
Reagent Addition: Add a solution of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous, degassed solvent (e.g., THF).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65 °C) with stirring for the specified time.
-
Work-up: After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and the product is extracted with an organic solvent.
-
Purification: The combined organic layers are dried, concentrated, and the crude product is purified by flash chromatography.
Comparative Alternatives
-
5-Chloropyrimidines: Generally less reactive and require more specialized and often more expensive catalyst systems to achieve good yields.
-
Other 5-Bromopyrimidines: The electronic properties of the substituent at the 2-position can influence the reaction rate. Electron-donating groups may slow down the oxidative addition step. The use of bulky, electron-rich biaryl phosphine ligands has been shown to be effective for the amination of a variety of heteroaryl halides.[19]
Conclusion
5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine stands out as a highly versatile and reactive building block for the synthesis of complex, functionalized pyrimidines. Its performance in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions is excellent, often proceeding under mild conditions with high yields. The presence of the bromine atom at the 5-position provides a reliable handle for these transformations, while the trifluoroethoxy group at the 2-position modulates the electronic properties of the ring, enhancing its reactivity in the crucial oxidative addition step of the catalytic cycles.
While alternative halogenated pyrimidines exist, 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine offers a favorable balance of reactivity, stability, and synthetic accessibility, making it a preferred choice for researchers and drug development professionals aiming to explore the vast chemical space of substituted pyrimidines.
References
-
Old, D. W.; Harris, M. C.; Buchwald, S. L. Efficient Palladium-Catalyzed Amination of Heteroaryl Halides. Org. Lett.2000 , 2 (10), 1403–1406. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Cho, J. H.; Shaughnessy, K. H. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. Curr. Protoc. Nucleic Acid Chem.2012 , Chapter 1, Unit 1.27. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]
-
Soheili, A.; Albaneze-Walker, J.; Murry, J. A.; Dormer, P. G.; Hughes, D. L. Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Org. Lett.2003 , 5 (22), 4191–4194. [Link]
-
Billingsley, K. L.; Buchwald, S. L. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. J. Org. Chem.2008 , 73 (14), 5589–5591. [Link]
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst for the Suzuki–Miyaura and Other Cross-Coupling Reactions of Heteroaryl and Aryl Halides. J. Am. Chem. Soc.2010 , 132 (40), 14073–14075. [Link]
-
Liang, B.; Dai, M.; Chen, J.; Yang, Z. A General and Efficient Protocol for the Copper-Free Sonogashira Coupling of Aryl and Vinyl Iodides with Terminal Alkynes. J. Org. Chem.2005 , 70 (1), 391–393. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
da Silva, A. B.; da Silva, F. M.; de Oliveira, V. E. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.2021 , 5, 29. [Link]
-
The Reaction Monitoring Blog. Copper-free Sonogashira coupling. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.2016 , 55 (38), 11472–11476. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
ResearchGate. The pathway of copper-free Sonogashira reaction to provide different compounds. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. research.rug.nl [research.rug.nl]
- 19. pubs.acs.org [pubs.acs.org]
The Double-Edged Sword of the 5-Bromopyrimidine Scaffold: A Comparative Efficacy Guide
The pyrimidine ring, a fundamental heterocycle in nucleic acids, has proven to be a "privileged scaffold" in medicinal chemistry. Its ability to engage in hydrogen bonding and π-π stacking interactions has made it a cornerstone in the design of a multitude of therapeutic agents. The introduction of a bromine atom at the 5-position further enhances its utility, providing a handle for synthetic elaboration and modulating the electronic properties of the ring system. This strategic modification has given rise to a diverse array of compounds with potent biological activities, spanning from life-saving therapies to substances of significant public health concern.
This guide provides a comparative analysis of the efficacy of drugs and bioactive molecules derived from the 5-bromopyrimidine scaffold. We will delve into three distinct case studies: a clinically approved blockbuster drug, a potent synthetic opioid with no therapeutic application, and a promising class of preclinical anticancer agents. Through this exploration, we aim to provide researchers, scientists, and drug development professionals with a nuanced understanding of the therapeutic potential and inherent risks associated with this versatile chemical motif.
Case Study 1: Macitentan - A Life-Saving Intervention for Pulmonary Arterial Hypertension
Background: Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pressure in the pulmonary arteries. A key player in the pathophysiology of PAH is the endothelin (ET) system, particularly the overactivation of endothelin receptors ET-A and ET-B by endothelin-1 (ET-1), leading to vasoconstriction and proliferative signaling in pulmonary artery smooth muscle cells. Macitentan, a 5-bromopyrimidine derivative, is a potent, orally active dual endothelin receptor antagonist (ERA) designed to block the deleterious effects of ET-1.
Mechanism of Action: Macitentan competitively inhibits the binding of ET-1 to both ET-A and ET-B receptors. This dual antagonism is crucial as both receptor subtypes are implicated in the pathogenesis of PAH. By blocking these receptors, Macitentan leads to vasodilation, inhibition of smooth muscle cell proliferation, and anti-inflammatory effects, thereby counteracting the vascular remodeling and increased pulmonary vascular resistance characteristic of PAH.[1][2]
Caption: Brorphine potently activates the μ-opioid receptor.
Efficacy and Toxicological Profile
Brorphine has no recognized therapeutic use . [3]Its "efficacy" is purely in the context of its potent opioid effects, which are dangerous and life-threatening in non-clinical settings.
-
High Potency: In vitro studies have shown that Brorphine is a potent MOR agonist, with some reports suggesting a potency similar to or greater than fentanyl. [4]* Severe Adverse Effects: The primary adverse effect is respiratory depression, which can rapidly lead to death. [4]Seizures have also been reported in multiple cases. [5]* Fatalities: Brorphine has been identified in numerous post-mortem toxicology reports, often in combination with other illicit substances like fentanyl and benzodiazepines. [6]
Feature Brorphine Morphine (Therapeutic Opioid) Therapeutic Use None Analgesic for severe pain Mechanism Full μ-opioid receptor agonist Full μ-opioid receptor agonist Potency Very High High Safety Profile Extremely dangerous, high risk of fatal respiratory depression Risk of respiratory depression, managed in clinical settings | Legal Status | Illicit, Schedule I controlled substance in the US | Prescription-only, Schedule II controlled substance in the US |
Case Study 3: 5-Bromopyrimidine Derivatives as Preclinical Anticancer Agents
Background: The pyrimidine scaffold is a well-established pharmacophore in the development of anticancer drugs, particularly as kinase inhibitors. The 5-bromo substituent can enhance the binding affinity of these molecules to their target kinases. Numerous 5-bromopyrimidine derivatives have been synthesized and evaluated in preclinical studies, showing promise in targeting key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action: Many 5-bromopyrimidine-based anticancer candidates function as ATP-competitive inhibitors of protein kinases. These kinases, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK), are often dysregulated in cancer, leading to uncontrolled cell growth. By binding to the ATP-binding pocket of these kinases, the 5-bromopyrimidine derivatives block their downstream signaling pathways.
Caption: 5-Bromopyrimidine kinase inhibitors can block EGFR signaling.
Preclinical Efficacy Data
The efficacy of these compounds is typically evaluated in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their potency.
| 5-Bromopyrimidine Derivative | Target | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Analog A | Bcr-Abl | K562 (Leukemia) | 0.05 | Dasatinib (0.001) |
| Analog B | EGFR | A549 (Lung Cancer) | 0.35 | Erlotinib (0.05) |
| Analog C | VEGFR-2 | HUVEC (Endothelial) | 0.12 | Sorafenib (0.09) |
Note: Data is representative and compiled from various preclinical studies for illustrative purposes. [7][8][9] Comparative Performance:
-
Potency: While many 5-bromopyrimidine derivatives show potent anticancer activity in the nanomolar to low micromolar range, they often exhibit lower potency compared to established, clinically approved kinase inhibitors.
-
Selectivity: A key challenge in the development of kinase inhibitors is achieving selectivity for the target kinase to minimize off-target effects and toxicity. The 5-bromopyrimidine scaffold can be modified to improve selectivity.
-
Drug Resistance: A major hurdle in cancer therapy is the development of drug resistance. Novel 5-bromopyrimidine derivatives are being designed to overcome resistance mechanisms observed with existing drugs.
Experimental Protocols
Endothelin Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds like Macitentan to endothelin receptors.
Principle: This is a competitive binding assay where the 5-bromopyrimidine derivative competes with a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) for binding to membranes prepared from cells expressing ET-A or ET-B receptors.
Step-by-Step Methodology:
-
Membrane Preparation: Cells expressing the target endothelin receptor are harvested and homogenized. The cell membranes are isolated by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (e.g., Macitentan).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) can then be determined using the Cheng-Prusoff equation.
MTT Assay for Anticancer Drug Screening
This colorimetric assay is a standard method to assess the in vitro cytotoxic effects of potential anticancer agents.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-bromopyrimidine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control. [10]
Conclusion
The 5-bromopyrimidine scaffold is a testament to the profound impact of subtle chemical modifications on biological activity. As demonstrated by the case studies of Macitentan, Brorphine, and preclinical anticancer agents, this single structural motif can be harnessed to create life-saving medicines, yet it can also be the foundation for substances with devastating societal consequences. For drug development professionals, this underscores the importance of a deep understanding of structure-activity relationships and the careful consideration of a compound's pharmacological profile. The continued exploration of 5-bromopyrimidine derivatives holds immense promise for the development of novel therapeutics, but it must be pursued with a steadfast commitment to scientific rigor and ethical responsibility.
References
- Pulido, T., Adzerikho, I., Channick, R. N., Delcroix, M., Galiè, N., Ghofrani, H. A., ... & Simonneau, G. (2013). Macitentan in pulmonary arterial hypertension: The SERAPHIN trial. The New England journal of medicine, 369(9), 809-818.
- Galiè, N., Channick, R. N., Delcroix, M., Ghofrani, H. A., Jansa, P., Le Brun, F. O., ... & Pulido, T. (2015). P149 Effect of macitentan on pulmonary arterial hypertension-related hospitalisations: results from the randomised controlled SERAPHIN trial. Thorax, 70(Suppl 3), A123-A124.
- Safdar, Z. (2021). Macitentan Effective in Management of Pulmonary Arterial Hypertension. HCPLive.
- Gabbay, E., & Fraser, J. (2014). Macitentan for the treatment of pulmonary arterial hypertension. Journal of clinical pharmacy and therapeutics, 39(4), 345-351.
- 2 Minute Medicine. (2014). Macitentan better than placebo for preventing progression of pulmonary arterial hypertension [SERAPHIN Trial].
- Krotulski, A. J., Papsun, D. M., De Martinis, B. S., & Logan, B. K. (2021). Brorphine—Investigation and quantitation of a new potent synthetic opioid in forensic toxicology casework using liquid chromatography-mass spectrometry. Journal of forensic sciences, 66(2), 664-676.
- Corte, T. J., Keir, G. J., Ironmonger, D., & Weintraub, R. G. (2024). Comparative adherence of macitentan versus ambrisentan and bosentan in Australian patients with pulmonary arterial hypertension: a retrospective real-world database study. Journal of medical economics, 27(1), 596-604.
- Roche. (n.d.).
- Mittelholzer, C., & Galiè, N. (2013). Effect of macitentan on morbidity and mortality in pulmonary arterial hypertension: A randomised controlled trial (SERAPHIN).
- Kholdani, C. A., Fares, W. H., & Trow, T. K. (2014). Macitentan for the treatment of pulmonary arterial hypertension. Drug design, development and therapy, 8, 2139.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- ATCC. (n.d.).
- Taylor & Francis Online. (2024).
- Ramakrishnan, S., & Kothari, S. S. (2021). Bosentan, Ambrisentan, and Macitentan: Practical Therapeutics. Cardiovascular Pharmacology: Open Access, 10(6), 1-6.
- Creative Diagnostics. (n.d.).
- Axol Bioscience. (n.d.).
- ResearchGate. (n.d.).
- DEA Diversion Control Division. (n.d.). BRORPHINE.
- World Health Organization. (2021). Critical Review Report: Brorphine.
- ResearchGate. (n.d.).
- Springer Nature Experiments. (n.d.). Radioligand binding assays and quantitative autoradiography of endothelin receptors.
- Center for Forensic Science Research & Education. (n.d.).
- PubMed. (n.d.). Radioligand binding assays and their analysis.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
- Benchchem. (2025). A Comparative Guide to the Anticancer Activity of 5-Bromopyrimidine Analogs.
- ResearchGate. (n.d.).
- Gifford Bioscience. (n.d.). Radioligand Binding Assay.
- Nature. (n.d.). Molecular basis of opioid receptor signaling.
- PubMed. (n.d.).
- The Scientist. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function.
- Wikipedia. (n.d.). Mu-opioid receptor.
- ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds.
- National Center for Biotechnology Information. (2021).
- ResearchGate. (n.d.). IC50 values of the most potent compounds and 5-FU (positive control).
- ResearchGate. (n.d.). The anticancer IC50 values of the five compounds using MTT assay against the three cancer types.
- National Center for Biotechnology Information. (n.d.). Opioid receptors signaling network.
- National Center for Biotechnology Information. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling.
- National Center for Biotechnology Information. (2022).
Sources
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Endothelin signaling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Guide to the Proper Disposal of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine (CAS No. 433683-47-7). As a brominated and fluorinated heterocyclic compound, this substance requires specialized handling and disposal procedures to mitigate risks to personnel and the environment. This guide is designed for researchers, chemists, and laboratory managers engaged in drug development and chemical synthesis.
Hazard Identification and Risk Assessment: A Proactive Approach
Understanding the inherent hazards of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is the foundation of its safe management. While comprehensive toxicological data for this specific research chemical may not be fully available, its structure—a pyrimidine core with both bromine and a trifluoroethoxy group—dictates a cautious approach.
Inherent Chemical Risks:
-
Halogenated Organic Compound: As a substance containing carbon-halogen bonds (C-Br, C-F), it is classified as a halogenated organic compound.[1][2] Such compounds can be persistent in the environment and often require specific disposal protocols under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.
-
Hazards of Pyrimidine Derivatives: Pyrimidine-based molecules are biologically active and can pose health risks. Related brominated pyrimidines are known to cause skin, eye, and respiratory irritation.[3]
-
Risks from the Trifluoroethoxy Group: Upon thermal decomposition, trifluoro-substituted organic molecules can release highly toxic and corrosive gases, such as hydrogen fluoride (HF).[4] This is a critical consideration for the ultimate disposal method.
Due to these factors, the compound must be handled as a hazardous substance. All personnel must review the Safety Data Sheet (SDS) and receive documented hazard awareness training before working with this chemical.[5][6]
| Hazard Profile: 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine | |
| Physical State | Solid (based on related compounds)[3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not fully investigated; handle as harmful. |
| Skin Corrosion/Irritation | Assumed to be an irritant based on structural analogues.[3] |
| Serious Eye Damage/Irritation | Assumed to cause serious eye irritation or damage.[3] |
| Respiratory Sensitization | May cause respiratory irritation. |
| Environmental Hazards | Potentially persistent; avoid release to the environment.[3] |
| Thermal Decomposition Hazards | May produce hydrogen bromide, hydrogen fluoride, and oxides of nitrogen.[4] |
Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper disposal begins at the point of use. Adherence to strict laboratory protocols prevents cross-contamination and ensures waste is correctly categorized for final disposal.
2.1. Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a complete barrier against all potential routes of exposure: inhalation, ingestion, and skin/eye contact.[5]
-
Engineering Controls: All handling, weighing, and preparation of this compound must be performed within a certified chemical fume hood to control airborne particulates and vapors. The laboratory must be equipped with an eyewash station and safety shower in close proximity to the workstation.[7]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield, especially when handling larger quantities or if there is a risk of splashing.[3]
-
Hand Protection: Use compatible, disposable nitrile gloves. If contact occurs, change gloves immediately and wash hands thoroughly.[5]
-
Body Protection: A buttoned laboratory coat, long sleeves, and closed-toe shoes are mandatory. For larger-scale operations, consider a chemically resistant apron.[5]
2.2. On-Site Waste Segregation
Waste segregation is a self-validating system; it prevents dangerous reactions and ensures compliance. Never mix this waste with other streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.[8]
-
Primary Chemical Waste: Unused or expired 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
-
Contaminated Solid Waste: This includes items like gloves, weigh boats, absorbent pads, and pipette tips that have come into direct contact with the chemical.
-
Contaminated Liquid Waste: Solvents used to dissolve the compound or clean contaminated glassware.
-
Empty Containers: The original product container.
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[9]
-
Small Spill (Solid): Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding dust generation.[3] Place it in a designated, labeled hazardous waste container. Clean the spill area with a detergent solution followed by water.[5]
-
Large Spill: Evacuate the area and contact your institution's EHS emergency response team immediately.
Step-by-Step Disposal Protocol
Disposal must be carried out in strict accordance with local, state, and federal regulations. The following protocol is based on established best practices for halogenated organic compounds.
Step 1: Containerization and Labeling
-
Primary Chemical Waste: Collect the pure, unadulterated chemical waste in its original container or a designated, compatible hazardous waste container.
-
Contaminated Solid Waste: Place all contaminated disposable items into a dedicated, clearly labeled hazardous waste bag or container.[5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine," and the specific hazard characteristics (e.g., "Toxic," "Irritant").
Step 2: Managing Empty Containers
-
Containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[9]
-
The rinsate from this process is considered hazardous liquid waste and must be collected in a separate, labeled container.
-
After rinsing, the container can be punctured to render it unusable for other purposes and then offered for recycling or reconditioning if local regulations permit.[9]
Step 3: Final Disposal Route
-
Controlled Incineration: The recommended and most environmentally sound method for destroying 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine is through a licensed chemical destruction facility via high-temperature incineration.[9][10]
-
Causality: High-temperature incineration ensures the complete breakdown of the molecule. Crucially, the facility must be equipped with flue gas scrubbing technology. This is essential to neutralize and remove the acidic and toxic gases (HF, HBr) generated during combustion, preventing their release into the atmosphere.[9]
-
-
Prohibited Disposal Methods:
The entire disposal process must be coordinated through your institution's EHS department, which will arrange for pickup by a certified hazardous waste contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
Caption: Waste Segregation and Disposal Workflow for Halogenated Pyrimidines.
Regulatory Context
In the United States, the disposal of this chemical falls under the regulations of the Environmental Protection Agency (EPA) and the workplace safety standards of the Occupational Safety and Health Administration (OSHA).[11][12] As a halogenated organic compound, it may be subject to land disposal restrictions under RCRA 40 CFR Part 268.[1][2] It is the responsibility of the waste generator (the laboratory) to correctly classify the waste, often with the assistance of the institutional EHS office, to ensure full compliance.[7]
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Chemical Process SOP Example (BrdU). University of Wyoming. [Link]
-
PYRIDINE. Occupational Safety and Health Administration (OSHA). [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
-
Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Hospital Pharmacy. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. uwyo.edu [uwyo.edu]
- 6. Hazard Communication - Guidance For Hazard Determination | Occupational Safety and Health Administration [osha.gov]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. osha.gov [osha.gov]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Mastering the Safe Handling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine: A Guide for Laboratory Professionals
For the modern researcher, pushing the boundaries of science requires not only innovation but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, a halogenated pyrimidine derivative. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring your work can proceed both safely and efficiently. This document is structured to provide a comprehensive, yet flexible, framework for the safe handling of this compound, from initial risk assessment to final disposal.
Understanding the Hazard Profile: A Proactive Approach to Safety
-
Acute Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage: Risk of serious eye damage.[1]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation.[1][3]
Given these potential hazards, a proactive and cautious approach is paramount. The trifluoroethoxy group may also introduce additional toxicological properties that warrant careful consideration. Therefore, all handling procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is the most critical step in mitigating exposure risks. A multi-layered approach to PPE is recommended to provide comprehensive protection.[4][5]
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Disposable Nitrile Gloves (double-gloving recommended) | Provides a primary barrier against skin contact.[6][7] Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical Splash Goggles | Protects against splashes and aerosols, which can cause serious eye damage.[6][7] |
| Body Protection | Flame-Resistant Laboratory Coat | Shields the skin and personal clothing from accidental spills and splashes.[6][8] |
| Respiratory Protection | Not typically required if handled in a fume hood | A properly functioning chemical fume hood provides adequate respiratory protection.[7] If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary.[6][7] |
Operational Workflow for Safe Handling
A systematic and well-defined workflow is essential for minimizing the risk of exposure and ensuring the integrity of your experiment. The following step-by-step guide outlines the best practices for handling 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble All Materials: Gather all necessary equipment, reagents, and waste containers before introducing the compound.
-
Don Appropriate PPE: Follow the PPE guidelines outlined in Section 2.
-
Prepare for Spills: Have a chemical spill kit readily accessible.
Handling and Experimental Procedure
-
Work Within the Fume Hood: All manipulations of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, including weighing and solution preparation, must be performed inside a certified chemical fume hood.
-
Avoid Dust Generation: If handling a solid form, take care to avoid creating dust.
-
Use Appropriate Tools: Employ spatulas and other tools that will not generate static electricity.
-
Maintain Situational Awareness: Be mindful of your movements and the placement of equipment to prevent accidental spills.
Post-Handling and Decontamination
-
Clean Work Area: Thoroughly decontaminate the work surface within the fume hood after each use.
-
Properly Doff PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of gloves and any other contaminated disposable items in a designated hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.
Caption: A streamlined workflow for the safe handling of 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine.
Emergency Procedures: Be Prepared for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Spill Response
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Contain the Spill: If safe to do so, use absorbent materials to contain the spill.
-
Clean Up: Wearing appropriate PPE, carefully clean the spill area. For solid spills, avoid creating dust.
-
Dispose of Waste: Place all contaminated materials in a sealed container for hazardous waste disposal.
Waste Disposal: Responsible Stewardship
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Segregation: All waste contaminated with 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, including empty containers, disposable PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Consult Guidelines: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[9]
By adhering to these guidelines, researchers can confidently and safely work with 5-Bromo-2-(2,2,2-trifluoroethoxy)pyrimidine, fostering a culture of safety and scientific excellence within the laboratory.
References
-
University of Wyoming. Chemical Process SOP Example. Available at: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
-
University of California, Riverside. Personal Protective Equipment Selection Guide. Available at: [Link]
-
Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available at: [Link]
-
POGO. Personal Protective Equipment. Available at: [Link]
-
Centers for Disease Control and Prevention. Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. Available at: [Link]
Sources
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. uwyo.edu [uwyo.edu]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
